molecular formula C39H79N2O6P B12300016 N-Palmitoyl-D-sphingomyelin-d9

N-Palmitoyl-D-sphingomyelin-d9

Cat. No.: B12300016
M. Wt: 712.1 g/mol
InChI Key: RWKUXQNLWDTSLO-YWFJKMPESA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-Palmitoyl-D-sphingomyelin-d9 is a useful research compound. Its molecular formula is C39H79N2O6P and its molecular weight is 712.1 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C39H79N2O6P

Molecular Weight

712.1 g/mol

IUPAC Name

[(E,2S,3R)-3-hydroxy-2-(13,13,14,14,15,15,16,16,16-nonadeuteriohexadecanoylamino)octadec-4-enyl] 2-(trimethylazaniumyl)ethyl phosphate

InChI

InChI=1S/C39H79N2O6P/c1-6-8-10-12-14-16-18-20-22-24-26-28-30-32-38(42)37(36-47-48(44,45)46-35-34-41(3,4)5)40-39(43)33-31-29-27-25-23-21-19-17-15-13-11-9-7-2/h30,32,37-38,42H,6-29,31,33-36H2,1-5H3,(H-,40,43,44,45)/b32-30+/t37-,38+/m0/s1/i2D3,7D2,9D2,11D2

InChI Key

RWKUXQNLWDTSLO-YWFJKMPESA-N

Isomeric SMILES

[2H]C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])CCCCCCCCCCCC(=O)N[C@@H](COP(=O)([O-])OCC[N+](C)(C)C)[C@@H](/C=C/CCCCCCCCCCCCC)O

Canonical SMILES

CCCCCCCCCCCCCCCC(=O)NC(COP(=O)([O-])OCC[N+](C)(C)C)C(C=CCCCCCCCCCCCCC)O

Origin of Product

United States

Foundational & Exploratory

N-Palmitoyl-D-sphingomyelin-d9: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Guide for Researchers, Scientists, and Drug Development Professionals

N-Palmitoyl-D-sphingomyelin-d9 is a deuterated analog of N-palmitoyl-D-sphingomyelin (C16 sphingomyelin), a ubiquitous and critical component of mammalian cell membranes. Its primary application in research is as an internal standard for the accurate quantification of its non-deuterated counterpart, C16 sphingomyelin (B164518), in various biological samples using mass spectrometry. This guide provides a comprehensive overview of its chemical properties, its role in biological systems, and detailed methodologies for its application in research.

Core Properties and Specifications

This compound is specifically designed for use in mass spectrometry-based lipidomics. The incorporation of nine deuterium (B1214612) atoms into the palmitoyl (B13399708) chain results in a distinct mass shift, allowing it to be differentiated from the endogenous C16 sphingomyelin while maintaining nearly identical chemical and physical properties.

PropertyValue
Synonyms Palmitoyl Sphingomyelin-d9, N-Palmitoyl-D-erythro-Sphingosylphosphorylcholine-d9, SM(d18:1/16:0-d9)[1]
Molecular Formula C₃₉H₇₀D₉N₂O₆P[1]
Formula Weight 712.1 g/mol [1]
CAS Number 2415226-88-7[1]
Purity ≥99% deuterated forms (d₁-d₉)[1]
Solubility Ethanol: 10 mg/ml[1]

The Role of N-Palmitoyl-sphingomyelin in Cellular Function

N-palmitoyl-sphingomyelin, the non-deuterated analyte of interest, is a key player in maintaining the structural integrity of cell membranes and participates in critical signaling pathways.

Membrane Structure and Lipid Rafts

Sphingomyelin, along with cholesterol, is a primary component of specialized membrane microdomains known as lipid rafts.[2][3] These rafts are ordered, tightly packed domains that serve as platforms for the organization of signaling proteins and receptors. The saturated palmitoyl chain of N-palmitoyl-sphingomyelin contributes to the tight packing and stability of these domains. The formation of lipid rafts is crucial for various cellular processes, including signal transduction, protein trafficking, and endocytosis.[4]

The Sphingomyelin-Ceramide Signaling Pathway

N-palmitoyl-sphingomyelin is a central molecule in the sphingomyelin-ceramide signaling pathway. In response to various cellular stresses and stimuli, the enzyme sphingomyelinase hydrolyzes sphingomyelin, cleaving the phosphocholine (B91661) headgroup to generate ceramide.[5][6] Ceramide is a potent bioactive lipid that can trigger a cascade of downstream signaling events, influencing crucial cellular decisions such as proliferation, differentiation, and apoptosis.[5] Conversely, ceramide can be converted to other bioactive sphingolipids, such as sphingosine (B13886) and sphingosine-1-phosphate (S1P), which often have opposing biological effects.[5][7]

Sphingomyelin_Signaling_Pathway cluster_de_novo De Novo Synthesis Serine + Palmitoyl-CoA Serine + Palmitoyl-CoA 3-Ketosphinganine 3-Ketosphinganine Serine + Palmitoyl-CoA->3-Ketosphinganine SPT Sphinganine Sphinganine 3-Ketosphinganine->Sphinganine 3-KR Dihydroceramide Dihydroceramide Sphinganine->Dihydroceramide CerS Ceramide Ceramide Dihydroceramide->Ceramide DES N-Palmitoyl-\nsphingomyelin N-Palmitoyl- sphingomyelin Ceramide->N-Palmitoyl-\nsphingomyelin SMS Sphingosine Sphingosine Ceramide->Sphingosine CDase Apoptosis,\nCell Cycle Arrest Apoptosis, Cell Cycle Arrest Ceramide->Apoptosis,\nCell Cycle Arrest Complex\nSphingolipids Complex Sphingolipids Complex\nSphingolipids->Ceramide Hydrolysis N-Palmitoyl-\nsphingomyelin->Ceramide SMase S1P S1P Sphingosine->S1P SphK Cell Survival,\nProliferation Cell Survival, Proliferation S1P->Cell Survival,\nProliferation

The Sphingomyelin-Ceramide Signaling Pathway.

Experimental Protocols

The primary application of this compound is as an internal standard for the quantification of C16 sphingomyelin by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

Lipid Extraction from Plasma

Accurate quantification begins with efficient extraction of lipids from the biological matrix. Several methods are effective, with the Folch and Bligh-Dyer methods being classics, and more recent single-phase extraction methods offering high-throughput advantages.

Single-Phase Extraction Protocol (Adapted from Alshehry et al.): [8]

  • To 10 µL of plasma in a polypropylene (B1209903) tube, add 100 µL of a 1:1 (v/v) mixture of 1-butanol (B46404) and methanol (B129727) containing the internal standard, this compound. The final concentration of the internal standard should be optimized based on the expected concentration of the analyte in the sample.

  • Vortex the mixture for 10 seconds.

  • Sonicate the sample for 1 hour on ice.

  • Centrifuge the tube at 13,000 x g for 10 minutes to pellet any precipitated proteins.

  • Carefully transfer the supernatant, which contains the extracted lipids, to a clean vial for LC-MS/MS analysis.

Lipid_Extraction_Workflow Plasma_Sample 10 µL Plasma Sample Add_Solvent Add 100 µL 1-Butanol:Methanol (1:1) + this compound (IS) Plasma_Sample->Add_Solvent Vortex Vortex 10 seconds Add_Solvent->Vortex Sonicate Sonicate 1 hour on ice Vortex->Sonicate Centrifuge Centrifuge 13,000 x g for 10 min Sonicate->Centrifuge Supernatant Transfer Supernatant Centrifuge->Supernatant Analysis LC-MS/MS Analysis Supernatant->Analysis

Workflow for single-phase lipid extraction.
LC-MS/MS Quantification of C16 Sphingomyelin

Hydrophilic Interaction Liquid Chromatography (HILIC) is often preferred for the separation of sphingolipids as it provides good retention and peak shape for these polar lipids.[9][10][11][12]

Illustrative LC-MS/MS Parameters:

ParameterRecommended Setting
LC Column HILIC column (e.g., silica, amide, or diol stationary phase)[9][10]
Mobile Phase A Water with 0.2% formic acid and 10 mM ammonium (B1175870) formate
Mobile Phase B Acetonitrile with 0.2% formic acid
Gradient Start with a high percentage of Mobile Phase B (e.g., 95%), ramp down to a lower percentage to elute polar compounds, then re-equilibrate.
Flow Rate 0.3 - 0.5 mL/min
Injection Volume 5 - 10 µL
Ionization Mode Positive Electrospray Ionization (ESI+)
Scan Type Multiple Reaction Monitoring (MRM)
Precursor Ion (Q1) for C16 Sphingomyelin m/z 703.6
Product Ion (Q3) for C16 Sphingomyelin m/z 184.1 (phosphocholine headgroup)[13][14]
Precursor Ion (Q1) for this compound m/z 712.6
Product Ion (Q3) for this compound m/z 184.1 (phosphocholine headgroup)[13][14]
Collision Energy To be optimized for the specific instrument, typically in the range of 20-40 eV.

Data Analysis:

The concentration of C16 sphingomyelin in the sample is determined by calculating the ratio of the peak area of the analyte to the peak area of the internal standard (this compound). This ratio is then compared to a standard curve generated by analyzing known concentrations of C16 sphingomyelin with a fixed concentration of the internal standard.

Summary

This compound is an indispensable tool for researchers in the field of lipidomics. Its use as an internal standard enables the precise and accurate quantification of N-palmitoyl-sphingomyelin, a key lipid involved in membrane structure and cellular signaling. The methodologies outlined in this guide provide a robust framework for the application of this deuterated standard in a research setting, facilitating a deeper understanding of the roles of sphingolipids in health and disease.

References

N-Palmitoyl-D-sphingomyelin-d9: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

N-Palmitoyl-D-sphingomyelin-d9 is a deuterated form of N-Palmitoyl-D-sphingomyelin, a ubiquitous and critical component of cellular membranes in mammals. Its structural and functional roles are pivotal in maintaining membrane integrity and participating in a multitude of cell signaling pathways. This technical guide provides a comprehensive overview of the chemical structure, properties, and biological significance of this compound, with a focus on its application in research and drug development.

Chemical Structure and Properties

This compound is a sphingolipid consisting of a phosphocholine (B91661) head group, a sphingosine (B13886) backbone, and a deuterated N-acyl chain (palmitic acid-d9). The presence of nine deuterium (B1214612) atoms on the palmitoyl (B13399708) chain provides a distinct mass shift, making it an ideal internal standard for mass spectrometry-based quantification of its non-deuterated counterpart.

Below is a diagram illustrating the chemical structure of this compound.

Caption: Key chemical and physical properties of this compound.

Biological Significance and Signaling Pathways

Sphingomyelin (B164518) is a key component of the plasma membrane, particularly enriched in lipid rafts.[1] These microdomains are critical for organizing and modulating various signaling pathways. The metabolism of sphingomyelin, through the action of sphingomyelinases, generates ceramide, a potent second messenger involved in diverse cellular processes, including apoptosis, cell cycle arrest, and inflammation.[1][2] Conversely, the synthesis of sphingomyelin from ceramide and phosphatidylcholine is also a regulated process that influences cell signaling.

The balance between sphingomyelin, ceramide, and another bioactive sphingolipid, sphingosine-1-phosphate (S1P), is often referred to as the "sphingolipid rheostat" and is crucial for determining cell fate.[2][3] N-Palmitoyl-D-sphingomyelin, as a specific molecular species of sphingomyelin, contributes to these processes and its levels can be altered in various disease states, including cancer and metabolic disorders.[4]

Below is a simplified diagram of the sphingomyelin-ceramide signaling pathway.

G Sphingomyelin-Ceramide Signaling Pathway cluster_membrane Plasma Membrane SM Sphingomyelin Ceramide Ceramide SM->Ceramide Hydrolysis SMase Sphingomyelinase (SMase) Apoptosis Apoptosis Ceramide->Apoptosis CellCycleArrest Cell Cycle Arrest Ceramide->CellCycleArrest Inflammation Inflammation Ceramide->Inflammation

Caption: Simplified sphingomyelin-ceramide signaling pathway.

Experimental Protocols

This compound is primarily used as an internal standard for the accurate quantification of endogenous N-Palmitoyl-D-sphingomyelin in biological samples by mass spectrometry. Below are representative protocols for lipid extraction and LC-MS/MS analysis.

Lipid Extraction from Cultured Cells

This protocol is adapted for the extraction of total lipids from cultured mammalian cells.

Materials:

  • Phosphate-buffered saline (PBS), ice-cold

  • Methanol (B129727), HPLC grade

  • Chloroform (B151607), HPLC grade

  • This compound internal standard solution (concentration determined by user)

  • Cell scraper

  • Conical tubes (15 mL)

  • Centrifuge

Procedure:

  • Aspirate the culture medium and wash the cells twice with ice-cold PBS.

  • Add a known amount of this compound internal standard to the cells.

  • Scrape the cells in a minimal volume of PBS and transfer to a 15 mL conical tube.

  • Add methanol and chloroform to the cell suspension to achieve a final ratio of 2:1 (v/v) methanol:chloroform.

  • Vortex the mixture vigorously for 1 minute and incubate at room temperature for 15 minutes.

  • Add chloroform and water to induce phase separation, resulting in a final ratio of 2:1:0.8 (v/v/v) chloroform:methanol:water.

  • Vortex again and centrifuge at 3,000 x g for 10 minutes at 4°C.

  • Carefully collect the lower organic phase, which contains the lipids.

  • Dry the lipid extract under a stream of nitrogen gas.

  • Reconstitute the dried lipids in an appropriate solvent for LC-MS/MS analysis (e.g., methanol).

Quantification by LC-MS/MS

This is a general protocol for the analysis of sphingomyelins using a triple quadrupole mass spectrometer. Instrument parameters will need to be optimized for the specific system being used.

Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) system

  • Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source

LC Conditions:

  • Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm)

  • Mobile Phase A: Water with 0.1% formic acid and 10 mM ammonium (B1175870) formate

  • Mobile Phase B: Methanol with 0.1% formic acid and 10 mM ammonium formate

  • Flow Rate: 0.3 mL/min

  • Gradient:

    • 0-2 min: 80% B

    • 2-12 min: Linear gradient to 100% B

    • 12-15 min: Hold at 100% B

    • 15.1-18 min: Return to 80% B for re-equilibration

MS/MS Conditions:

  • Ionization Mode: Positive Electrospray Ionization (ESI+)

  • Multiple Reaction Monitoring (MRM) Transitions:

    • N-Palmitoyl-D-sphingomyelin: Precursor ion (m/z) 703.6 -> Product ion (m/z) 184.1

    • This compound: Precursor ion (m/z) 712.6 -> Product ion (m/z) 184.1

  • Collision Energy and other source parameters: Optimize for maximum signal intensity.

The following diagram outlines the experimental workflow for the quantification of N-Palmitoyl-D-sphingomyelin using its deuterated internal standard.

G Workflow for Sphingomyelin Quantification Sample Biological Sample (e.g., Cells, Plasma) IS_Spike Spike with This compound Internal Standard Sample->IS_Spike Extraction Lipid Extraction (e.g., Bligh-Dyer) IS_Spike->Extraction Drydown Dry Down Extract Extraction->Drydown Reconstitution Reconstitute in LC-MS/MS Solvent Drydown->Reconstitution LCMS LC-MS/MS Analysis (MRM Mode) Reconstitution->LCMS DataAnalysis Data Analysis (Peak Integration, Quantification) LCMS->DataAnalysis

Caption: Experimental workflow for quantitative analysis.

Data Presentation

The following table summarizes the key quantitative data for N-Palmitoyl-D-sphingomyelin and its deuterated internal standard.

ParameterN-Palmitoyl-D-sphingomyelinThis compoundReference
Chemical Formula C39H79N2O6PC39H70D9N2O6P[5][6]
Molecular Weight 703.03 g/mol 712.08 g/mol [5][6]
CAS Number 6254-89-32415226-88-7[5][6]
Precursor Ion (m/z) [M+H]+ 703.6712.6
Product Ion (m/z) 184.1 (Phosphocholine)184.1 (Phosphocholine)

This technical guide provides a foundational understanding of this compound and its application in quantitative lipidomics. For specific applications, further optimization of the presented protocols is recommended.

References

Unveiling Cellular Processes: A Technical Guide to the Synthesis of Deuterium-Labeled Sphingomyelin

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this in-depth guide provides a comprehensive overview of the synthesis of deuterium-labeled sphingomyelin (B164518), a critical tool for elucidating the complex roles of sphingolipids in cellular signaling and disease. This document details synthetic strategies, experimental protocols, and the application of these labeled molecules in advanced research.

Sphingomyelin, a key component of cell membranes, is not merely a structural lipid but also a central player in a myriad of cellular signaling pathways.[1][2] Its metabolic products, such as ceramide, are potent bioactive molecules that regulate processes ranging from cell proliferation and differentiation to apoptosis.[3][4] To trace the metabolic fate of sphingomyelin and quantify its flux through these intricate pathways, stable isotope labeling, particularly with deuterium (B1214612), has become an indispensable technique.[5][6] Deuterium-labeled sphingomyelin serves as a powerful tool in mass spectrometry-based lipidomics and nuclear magnetic resonance (NMR) spectroscopy to study membrane dynamics.[6][7][8]

Synthesis Strategies for Deuterium-Labeled Sphingomyelin

The introduction of deuterium into the sphingomyelin molecule can be achieved at various positions, primarily within the sphingoid backbone or the N-acyl chain. The choice of labeling position depends on the specific research question, whether it is to track the fate of the entire molecule, investigate the metabolism of the sphingosine (B13886) base, or probe the dynamics of the fatty acid chain.

Two principal strategies for the synthesis of deuterium-labeled sphingomyelin involve:

  • Labeling of the Sphingoid Backbone: This approach often utilizes deuterated reagents to introduce deuterium at specific carbons of the sphingosine moiety. Common methods include the reduction of ketone intermediates with sodium borodeuteride (NaBD₄) or the use of deuterated starting materials in a multi-step synthesis.[5]

  • Labeling of the N-Acyl Chain: This strategy involves coupling a deuterated fatty acid to the sphingosine backbone. This is particularly useful for studying the metabolism and signaling roles of different ceramide species.

The following table summarizes key quantitative data from representative synthetic methods for deuterium-labeled sphingolipids, providing a comparative overview of their efficiency.

Labeled PositionPrecursorKey Reagents/ReactionOverall YieldDeuterium IncorporationReference
Sphingoid Backbone
C-3α,β-enone intermediateNaBD₄, CeCl₃·7H₂O in CD₃ODNot specifiedHigh[5]
C-4, C-5β-ketophosphonateND₄Cl in D₂O/THFNot specifiedHigh[5]
N-Acyl Chain
Perdeuterated Palmitoyl ChainN-palmitoyl(D31)-D-erythro-sphingosylphosphorylcholineCommercially availableN/A>98%[7][9]

Experimental Protocols

This section provides detailed methodologies for key experiments in the synthesis of deuterium-labeled sphingomyelin, focusing on the labeling of the sphingoid backbone.

Protocol 1: Synthesis of 3-Deuterio-N-palmitoyl-D-erythro-sphingomyelin

This protocol is adapted from the work of Byun and Bittman (2010) and describes the introduction of a deuterium atom at the C-3 position of the sphingoid backbone.[5]

Step 1: Synthesis of the α,β-Enone Precursor

The synthesis begins with a Horner-Wadsworth-Emmons (HWE) olefination reaction between myristaldehyde and a β-ketophosphonate derived from L-serine to yield an α,β-enone.[4][5] This reaction is highly stereoselective, favoring the formation of the E-alkene.[10]

Step 2: Stereoselective Reduction with Sodium Borodeuteride

The α,β-enone is then subjected to a Luche reduction, a stereoselective reduction of the carbonyl group using sodium borodeuteride (NaBD₄) in the presence of cerium(III) chloride heptahydrate (CeCl₃·7H₂O) in perdeuteromethanol (CD₃OD).[5] This step introduces the deuterium atom at the C-3 position.

Step 3: N-Acylation

The resulting deuterated sphingosine analog is then N-acylated with palmitic acid to form the corresponding deuterated ceramide.

Step 4: Phosphocholine (B91661) Headgroup Installation

Finally, the phosphocholine headgroup is installed to yield 3-deuterio-N-palmitoyl-D-erythro-sphingomyelin.[5] This involves reaction with 2-chloro-1,3,2-dioxaphospholane (B43518) followed by reaction with trimethylamine.[11]

Purification and Characterization:

The final product is purified by column chromatography on silica (B1680970) gel.[5] Characterization and confirmation of deuterium incorporation are performed using high-resolution mass spectrometry (HRMS) and nuclear magnetic resonance (NMR) spectroscopy.[5][7]

Visualizing the Synthesis and Signaling Pathways

To better illustrate the processes described, the following diagrams were generated using the Graphviz (DOT language).

experimental_workflow cluster_start Starting Materials cluster_synthesis Synthesis Steps cluster_product Final Product Myristaldehyde Myristaldehyde HWE Horner-Wadsworth-Emmons Reaction Myristaldehyde->HWE BetaKetophosphonate β-Ketophosphonate (from L-serine) BetaKetophosphonate->HWE Reduction Luche Reduction (NaBD4, CeCl3) HWE->Reduction α,β-Enone Acylation N-Acylation (Palmitic Acid) Reduction->Acylation 3-Deuterio-sphingosine analog Phosphorylation Phosphocholine Installation Acylation->Phosphorylation 3-Deuterio-ceramide dSM 3-Deuterio-N-palmitoyl- D-erythro-sphingomyelin Phosphorylation->dSM

Caption: Experimental workflow for the synthesis of 3-deuterio-sphingomyelin.

The significance of deuterium-labeled sphingomyelin lies in its application to study cellular signaling. Sphingomyelin hydrolysis by sphingomyelinases yields ceramide, a central hub in sphingolipid metabolism and a critical second messenger.[3][12][13]

signaling_pathway cluster_membrane Plasma Membrane cluster_cytosol Cytosol SM Sphingomyelin Ceramide Ceramide SM->Ceramide Hydrolysis SMase Sphingosine Sphingosine Ceramide->Sphingosine Deacylation Ceramidase Apoptosis Apoptosis Ceramide->Apoptosis S1P Sphingosine-1-Phosphate Sphingosine->S1P Phosphorylation SphK Proliferation Cell Proliferation & Survival S1P->Proliferation SMase Sphingomyelinase (SMase) Ceramidase Ceramidase SphK Sphingosine Kinase (SphK)

Caption: The Sphingomyelin-Ceramide signaling pathway.

Conclusion

The synthesis of deuterium-labeled sphingomyelin provides researchers with an invaluable tool to dissect the complex and dynamic world of sphingolipid metabolism and signaling. The methods outlined in this guide offer a robust framework for producing these essential molecules for advanced studies in lipidomics, membrane biophysics, and drug development. The ability to trace the journey of sphingomyelin and its metabolites within the cell will continue to shed light on their roles in health and disease, paving the way for novel therapeutic interventions.

References

Biological role of N-palmitoyl sphingomyelin in cell membranes

Author: BenchChem Technical Support Team. Date: December 2025

An in-depth technical guide on the biological role of N-palmitoyl sphingomyelin (B164518) in cell membranes for researchers, scientists, and drug development professionals.

Introduction

Overview of Sphingolipids and Sphingomyelin

Sphingolipids are a class of lipids containing a backbone of sphingoid bases, a set of aliphatic amino alcohols that includes sphingosine (B13886). They are integral components of cell membranes and are involved in a variety of cellular processes, including signal transduction, cell recognition, and apoptosis[1][2]. Sphingomyelin (SM) is the most abundant sphingolipid in mammalian cells, primarily located in the outer leaflet of the plasma membrane[1][3][4]. Unlike glycerophospholipids, which are built on a glycerol (B35011) backbone, sphingomyelin consists of a phosphocholine (B91661) head group, a sphingosine, and a fatty acid linked via an amide bond[1][5]. This unique structure imparts specific biophysical properties to sphingomyelin that influence membrane structure and function.

Significance of N-palmitoyl Sphingomyelin (PSM)

The fatty acid composition of sphingomyelin varies, with N-palmitoyl sphingomyelin (PSM), containing the saturated 16-carbon palmitic acid, being a prominent species[1]. The specific acyl chain length and degree of saturation significantly impact the biophysical properties of the membrane. PSM is known for its ability to form highly ordered membrane domains and its favorable interactions with cholesterol[3][6]. These characteristics are fundamental to its role in the formation of lipid rafts, which are specialized membrane microdomains that serve as platforms for signal transduction[1][7][8]. Furthermore, the metabolism of PSM generates bioactive molecules, such as ceramide and sphingosine-1-phosphate, that are key players in various signaling cascades[1][9]. Dysregulation of PSM metabolism has been implicated in several diseases, including cardiovascular disease and neurodegenerative disorders[10][11][12].

Molecular Structure and Biophysical Properties of N-palmitoyl Sphingomyelin

Molecular Structure

N-palmitoyl sphingomyelin is composed of three main components: a phosphocholine head group, a sphingosine backbone, and a palmitic acid tail. The sphingosine backbone is an 18-carbon amino alcohol with a trans double bond between C4 and C5. The palmitic acid is attached to the amino group at C2 of the sphingosine via an amide linkage. The phosphocholine head group is attached to the C1 hydroxyl group of sphingosine. The presence of the hydroxyl group at C3 and the amide linkage allows for the formation of an extensive hydrogen bond network at the membrane interface, a feature that distinguishes it from glycerophospholipids like dipalmitoylphosphatidylcholine (DPPC)[13][14].

Biophysical Properties

The biophysical properties of PSM have been extensively studied and are summarized in the table below. These properties are crucial for its biological functions within the cell membrane.

PropertyValueExperimental ConditionReference(s)
Main Phase Transition Temperature (Tm) 41 °CFully hydrated multi-bilayers[15]
55.5 °C (for 3-O-palmitoyl-PSM)Fully hydrated bilayers[6]
Transition Enthalpy (ΔH) 7.5 kcal/molFully hydrated multi-bilayers[15]
8 kcal/mol (for 3-O-palmitoyl-PSM)Fully hydrated bilayers[6]
Bilayer Thickness (Gel Phase) 73.5 Å29 °C, fully hydrated[15]
Bilayer Thickness (Liquid-Crystalline Phase) 66.6 Å55 °C, fully hydrated[15]
Area per Molecule ~43 ŲLiquid condensed phase in a monolayer[5]

Role of N-palmitoyl Sphingomyelin in Cell Membrane Organization

Membrane Fluidity and Order

N-palmitoyl sphingomyelin plays a significant role in modulating the physical state of cell membranes. Due to its saturated acyl chain and extensive hydrogen-bonding capabilities, PSM tends to form more ordered and tightly packed domains compared to unsaturated glycerophospholipids[13][14]. The main phase transition temperature of PSM is close to physiological temperatures, meaning that small changes in temperature or membrane composition can lead to significant alterations in membrane fluidity and organization[3][9]. In the liquid-crystalline state, the N-acyl chain of sphingomyelin exhibits significantly more configurational order than the chains of homologous phosphatidylcholines[13].

Interaction with Cholesterol

PSM has a strong affinity for cholesterol, a key regulator of membrane fluidity and organization in eukaryotic cells. The interaction between PSM and cholesterol is thought to be stabilized by hydrogen bonding and favorable packing of the rigid sterol ring with the saturated acyl chain of PSM[3][14]. The addition of cholesterol to PSM bilayers progressively broadens and eventually eliminates the sharp phase transition, indicating the formation of a liquid-ordered (Lo) phase where the lipids are tightly packed yet retain lateral mobility[15]. This PSM-cholesterol interaction is fundamental to the formation of lipid rafts[3][16].

Formation of Lipid Rafts

Lipid rafts are dynamic, nanoscale domains within the plasma membrane that are enriched in sphingolipids, cholesterol, and specific proteins[1][8][17]. N-palmitoyl sphingomyelin is a key component in the formation of these rafts. The favorable interaction between PSM and cholesterol drives their co-localization and segregation from the surrounding, more fluid and disordered regions of the membrane, which are typically enriched in unsaturated glycerophospholipids[3][7]. These rafts serve as platforms for the assembly of signaling complexes, thereby regulating a variety of cellular processes[1][8].

Lipid_Raft_Formation cluster_components Membrane Components cluster_process Driving Forces cluster_domains Membrane Domains PSM N-palmitoyl Sphingomyelin Interaction Favorable Interaction (H-bonding, van der Waals) PSM->Interaction Cholesterol Cholesterol Cholesterol->Interaction GPL Glycerophospholipids (unsaturated) Disordered_Membrane Disordered Membrane (Liquid-disordered, Ld) GPL->Disordered_Membrane primarily constitutes Segregation Phase Segregation Interaction->Segregation leads to Lipid_Raft Lipid Raft (Liquid-ordered, Lo) Segregation->Lipid_Raft Segregation->Disordered_Membrane

Logical relationship in the formation of lipid rafts.

N-palmitoyl Sphingomyelin in Cellular Signaling

The Sphingomyelin-Ceramide Signaling Pathway

N-palmitoyl sphingomyelin is not only a structural component of membranes but also a precursor for potent signaling molecules. The hydrolysis of sphingomyelin by the enzyme sphingomyelinase (SMase) generates ceramide and phosphocholine[1][18][19]. This reaction is a central event in the "sphingomyelin cycle." Ceramide acts as a second messenger in a variety of cellular processes, including apoptosis, cell cycle arrest, and inflammation[9][20][21]. The generation of ceramide within the membrane leads to the formation of ceramide-rich platforms, which can promote the clustering of receptors and facilitate downstream signaling events[20].

Sphingomyelin_Ceramide_Pathway cluster_membrane Plasma Membrane cluster_stimuli External Stimuli cluster_enzymes Key Enzymes cluster_products Signaling Products cluster_responses Cellular Responses PSM N-palmitoyl Sphingomyelin Ceramide Ceramide PSM->Ceramide hydrolyzes to C1P Ceramide-1-Phosphate (C1P) Ceramide->C1P phosphorylates to Apoptosis Apoptosis Ceramide->Apoptosis Inflammation Inflammation Ceramide->Inflammation Stress Stress Signals (e.g., TNF-α, FasL) SMase Sphingomyelinase (SMase) Stress->SMase activates SMase->PSM CerK Ceramide Kinase (CerK) CerK->Ceramide C1P->Inflammation modulates Proliferation Proliferation C1P->Proliferation

The Sphingomyelin-Ceramide signaling pathway.
Downstream Effectors of Ceramide

Ceramide can directly interact with and modulate the activity of various downstream effector proteins. These include protein kinases, such as ceramide-activated protein kinase (CAPK), and protein phosphatases, like protein phosphatase 2A (PP2A). By influencing these key regulatory proteins, ceramide can trigger signaling cascades that ultimately lead to the observed cellular responses.

The Role of Ceramide-1-Phosphate

Ceramide can be further metabolized to ceramide-1-phosphate (C1P) by the action of ceramide kinase[21][22]. C1P is also a bioactive lipid, but it often has effects that are antagonistic to those of ceramide, such as promoting cell proliferation and survival[21][23]. C1P is also a key mediator of inflammatory responses[21][24]. The balance between ceramide and C1P levels is therefore critical in determining the cellular outcome.

Experimental Protocols for the Study of N-palmitoyl Sphingomyelin

Analysis of Membrane Properties using Differential Scanning Calorimetry (DSC)

DSC is used to measure the heat changes that occur in a sample as it is heated or cooled, allowing for the determination of the phase transition temperature (Tm) and enthalpy (ΔH) of lipid bilayers.

  • Sample Preparation:

    • Dissolve N-palmitoyl sphingomyelin and other lipids (if creating a mixed bilayer) in an organic solvent (e.g., chloroform/methanol 2:1 v/v).

    • Evaporate the solvent under a stream of nitrogen to form a thin lipid film.

    • Dry the film under vacuum for at least 2 hours to remove residual solvent.

    • Hydrate the lipid film with a buffer solution (e.g., PBS, pH 7.4) by vortexing at a temperature above the Tm of the lipids to form multilamellar vesicles (MLVs).

  • DSC Measurement:

    • Load a precise amount of the lipid dispersion into the sample pan of the calorimeter.

    • Load an equal volume of buffer into the reference pan.

    • Scan the sample and reference pans over a desired temperature range (e.g., 10 °C to 60 °C) at a controlled scan rate (e.g., 1 °C/min).

    • The Tm is determined as the peak temperature of the endothermic transition, and the ΔH is calculated from the area under the peak.

Deuterium (B1214612) Nuclear Magnetic Resonance (2H-NMR) Spectroscopy for Membrane Structure

2H-NMR spectroscopy of selectively deuterated lipids provides detailed information about the conformation and order of the lipid acyl chains within a bilayer.

  • Sample Preparation:

    • Synthesize or obtain selectively deuterated N-palmitoyl sphingomyelin.

    • Prepare lipid bilayers as described for DSC. For high-resolution spectra, macroscopically aligned bilayers can be prepared on glass plates.

    • Hydrate the sample to the desired water content.

  • 2H-NMR Measurement:

    • Place the sample in the NMR spectrometer.

    • Acquire 2H-NMR spectra at a controlled temperature.

    • The quadrupolar splitting of the deuterium signal is measured, which is proportional to the C-D bond order parameter (SCD).

    • By analyzing the order parameters at different positions along the acyl chain, a profile of chain order can be constructed, providing insights into membrane structure and fluidity[13][25].

Fluorescence Spectroscopy for Membrane Dynamics

Fluorescence spectroscopy using probes like 1,6-diphenyl-1,3,5-hexatriene (B155585) (DPH) or Laurdan can be used to assess membrane fluidity and the properties of the membrane interface.

  • Sample Preparation:

    • Prepare large unilamellar vesicles (LUVs) by extrusion of MLVs through polycarbonate filters of a defined pore size (e.g., 100 nm).

    • Incorporate the fluorescent probe (e.g., DPH) into the vesicles at a low molar ratio (e.g., 1:500 probe:lipid).

  • Fluorescence Anisotropy Measurement (with DPH):

    • Excite the sample with vertically polarized light at the probe's excitation wavelength (e.g., 350 nm for DPH).

    • Measure the intensity of the emitted light through polarizers oriented vertically (IVV) and horizontally (IVH).

    • Calculate the steady-state fluorescence anisotropy (r) using the formula: r = (IVV - G * IVH) / (IVV + 2 * G * IVH), where G is a correction factor.

    • Higher anisotropy values correspond to lower membrane fluidity.

  • Laurdan Generalized Polarization (GP):

    • Excite Laurdan-labeled vesicles at its excitation wavelength (e.g., 340 nm).

    • Measure the emission intensity at two wavelengths corresponding to the emission from ordered (e.g., 440 nm) and disordered (e.g., 490 nm) environments.

    • Calculate the GP value: GP = (I440 - I490) / (I440 + I490).

    • Higher GP values indicate a more ordered membrane environment.

Experimental_Workflow cluster_prep Sample Preparation cluster_analysis Biophysical Analysis cluster_data Data Interpretation Start Start: Define Experimental Question Lipid_Prep Prepare Lipid Mixture (e.g., PSM +/- Cholesterol) Start->Lipid_Prep Vesicle_Formation Form Vesicles (MLVs or LUVs) Lipid_Prep->Vesicle_Formation DSC Differential Scanning Calorimetry (DSC) Vesicle_Formation->DSC Phase Behavior NMR 2H-NMR Spectroscopy Vesicle_Formation->NMR Structure & Order Fluorescence Fluorescence Spectroscopy Vesicle_Formation->Fluorescence Fluidity & Dynamics Data_Analysis Analyze Data (Tm, Order Parameters, Anisotropy) DSC->Data_Analysis NMR->Data_Analysis Fluorescence->Data_Analysis Interpretation Interpret Results in Biological Context Data_Analysis->Interpretation Conclusion Conclusion Interpretation->Conclusion

A representative experimental workflow for studying PSM.

Conclusion and Future Directions

N-palmitoyl sphingomyelin is a multifaceted lipid that plays a crucial role in the structural organization and signaling functions of cell membranes. Its unique biophysical properties, particularly its ability to form ordered domains and interact favorably with cholesterol, make it a key player in the formation of lipid rafts. Furthermore, its metabolic conversion to bioactive molecules like ceramide and ceramide-1-phosphate places it at the heart of critical cellular signaling pathways.

Future research will likely focus on elucidating the precise mechanisms by which PSM and its metabolites regulate specific cellular events in health and disease. The development of advanced analytical techniques will enable a more detailed understanding of the dynamics and composition of PSM-containing membrane domains in living cells. For drug development professionals, a deeper understanding of the enzymes involved in PSM metabolism, such as sphingomyelinases and ceramide kinases, may reveal novel therapeutic targets for a range of diseases, including cancer, neurodegenerative disorders, and metabolic syndromes.

References

N-Palmitoyl-D-sphingomyelin-d9: A Technical Guide for Tracer-Based Lipid Metabolism Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the application of N-Palmitoyl-D-sphingomyelin-d9 as a stable isotope tracer for investigating the dynamic and complex pathways of lipid metabolism. By incorporating a deuterium-labeled palmitoyl (B13399708) chain, this molecule allows for the precise tracking of its metabolic fate, providing invaluable insights into sphingolipid synthesis, turnover, and signaling. This guide offers a comprehensive overview of the core principles, experimental methodologies, and data interpretation associated with the use of this powerful research tool.

Introduction to Sphingomyelin (B164518) Metabolism and Isotope Tracing

Sphingolipids, including sphingomyelin, are not merely structural components of cellular membranes but also pivotal signaling molecules involved in a myriad of cellular processes such as proliferation, differentiation, and apoptosis. The metabolism of sphingomyelin is a tightly regulated network of enzymatic reactions that produce a cascade of bioactive lipids, including ceramide and sphingosine-1-phosphate (S1P)[1][2]. Dysregulation of these pathways has been implicated in numerous diseases, making them a critical area of study.

Stable isotope tracing has emerged as an indispensable technique in lipidomics for elucidating the dynamics of lipid metabolism[3]. By introducing a stable isotope-labeled lipid, such as this compound, into a biological system, researchers can distinguish the tracer and its metabolites from the endogenous, unlabeled pool. This allows for the quantitative measurement of metabolic flux, turnover rates, and the relative contributions of different biosynthetic and catabolic pathways. Deuterated standards are particularly valuable as internal standards in mass spectrometry-based lipidomics to correct for variability during sample preparation and analysis, ensuring high accuracy and precision[4].

Properties and Synthesis of this compound

N-Palmitoyl-D-sphingomyelin is a specific molecular species of sphingomyelin containing a palmitic acid (16:0) acyl chain. The deuterated variant, this compound, incorporates nine deuterium (B1214612) atoms into the terminal methyl and adjacent methylene (B1212753) groups of the palmitoyl chain.

Physicochemical Properties:

PropertyValue
Molecular Formula C₃₉H₇₀D₉N₂O₆P
Molecular Weight 712.1 g/mol
Appearance White to off-white powder
Solubility Soluble in organic solvents such as chloroform (B151607) and methanol
Storage -20°C for long-term stability

Source: PubChem CID 9939941 (non-deuterated), Cayman Chemical (deuterated)

Synthesis Overview:

The synthesis of this compound involves the coupling of a deuterated palmitic acid with a sphingosine (B13886) backbone, followed by the addition of the phosphocholine (B91661) headgroup.

  • Synthesis of Deuterated Palmitic Acid (Palmitic Acid-d9): Deuterated palmitic acid can be synthesized through various established methods. One common approach involves the use of deuterated starting materials and catalytic deuteration reactions to introduce deuterium atoms at specific positions on the fatty acid chain[1][3][5][6][7].

  • Coupling to Sphingosine: The deuterated palmitic acid is then activated, typically as an acyl chloride or using a coupling agent, and reacted with the amino group of a protected D-erythro-sphingosine to form the ceramide backbone[8][9].

  • Phosphocholine Headgroup Addition: The final step involves the addition of the phosphocholine headgroup to the primary hydroxyl group of the ceramide intermediate. This is often achieved using reagents like 2-chloro-2-oxo-1,3,2-dioxaphospholane followed by reaction with trimethylamine[8].

Experimental Protocols

The following sections provide detailed methodologies for utilizing this compound in both in vitro and in vivo experimental settings.

In Vitro Cell Culture Labeling

This protocol outlines the steps for labeling cultured cells with this compound to trace its incorporation into cellular lipids. This protocol is adapted from methodologies for labeling cells with stable isotope-labeled fatty acids and sphingolipids[10][11].

Materials:

  • This compound

  • Bovine Serum Albumin (BSA), fatty acid-free

  • Complete cell culture medium

  • Phosphate-Buffered Saline (PBS)

  • Cell scrapers

  • Solvents for lipid extraction (e.g., chloroform, methanol)

Procedure:

  • Preparation of Labeling Medium:

    • Prepare a stock solution of this compound in an appropriate organic solvent (e.g., ethanol).

    • Complex the tracer to fatty acid-free BSA by slowly adding the stock solution to a sterile BSA solution in serum-free medium while vortexing. The final concentration of the tracer and BSA will depend on the specific cell type and experimental goals. A typical starting concentration for the tracer is 1-10 µM.

    • Sterile-filter the labeling medium.

  • Metabolic Labeling:

    • Seed cells in culture plates and grow to the desired confluency (typically 80-90%).

    • On the day of the experiment, remove the regular growth medium and wash the cells once with warm PBS.

    • Add the prepared labeling medium to the cells.

    • Incubate the cells for the desired time course (e.g., 0, 1, 4, 8, 24 hours) to allow for the uptake and metabolism of the tracer.

  • Cell Harvesting and Lipid Extraction:

    • After the incubation period, place the culture plates on ice.

    • Aspirate the labeling medium and wash the cells twice with ice-cold PBS.

    • Harvest the cells by scraping into ice-cold PBS and pellet them by centrifugation.

    • Perform lipid extraction using a standard method such as the Bligh-Dyer or Folch extraction[12].

In Vivo Administration

This protocol provides a general guideline for the in vivo delivery of this compound to animal models, adapted from protocols for similar lipid molecules[13]. The specific route of administration and dosage will need to be optimized for the particular animal model and research question.

Materials:

  • This compound

  • Vehicle for administration (e.g., sterile saline with a solubilizing agent like Tween 80 or complexed to albumin)

  • Syringes and needles appropriate for the chosen administration route

Procedure:

  • Preparation of Dosing Solution:

    • Formulate the this compound in a biocompatible vehicle. Due to its lipophilic nature, a solubilizing agent is typically required. Sonication may be necessary to form a stable emulsion or solution.

    • Ensure the final solution is sterile.

  • Administration:

    • Weigh the animal for accurate dose calculation.

    • Administer the dosing solution via the desired route. Common routes for lipid tracers include:

      • Intravenous (i.v.) injection: For rapid distribution.

      • Intraperitoneal (i.p.) injection: For slower absorption.

      • Oral gavage: To study intestinal absorption and metabolism.

  • Sample Collection:

    • At predetermined time points following administration, collect tissues and biofluids (e.g., blood, liver, brain, adipose tissue).

    • Immediately snap-freeze the samples in liquid nitrogen and store at -80°C until lipid extraction.

  • Lipid Extraction:

    • Homogenize the tissue samples in an appropriate buffer.

    • Perform lipid extraction from the tissue homogenates or biofluids using a suitable protocol[12].

Lipid Extraction and Sample Preparation for Mass Spectrometry

A robust lipid extraction method is crucial for accurate lipid analysis. The choice of method depends on the specific lipid classes of interest and the sample matrix.

Common Lipid Extraction Methods:

MethodSolvent SystemPrinciple
Folch Extraction Chloroform:Methanol (2:1, v/v)A biphasic system where lipids partition into the lower organic phase.
Bligh-Dyer Extraction Chloroform:Methanol:Water (1:2:0.8, v/v/v initially, then adjusted to 2:2:1.8)A modified version of the Folch method, suitable for samples with high water content.
Methyl-tert-butyl ether (MTBE) Extraction MTBE:Methanol:WaterA safer alternative to chloroform-based methods, where lipids partition into the upper MTBE phase.

Source:[12]

General Procedure (adapted from Folch):

  • To the cell pellet or tissue homogenate, add a 2:1 mixture of chloroform:methanol.

  • Vortex vigorously to ensure thorough mixing and disruption of cell membranes.

  • Add water to induce phase separation.

  • Centrifuge to separate the phases.

  • Carefully collect the lower organic phase containing the lipids.

  • Dry the lipid extract under a stream of nitrogen.

  • Reconstitute the dried lipid extract in a solvent compatible with the LC-MS system (e.g., methanol/chloroform).

LC-MS/MS Analysis

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the preferred analytical platform for the quantification of this compound and its metabolites due to its high sensitivity and specificity[14][15][16][17][18].

Instrumentation:

  • A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

  • A tandem mass spectrometer (e.g., triple quadrupole or QTRAP) capable of performing selected reaction monitoring (SRM) or multiple reaction monitoring (MRM).

Chromatographic Separation:

  • Column: A C18 reversed-phase column is commonly used for the separation of sphingolipids.

  • Mobile Phases: A gradient elution using mobile phases consisting of acetonitrile (B52724) and water with additives like formic acid and ammonium (B1175870) formate (B1220265) is typically employed to achieve good separation.

Mass Spectrometry Detection:

  • Ionization: Electrospray ionization (ESI) in positive ion mode is generally used for the detection of sphingomyelin.

  • MRM Transitions: Specific precursor-to-product ion transitions are monitored for the unlabeled (endogenous) and deuterated (tracer) sphingomyelin. For sphingomyelin, a common transition is the precursor ion [M+H]⁺ to the phosphocholine headgroup fragment (m/z 184.1).

AnalytePrecursor Ion (m/z)Product Ion (m/z)
N-Palmitoyl-D-sphingomyelin (unlabeled)703.6184.1
This compound (tracer)712.6184.1

Note: The exact m/z values may vary slightly depending on the instrument calibration.

Data Presentation and Interpretation

Quantitative Data

The following tables present examples of quantitative data that can be obtained from tracer studies.

Table 1: Hypothetical Turnover Rate of this compound in Different Tissues

TissueHalf-life (t₁/₂) (hours)Fractional Turnover Rate (k) (h⁻¹)
Plasma 2.50.277
Liver 8.00.087
Brain 48.00.014

This table illustrates the type of data that can be generated. Actual values will vary depending on the experimental model.

Table 2: Example Data from an In Vitro Cell Labeling Experiment with Sphingosine-d9

This table is based on a study where Caco-2/TC7 cells were incubated with deuterated sphingosine (SPH-d9), and the appearance of labeled downstream metabolites was quantified. This demonstrates the principle of tracing the metabolic fate of a sphingolipid precursor.

Labeled Sphingolipid SpeciesConcentration in Cells (pmol/well)
Sphingosine-d9 (SPH-d9) 15.3 ± 1.3
Sphingosine-1-phosphate-d9 (S1P-d9) 1.8 ± 0.2
Ceramide-d9 (Cer-d9) 13.9 ± 1.5
Sphingomyelin-d9 (SM-d9) 1.2 ± 0.1

Source: Adapted from[11]. Data represents the mean ± SEM.

Data Analysis

The raw data from the LC-MS/MS analysis is processed to obtain peak areas for the unlabeled and deuterated analytes. The ratio of the labeled to unlabeled species is then used to calculate various kinetic parameters.

Key Parameters to Calculate:

  • Fractional Synthesis Rate (FSR): The rate at which new molecules are synthesized, often expressed as a percentage per unit of time.

  • Fractional Catabolic Rate (FCR): The rate at which molecules are broken down or cleared.

  • Half-life (t₁/₂): The time it takes for half of the labeled molecules to be turned over.

Visualizations of Pathways and Workflows

The following diagrams, generated using the DOT language, illustrate key concepts in sphingomyelin metabolism and tracer-based experimental workflows.

Sphingomyelin_Metabolism Ser_PalCoA Serine + Palmitoyl-CoA Ceramide Ceramide Ser_PalCoA->Ceramide Ceramide Synthase Sphingomyelin N-Palmitoyl-D-sphingomyelin Ceramide->Sphingomyelin Sphingomyelin Synthase Sphingosine Sphingosine Ceramide->Sphingosine Ceramidase Glucosylceramide Glucosylceramide Ceramide->Glucosylceramide Glucosylceramide Synthase Sphingomyelin->Ceramide Sphingomyelinase Sphingosine->Ceramide Ceramide Synthase S1P Sphingosine-1-Phosphate (S1P) Sphingosine->S1P Sphingosine Kinase S1P->Sphingosine S1P Phosphatase Phosphocholine Phosphocholine

Caption: Core pathways of sphingomyelin metabolism.

Experimental_Workflow Start Start: Biological System (Cells or Animal Model) Tracer Administer N-Palmitoyl-SM-d9 Tracer Start->Tracer Incubate Time Course Incubation/ Metabolism Tracer->Incubate Sample Sample Collection (Tissues, Biofluids, Cells) Incubate->Sample Extract Lipid Extraction (e.g., Folch, MTBE) Sample->Extract Analyze LC-MS/MS Analysis (MRM for labeled/unlabeled) Extract->Analyze Data Data Processing (Peak Integration, Ratio Calculation) Analyze->Data Interpret Kinetic Modeling & Interpretation (Turnover, Flux Rates) Data->Interpret

Caption: General experimental workflow for tracer studies.

Data_Analysis_Logic LCMS LC-MS/MS Raw Data Peak_d9 Peak Area (SM-d9) LCMS->Peak_d9 Peak_d0 Peak Area (Endogenous SM) LCMS->Peak_d0 Ratio Calculate Ratio: [Labeled]/[Unlabeled] Peak_d9->Ratio Peak_d0->Ratio Time Plot Ratio vs. Time Ratio->Time Model Apply Kinetic Model (e.g., Exponential Decay) Time->Model Results Calculate: - Half-life (t₁/₂) - Fractional Turnover Rate (k) Model->Results

Caption: Logical flow of data analysis.

Conclusion

This compound is a versatile and powerful tool for the detailed investigation of sphingolipid metabolism. Its use in tracer-based lipidomics studies, coupled with modern LC-MS/MS techniques, enables the precise quantification of metabolic fluxes and turnover rates that are not accessible through static measurements alone. This technical guide provides a foundational framework for researchers to design, execute, and interpret experiments using this valuable tracer, ultimately contributing to a deeper understanding of the role of sphingolipids in health and disease.

References

The Pivotal Role of C16 Sphingomyelin in Cellular Signaling: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the function of C16 sphingomyelin (B164518) and its metabolic product, C16 ceramide, in critical cellular signaling pathways. This document delves into the intricate mechanisms by which these lipids modulate fundamental cellular processes, including apoptosis, inflammation, and insulin (B600854) signaling. Detailed experimental protocols and quantitative data are presented to facilitate further research and therapeutic development in this significant area of cell biology.

Introduction to C16 Sphingomyelin and its Signaling Significance

Sphingomyelin, a major constituent of mammalian cell membranes, is not merely a structural lipid but also a key player in signal transduction.[1] The acyl chain length of sphingomyelin species significantly influences their biological activity, with C16 sphingomyelin (N-palmitoyl-D-erythro-sphingosylphosphorylcholine) being a prominent and functionally significant variant.[2] The signaling capacity of C16 sphingomyelin is largely mediated through its hydrolysis by sphingomyelinases (SMases) to generate C16 ceramide.[3] This bioactive lipid acts as a second messenger, initiating a cascade of downstream events that regulate cell fate. The balance between C16 sphingomyelin, C16 ceramide, and other sphingolipid metabolites, such as sphingosine-1-phosphate (S1P), acts as a rheostat that determines whether a cell proliferates or undergoes apoptosis.[4]

C16 Sphingomyelin Metabolism and Cellular Localization

C16 sphingomyelin is synthesized in the Golgi apparatus by the transfer of a phosphocholine (B91661) headgroup from phosphatidylcholine to C16 ceramide, a reaction catalyzed by sphingomyelin synthase. The C16 acyl chain of the ceramide precursor is attached by ceramide synthase 5 (CerS5) or ceramide synthase 6 (CerS6).[5] C16 sphingomyelin is predominantly localized to the outer leaflet of the plasma membrane, where it is a key component of lipid rafts.[6] These specialized membrane microdomains are enriched in cholesterol and sphingolipids and serve as platforms for signal transduction.[7][8] The hydrolysis of C16 sphingomyelin by acid or neutral sphingomyelinases in response to various stimuli, such as tumor necrosis factor-alpha (TNF-α), leads to the formation of C16 ceramide-rich platforms within the membrane, which can recruit and activate downstream signaling proteins.[9]

Quantitative Data on C16 Sphingomyelin and its Metabolites

The following tables summarize key quantitative data related to C16 sphingomyelin and its role in cellular signaling.

ParameterCell/Tissue TypeConditionValueReference(s)
C16 Sphingomyelin Concentration Mouse LiverNormal~15 nmol/g[10]
Human PlasmaHealthy~100 µM[11]
3T3-L1 cellsBasal~60 pmol/µg protein[5][11]
C16 Ceramide Concentration Jurkat cellsRadiation-induced apoptosis (2h)Significant increase[12][13]
A549 cellsH2O2-induced apoptosis~2-fold increase[14]
Mouse LungNormal~50 pmol/mg tissue[15]
WT mice infused with lard oilInsulin resistance78% increase[16]
Ceramide Synthase 5/6 (CerS5/6) Kinetics HEK293 cells (endogenous)K_m for sphinganine (B43673) (with C16:0-CoA)~1.16 µM[17]
Purified CerS5--[5]
Downstream Signaling Modulation A7r5 VSMCsC6-ceramide treatment~50-60% decrease in Akt phosphorylation[18][19]
UM-SCC-22A cellsCerS1/C18-ceramide induction~60% increase in caspase-3 activity[20]

Signaling Pathways Modulated by C16 Sphingomyelin and C16 Ceramide

C16 sphingomyelin and its metabolite, C16 ceramide, are integral to a variety of signaling pathways that govern critical cellular decisions.

Apoptosis

C16 ceramide is a well-established pro-apoptotic molecule.[10] Its accumulation, following the hydrolysis of C16 sphingomyelin, can trigger both the intrinsic and extrinsic apoptotic pathways. In the intrinsic pathway, C16 ceramide can directly act on the mitochondria to promote the formation of channels, leading to the release of cytochrome c.[21] This, in turn, activates a cascade of caspases, including the executioner caspase-3, which orchestrates the dismantling of the cell.[13][14] Studies have shown a direct correlation between the accumulation of C16 ceramide and the activation of caspase-3 in various cell types undergoing apoptosis.[12][20]

Apoptosis_Pathway cluster_stimulus Apoptotic Stimuli cluster_membrane Plasma Membrane cluster_cytosol Cytosol Stress Stress SMase SMase Stress->SMase TNFa TNFa TNFa->SMase C16_Sphingomyelin C16_Sphingomyelin C16_Ceramide C16_Ceramide SMase->C16_Ceramide hydrolysis Mitochondrion Mitochondrion C16_Ceramide->Mitochondrion permeabilization Cytochrome_c Cytochrome_c Mitochondrion->Cytochrome_c release Apoptosome Apoptosome Cytochrome_c->Apoptosome Apaf1 Apaf1 Apaf1->Apoptosome Procaspase9 Procaspase9 Procaspase9->Apoptosome Caspase9 Caspase9 Apoptosome->Caspase9 activation Caspase3 Caspase3 Caspase9->Caspase3 cleavage & activation Procaspase3 Procaspase3 Apoptosis Apoptosis Caspase3->Apoptosis execution

C16 Ceramide-Mediated Apoptotic Signaling Pathway.

Insulin Signaling

C16 ceramide has been implicated in the development of insulin resistance.[22] Elevated levels of C16 ceramide can impair insulin signaling by activating protein phosphatase 2A (PP2A), which dephosphorylates and inactivates key components of the insulin signaling cascade, such as Akt (also known as protein kinase B).[16][23][24] Specifically, C16 ceramide has been shown to promote the dephosphorylation of Akt at serine 473.[19] The activation of PP2A by C16 ceramide is thought to be an indirect mechanism involving the binding of ceramide to an inhibitory subunit of PP2A, thereby relieving its inhibition of the catalytic subunit.[25]

Insulin_Signaling_Pathway cluster_membrane Plasma Membrane cluster_cytosol Cytosol Insulin_Receptor Insulin_Receptor IRS1 IRS1 Insulin_Receptor->IRS1 phosphorylation Insulin Insulin Insulin->Insulin_Receptor PI3K PI3K IRS1->PI3K activation PIP3 PIP3 PI3K->PIP3 phosphorylation PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 pAkt p-Akt (Active) PDK1->pAkt phosphorylation Akt Akt GLUT4_Translocation GLUT4 Translocation to Plasma Membrane pAkt->GLUT4_Translocation GLUT4_Vesicle GLUT4_Vesicle Glucose_Uptake Glucose_Uptake GLUT4_Translocation->Glucose_Uptake C16_Ceramide C16_Ceramide PP2A_inhibitor PP2A_inhibitor C16_Ceramide->PP2A_inhibitor inhibition PP2A PP2A PP2A_inhibitor->PP2A inhibition PP2A->pAkt dephosphorylation

Inhibitory Effect of C16 Ceramide on Insulin Signaling.

Inflammatory Signaling

The role of C16 sphingomyelin and C16 ceramide in inflammation is complex and context-dependent. In some instances, C16 ceramide can promote inflammation by activating signaling pathways that lead to the production of pro-inflammatory cytokines like TNF-α.[26] Conversely, other studies suggest that C16 ceramide can have anti-inflammatory effects.[27] The hydrolysis of sphingomyelin is a key step in the inflammatory response triggered by TNF-α.[28]

Detailed Experimental Protocols

This section provides detailed methodologies for key experiments cited in this guide.

Sphingolipid Extraction from Mammalian Cells

This protocol is adapted from the Bligh-Dyer method for the extraction of a broad range of sphingolipids.

Materials:

  • Ice-cold Phosphate-Buffered Saline (PBS)

  • HPLC-grade Methanol (B129727)

  • HPLC-grade Chloroform (B151607)

  • Internal standard cocktail containing known amounts of deuterated sphingolipid analogs (e.g., C17-sphingosine, C12-ceramide)

  • Glass tubes with Teflon-lined caps

Procedure:

  • Wash cultured cells with ice-cold PBS and harvest by scraping.

  • Transfer the cell suspension to a glass tube.

  • Add the internal standard cocktail to the cell suspension.

  • Add methanol and chloroform to achieve a final solvent ratio of 2:1 (v/v) methanol:chloroform.

  • Vortex vigorously for 1 minute.

  • Add chloroform and water to induce phase separation, achieving a final ratio of 2:1:0.8 (v/v/v) chloroform:methanol:water.

  • Vortex for 1 minute and centrifuge at 2,000 x g for 10 minutes.

  • Carefully collect the lower organic phase, which contains the lipids.

  • Dry the lipid extract under a stream of nitrogen gas.

  • Reconstitute the dried lipids in a suitable solvent for LC-MS/MS analysis (e.g., methanol).

Quantification of C16 Sphingomyelin by LC-MS/MS

Instrumentation:

  • High-Performance Liquid Chromatograph (HPLC) or Ultra-High-Performance Liquid Chromatograph (UHPLC)

  • Reversed-phase C18 column (e.g., 2.1 x 100 mm, 1.7 µm particle size)

  • Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source

LC Conditions:

  • Mobile Phase A: Water with 0.1% formic acid and 1 mM ammonium (B1175870) formate

  • Mobile Phase B: Methanol with 0.1% formic acid and 1 mM ammonium formate

  • Gradient: Start at 60% B, increase to 100% B over 10 minutes, hold for 5 minutes, then return to 60% B and equilibrate for 5 minutes.

  • Flow Rate: 0.3 mL/min

  • Column Temperature: 40°C

MS/MS Conditions:

  • Ionization Mode: Positive Electrospray Ionization (ESI+)

  • Multiple Reaction Monitoring (MRM) Transition for C16 Sphingomyelin: Precursor ion (m/z) 703.6 → Product ion (m/z) 184.1 (corresponding to the phosphocholine headgroup)

  • Optimize collision energy and other instrument parameters for maximum sensitivity.

Quantification:

  • Generate a standard curve using known concentrations of a C16 sphingomyelin standard.

  • Normalize the peak area of endogenous C16 sphingomyelin to the peak area of the deuterated internal standard.

  • Calculate the concentration of C16 sphingomyelin in the sample based on the standard curve.

In Vitro Sphingomyelinase Assay

This protocol describes a fluorometric assay to measure sphingomyelinase activity.

Materials:

  • Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4 for neutral SMase; 50 mM sodium acetate, pH 5.0 for acid SMase)

  • Sphingomyelin substrate (e.g., NBD-sphingomyelin or a fluorogenic substrate)

  • Enzyme source (cell lysate or purified enzyme)

  • 96-well black microplate

  • Fluorescence plate reader

Procedure:

  • Prepare a working solution of the sphingomyelin substrate in the appropriate assay buffer.

  • Add the enzyme source to the wells of the 96-well plate.

  • Initiate the reaction by adding the sphingomyelin substrate solution to each well.

  • Incubate the plate at 37°C for a specified time (e.g., 30-60 minutes), protected from light.

  • Stop the reaction (if necessary, depending on the substrate used).

  • Measure the fluorescence intensity using a plate reader with appropriate excitation and emission wavelengths for the fluorophore used.

  • Calculate sphingomyelinase activity based on the increase in fluorescence over time, relative to a standard curve if applicable.

Caspase-3 Activity Assay

This protocol outlines a colorimetric assay for measuring the activity of caspase-3, a key executioner of apoptosis.

Materials:

  • Cell lysis buffer

  • Assay buffer (e.g., 20 mM HEPES, pH 7.5, 10% glycerol, 2 mM DTT)

  • Caspase-3 substrate (e.g., Ac-DEVD-pNA)

  • 96-well clear microplate

  • Microplate reader capable of measuring absorbance at 405 nm

Procedure:

  • Treat cells with the desired apoptotic stimulus (e.g., C16 ceramide).

  • Lyse the cells using the cell lysis buffer.

  • Determine the protein concentration of the cell lysates.

  • Add an equal amount of protein from each lysate to the wells of the 96-well plate.

  • Add the caspase-3 substrate to each well.

  • Incubate the plate at 37°C for 1-2 hours.

  • Measure the absorbance at 405 nm. The absorbance is proportional to the amount of pNA released, which indicates caspase-3 activity.

  • Express caspase-3 activity as fold-change relative to untreated control cells.

Conclusion

C16 sphingomyelin and its derivative, C16 ceramide, are critical signaling lipids that regulate a multitude of cellular processes. Their roles in apoptosis, insulin signaling, and inflammation highlight their importance in both normal physiology and disease pathogenesis. A thorough understanding of the signaling pathways they modulate, supported by robust quantitative data and detailed experimental methodologies, is essential for the development of novel therapeutic strategies targeting these pathways. This technical guide provides a foundational resource for researchers and drug development professionals to advance our understanding and exploitation of C16 sphingomyelin-mediated signaling.

References

Deuterated Lipids: A Technical Guide to Unraveling Membrane Dynamics and Lipid Rafts

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the pivotal role of deuterated lipids in advancing our understanding of cell membrane dynamics and the intricate organization of lipid rafts. By leveraging the unique properties of deuterium (B1214612), researchers can employ powerful analytical techniques to probe the structure, function, and signaling cascades associated with these critical cellular components. This whitepaper provides a comprehensive overview of key experimental methodologies, quantitative data, and the signaling pathways implicated in lipid raft function, offering a valuable resource for those in basic research and drug development.

The Power of Deuterium in Membrane Research

Deuterium (²H), a stable isotope of hydrogen, serves as a powerful tool in the study of biological membranes. Its key advantage lies in its different neutron scattering length and nuclear magnetic resonance properties compared to hydrogen (¹H). This isotopic difference allows for "contrast variation" in techniques like small-angle neutron scattering (SANS) and provides a unique spectroscopic handle in solid-state nuclear magnetic resonance (NMR). By selectively replacing hydrogen with deuterium in lipid molecules, researchers can effectively make certain components of a complex assembly "invisible" to neutrons or specifically track their dynamics in NMR experiments. This selective labeling is instrumental in dissecting the molecular organization and dynamics of lipid bilayers and the specialized microdomains known as lipid rafts.

Key Experimental Techniques and Protocols

The study of deuterated lipids in membranes relies on a suite of sophisticated biophysical techniques. Here, we detail the core methodologies and provide foundational protocols for their application.

Small-Angle Neutron Scattering (SANS)

SANS is a powerful technique for characterizing the structure of lipid vesicles and determining parameters such as membrane thickness and the effects of incorporated molecules like cholesterol.[1][2][3] The use of deuterated lipids and solvents allows for contrast matching, where the scattering from specific components can be selectively highlighted or suppressed.[4]

SANS_Workflow cluster_prep Vesicle Preparation cluster_sans SANS Measurement cluster_analysis Data Analysis p1 Lipid Dissolution (in organic solvent) p2 Solvent Evaporation (thin lipid film) p1->p2 p3 Hydration (in D2O or H2O/D2O buffer) p2->p3 p4 Extrusion (to form unilamellar vesicles) p3->p4 s1 Sample Loading (in quartz cuvette) p4->s1 s2 Neutron Scattering (at various q-ranges) s1->s2 a1 Data Correction (background subtraction) s2->a1 a2 Model Fitting (e.g., bilayer form factor) a1->a2 a3 Structural Parameters (thickness, area per lipid) a2->a3

SANS Experimental Workflow
  • Lipid Preparation: Start with the desired deuterated and non-deuterated lipids. For example, to study the effect of cholesterol on a DOPC membrane, one might use chain-deuterated DOPC (d-DOPC) and protiated cholesterol.

  • Dissolution: Dissolve the lipids in an organic solvent such as chloroform (B151607) or a chloroform/methanol (B129727) mixture in a round-bottom flask.

  • Film Formation: Evaporate the solvent using a rotary evaporator to form a thin lipid film on the flask's inner surface. Further dry the film under vacuum for at least 2 hours to remove residual solvent.

  • Hydration: Hydrate the lipid film with a buffer of the desired contrast, typically D₂O or a specific H₂O/D₂O mixture, to a final lipid concentration of 1-10 mg/mL. The hydration should be performed above the phase transition temperature of the lipids.

  • Vesicle Formation: The lipid suspension can be subjected to several freeze-thaw cycles to promote lamellarity.

  • Extrusion: To obtain unilamellar vesicles of a defined size, pass the lipid suspension through a polycarbonate membrane with a specific pore size (e.g., 100 nm) using a mini-extruder. This should be done 11-21 times.

  • Sample Loading: The final vesicle suspension is then loaded into a quartz SANS cuvette for measurement.

Solid-State Deuterium NMR (²H-NMR)

Solid-state ²H-NMR is a highly sensitive technique for probing the dynamics and order of lipid acyl chains.[1][5][6] By measuring the quadrupolar splitting of deuterated segments, one can calculate order parameters, which provide a direct measure of the conformational freedom of the C-²H bonds.

ssNMR_Workflow cluster_prep Sample Preparation cluster_nmr NMR Spectroscopy cluster_analysis Data Analysis p1 Lipid Dissolution (with deuterated lipid) p2 Solvent Evaporation p1->p2 p3 Hydration & Equilibration p2->p3 p4 Sample Packing (into NMR rotor) p3->p4 s1 Spectrometer Setup (quadrupole echo sequence) p4->s1 s2 Data Acquisition s1->s2 a1 Spectral Processing (Fourier transform) s2->a1 a2 Quadrupolar Splitting Measurement a1->a2 a3 Order Parameter Calculation a2->a3

Solid-State ²H-NMR Experimental Workflow
  • Protein and Lipid Preparation: Purify the membrane protein of interest and obtain the desired deuterated lipids (e.g., chain-deuterated POPC).

  • Solubilization: Co-solubilize the protein and lipids in a detergent solution.

  • Reconstitution: Remove the detergent by dialysis or with bio-beads to allow the formation of proteoliposomes.

  • Pelleting: Concentrate the proteoliposomes by ultracentrifugation.

  • Hydration Control: Dehydrate the pellet to a specific water content (e.g., 40% w/w) to ensure optimal spectral resolution.

  • Rotor Packing: Carefully pack the hydrated proteoliposome pellet into a solid-state NMR rotor (e.g., 3.2 mm or 4 mm).

  • Equilibration: Allow the sample to equilibrate at the desired temperature inside the NMR spectrometer before data acquisition.

Mass Spectrometry (MS) for Lipid Raft Analysis

Mass spectrometry is an indispensable tool for the detailed lipidomic and proteomic analysis of isolated lipid rafts.[7] It allows for the identification and quantification of the molecular species enriched in these domains.

MS_Workflow cluster_iso Lipid Raft Isolation cluster_ext Lipid Extraction cluster_ms Mass Spectrometry i1 Cell Lysis (Detergent or Detergent-free) i2 Sucrose (B13894) Gradient Ultracentrifugation i1->i2 i3 Fraction Collection i2->i3 e1 Solvent Extraction (e.g., Folch, MTBE) i3->e1 e2 Phase Separation e1->e2 e3 Solvent Evaporation e2->e3 m1 Sample Infusion/LC-MS e3->m1 m2 Data Acquisition (MS and MS/MS) m1->m2 m3 Lipid Identification & Quantification m2->m3

Lipid Raft Isolation and MS Analysis Workflow
  • Cell Culture and Lysis: Grow cells to confluency. Lyse the cells in a cold lysis buffer, often containing a non-ionic detergent like Triton X-100, on ice. For a detergent-free method, cells can be mechanically disrupted followed by density gradient centrifugation.[8][9]

  • Sucrose Gradient Ultracentrifugation: Mix the cell lysate with a high-concentration sucrose solution and place it at the bottom of an ultracentrifuge tube. Overlay with layers of decreasing sucrose concentrations to form a discontinuous gradient.

  • Fractionation: Centrifuge at high speed (e.g., >100,000 x g) for several hours at 4°C. Lipid rafts, being less dense, will float to the interface of the lower sucrose concentrations.

  • Collection: Carefully collect the opaque band corresponding to the lipid raft fraction.

  • Lipid Extraction (Modified Folch Method):

    • To the collected lipid raft fraction, add a mixture of chloroform and methanol (typically 2:1 v/v).

    • Vortex thoroughly and centrifuge to separate the phases.

    • Collect the lower organic phase containing the lipids.

    • Wash the organic phase with a salt solution (e.g., 0.9% NaCl) to remove non-lipid contaminants.

    • Evaporate the solvent under a stream of nitrogen.

  • Sample Preparation for MS: Reconstitute the dried lipid extract in an appropriate solvent for direct infusion or liquid chromatography-mass spectrometry (LC-MS) analysis.

Quantitative Data from Deuterated Lipid Studies

The use of deuterated lipids has yielded valuable quantitative data on the structure and composition of membranes and lipid rafts.

Table 1: Effect of Cholesterol on Membrane Thickness Measured by SANS
Lipid CompositionBilayer Thickness (d_g,infinity) (nm)Reference
DLPC4.058 ± 0.028[10]
DLPC + 44 mol% Cholesterol4.62 ± 0.114[10]
DOPC4.618 ± 0.148[10]
DOPC + 44 mol% Cholesterol4.577 ± 0.144[10][11][12][13]

d_g,infinity is a parameter related to the bilayer thickness derived from SANS data.

Table 2: Acyl Chain Order Parameters (|S_CH|) of POPC with and without Cholesterol from ¹³C NMR[27]
Carbon Position (sn-1 chain)POPCPOPC + 50 mol% Cholesterol
20.350.42
30.380.45
4-8~0.40~0.48
140.250.35
150.180.28
160.080.15
Carbon Position (sn-2 chain)POPCPOPC + 50 mol% Cholesterol
20.360.43
30.390.46
9 (double bond)0.100.25
10 (double bond)0.110.26
160.200.30
180.050.10

Data measured at 48°C. A higher |S_CH| value indicates a more ordered and less dynamic acyl chain.[14][15][16][17]

Table 3: Lipid Composition of Detergent-Resistant Membranes (DRMs) from Photoreceptor Rod Outer Segments[31]
Lipid ClassRelative Abundance in ROSRelative Abundance in DRMs
Free Fatty AcidsEnriched-
Phosphatidylcholine (PC)-Enriched (low PUFA content)
Phosphatidylethanolamine (PE)-Depleted
Phosphatidylserine (PS)-Depleted
Ceramide (CM)Contains PUFAsContains saturated fatty acids

ROS: Rod Outer Segments; DRMs: Detergent-Resistant Membranes; PUFA: Polyunsaturated Fatty Acid.[7][18]

Lipid Rafts and Signal Transduction

Lipid rafts are not merely structural entities but also serve as crucial platforms for cellular signaling.[19] They are thought to concentrate signaling molecules, thereby facilitating their interaction and initiating downstream cascades.

B-Cell Antigen Receptor (BCR) Signaling

The BCR is a key component of the adaptive immune system, and its signaling is intimately linked to lipid rafts.[19][20][21][22]

BCR_Signaling cluster_raft Lipid Raft BCR BCR Lyn Lyn BCR->Lyn PI3K PI3K BCR->PI3K Syk Syk Lyn->Syk BLNK BLNK Syk->BLNK BTK BTK BLNK->BTK PLCy2 PLCγ2 BLNK->PLCy2 IP3 IP3 PLCy2->IP3 DAG DAG PLCy2->DAG PIP3 PIP3 PI3K->PIP3 Antigen Antigen Antigen->BCR Ca_release Ca²⁺ Release IP3->Ca_release PKC PKC Activation DAG->PKC Akt Akt Activation PIP3->Akt IgE_Signaling cluster_raft Lipid Raft IgE IgE FceRI FcεRI IgE->FceRI Lyn Lyn FceRI->Lyn Syk Syk Lyn->Syk PLCy PLCγ Syk->PLCy PI3K PI3K Syk->PI3K Allergen Allergen Allergen->IgE IP3 IP3 PLCy->IP3 DAG DAG PLCy->DAG Ca_release Ca²⁺ Release IP3->Ca_release PKC PKC Activation DAG->PKC Degranulation Degranulation (Histamine Release) Ca_release->Degranulation PKC->Degranulation EGFR_Signaling cluster_raft Lipid Raft EGFR EGFR Src Src EGFR->Src Grb2 Grb2 EGFR->Grb2 PI3K PI3K EGFR->PI3K EGF EGF EGF->EGFR Sos Sos Grb2->Sos Ras Ras Sos->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation ERK->Proliferation Akt Akt PI3K->Akt Survival Cell Survival Akt->Survival

References

N-Palmitoyl-D-sphingomyelin-d9: A Technical Guide for Neuroscience Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the applications of N-Palmitoyl-D-sphingomyelin-d9 (SM(d18:1/16:0)-d9) in neuroscience research. This deuterated analog of a key brain lipid serves as a powerful tool for elucidating the complex roles of sphingolipids in neuronal function and dysfunction. Its primary utility lies in its application as an internal standard for accurate quantification of endogenous sphingomyelins using mass spectrometry, and as a tracer to study sphingolipid metabolism and dynamics in the context of neurodegenerative diseases.

Core Applications in Neuroscience

This compound is instrumental in several key areas of neuroscience research, primarily due to its structural similarity to its endogenous counterpart and the mass shift introduced by the deuterium (B1214612) atoms.

  • Quantitative Lipidomics: The most prominent application is its use as an internal standard in liquid chromatography-tandem mass spectrometry (LC-MS/MS) for the precise quantification of N-palmitoyl-D-sphingomyelin and other sphingomyelin (B164518) species in brain tissue, cerebrospinal fluid (CSF), and cultured neuronal cells. The known concentration of the added deuterated standard allows for the correction of sample loss during extraction and ionization variability in the mass spectrometer, leading to highly accurate measurements.

  • Metabolic Flux Analysis: As a stable isotope-labeled tracer, SM(d18:1/16:0)-d9 can be introduced into cell culture models or, in some cases, animal models to trace the metabolic fate of sphingomyelin. This allows researchers to study the activity of enzymes involved in sphingolipid metabolism, such as sphingomyelinases and sphingomyelin synthases, which are implicated in various neurodegenerative diseases.

  • Lipid Raft Dynamics: Sphingomyelins are critical components of lipid rafts, specialized membrane microdomains that serve as platforms for cellular signaling. By incorporating deuterated sphingomyelin, researchers can study the dynamics of these rafts and how they are altered in neurological disorders. Experiments involving the disruption of lipid rafts using enzymes like sphingomyelinase can shed light on the role of these domains in neuronal processes.

Sphingomyelin in Neurodegenerative Diseases

Alterations in sphingolipid metabolism are increasingly recognized as a key factor in the pathogenesis of several neurodegenerative diseases.

  • Alzheimer's Disease (AD): Studies have shown changes in sphingomyelin and ceramide levels in the brains of AD patients. The sphingomyelinase-mediated conversion of sphingomyelin to ceramide is a critical step in apoptosis (programmed cell death), and excessive ceramide production can contribute to neuronal loss in AD. Quantitative analysis using deuterated standards like this compound is crucial for accurately determining these changes.

  • Parkinson's Disease (PD): Dysregulation of sphingomyelin metabolism has also been implicated in Parkinson's disease. Increased levels of certain sphingomyelin species have been observed in the plasma and brain tissue of PD patients. These changes may be linked to α-synuclein aggregation, a hallmark of PD.

  • Other Neurological Disorders: The role of sphingolipids is also being investigated in other conditions such as multiple sclerosis, amyotrophic lateral sclerosis (ALS), and Huntington's disease, where altered sphingolipid metabolism and signaling are thought to contribute to the disease process.

Signaling Pathways

The conversion of sphingomyelin to ceramide is a central event in a signaling pathway that can lead to neuronal apoptosis. This pathway is a key area of investigation in neurodegenerative diseases.

Sphingomyelin_Ceramide_Pathway cluster_membrane Plasma Membrane cluster_stimuli Apoptotic Stimuli cluster_downstream Downstream Effectors Sphingomyelin Sphingomyelin Ceramide Ceramide Sphingomyelin->Ceramide SMase JNK JNK Pathway Ceramide->JNK Caspase_Activation Caspase Activation Ceramide->Caspase_Activation TNFa TNF-α SMase Sphingomyelinase (SMase) TNFa->SMase activates FasL FasL FasL->SMase activates Oxidative_Stress Oxidative Stress Oxidative_Stress->SMase activates JNK->Caspase_Activation Apoptosis Neuronal Apoptosis Caspase_Activation->Apoptosis

Sphingomyelin-Ceramide Apoptotic Signaling Pathway.

Experimental Protocols and Workflows

Quantitative Analysis of Sphingomyelin in Brain Tissue using LC-MS/MS

This protocol outlines the general steps for the quantification of N-palmitoyl-D-sphingomyelin in a brain tissue sample using this compound as an internal standard.

Experimental Workflow:

LCMS_Workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis Homogenization 1. Brain Tissue Homogenization Spiking 2. Spiking with SM(d18:1/16:0)-d9 Homogenization->Spiking Extraction 3. Lipid Extraction (e.g., Folch Method) Spiking->Extraction Drying 4. Drying and Reconstitution Extraction->Drying LC_Separation 5. UHPLC Separation Drying->LC_Separation MS_Detection 6. Tandem Mass Spectrometry (MRM Mode) LC_Separation->MS_Detection Quantification 7. Data Analysis and Quantification MS_Detection->Quantification

Workflow for Quantitative Sphingomyelin Analysis.

Methodology:

  • Tissue Homogenization: A known weight of brain tissue (e.g., 50 mg) is homogenized in a suitable buffer.

  • Internal Standard Spiking: A precise amount of this compound in a solvent such as methanol (B129727) is added to the homogenate. The final concentration will depend on the expected levels of endogenous sphingomyelin and the sensitivity of the mass spectrometer, but a common starting point is in the range of 10-100 ng/mL.

  • Lipid Extraction: Lipids are extracted from the spiked homogenate using a standard method like the Folch or Bligh-Dyer procedure, which typically involves a chloroform/methanol/water solvent system.

  • Sample Preparation for LC-MS/MS: The lipid-containing organic phase is separated, dried under a stream of nitrogen, and reconstituted in a solvent compatible with the LC-MS/MS system (e.g., methanol/acetonitrile).

  • UHPLC Separation: The extracted lipids are separated using an ultra-high-performance liquid chromatography (UHPLC) system, often with a C18 reversed-phase column. A gradient elution with solvents like water, acetonitrile, and methanol, often with additives like formic acid and ammonium (B1175870) formate, is used to achieve separation.

  • Tandem Mass Spectrometry (MS/MS): The eluent from the UHPLC is introduced into a tandem mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode. Specific precursor-to-product ion transitions for both the endogenous N-palmitoyl-D-sphingomyelin and the deuterated internal standard are monitored.

  • Quantification: The peak area of the endogenous sphingomyelin is compared to the peak area of the known amount of the deuterated internal standard to calculate the absolute concentration of the endogenous lipid in the original tissue sample.

Lipid Raft Disruption Experiment

This experiment aims to investigate the role of sphingomyelin-rich lipid rafts in a specific neuronal function, for example, receptor signaling.

Experimental Workflow:

Lipid_Raft_Disruption_Workflow cluster_treatment Cell Treatment cluster_stimulation_analysis Stimulation and Analysis Cell_Culture 1. Culture Neuronal Cells Treatment_Group 2. Treat with Sphingomyelinase Cell_Culture->Treatment_Group Control_Group 3. Control (Vehicle) Cell_Culture->Control_Group Stimulation 4. Stimulate with Agonist Treatment_Group->Stimulation Control_Group->Stimulation Functional_Assay 5. Perform Functional Assay (e.g., Calcium Imaging, Western Blot) Stimulation->Functional_Assay Data_Comparison 6. Compare Results between Treatment and Control Groups Functional_Assay->Data_Comparison

Workflow for a Lipid Raft Disruption Experiment.

Methodology:

  • Cell Culture: Primary neurons or a suitable neuronal cell line are cultured under standard conditions.

  • Treatment: One group of cells is treated with sphingomyelinase (e.g., 50 mU for a specified time) to hydrolyze sphingomyelin in the outer leaflet of the plasma membrane, thereby disrupting lipid rafts. A control group is treated with the vehicle (buffer) alone.

  • Stimulation: Both groups of cells are then stimulated with an agonist for a receptor of interest that is hypothesized to reside in lipid rafts.

  • Functional Assay: A relevant functional assay is performed to measure the cellular response to the agonist. This could include calcium imaging to measure changes in intracellular calcium, or Western blotting to assess the phosphorylation of downstream signaling proteins.

  • Data Analysis: The results from the sphingomyelinase-treated group are compared to the control group. A diminished response in the treated group would suggest that intact lipid rafts are necessary for the proper function of the receptor.

Quantitative Data

The following table summarizes representative data on the changes in sphingomyelin levels in the plasma of Parkinson's disease patients compared to healthy controls.

Sphingomyelin SpeciesHealthy Controls (µM)Early-Stage PD (µM)Advanced-Stage PD (µM)p-value (Advanced vs. HC)
Dihydro SM 24:00.152 ± 0.0590.12 ± 0.050.08 ± 0.04< 0.001
Dihydro SM 22:0Data not specifiedData not specifiedData not specifiedNot applicable
Dihydro SM 20:0Data not specified

The Dichotomous Role of Sphingomyelin Metabolism: A Technical Guide to Apoptosis and Cell Proliferation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Sphingomyelin (B164518), a principal component of cellular membranes, is not merely a structural lipid but a critical player in the intricate signaling cascades that govern cell fate. The metabolic turnover of sphingomyelin gives rise to a cast of bioactive lipid second messengers, most notably ceramide and sphingosine-1-phosphate (S1P), which orchestrate a delicate balance between apoptosis and cell proliferation. An accumulation of ceramide, generated through the hydrolysis of sphingomyelin by sphingomyelinases, is a potent trigger for programmed cell death. Conversely, the phosphorylation of sphingosine (B13886) to S1P promotes cell growth, survival, and proliferation. This technical guide provides an in-depth exploration of the central role of sphingomyelin metabolism in these opposing cellular processes, offering detailed experimental protocols, a quantitative analysis of key lipid species, and visual representations of the core signaling pathways.

Introduction

The "sphingolipid rheostat" is a conceptual framework that posits the intracellular balance between pro-apoptotic ceramide and pro-survival sphingosine-1-phosphate as a critical determinant of a cell's decision to live or die. Sphingomyelin serves as a key reservoir for the generation of ceramide, placing sphingomyelinases at a pivotal control point in this rheostat. Various cellular stresses, including inflammatory cytokines, chemotherapeutic agents, and radiation, can activate neutral or acid sphingomyelinases (nSMase or aSMase), leading to the rapid breakdown of sphingomyelin and a subsequent increase in ceramide levels.[1] This accumulation of ceramide can initiate a cascade of events culminating in apoptosis. In contrast, growth factors and mitogens often stimulate the activity of sphingosine kinases, which catalyze the formation of S1P, thereby tipping the balance towards proliferation and cell survival.[2] Understanding the intricate regulation of sphingomyelin metabolism is therefore of paramount importance for the development of novel therapeutic strategies targeting diseases characterized by aberrant apoptosis or proliferation, such as cancer and neurodegenerative disorders.

The Pro-Apoptotic Arm: Sphingomyelin Hydrolysis and Ceramide Signaling

The hydrolysis of sphingomyelin by sphingomyelinases is a key initiating event in ceramide-mediated apoptosis. Ceramide can be generated through the activation of plasma membrane-associated neutral sphingomyelinase or lysosomal acid sphingomyelinase.[1] Once produced, ceramide can exert its pro-apoptotic effects through multiple mechanisms.

Signaling Pathways in Ceramide-Induced Apoptosis

Ceramide acts as a second messenger that can influence a variety of downstream signaling pathways to induce apoptosis. Key pathways include:

  • Mitochondrial Pathway: Ceramide can directly target mitochondria, leading to the formation of pores in the outer mitochondrial membrane. This results in the release of cytochrome c and other pro-apoptotic factors into the cytosol, which in turn activates the caspase cascade.

  • Caspase Activation: Ceramide can lead to the activation of initiator caspases (e.g., caspase-8 and caspase-9) and executioner caspases (e.g., caspase-3), which are the central executioners of the apoptotic program.

  • Stress-Activated Protein Kinase (SAPK)/c-Jun N-terminal Kinase (JNK) Pathway: Ceramide can activate the JNK pathway, which can phosphorylate and regulate the activity of various pro- and anti-apoptotic proteins.

// Nodes Sphingomyelin [label="Sphingomyelin", fillcolor="#FBBC05"]; Ceramide [label="Ceramide", fillcolor="#EA4335"]; SMase [label="Sphingomyelinase\n(nSMase, aSMase)", shape=ellipse, fillcolor="#FFFFFF", style="filled,dashed"]; Mitochondria [label="Mitochondria", shape=cylinder, fillcolor="#4285F4", fontcolor="#FFFFFF"]; Cytochrome_c [label="Cytochrome c", fillcolor="#34A853", fontcolor="#FFFFFF"]; Apoptosome [label="Apoptosome", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Caspase9 [label="Caspase-9", fillcolor="#EA4335"]; Caspase3 [label="Caspase-3", fillcolor="#EA4335"]; Apoptosis [label="Apoptosis", shape=octagon, fillcolor="#202124", fontcolor="#FFFFFF"]; Stress_Stimuli [label="Stress Stimuli\n(e.g., TNF-α, Radiation)", shape=ellipse, fillcolor="#FFFFFF", style="filled,dashed"]; JNK_Pathway [label="SAPK/JNK Pathway", fillcolor="#4285F4", fontcolor="#FFFFFF"];

// Edges Stress_Stimuli -> SMase [label="Activates"]; Sphingomyelin -> Ceramide [label="Hydrolysis", arrowhead=vee, dir=forward]; SMase -> Sphingomyelin [style=dashed, arrowhead=none]; Ceramide -> Mitochondria [label="Induces Permeabilization"]; Mitochondria -> Cytochrome_c [label="Releases"]; Cytochrome_c -> Apoptosome [label="Forms"]; Apoptosome -> Caspase9 [label="Activates"]; Caspase9 -> Caspase3 [label="Activates"]; Caspase3 -> Apoptosis [label="Executes"]; Ceramide -> JNK_Pathway [label="Activates"]; JNK_Pathway -> Apoptosis [label="Promotes"]; } . Caption: Ceramide-Mediated Apoptotic Signaling Pathway.

Quantitative Data: Sphingomyelin and Ceramide Levels in Apoptosis

The induction of apoptosis is consistently associated with a significant shift in the cellular concentrations of sphingomyelin and ceramide.

Cell TypeApoptotic StimulusChange in Sphingomyelin LevelChange in Ceramide LevelReference
Mouse LungVEGF Receptor BlockadeNot specified~2-fold increase[3]
Human Fibroblasts (Farber disease model)Genetic defectNot specified2.9-fold increase[4]
Mouse Fibroblasts (sap -/-)Genetic defectNot specified2.8-fold increase[4]
Jurkat CellsPhotodamage (Pc 4)DecreaseSignificant increase in C16, C24, and C24:1 ceramides[5]
Rodent IsletsEndoplasmic Reticulum Stress~40% decrease~3-fold increase[6]

The Pro-Proliferative Arm: Sphingosine-1-Phosphate Signaling

In stark contrast to the pro-apoptotic role of ceramide, its metabolic product, sphingosine-1-phosphate (S1P), is a potent signaling molecule that promotes cell proliferation, survival, and migration. S1P is generated through the phosphorylation of sphingosine, which is in turn produced from the deacylation of ceramide by ceramidases.

Signaling Pathways in S1P-Induced Cell Proliferation

S1P primarily exerts its effects by binding to a family of five G protein-coupled receptors (S1PR1-5) on the cell surface. The activation of these receptors triggers a variety of downstream signaling pathways that converge to promote cell cycle progression and inhibit apoptosis. Key pathways include:

  • PI3K/Akt Pathway: Activation of S1P receptors often leads to the stimulation of the phosphoinositide 3-kinase (PI3K)/Akt pathway, a central regulator of cell survival and proliferation.

  • Ras/MAPK Pathway: The Ras/mitogen-activated protein kinase (MAPK) cascade is another critical downstream effector of S1P signaling, leading to the activation of transcription factors that drive cell cycle progression.

  • Rho Family GTPases: S1P signaling can also modulate the activity of Rho family GTPases, which are key regulators of the actin cytoskeleton and are involved in cell migration and proliferation.

// Nodes Sphingosine [label="Sphingosine", fillcolor="#FBBC05"]; S1P [label="Sphingosine-1-Phosphate (S1P)", fillcolor="#34A853", fontcolor="#FFFFFF"]; SphK [label="Sphingosine Kinase (SphK)", shape=ellipse, fillcolor="#FFFFFF", style="filled,dashed"]; S1PR [label="S1P Receptors (S1PR1-5)", shape=cds, fillcolor="#4285F4", fontcolor="#FFFFFF"]; PI3K_Akt [label="PI3K/Akt Pathway", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Ras_MAPK [label="Ras/MAPK Pathway", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Cell_Proliferation [label="Cell Proliferation", shape=octagon, fillcolor="#202124", fontcolor="#FFFFFF"]; Cell_Survival [label="Cell Survival", shape=octagon, fillcolor="#202124", fontcolor="#FFFFFF"]; Growth_Factors [label="Growth Factors/Mitogens", shape=ellipse, fillcolor="#FFFFFF", style="filled,dashed"];

// Edges Growth_Factors -> SphK [label="Activates"]; Sphingosine -> S1P [label="Phosphorylation", arrowhead=vee, dir=forward]; SphK -> Sphingosine [style=dashed, arrowhead=none]; S1P -> S1PR [label="Binds and Activates"]; S1PR -> PI3K_Akt [label="Activates"]; S1PR -> Ras_MAPK [label="Activates"]; PI3K_Akt -> Cell_Survival [label="Promotes"]; Ras_MAPK -> Cell_Proliferation [label="Promotes"]; } . Caption: S1P-Mediated Proliferative Signaling Pathway.

Quantitative Data: Sphingomyelin and S1P Levels in Cell Proliferation

Conditions that favor cell proliferation are often associated with an increase in S1P levels and a corresponding decrease or maintenance of sphingomyelin levels.

Cell TypeProliferative StimulusChange in Sphingomyelin LevelChange in S1P LevelReference
NIH 3T3 FibroblastsSphingosine Kinase OverexpressionNot specified4 to 8-fold increase[2]
Swiss 3T3 FibroblastsSphingomyelinase TreatmentSignificant decreaseNo significant increase[7]
3T3-L1 PreadipocytesS1P Treatment (24h)Not specified15% to 46% increase in viability[8]
SGBS PreadipocytesS1P Treatment (24h)Not specified12% to 28% increase in viability[8]

Experimental Protocols

Measurement of Sphingomyelinase Activity

Principle: This assay measures the activity of sphingomyelinase by quantifying the amount of a fluorescently labeled ceramide product generated from a fluorescent sphingomyelin substrate.

Protocol (Adapted from a generic fluorometric assay):

  • Sample Preparation:

    • For cell lysates, wash cells with ice-cold PBS and lyse in a suitable buffer (e.g., 20 mM Tris-HCl, pH 7.4, 150 mM NaCl, 1 mM EDTA, 1% Triton X-100, and protease inhibitors).

    • Determine protein concentration using a standard method (e.g., BCA assay).

  • Reaction Setup:

    • In a 96-well plate, add 10-50 µg of protein lysate to each well.

    • Add the fluorescent sphingomyelin substrate (e.g., NBD-sphingomyelin) to a final concentration of 10-50 µM.

    • For acid sphingomyelinase, the reaction buffer should be acidic (e.g., 50 mM sodium acetate, pH 4.5). For neutral sphingomyelinase, use a neutral buffer (e.g., 20 mM Tris-HCl, pH 7.4, with 10 mM MgCl₂).

    • Bring the final reaction volume to 100 µL with the appropriate reaction buffer.

  • Incubation:

    • Incubate the plate at 37°C for 1-4 hours, protected from light.

  • Detection:

    • Stop the reaction by adding 200 µL of chloroform:methanol (2:1, v/v).

    • Vortex and centrifuge to separate the phases.

    • Carefully collect the lower organic phase containing the fluorescent ceramide.

    • Dry the organic phase under a stream of nitrogen.

    • Resuspend the lipid film in a small volume of chloroform:methanol (2:1, v/v).

    • Spot the sample onto a TLC plate and develop using a suitable solvent system (e.g., chloroform:methanol:acetic acid, 90:9:1, v/v/v).

    • Visualize the fluorescent ceramide spot under UV light and quantify the intensity using densitometry.

Quantification of Ceramide and Sphingomyelin by LC-MS/MS

Principle: Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a highly sensitive and specific method for the absolute quantification of different lipid species.

Protocol (General overview):

  • Lipid Extraction:

    • Harvest cells and wash with PBS.

    • Extract total lipids using a modified Bligh-Dyer method with a mixture of chloroform, methanol, and water.

    • Include an internal standard (e.g., a ceramide or sphingomyelin species with an odd-chain fatty acid) at the beginning of the extraction for normalization.

  • Chromatographic Separation:

    • Resuspend the dried lipid extract in a suitable solvent (e.g., methanol).

    • Inject the sample onto a C18 reverse-phase HPLC column.

    • Use a gradient elution with a mobile phase consisting of two solvents (e.g., Solvent A: water with 0.1% formic acid and 1 mM ammonium (B1175870) formate; Solvent B: methanol/acetonitrile with 0.1% formic acid and 1 mM ammonium formate).

  • Mass Spectrometric Detection:

    • The eluent from the HPLC is directed to the electrospray ionization (ESI) source of the mass spectrometer.

    • Operate the mass spectrometer in positive ion mode.

    • Use multiple reaction monitoring (MRM) to specifically detect and quantify each ceramide and sphingomyelin species based on their unique precursor-to-product ion transitions.

  • Data Analysis:

    • Generate a standard curve for each lipid species using known concentrations of authentic standards.

    • Quantify the amount of each ceramide and sphingomyelin in the sample by comparing their peak areas to the standard curve and normalizing to the internal standard.[9]

Assessment of Apoptosis by Caspase-3 Activity Assay

Principle: This colorimetric assay measures the activity of caspase-3, a key executioner caspase in apoptosis, by detecting the cleavage of a specific colorimetric substrate.

Protocol (Based on a generic kit):

  • Cell Treatment:

    • Plate cells in a 96-well plate and treat with the desired apoptotic stimulus. Include untreated cells as a negative control.

  • Cell Lysis:

    • After the treatment period, centrifuge the plate to pellet the cells.

    • Resuspend the cells in a chilled cell lysis buffer provided with the kit.

    • Incubate on ice for 10 minutes.

  • Caspase-3 Activity Measurement:

    • Add the caspase-3 substrate (e.g., DEVD-pNA) to each well.

    • Incubate the plate at 37°C for 1-2 hours.

  • Data Acquisition:

    • Measure the absorbance at 405 nm using a microplate reader. The increase in absorbance is proportional to the caspase-3 activity.

Measurement of Cell Proliferation by BrdU Incorporation Assay

Principle: The bromodeoxyuridine (BrdU) assay is a method to quantify cell proliferation by detecting the incorporation of BrdU, a synthetic analog of thymidine, into newly synthesized DNA of proliferating cells.

Protocol (General overview):

  • BrdU Labeling:

    • Culture cells in a 96-well plate and treat with the desired proliferative stimulus.

    • Add BrdU to the culture medium and incubate for 2-24 hours to allow for its incorporation into the DNA of dividing cells.

  • Fixation and Denaturation:

    • Remove the labeling medium and fix the cells with a fixative solution (e.g., 4% paraformaldehyde).

    • Denature the DNA using an acid solution (e.g., 2N HCl) to expose the incorporated BrdU.

  • Immunodetection:

    • Incubate the cells with a primary antibody specific for BrdU.

    • Wash the cells and then incubate with a secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase, HRP).

  • Signal Detection:

    • Add a substrate for the enzyme (e.g., TMB for HRP) to produce a colored product.

    • Stop the reaction and measure the absorbance at the appropriate wavelength using a microplate reader. The absorbance is directly proportional to the amount of BrdU incorporated, and thus to the level of cell proliferation.

Conclusion

The metabolism of sphingomyelin is a critical regulatory hub that dictates the life or death of a cell. The generation of ceramide through sphingomyelin hydrolysis potently drives cells towards apoptosis, while the production of S1P promotes proliferation and survival. The intricate balance between these two bioactive lipids, governed by the activities of sphingomyelinases and sphingosine kinases, is a key determinant of cellular fate. The experimental protocols and quantitative data presented in this guide provide a framework for researchers to investigate the complex role of sphingomyelin metabolism in various physiological and pathological contexts. A deeper understanding of these signaling pathways will undoubtedly pave the way for the development of novel therapeutic interventions for a wide range of human diseases.

References

A Technical Guide to N-Palmitoyl-D-sphingomyelin-d9 in Lipid Nanoparticle Formulation Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth overview of the application of N-Palmitoyl-D-sphingomyelin-d9 (SM-d9) in the formulation of lipid nanoparticles (LNPs) for therapeutic and research purposes. The inclusion of deuterated lipids like SM-d9 offers a powerful tool for the precise tracking and quantification of LNPs in vitro and in vivo, aiding in the elucidation of their biodistribution, pharmacokinetics, and cellular fate.

Introduction to this compound in LNP Formulations

N-Palmitoyl-D-sphingomyelin is a saturated sphingolipid that plays a crucial role in the structural integrity and biological interactions of cell membranes.[1][2][] In the context of LNP technology, sphingomyelins are utilized as "helper lipids" to enhance nanoparticle stability, modulate drug release characteristics, and influence the in vivo disposition of the formulation.[4][5][6] The incorporation of a deuterated variant, specifically this compound, provides a stable isotope label that can be definitively distinguished from its endogenous counterparts by mass spectrometry. This enables highly sensitive and specific quantification of the LNP carrier in biological matrices, overcoming the limitations of fluorescent probes which can suffer from quenching, photobleaching, and potential alteration of the nanoparticle's physicochemical properties.

Physicochemical Properties of N-Palmitoyl-D-sphingomyelin

Understanding the fundamental properties of N-Palmitoyl-D-sphingomyelin is essential for its effective incorporation into LNP formulations. Below is a summary of its key physicochemical characteristics.

PropertyValue
Molecular Formula C39H79N2O6P
Molecular Weight 703.03 g/mol
Appearance White to off-white solid
Purity ≥98%
Storage Temperature -20°C
Chain Melting Transition Temperature (TM) 41°C (at full hydration)[7]

Note: The table presents data for the non-deuterated form, N-Palmitoyl-D-sphingomyelin. The deuterated form, with a molecular weight of approximately 712.1 g/mol , is expected to have very similar physicochemical properties.

Experimental Protocols

The following sections detail the methodologies for the preparation, characterization, and in vivo analysis of LNPs containing this compound. These protocols are adapted from established methods for LNP formulation with similar helper lipids, such as egg sphingomyelin (B164518) (ESM).[4][5]

This protocol describes the preparation of LNPs using a microfluidic mixing technique, which allows for precise control over particle size and polydispersity.

Materials:

  • Ionizable lipid (e.g., DLin-MC3-DMA)

  • This compound (SM-d9)

  • Cholesterol

  • PEG-lipid (e.g., DMG-PEG2000)

  • mRNA or other nucleic acid cargo

  • Ethanol (B145695) (absolute)

  • Citrate (B86180) buffer (pH 4.0)

  • Phosphate-buffered saline (PBS, pH 7.4)

  • Microfluidic mixing device

Procedure:

  • Lipid Stock Preparation: Dissolve the ionizable lipid, this compound, cholesterol, and PEG-lipid in ethanol to achieve the desired molar ratio (e.g., 50:10:38.5:1.5). The final total lipid concentration in the ethanolic phase should be optimized based on the microfluidic system used (typically 10-25 mg/mL).

  • Aqueous Phase Preparation: Dissolve the nucleic acid cargo in citrate buffer (pH 4.0).

  • Microfluidic Mixing: Set the flow rates of the lipid-ethanol solution and the nucleic acid-aqueous solution according to the manufacturer's instructions for the microfluidic device to achieve a desired aqueous to organic solvent ratio (e.g., 3:1).

  • Nanoparticle Formation: The rapid mixing of the two phases within the microfluidic channels leads to the self-assembly of LNPs, encapsulating the nucleic acid cargo.

  • Dialysis: The resulting LNP solution is immediately dialyzed against PBS (pH 7.4) overnight at 4°C using a dialysis cassette (e.g., 10,000 MWCO) to remove the ethanol and raise the pH.

  • Concentration and Sterilization: The dialyzed LNP solution can be concentrated using centrifugal filters and sterilized by passing through a 0.22 µm filter.

1. Particle Size, Polydispersity Index (PDI), and Zeta Potential:

  • Technique: Dynamic Light Scattering (DLS) and Electrophoretic Light Scattering (ELS).

  • Procedure: Dilute the LNP suspension in PBS (for size and PDI) or deionized water (for zeta potential). Analyze the samples using a suitable instrument (e.g., Malvern Zetasizer). Perform measurements in triplicate.

2. Encapsulation Efficiency:

  • Technique: Ribogreen assay or equivalent nucleic acid quantification method.

  • Procedure:

    • Measure the total nucleic acid concentration in the LNP formulation after lysis with a detergent (e.g., 1% Triton X-100).

    • Determine the amount of unencapsulated nucleic acid in the formulation by measuring the fluorescence of the sample without the addition of a lysing agent.

    • Calculate the encapsulation efficiency using the following formula: Encapsulation Efficiency (%) = [(Total Nucleic Acid - Unencapsulated Nucleic Acid) / Total Nucleic Acid] x 100

This protocol outlines the quantification of this compound in tissues following intravenous administration of the LNP formulation.

Procedure:

  • Animal Dosing: Administer the LNP formulation containing SM-d9 to the study animals (e.g., mice) via intravenous injection at a specified dose.

  • Tissue Collection: At predetermined time points, euthanize the animals and collect tissues of interest (e.g., liver, spleen, lungs, kidneys, heart, and plasma).

  • Lipid Extraction:

    • Homogenize the collected tissues in a suitable buffer.

    • Perform a Bligh-Dyer or similar lipid extraction using a mixture of chloroform, methanol, and water.

    • Add a known amount of an appropriate internal standard (e.g., a different deuterated sphingomyelin species not present in the formulation) to the samples prior to extraction for accurate quantification.

  • LC-MS/MS Analysis:

    • Separate the lipid extracts using a suitable liquid chromatography (LC) method (e.g., reversed-phase chromatography).

    • Analyze the eluent using a tandem mass spectrometer (MS/MS) operating in multiple reaction monitoring (MRM) mode to specifically detect the precursor and product ions of this compound and the internal standard.

  • Quantification: Construct a standard curve using known concentrations of this compound and the internal standard to quantify the amount of the deuterated lipid in each tissue sample.

Quantitative Data

The following tables summarize expected characterization data for LNPs formulated with sphingomyelin as a helper lipid. This data is based on studies using egg sphingomyelin (ESM) and serves as a reference for formulations with this compound, which is expected to yield similar results.[4][5]

Table 1: Physicochemical Properties of Sphingomyelin-Containing LNPs at Various Molar Ratios

ESM Molar Ratio (%)Ionizable Lipid:Cholesterol Molar RatioParticle Size (nm)PDIEncapsulation Efficiency (%)
1050:38.5~80< 0.1> 95
2044.25:34.25~85< 0.1> 95
3038.5:30~90< 0.1> 95
4033:25.5~95< 0.15> 90
5027.25:21.25~100< 0.2~85

Data adapted from studies on egg sphingomyelin (ESM) containing LNPs.[4]

Table 2: In Vivo Biodistribution of Sphingomyelin-Containing LNPs

OrganLNP Accumulation (% of Injected Dose)
Liver60 - 70
Spleen10 - 15
Lungs5 - 10
Kidneys2 - 5
Heart< 2

Representative data based on fluorescently labeled LNPs containing high molar ratios of sphingomyelin. Quantification with SM-d9 via LC-MS/MS is expected to provide more precise measurements.[4]

Visualizations

The following diagrams illustrate key concepts and workflows related to the use of this compound in LNP formulation research.

LNP_Structure cluster_LNP Lipid Nanoparticle (LNP) Cross-Section cluster_Lipids Core Aqueous Core (mRNA/Nucleic Acid) LipidLayer Lipid Matrix Ionizable Ionizable Lipid SM_d9 N-Palmitoyl-D- sphingomyelin-d9 Cholesterol Cholesterol PEG_Lipid PEG-Lipid

Caption: Structure of an LNP with this compound.

LNP_Formulation_Workflow cluster_prep LNP Preparation cluster_char Characterization A Prepare Lipid-Ethanol Solution (with SM-d9) C Microfluidic Mixing A->C B Prepare Aqueous Nucleic Acid Solution B->C D Dialysis (Buffer Exchange) C->D E Sterile Filtration D->E F DLS Analysis (Size, PDI, Zeta Potential) E->F G Nucleic Acid Quantification (Encapsulation Efficiency) E->G

Caption: Experimental workflow for LNP formulation and characterization.

Biodistribution_Workflow A IV Administration of SM-d9 containing LNPs B Tissue Collection at Defined Timepoints A->B C Tissue Homogenization B->C D Lipid Extraction C->D E LC-MS/MS Analysis D->E F Quantification of SM-d9 E->F

Caption: Workflow for in vivo biodistribution analysis of SM-d9 LNPs.

Sphingomyelin_Metabolism SM Sphingomyelin (SM) Ceramide Ceramide SM->Ceramide Sphingomyelinase Sphingosine Sphingosine Ceramide->Sphingosine Ceramidase Signaling Cellular Signaling (Apoptosis, Proliferation, etc.) Ceramide->Signaling S1P Sphingosine-1-Phosphate (S1P) Sphingosine->S1P Sphingosine Kinase S1P->Signaling

Caption: Simplified sphingomyelin metabolism and signaling pathway.[4]

Conclusion

This compound is a valuable tool for researchers in the field of lipid nanoparticle drug delivery. Its structural similarity to endogenous sphingomyelin allows for its seamless integration into LNP formulations, while the deuterium (B1214612) label provides a robust and unambiguous handle for quantitative bioanalytical studies. The use of SM-d9, in conjunction with the protocols and analytical methods outlined in this guide, can significantly enhance the understanding of LNP behavior in biological systems, thereby accelerating the development of safer and more effective nanomedicines. While direct, comprehensive studies on LNPs formulated specifically with this compound are still emerging, the extensive research on similar sphingomyelin-containing LNPs provides a strong foundation for its application and predicts favorable formulation characteristics and in vivo performance.

References

An In-depth Technical Guide to the Physical Characteristics of N-Palmitoyl-D-sphingomyelin-d9

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physical characteristics of N-Palmitoyl-D-sphingomyelin-d9 (SM(d18:1/16:0-d9)), a deuterated analog of the naturally occurring N-Palmitoyl-D-sphingomyelin. This document is intended to serve as a valuable resource for researchers, scientists, and professionals in drug development who utilize this compound in their work. The information is presented in a structured format, including detailed data tables, experimental methodologies, and visual diagrams to facilitate understanding and application.

Core Physical and Chemical Properties

This compound is a sphingolipid where nine hydrogen atoms on the palmitoyl (B13399708) chain have been replaced with deuterium. This isotopic labeling makes it a valuable internal standard for mass spectrometry-based lipidomics, allowing for precise quantification of its non-deuterated counterpart in complex biological samples.[1]

Quantitative Data Summary

The following table summarizes the key quantitative physical and chemical properties of both this compound and its non-deuterated form for comparative analysis.

PropertyThis compoundN-Palmitoyl-D-sphingomyelinData Source(s)
Synonyms Palmitoyl Sphingomyelin-d9, SM(d18:1/16:0-d9)16:0 SM (d18:1/16:0), N-palmitoyl-D-erythro-sphingosylphosphorylcholine, C16 Sphingomyelin (B164518)[1][]
CAS Number 2415226-88-76254-89-3[1][3]
Molecular Formula C₃₉H₇₀D₉N₂O₆PC₃₉H₇₉N₂O₆P[1][]
Molecular Weight 712.1 g/mol 703.03 g/mol [1][]
Appearance Crystalline solid, White to off-white solidWhite to off-white solid, powder or crystals[1][]
Purity ≥98% deuterated forms (d1-d9)≥96.0% (TLC), 98%[1][]
Solubility Ethanol: 10 mg/mLEthanol: 10 mg/mL (with ultrasonic and warming)[1]
Storage Temperature -20°C-20°C[]
Melting Point Not explicitly reported. Expected to be similar to the non-deuterated form.Anhydrous: 75°C; Hydrated (>25% H₂O): 41°C[4]

Experimental Protocols for Characterization

The characterization of sphingomyelins, including their deuterated analogs, relies on a suite of analytical techniques. Below are detailed methodologies for key experiments cited in the characterization of these lipids.

Differential Scanning Calorimetry (DSC)

DSC is employed to determine the thermotropic properties of lipids, such as the phase transition temperature (melting point).

Methodology:

  • Sample Preparation: A known mass of the lipid is hydrated in a suitable buffer (e.g., water or a buffered solution) to the desired concentration (e.g., >25 wt % H₂O for full hydration).[4] The sample is typically subjected to several freeze-thaw cycles to ensure homogeneity.

  • Instrumentation: A differential scanning calorimeter is used for the analysis.

  • Experimental Run: The hydrated lipid dispersion is hermetically sealed in an aluminum pan. An empty pan is used as a reference. The sample and reference are heated and cooled at a controlled rate (e.g., 1-5°C/min) over a defined temperature range that encompasses the expected phase transition.

  • Data Analysis: The heat flow into the sample is measured as a function of temperature. The melting point (Tm) is determined as the peak temperature of the endothermic transition. The enthalpy of the transition (ΔH) is calculated from the area under the peak.[4]

Mass Spectrometry (MS)

Mass spectrometry is a powerful tool for the structural elucidation and quantification of sphingomyelins.

Methodology for Electrospray Ionization Tandem Mass Spectrometry (ESI-MS/MS):

  • Sample Preparation: The lipid sample is dissolved in an appropriate solvent system, such as chloroform/methanol (1:4, v/v), to a final concentration suitable for infusion (e.g., 5 pmol/μL).[5] For quantitative analysis, a known amount of the deuterated internal standard (this compound) is added to the sample.

  • Ionization: The sample solution is introduced into the mass spectrometer via an electrospray ion source, which generates charged lipid molecules.

  • Mass Analysis: The mass-to-charge ratio (m/z) of the parent ions is determined in the first mass analyzer.

  • Fragmentation: Specific parent ions are selected and fragmented by collision-induced dissociation (CID) or other fragmentation techniques like electron impact excitation of ions from organics (EIEIO).[6]

  • Fragment Ion Analysis: The resulting fragment ions are analyzed in the second mass analyzer, providing structural information about the fatty acid and long-chain base composition of the sphingomyelin.[5][6]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the molecular structure and conformation of sphingomyelins in solution and in bilayer membranes.

Methodology for ¹H and ³¹P NMR:

  • Sample Preparation: The lipid is dissolved in a deuterated solvent (e.g., CDCl₃ or methanol-d4). For studies in a membrane-like environment, hydrated multibilayers can be prepared.

  • Instrumentation: A high-field NMR spectrometer is used to acquire the spectra.

  • Data Acquisition: ¹H and ³¹P NMR spectra are recorded at a specific temperature. Key parameters such as chemical shifts, coupling constants, and linewidths are analyzed.

  • Data Interpretation: The spectral data provides insights into the conformation of the headgroup and the acyl chains, as well as the nature of intra- and intermolecular hydrogen bonds.[7][8] For deuterated compounds like this compound, ²H NMR can be used to study the order and dynamics of the deuterated acyl chain.[9][10]

Signaling Pathways and Biological Relevance

N-Palmitoyl-D-sphingomyelin is not merely a structural component of cell membranes but also a critical player in cellular signaling. It is a precursor to several bioactive lipids that regulate a wide array of cellular processes.

The Sphingomyelin Cycle

The enzymatic hydrolysis of sphingomyelin by sphingomyelinase initiates a signaling cascade known as the sphingomyelin cycle. This pathway generates ceramide, a key second messenger involved in processes such as apoptosis, cell cycle arrest, and inflammation.

Sphingomyelin_Signaling_Pathway Sphingomyelin N-Palmitoyl-D-sphingomyelin Ceramide Ceramide Sphingomyelin->Ceramide Sphingomyelinase Sphingosine Sphingosine Ceramide->Sphingosine Ceramidase Apoptosis Apoptosis, Cell Cycle Arrest Ceramide->Apoptosis S1P Sphingosine-1-Phosphate (S1P) Sphingosine->S1P Sphingosine Kinase Proliferation Cell Proliferation, Survival S1P->Proliferation

Caption: The Sphingomyelin Signaling Pathway.

Experimental Workflow for Lipid Analysis

The following diagram illustrates a typical experimental workflow for the analysis of sphingomyelins from a biological sample using a deuterated internal standard.

Experimental_Workflow Sample Biological Sample (e.g., Plasma, Tissue) Spike Spike with This compound (Internal Standard) Sample->Spike Extraction Lipid Extraction (e.g., Folch Method) Spike->Extraction Analysis LC-MS/MS Analysis Extraction->Analysis Quantification Data Processing and Quantification Analysis->Quantification

Caption: Workflow for Quantitative Sphingomyelin Analysis.

References

Commercial Sources and Availability of N-Palmitoyl-D-sphingomyelin-d9: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the commercial availability, technical specifications, and applications of N-Palmitoyl-D-sphingomyelin-d9. This deuterated sphingolipid is a critical internal standard for the accurate quantification of its endogenous, non-labeled counterpart, N-Palmitoyl-D-sphingomyelin (a C16 sphingomyelin), in various biological matrices through mass spectrometry-based techniques.

Commercial Availability

This compound is available from several reputable suppliers of research lipids and stable isotope-labeled compounds. The availability, purity, and formulation may vary between suppliers. Researchers are advised to consult the suppliers' websites for the most current information and to request certificates of analysis for specific lot numbers.

SupplierProduct NamePurityStorage
Cayman Chemical C16 Sphingomyelin-d9 (d18:1/16:0-d9)≥99% deuterated forms (d1-d9)-20°C
BOC Sciences N-Palmitoyl-D-sphingomyelin98% (for non-deuterated)-20°C
MedChemExpress This compound--20°C
Sigma-Aldrich N-Palmitoyl-D-sphingomyelin≥96.0% (TLC) (for non-deuterated)-20°C

Technical Data

The following table summarizes the key quantitative data for this compound and its non-deuterated analog.

PropertyThis compoundN-Palmitoyl-D-sphingomyelin
Synonyms Palmitoyl Sphingomyelin-d9, SM(d18:1/16:0-d9)16:0 SM (d18:1/16:0), C16 Sphingomyelin (B164518)
CAS Number 2415226-88-7[1]6254-89-3
Molecular Formula C₃₉H₇₀D₉N₂O₆P[1]C₃₉H₇₉N₂O₆P
Molecular Weight 712.1 g/mol [1]703.03 g/mol
Purity ≥99% deuterated forms (d1-d9)[1]≥96% (TLC)
Solubility Ethanol: 10 mg/mL[1]-
Storage Temperature -20°C[1]-20°C
Stability ≥ 4 years[2]-

Experimental Protocols

This compound is primarily utilized as an internal standard in quantitative lipidomics studies employing liquid chromatography-tandem mass spectrometry (LC-MS/MS). The following is a representative, detailed methodology for the extraction and analysis of sphingolipids from plasma, adapted from established protocols.[3][4]

Lipid Extraction from Plasma

This protocol outlines a simple and rapid method for the extraction of sphingolipids from human plasma using methanol (B129727).[3][4]

Materials:

  • Human plasma

  • Methanol (LC-MS grade)

  • This compound internal standard solution (in methanol)

  • Microcentrifuge tubes (1.5 mL)

  • Vortex mixer

  • Centrifuge

Procedure:

  • To a 1.5 mL microcentrifuge tube, add 10 µL of human plasma.

  • Add a known amount of this compound internal standard solution to the plasma sample. The amount should be optimized based on the expected concentration of the endogenous analyte.

  • Add 190 µL of ice-cold methanol to the tube.

  • Vortex the mixture vigorously for 1 minute to ensure thorough mixing and protein precipitation.

  • Incubate the sample at -20°C for 20 minutes to enhance protein precipitation.

  • Centrifuge the sample at 14,000 x g for 15 minutes at 4°C.

  • Carefully collect the supernatant, which contains the extracted lipids, and transfer it to a new tube for LC-MS/MS analysis.

LC-MS/MS Analysis of Sphingolipids

This section provides a general workflow for the chromatographic separation and mass spectrometric detection of sphingolipids. Specific parameters will need to be optimized for the instrument being used.

Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system

  • Triple quadrupole mass spectrometer

Chromatographic Conditions (Example): [5]

  • Column: C18 reversed-phase column (e.g., BEH C18, 2.1 × 50 mm, 1.7 µm particle size)

  • Mobile Phase A: 0.1% formic acid in acetonitrile/water (20:80, v/v)

  • Mobile Phase B: 0.1% formic acid in acetonitrile/2-propanol (20:80, v/v)

  • Flow Rate: 0.4 mL/min

  • Gradient: A linear gradient is typically used to separate the different sphingolipid species.

Mass Spectrometry Conditions:

  • Ionization Mode: Electrospray Ionization (ESI) in positive mode.

  • Detection Mode: Multiple Reaction Monitoring (MRM). The specific precursor-to-product ion transitions for N-Palmitoyl-D-sphingomyelin and its d9-labeled internal standard must be determined by direct infusion of the standards.

Signaling Pathways and Experimental Workflows

Sphingomyelin-Ceramide Signaling Pathway

Sphingomyelin is a key component of cellular membranes and a precursor to several bioactive signaling molecules. A central pathway in sphingolipid metabolism is the hydrolysis of sphingomyelin by sphingomyelinases to produce ceramide. Ceramide, in turn, acts as a second messenger in a variety of cellular processes, most notably apoptosis (programmed cell death).[6][7]

Sphingomyelin_Signaling cluster_membrane Plasma Membrane cluster_cytosol Cytosol Sphingomyelin N-Palmitoyl-D-sphingomyelin Ceramide Ceramide Sphingomyelin->Ceramide SMase Sphingosine Sphingosine Ceramide->Sphingosine Ceramidase Apoptosis Apoptosis Ceramide->Apoptosis Induces S1P Sphingosine-1-Phosphate Sphingosine->S1P SphK S1P->Apoptosis Inhibits Stress Cellular Stress (e.g., TNF-α, FasL) SMase Sphingomyelinase (SMase) Stress->SMase Activates Ceramidase Ceramidase SphK Sphingosine Kinase (SphK)

Caption: The Sphingomyelin-Ceramide signaling pathway leading to apoptosis.

General Lipidomics Experimental Workflow

The use of this compound as an internal standard is a key component of targeted lipidomics workflows. The following diagram illustrates the typical steps involved in such an experiment.

Lipidomics_Workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing Sample Biological Sample (e.g., Plasma, Tissue) Spike Spike with This compound Sample->Spike Extract Lipid Extraction (e.g., Methanol Precipitation) Spike->Extract LC Liquid Chromatography (Separation) Extract->LC MS Tandem Mass Spectrometry (Detection & Quantification) LC->MS Integration Peak Integration MS->Integration Quantification Quantification using Internal Standard Integration->Quantification Stats Statistical Analysis Quantification->Stats

Caption: A typical experimental workflow for targeted lipidomics using a deuterated internal standard.

References

An In-Depth Technical Guide to Studying Sphingolipid Metabolism Pathways using N-Palmitoyl-D-sphingomyelin-d9

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the application of N-Palmitoyl-D-sphingomyelin-d9 (d9-SPM) in the elucidation of sphingolipid metabolism pathways. Sphingolipids are a class of bioactive lipids integral to cell structure and signaling, and dysregulation of their metabolism is implicated in numerous diseases, including cancer, neurodegenerative disorders, and metabolic diseases. The use of stable isotope-labeled internal standards, such as d9-SPM, is a powerful technique for the accurate quantification of sphingolipid species and for tracing their metabolic fate.

Introduction to Sphingolipid Metabolism

Sphingolipid metabolism is a complex network of interconnected pathways that regulate the synthesis, degradation, and interconversion of various sphingolipid species. The central molecule in this metabolism is ceramide, which can be generated through three main pathways: the de novo synthesis pathway, the salvage pathway, and the breakdown of complex sphingolipids like sphingomyelin (B164518).

  • De Novo Synthesis: This pathway begins in the endoplasmic reticulum with the condensation of serine and palmitoyl-CoA, leading to the formation of ceramide.

  • Salvage Pathway: This pathway recycles sphingosine, which is generated from the breakdown of complex sphingolipids, to form ceramide.

  • Sphingomyelin Hydrolysis: Sphingomyelinases (SMases) hydrolyze sphingomyelin to generate ceramide and phosphocholine.

Ceramide can then be further metabolized to form a variety of other bioactive sphingolipids, including sphingosine, sphingosine-1-phosphate (S1P), and complex glycosphingolipids. The balance between these different sphingolipid species is critical for maintaining cellular homeostasis.

This compound as a Metabolic Tracer

This compound is a stable isotope-labeled version of N-Palmitoyl-D-sphingomyelin, where nine deuterium (B1214612) atoms have been incorporated into the palmitoyl (B13399708) acyl chain. This labeling allows for the differentiation of the exogenously supplied sphingomyelin and its metabolites from the endogenous, unlabeled pool of sphingolipids. By using techniques such as liquid chromatography-tandem mass spectrometry (LC-MS/MS), researchers can track the incorporation of the d9-label into various downstream sphingolipid species, providing a dynamic view of the metabolic flux through the different pathways.

Data Presentation

The following tables summarize key quantitative data relevant to the study of sphingolipid metabolism.

Table 1: Typical Sphingomyelin Concentrations in Various Biological Samples

Sample TypeConcentrationReference
3T3-L1 cells60.10 ± 0.24 pmol/μg protein[1]
Rat aortic smooth muscle cells62.69 ± 0.08 pmol/μg protein[1]
HT-29 cells58.38 ± 0.37 pmol/μg protein[1]
Mouse brain55.60 ± 0.43 pmol/μg protein[1]
Mouse kidney43.75 ± 0.21 pmol/μg protein[1]
Mouse liver22.26 ± 0.14 pmol/μg protein[1]
Mouse plasma407.40 ± 0.31 μM[1]

Table 2: Example LC-MS/MS Parameters for Sphingolipid Analysis

ParameterValue
LC Column C18 reversed-phase (e.g., 2.1 mm x 100 mm, 1.8 µm)
Mobile Phase A Water with 0.1% formic acid and 10 mM ammonium (B1175870) formate
Mobile Phase B Acetonitrile/Isopropanol (e.g., 50:50, v/v) with 0.1% formic acid
Flow Rate 0.3 mL/min
Injection Volume 5 µL
Column Temperature 40°C
Ionization Mode Positive Electrospray Ionization (ESI+)
Capillary Voltage 3.5 kV
Source Temperature 150°C
Desolvation Temperature 400°C

Table 3: Predicted MRM Transitions for this compound and its Metabolites

CompoundPrecursor Ion (m/z)Product Ion (m/z)Notes
This compound712.6184.1Phosphocholine headgroup fragment
N-Palmitoyl-d9-ceramide547.6264.3Sphingosine backbone fragment
Palmitic acid-d9265.3265.3Fatty acid fragment

Note: These are predicted values and should be optimized experimentally.

Experimental Protocols

The following are detailed methodologies for key experiments utilizing this compound.

Protocol 1: Cell Culture and Labeling
  • Cell Seeding: Seed cells (e.g., HEK293T, HeLa) in 6-well plates at a density that will result in 70-80% confluency at the time of the experiment.

  • Preparation of d9-SPM Labeling Medium: Prepare a stock solution of this compound in a suitable solvent (e.g., ethanol). For cell labeling, dilute the stock solution in cell culture medium to a final concentration of 1-10 µM. The optimal concentration should be determined empirically for each cell line to avoid cytotoxicity.

  • Cell Labeling: Remove the growth medium from the cells and wash once with phosphate-buffered saline (PBS). Add the d9-SPM labeling medium to the cells.

  • Incubation: Incubate the cells for various time points (e.g., 0, 1, 4, 8, 24 hours) at 37°C in a humidified incubator with 5% CO2.

  • Cell Harvesting: After the desired incubation time, aspirate the labeling medium and wash the cells twice with ice-cold PBS. Harvest the cells by scraping in PBS and centrifuge to pellet the cells.

Protocol 2: Lipid Extraction
  • Cell Lysis: Resuspend the cell pellet in a known volume of ice-cold PBS and sonicate to lyse the cells.

  • Protein Quantification: Take an aliquot of the cell lysate for protein quantification (e.g., using a BCA assay) for normalization of the lipidomics data.

  • Lipid Extraction (Bligh-Dyer Method):

    • To the remaining cell lysate, add a mixture of chloroform (B151607) and methanol (B129727) to achieve a final ratio of chloroform:methanol:water of 1:2:0.8 (v/v/v).

    • Vortex the mixture thoroughly and incubate at room temperature for 15 minutes.

    • Add chloroform and water to achieve a final ratio of 2:2:1.8 (v/v/v).

    • Vortex again and centrifuge at 1000 x g for 10 minutes to separate the phases.

    • Carefully collect the lower organic phase containing the lipids.

  • Drying and Reconstitution: Dry the collected organic phase under a stream of nitrogen gas. Reconstitute the dried lipid extract in a known volume of a suitable solvent for LC-MS/MS analysis (e.g., methanol or acetonitrile/isopropanol).

Protocol 3: LC-MS/MS Analysis
  • Instrumentation: Use a high-performance liquid chromatograph coupled to a triple quadrupole mass spectrometer.

  • Chromatographic Separation: Inject the reconstituted lipid extract onto a C18 reversed-phase column. Use a gradient elution with mobile phases as described in Table 2 to separate the different sphingolipid species.

  • Mass Spectrometry Detection: Operate the mass spectrometer in positive electrospray ionization (ESI+) mode. Set up a Multiple Reaction Monitoring (MRM) method to detect the specific precursor-to-product ion transitions for this compound and its expected labeled metabolites (see Table 3).

  • Data Analysis: Integrate the peak areas for each of the detected labeled and unlabeled sphingolipid species. Calculate the ratio of the labeled to unlabeled species at each time point to determine the rate of metabolic flux.

Visualizations

The following diagrams, generated using the DOT language, illustrate key sphingolipid metabolism pathways and an experimental workflow.

Sphingolipid_Metabolism Sphingolipid Metabolism Pathways cluster_de_novo De Novo Synthesis cluster_salvage Salvage Pathway cluster_sphingomyelin_cycle Sphingomyelin Cycle Serine + Palmitoyl-CoA Serine + Palmitoyl-CoA 3-Ketosphinganine 3-Ketosphinganine Serine + Palmitoyl-CoA->3-Ketosphinganine SPT Sphinganine Sphinganine 3-Ketosphinganine->Sphinganine Dihydroceramide Dihydroceramide Sphinganine->Dihydroceramide CerS Ceramide Ceramide Dihydroceramide->Ceramide DEGS1 Sphingomyelin Sphingomyelin Ceramide->Sphingomyelin SMS Sphingosine-1-Phosphate Sphingosine-1-Phosphate Ceramide->Sphingosine-1-Phosphate SPHK1/2 Glucosylceramide Glucosylceramide Ceramide->Glucosylceramide GCS Complex Sphingolipids Complex Sphingolipids Sphingosine Sphingosine Complex Sphingolipids->Sphingosine Sphingosine->Ceramide CerS Sphingosine->Sphingosine-1-Phosphate SPHK1/2 Sphingomyelin->Ceramide SMase

Caption: Overview of the major sphingolipid metabolism pathways.

Experimental_Workflow Experimental Workflow for d9-SPM Metabolic Flux Analysis Cell Culture Cell Culture Labeling with d9-SPM Labeling with d9-SPM Cell Culture->Labeling with d9-SPM Time-Course Incubation Time-Course Incubation Labeling with d9-SPM->Time-Course Incubation Cell Harvesting Cell Harvesting Time-Course Incubation->Cell Harvesting Lipid Extraction Lipid Extraction Cell Harvesting->Lipid Extraction LC-MS/MS Analysis LC-MS/MS Analysis Lipid Extraction->LC-MS/MS Analysis Data Analysis Data Analysis LC-MS/MS Analysis->Data Analysis

Caption: A typical experimental workflow for metabolic flux analysis.

d9_SPM_Metabolic_Fate Metabolic Fate of this compound d9-Sphingomyelin d9-Sphingomyelin d9-Ceramide d9-Ceramide d9-Sphingomyelin->d9-Ceramide SMase d9-Sphingosine d9-Sphingosine d9-Ceramide->d9-Sphingosine Ceramidase d9-Glucosylceramide d9-Glucosylceramide d9-Ceramide->d9-Glucosylceramide GCS Palmitic acid-d9 Palmitic acid-d9 d9-Ceramide->Palmitic acid-d9 Ceramidase d9-Sphingosine-1-Phosphate d9-Sphingosine-1-Phosphate d9-Sphingosine->d9-Sphingosine-1-Phosphate SPHK1/2

Caption: Potential metabolic fate of the d9-label from this compound.

References

The Role of N-Palmitoyl-D-sphingomyelin-d9 in Diabetes and Cancer Research: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the application of N-Palmitoyl-D-sphingomyelin-d9 (SM 16:0-d9), a deuterated stable isotope of a common sphingomyelin (B164518) species, in the fields of diabetes and cancer research. This document details its utility as a metabolic tracer, outlines experimental protocols for its use, presents quantitative data from relevant studies, and visualizes key signaling pathways and experimental workflows.

Introduction

Sphingolipids, once considered mere structural components of cellular membranes, are now recognized as critical signaling molecules involved in a myriad of physiological and pathological processes, including insulin (B600854) resistance and cancer progression. N-Palmitoyl-D-sphingomyelin, a species of sphingomyelin with a 16-carbon palmitoyl (B13399708) acyl chain, and its metabolic product, ceramide, are central players in these signaling cascades. The use of stable isotope-labeled analogs, such as this compound, has become an invaluable tool for researchers to trace the metabolic flux of these lipids and to accurately quantify their dynamic changes in complex biological systems. The deuterium (B1214612) label allows for the differentiation of exogenously supplied sphingomyelin from the endogenous pool, enabling precise measurement of its metabolism and downstream effects.

Application in Diabetes Research

In the context of diabetes, particularly type 2 diabetes, dysregulation of sphingolipid metabolism is strongly implicated in the development of insulin resistance. Elevated levels of certain sphingomyelin species and ceramides (B1148491) in plasma and tissues are associated with impaired insulin signaling.

Quantitative Data on Sphingomyelin Levels in Diabetes

The following table summarizes representative findings on the alterations of N-Palmitoyl-sphingomyelin (SM 16:0) and related sphingolipids in diabetic conditions. While specific data for the d9 isotopologue's direct impact is nascent, these studies highlight the quantitative changes that can be tracked using such tracers.

AnalyteConditionTissue/SampleFold Change/ObservationReference
Palmitoyl Sphingomyelin (PSM)Type 2 Diabetes with CVDPlasmaSignificantly higher in patients with cardiovascular disease (41.68 ± 10.47 µg/mL) compared to those without (9.69 ± 1.47 µg/mL).[1]
Sphingomyelin (d18:1/16:0)Type 1 and Type 2 DiabetesSerumSignificantly elevated in LADA (Latent Autoimmune Diabetes in Adults) patients.[2]
C16:0 CeramideInsulin ResistanceSkeletal MuscleIncreased levels are associated with impaired insulin signaling.
Total SphingomyelinObesityPlasmaHigher plasma sphingomyelin levels have been found in obese individuals.[3]
Experimental Protocol: Metabolic Tracing of this compound in Adipocytes to Study Insulin Resistance

This protocol outlines a general procedure for tracing the metabolic fate of this compound in cultured adipocytes to investigate its role in insulin resistance.

1. Cell Culture and Differentiation:

  • Culture pre-adipocytes (e.g., 3T3-L1) in DMEM supplemented with 10% FBS.

  • Induce differentiation into mature adipocytes using a standard cocktail of insulin, dexamethasone, and IBMX.

2. Stable Isotope Labeling:

  • On day 8 of differentiation, replace the culture medium with fresh DMEM containing 2% BSA.

  • Prepare a stock solution of this compound complexed to BSA.

  • Add the this compound-BSA complex to the culture medium at a final concentration of 10 µM.

  • Incubate the cells for various time points (e.g., 0, 2, 6, 12, 24 hours) to monitor the metabolic flux.

3. Induction of Insulin Resistance:

  • For insulin resistance studies, treat a subset of cells with an inducing agent (e.g., TNF-α or high glucose) alongside the deuterated sphingomyelin.

4. Lipid Extraction:

  • At each time point, wash the cells with ice-cold PBS.

  • Scrape the cells in methanol (B129727) and transfer to a glass tube.

  • Perform a Bligh-Dyer lipid extraction using a mixture of chloroform, methanol, and water.

  • Collect the lower organic phase containing the lipids.

5. LC-MS/MS Analysis:

  • Dry the lipid extract under a stream of nitrogen and reconstitute in a suitable solvent for LC-MS/MS analysis.

  • Use a C18 reversed-phase column for chromatographic separation.

  • Set up a multiple reaction monitoring (MRM) method on a triple quadrupole mass spectrometer to specifically detect and quantify this compound and its downstream metabolites (e.g., d9-ceramide).

6. Data Analysis:

  • Calculate the rate of incorporation of the d9 label into various lipid species to determine the metabolic flux through the sphingomyelin-ceramide pathway.

  • Compare the flux between insulin-sensitive and insulin-resistant cells.

Signaling Pathway in Insulin Resistance

The accumulation of ceramides, derived from sphingomyelin hydrolysis, is a key mechanism in inducing insulin resistance. Ceramide can activate protein phosphatase 2A (PP2A), which dephosphorylates and inactivates Akt/PKB, a critical kinase in the insulin signaling cascade. This disruption inhibits glucose transporter 4 (GLUT4) translocation to the plasma membrane, thereby reducing glucose uptake.

Sphingomyelin_Insulin_Resistance cluster_membrane Plasma Membrane cluster_cytosol Cytosol IR Insulin Receptor Akt Akt IR->Akt Activates GLUT4 GLUT4 Glucose_uptake Glucose Uptake GLUT4->Glucose_uptake Insulin Insulin Insulin->IR SM_d9 N-Palmitoyl-D- sphingomyelin-d9 Ceramide_d9 d9-Ceramide SM_d9->Ceramide_d9 Hydrolysis (Sphingomyelinase) PP2A PP2A Ceramide_d9->PP2A Activates Akt_P Akt-P PP2A->Akt_P Dephosphorylates Akt->Akt_P Phosphorylation Akt_P->GLUT4

Sphingomyelin-induced insulin resistance pathway.

Application in Cancer Research

In cancer, the balance between pro-apoptotic ceramide and pro-survival sphingosine-1-phosphate (S1P) is often dysregulated. Many cancer cells exhibit lower levels of ceramide, contributing to their resistance to apoptosis.[4][5] this compound can be used to trace the pathways that lead to ceramide production and to investigate how cancer cells evade ceramide-induced cell death.

Quantitative Data on Sphingomyelin and Ceramide in Cancer

The following table summarizes findings on the levels of sphingolipids in cancer, which can be further investigated using deuterated tracers.

AnalyteCancer TypeObservationReference
SphingomyelinBreast CancerSignificantly higher in cancer tissue compared to normal tissue.[6]
CeramideOvarian CarcinomaDecreased ceramide content observed.[6]
C16:0-CeramideChemoresistant Leukemia CellsLower levels maintained in resistant cells.[7]
Sphingomyelin Synthase 2 (SMS2)Chemoresistant Leukemia CellsIncreased activity contributes to lower ceramide levels.[7]
Experimental Protocol: Tracing this compound to Monitor Ceramide-Induced Apoptosis in Cancer Cells

This protocol describes a general method for using this compound to study its conversion to ceramide and the subsequent induction of apoptosis in cancer cell lines.

1. Cell Culture:

  • Culture a cancer cell line of interest (e.g., Jurkat cells for leukemia) in appropriate medium.

2. Induction of Apoptosis and Isotope Labeling:

  • Treat cells with a pro-apoptotic stimulus (e.g., Fas ligand, TNF-α, or a chemotherapeutic agent).

  • Concurrently, add this compound complexed to BSA to the culture medium at a final concentration of 10 µM.

  • Include a control group with the deuterated sphingomyelin but without the apoptotic stimulus.

  • Incubate for various time points (e.g., 0, 1, 3, 6 hours).

3. Lipid Extraction and Analysis:

  • At each time point, harvest the cells and perform lipid extraction as described in the diabetes protocol.

  • Analyze the lipid extracts by LC-MS/MS to quantify the levels of this compound and d9-ceramide.

4. Apoptosis Assay:

  • In parallel, assess the level of apoptosis using a standard method such as Annexin V/Propidium Iodide (PI) staining followed by flow cytometry.

  • Stained cells can be categorized as viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic/necrotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+).

5. Data Correlation:

  • Correlate the increase in d9-ceramide levels with the percentage of apoptotic cells to establish a direct link between sphingomyelin metabolism and apoptosis induction.

Signaling Pathway in Ceramide-Mediated Apoptosis

The generation of ceramide from sphingomyelin is a key event in the apoptotic signaling cascade.[4] Ceramide can act as a second messenger to activate downstream effectors, including stress-activated protein kinases (SAPK/JNK), which in turn activate pro-apoptotic proteins and caspases, leading to programmed cell death.

Ceramide_Apoptosis_Pathway cluster_stimuli Apoptotic Stimuli cluster_membrane Plasma Membrane cluster_cytosol Cytosolic Cascade cluster_outcome Cellular Outcome Stimuli FasL, TNF-α, Chemotherapy SMase Sphingomyelinase Stimuli->SMase Activates SM_d9 N-Palmitoyl-D- sphingomyelin-d9 Ceramide_d9 d9-Ceramide SM_d9->Ceramide_d9 SAPK_JNK SAPK/JNK Ceramide_d9->SAPK_JNK Activates SMase->SM_d9 Hydrolyzes Caspases Caspases SAPK_JNK->Caspases Activates Apoptosis Apoptosis Caspases->Apoptosis

Ceramide-mediated apoptosis signaling pathway.

Experimental Workflow Visualization

The following diagram illustrates a general experimental workflow for a lipidomics study utilizing this compound as a metabolic tracer.

Lipidomics_Workflow cluster_setup Experiment Setup cluster_sampling Sample Preparation cluster_analysis Data Acquisition & Analysis Cell_Culture Cell Culture (e.g., Adipocytes, Cancer Cells) Treatment Treatment (e.g., Insulin, Apoptotic Stimulus) Cell_Culture->Treatment Labeling Stable Isotope Labeling (this compound) Treatment->Labeling Harvesting Cell Harvesting Labeling->Harvesting Extraction Lipid Extraction Harvesting->Extraction LCMS LC-MS/MS Analysis Extraction->LCMS Quantification Quantification of Labeled Lipids LCMS->Quantification Interpretation Data Interpretation (Metabolic Flux, Pathway Analysis) Quantification->Interpretation

General lipidomics experimental workflow.

Conclusion

This compound is a powerful tool for elucidating the complex roles of sphingolipid metabolism in diabetes and cancer. Its use as a metabolic tracer allows for the precise tracking of the conversion of sphingomyelin to ceramide and other downstream metabolites, providing critical insights into the dynamic regulation of these signaling pathways. The experimental protocols and data presented in this guide offer a framework for researchers to design and execute studies that will further unravel the intricate connections between sphingolipid metabolism and disease pathogenesis, ultimately paving the way for the development of novel therapeutic strategies.

References

An In-Depth Technical Guide to N-Palmitoyl-D-sphingomyelin-d9: Solubility, Handling, and Experimental Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the physicochemical properties and handling of N-Palmitoyl-D-sphingomyelin-d9, a deuterated analog of a ubiquitous and biologically significant sphingolipid. This document details its solubility in various solvents, recommended storage conditions, and safety information. Furthermore, it offers detailed experimental protocols for its application as an internal standard in mass spectrometry, for the preparation of liposomes, and for use in cell culture systems. The role of its non-deuterated counterpart in the sphingomyelin (B164518) signaling pathway is also elucidated with a corresponding pathway diagram.

Physicochemical Properties and Solubility

This compound is a synthetic sphingomyelin where nine hydrogen atoms on the palmitoyl (B13399708) chain have been replaced with deuterium. This isotopic labeling makes it an invaluable tool for mass spectrometry-based lipidomics, allowing for precise and accurate quantification of its endogenous, non-labeled counterpart.

Solubility Data

The solubility of this compound is a critical factor for its effective use in various experimental settings. While comprehensive quantitative data for a wide range of solvents is not extensively published, the following table summarizes the available information. It is important to note that for some solvents, data is only available for the non-deuterated form, N-Palmitoyl-D-sphingomyelin, which is expected to have very similar solubility characteristics.

SolventConcentrationTemperatureNotes
Ethanol (B145695)10 mg/mL[1]Not SpecifiedData for this compound.
DMSOSoluble40°C with sonicationData for the non-deuterated form. The solid may reappear at room temperature.[2]
MethanolSoluble40°C with sonicationData for the non-deuterated form. The solid may reappear at room temperature.[2]
Ethanol:Water (95:5)Soluble40°C with sonicationData for the non-deuterated form. The solid may reappear at room temperature.[2]
ChloroformSolubleNot SpecifiedGeneral information for sphingomyelins.
Chloroform:Methanol (2:1, v/v)SolubleNot SpecifiedCommonly used for dissolving lipids for various applications.

Handling and Storage

Proper handling and storage are crucial to maintain the integrity and stability of this compound.

Storage: For long-term storage, it is recommended to keep this compound as a solid at -20°C . Under these conditions, it is stable for at least four years.

Handling:

  • As a Solid: The compound is supplied as a crystalline solid and should be handled in a clean, dry environment.

  • In Solution: When preparing stock solutions, it is advisable to use high-purity solvents. For solvents where solubility is limited at room temperature, gentle warming and sonication can aid in dissolution.[2] However, it is important to be aware that the lipid may precipitate out of solution as it cools. Stock solutions should be stored at -20°C, and for some solvents, storage at -80°C for extended periods (e.g., up to 6 months) is also recommended. It is best to prepare fresh working solutions from the stock solution for each experiment.

  • Safety: According to the safety data sheet, this compound is not classified as a hazardous substance. However, standard laboratory safety practices should always be followed, including wearing appropriate personal protective equipment (PPE) such as gloves and safety glasses.

Experimental Protocols

Use as an Internal Standard in LC-MS/MS for Lipidomics

This compound is primarily used as an internal standard for the accurate quantification of endogenous N-palmitoyl-sphingomyelin in biological samples using liquid chromatography-tandem mass spectrometry (LC-MS/MS). The principle of this method is based on isotope dilution, where a known amount of the deuterated standard is added to the sample at the beginning of the sample preparation process.[3]

Workflow for Lipidomics Analysis

G cluster_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing Sample Biological Sample (e.g., Plasma, Cells, Tissue) Spike Spike with Known Amount of This compound Sample->Spike Extraction Lipid Extraction (e.g., Folch or Bligh-Dyer method) Spike->Extraction LC LC Separation Extraction->LC MS MS/MS Detection LC->MS Integration Peak Integration MS->Integration Quantification Quantification Integration->Quantification

Caption: General workflow for quantitative lipidomics using a deuterated internal standard.

Detailed Protocol:

  • Preparation of Internal Standard Stock Solution:

    • Accurately weigh a known amount of this compound.

    • Dissolve it in a suitable solvent, such as ethanol or a chloroform:methanol mixture, to prepare a stock solution of known concentration (e.g., 1 mg/mL).

    • Store the stock solution at -20°C in an amber glass vial to protect it from light.

  • Sample Preparation:

    • Thaw the biological sample (e.g., plasma, cell pellet, tissue homogenate) on ice.

    • To a known volume or weight of the sample, add a precise amount of the this compound internal standard stock solution. The amount added should be comparable to the expected amount of the endogenous analyte.

    • Perform lipid extraction using a standard protocol such as the Folch or Bligh-Dyer method.[4] This typically involves the addition of a chloroform:methanol mixture to the sample, followed by vortexing and centrifugation to separate the organic (lipid-containing) and aqueous phases.

    • Carefully collect the organic phase.

    • Dry the extracted lipids under a stream of nitrogen gas or using a vacuum concentrator.

    • Reconstitute the dried lipid extract in a solvent compatible with the LC system (e.g., isopropanol:acetonitrile:water).[4]

  • LC-MS/MS Analysis:

    • Inject the reconstituted sample into the LC-MS/MS system.

    • Separate the lipids using a suitable chromatography column (e.g., a C18 reversed-phase column).[5]

    • Detect and quantify the endogenous N-palmitoyl-sphingomyelin and the deuterated internal standard using multiple reaction monitoring (MRM) in positive ion mode. The precursor-to-product ion transitions for both the analyte and the standard need to be optimized for the specific mass spectrometer used. A common product ion for sphingomyelins corresponds to the phosphocholine (B91661) headgroup (m/z 184.1).

  • Data Analysis:

    • Integrate the peak areas for both the endogenous N-palmitoyl-sphingomyelin and the this compound internal standard.

    • Calculate the ratio of the peak area of the endogenous analyte to the peak area of the internal standard.

    • Quantify the amount of endogenous N-palmitoyl-sphingomyelin in the original sample by comparing this ratio to a standard curve generated using known amounts of the non-labeled standard with a fixed amount of the deuterated internal standard.

Preparation of Liposomes

Liposomes are artificial vesicles composed of a lipid bilayer and are widely used as model systems for biological membranes and as drug delivery vehicles. N-Palmitoyl-D-sphingomyelin can be incorporated into liposomes to study its biophysical properties and its interactions with other membrane components.

Workflow for Liposome Preparation by Thin-Film Hydration and Extrusion

G Dissolve Dissolve Lipids (including this compound) in Organic Solvent Film Create Thin Lipid Film by Solvent Evaporation Dissolve->Film Hydrate Hydrate Film with Aqueous Buffer Film->Hydrate Vesicles Formation of Multilamellar Vesicles (MLVs) Hydrate->Vesicles Extrude Extrusion through Polycarbonate Membrane Vesicles->Extrude LUVs Formation of Large Unilamellar Vesicles (LUVs) Extrude->LUVs

Caption: Workflow for preparing unilamellar liposomes using the thin-film hydration method followed by extrusion.

Detailed Protocol:

  • Lipid Film Formation:

    • In a round-bottom flask, dissolve this compound and any other desired lipids (e.g., phosphatidylcholine, cholesterol) in a suitable organic solvent, typically a chloroform:methanol mixture.[6]

    • Remove the organic solvent using a rotary evaporator to form a thin, uniform lipid film on the inner surface of the flask.

    • To ensure complete removal of the solvent, place the flask under high vacuum for at least 2 hours, or overnight.[7]

  • Hydration:

    • Add an aqueous buffer of choice to the flask containing the lipid film. The temperature of the buffer should be above the gel-to-liquid crystalline phase transition temperature (Tm) of all the lipids in the mixture.[6] For N-palmitoyl-sphingomyelin, this is approximately 41°C.

    • Hydrate the lipid film by gentle agitation, such as swirling or vortexing, for a period of time (e.g., 30-60 minutes) to allow for the formation of multilamellar vesicles (MLVs).

  • Extrusion (Sizing):

    • To obtain unilamellar vesicles of a defined size, the MLV suspension is subjected to extrusion.

    • Load the MLV suspension into a gas-tight syringe and place it in an extruder apparatus fitted with a polycarbonate membrane of a specific pore size (e.g., 100 nm).

    • Force the lipid suspension back and forth through the membrane for a set number of passes (typically 11-21 times).[8] This process should also be performed at a temperature above the Tm of the lipids.

    • The resulting solution will contain large unilamellar vesicles (LUVs) with a diameter close to the pore size of the membrane used.

  • Characterization:

    • The size distribution and lamellarity of the prepared liposomes can be characterized using techniques such as dynamic light scattering (DLS) and cryo-electron microscopy (cryo-EM).

Use in Cell Culture

This compound can be introduced into cell culture systems to trace its metabolism and its incorporation into cellular membranes.

Detailed Protocol:

  • Preparation of Lipid-BSA Complex:

    • To enhance the delivery of the lipid to cells in an aqueous culture medium, it is often complexed with bovine serum albumin (BSA).

    • Prepare a stock solution of this compound in an organic solvent (e.g., ethanol or chloroform:methanol).

    • In a glass tube, evaporate the solvent from a desired amount of the lipid stock solution under a stream of nitrogen to form a thin film.

    • Resuspend the lipid film in a small volume of ethanol.

    • Prepare a solution of fatty acid-free BSA in serum-free cell culture medium.

    • While vortexing the BSA solution, slowly add the lipid-ethanol solution.

    • Incubate the mixture at 37°C for 15-30 minutes to allow for the formation of the lipid-BSA complex.

  • Cell Treatment:

    • Plate the cells of interest in a suitable culture vessel and allow them to adhere and grow to the desired confluency.

    • Remove the growth medium and wash the cells with serum-free medium.

    • Add the prepared this compound-BSA complex to the cells at the desired final concentration.

    • Incubate the cells for the desired period to allow for lipid uptake and metabolism.

  • Analysis:

    • After the incubation period, wash the cells with cold phosphate-buffered saline (PBS) to remove any unbound lipid.

    • Harvest the cells and proceed with lipid extraction as described in the LC-MS/MS protocol (Section 3.1).

    • Analyze the lipid extract by LC-MS/MS to quantify the amount of this compound and its potential metabolic products within the cells.

Role in the Sphingomyelin Signaling Pathway

N-palmitoyl-sphingomyelin is a key component of the sphingomyelin signaling pathway, a crucial network that regulates a wide array of cellular processes, including proliferation, differentiation, and apoptosis.[9] Sphingomyelin itself is a major structural component of cellular membranes, particularly the plasma membrane.[10] However, its metabolic products, such as ceramide and sphingosine-1-phosphate, are potent signaling molecules.[9][10]

The central event in this pathway is the hydrolysis of sphingomyelin by the enzyme sphingomyelinase (SMase) to generate ceramide.[9][11] Ceramide can then be further metabolized to other bioactive sphingolipids or can act directly as a second messenger to influence the activity of various downstream effector proteins, ultimately leading to a cellular response.

Sphingomyelin Signaling Pathway Diagram

G cluster_membrane Plasma Membrane SM Sphingomyelin Cer Ceramide CDase Ceramidase Cer->CDase Cellular_Response Cellular Response (e.g., Apoptosis, Proliferation) Cer->Cellular_Response regulates Sph Sphingosine SK Sphingosine Kinase (SK) Sph->SK S1P Sphingosine-1-Phosphate S1P->Cellular_Response regulates Stimuli External Stimuli (e.g., Stress, Growth Factors) SMase Sphingomyelinase (SMase) Stimuli->SMase activates SMase->Cer generates CDase->Sph generates SK->S1P generates

Caption: A simplified diagram of the sphingomyelin signaling pathway, highlighting the generation of bioactive lipids.

This technical guide provides essential information for the effective use of this compound in a research setting. By understanding its properties and following detailed protocols, researchers can leverage this powerful tool to advance our understanding of lipid biology in health and disease.

References

Methodological & Application

Application Note: Quantitative Analysis of Sphingomyelin by LC-MS/MS using N-Palmitoyl-D-sphingomyelin-d9

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sphingomyelins (SM) are a class of sphingolipids that are major components of cell membranes and are particularly abundant in the myelin sheath of nerve cells. Beyond their structural role, sphingomyelins and their metabolites, such as ceramide and sphingosine-1-phosphate, are critical signaling molecules involved in a variety of cellular processes, including cell proliferation, differentiation, and apoptosis. Given their involvement in numerous physiological and pathological states, the accurate quantification of sphingomyelin (B164518) species is of significant interest in biomedical research and drug development.

This application note provides a detailed protocol for the sensitive and specific quantification of sphingomyelin in biological matrices using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). The method employs N-Palmitoyl-D-sphingomyelin-d9 as an internal standard to ensure high accuracy and reproducibility.

Signaling Pathway

The sphingomyelin signaling pathway is a crucial cellular cascade initiated by the hydrolysis of sphingomyelin. This process, primarily mediated by the enzyme sphingomyelinase, yields ceramide, a key second messenger. Ceramide can then be further metabolized to sphingosine, which in turn is phosphorylated to form sphingosine-1-phosphate (S1P). Both ceramide and S1P are bioactive lipids that regulate a wide array of cellular functions, often with opposing effects.

Sphingomyelin_Signaling_Pathway cluster_membrane Plasma Membrane Sphingomyelin Sphingomyelin Ceramide Ceramide Sphingomyelin->Ceramide Hydrolysis Sphingomyelinase Sphingomyelinase Sphingomyelinase->Sphingomyelin Sphingosine Sphingosine Ceramide->Sphingosine Deacylation Apoptosis Apoptosis & Cell Cycle Arrest Ceramide->Apoptosis Ceramidase Ceramidase Ceramidase->Ceramide S1P Sphingosine-1-Phosphate (S1P) Sphingosine->S1P Phosphorylation SphK Sphingosine Kinase (SphK) SphK->Sphingosine Proliferation Proliferation & Survival S1P->Proliferation

Sphingomyelin Signaling Pathway

Experimental Workflow

The analytical workflow for sphingomyelin quantification consists of several key stages: sample preparation involving lipid extraction, followed by chromatographic separation using LC, and subsequent detection and quantification by MS/MS. The use of an internal standard at the beginning of the sample preparation process is crucial for correcting for any variability in extraction efficiency and instrument response.

Experimental_Workflow Sample Biological Sample (e.g., Plasma, Cells) IS Add Internal Standard (this compound) Sample->IS Extraction Lipid Extraction (e.g., Folch or BUME method) IS->Extraction Drydown Dry Down & Reconstitute Extraction->Drydown LC LC Separation (Reversed-Phase C18) Drydown->LC MS MS/MS Detection (MRM Mode) LC->MS Data Data Analysis & Quantification MS->Data

LC-MS/MS Workflow for Sphingomyelin Quantification

Experimental Protocols

Materials and Reagents
  • Solvents: HPLC-grade methanol, chloroform, isopropanol, acetonitrile, and water.

  • Internal Standard: this compound (SM d18:1/16:0-d9).

  • Standards: Sphingomyelin (d18:1/16:0) for calibration curve.

  • Other Reagents: Formic acid, ammonium (B1175870) formate.

Sample Preparation (Lipid Extraction from Plasma)

This protocol is adapted from a modified Folch extraction method.

  • To 100 µL of plasma, add 50 µL of the internal standard solution (this compound in methanol).

  • Add 2 mL of a chloroform:methanol (2:1, v/v) mixture.

  • Vortex vigorously for 2 minutes.

  • Centrifuge at 2,500 x g for 10 minutes to separate the phases.

  • Carefully collect the lower organic phase into a clean tube.

  • Evaporate the solvent to dryness under a gentle stream of nitrogen.

  • Reconstitute the dried lipid extract in 200 µL of the initial mobile phase (e.g., 70% mobile phase A).

Liquid Chromatography (LC)
  • Column: C18 reversed-phase column (e.g., 2.1 mm x 100 mm, 1.8 µm).

  • Mobile Phase A: Water with 0.1% formic acid and 10 mM ammonium formate.

  • Mobile Phase B: Acetonitrile/Isopropanol (10:90, v/v) with 0.1% formic acid and 10 mM ammonium formate.

  • Flow Rate: 0.3 mL/min.

  • Column Temperature: 45 °C.

  • Injection Volume: 5 µL.

Gradient Elution:

Time (min)% Mobile Phase A% Mobile Phase B
0.08020
2.07030
4.04060
9.01585
14.01090
15.5595
17.58020
20.08020
Mass Spectrometry (MS)
  • Instrument: Triple quadrupole mass spectrometer.

  • Ionization Mode: Positive Electrospray Ionization (ESI+).

  • Ion Source Temperature: 500 °C.

  • Ion Spray Voltage: 5500 V.

  • Curtain Gas: 35 psi.

  • Collision Gas: Nitrogen.

Multiple Reaction Monitoring (MRM) Transitions:

The following table summarizes the MRM transitions for the target analyte and the internal standard. The product ion at m/z 184.1 is characteristic of the phosphocholine (B91661) head group.[1]

CompoundPrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)
Sphingomyelin (d18:1/16:0)703.6184.140
This compound712.7184.140

Quantitative Data

The following table presents representative quantitative data for sphingomyelin concentrations in various biological samples, as determined by LC-MS/MS methods.

Sample TypeSphingomyelin ConcentrationReference
Human Plasma407.40 ± 0.31 µM[2][3]
3T3-L1 Cells60.10 ± 0.24 pmol/µg protein[2][3]
Rat Aortic Smooth Muscle Cells62.69 ± 0.08 pmol/µg protein[2][3]
HT-29 Cells58.38 ± 0.37 pmol/µg protein[2][3]
Mouse Brain55.60 ± 0.43 pmol/µg protein[2][3]
Mouse Kidney43.75 ± 0.21 pmol/µg protein[2][3]
Mouse Liver22.26 ± 0.14 pmol/µg protein[2][3]

Method Validation

For reliable quantitative results, the LC-MS/MS method should be validated for several key parameters.[4]

Validation ParameterDescriptionTypical Acceptance Criteria
Linearity The ability of the method to produce results that are directly proportional to the concentration of the analyte.Correlation coefficient (r²) > 0.99
Accuracy The closeness of the measured value to the true value.Within ±15% of the nominal concentration (±20% at LLOQ)
Precision The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings from a homogeneous sample.Coefficient of variation (CV) ≤ 15% (≤ 20% at LLOQ)
Lower Limit of Quantification (LLOQ) The lowest concentration of an analyte that can be quantitatively determined with acceptable precision and accuracy.Signal-to-noise ratio ≥ 10
Specificity The ability to assess unequivocally the analyte in the presence of components which may be expected to be present.No significant interfering peaks at the retention time of the analyte and IS
Recovery The extraction efficiency of an analytical process, reported as a percentage of the known amount of an analyte carried through the sample extraction and processing steps of the method.Consistent, precise, and reproducible
Matrix Effect The effect of co-eluting, undetected matrix components on the ionization of the target analyte.The ratio of the response in the presence of matrix to the response in the absence of matrix should be consistent.

Conclusion

This application note provides a comprehensive and robust LC-MS/MS method for the quantification of sphingomyelin in biological samples. The use of a deuterated internal standard, this compound, ensures high accuracy and precision. The detailed protocols for sample preparation, liquid chromatography, and mass spectrometry, along with the provided quantitative data and method validation guidelines, offer a solid foundation for researchers, scientists, and drug development professionals to implement this method in their laboratories. This will enable a deeper understanding of the role of sphingomyelin in health and disease.

References

Application Notes and Protocols for N-Palmitoyl-D-sphingomyelin-d9 as an Internal Standard

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sphingolipids are a class of lipids that serve as both structural components of cell membranes and as bioactive molecules involved in critical cellular processes, including signal transduction, cell proliferation, differentiation, and apoptosis.[1][2] N-Palmitoyl-D-sphingomyelin, a predominant sphingomyelin (B164518) species in mammalian cells, is implicated in numerous physiological and pathological processes.[3] Accurate quantification of sphingomyelins is therefore essential for understanding their roles in health and disease.

The use of stable isotope-labeled internal standards is the gold standard for quantitative analysis by mass spectrometry.[4] N-Palmitoyl-D-sphingomyelin-d9 is a deuterated analog of N-Palmitoyl-D-sphingomyelin, designed for use as an internal standard in mass spectrometry-based lipidomics.[5] Its near-identical physicochemical properties to the endogenous analyte ensure comparable extraction efficiency and ionization response, allowing for accurate correction of variations during sample preparation and analysis.[6] These application notes provide a detailed protocol for the use of this compound as an internal standard for the quantification of N-palmitoyl-sphingomyelin in biological samples.

Sphingomyelin Signaling Pathway

Sphingomyelin is a central molecule in a signaling pathway that generates several bioactive lipid messengers. The hydrolysis of sphingomyelin by sphingomyelinase produces ceramide, a key second messenger involved in cellular stress responses, cell cycle arrest, and apoptosis.[7][8] Ceramide can be further metabolized to sphingosine, which in turn is phosphorylated to sphingosine-1-phosphate (S1P). S1P often exerts opposing effects to ceramide, promoting cell growth and survival.[2][7]

Sphingomyelin_Signaling sphingomyelin Sphingomyelin ceramide Ceramide sphingomyelin->ceramide Sphingomyelinase sphingosine Sphingosine ceramide->sphingosine Ceramidase apoptosis Apoptosis & Cell Cycle Arrest ceramide->apoptosis s1p Sphingosine-1-Phosphate (S1P) sphingosine->s1p Sphingosine Kinase survival Cell Survival & Proliferation s1p->survival stress_signals Stress Signals (e.g., TNF-α) sphingomyelinase Sphingomyelinase stress_signals->sphingomyelinase activate

Caption: The Sphingomyelin-Ceramide signaling cascade.

Quantitative Data Summary

The following tables summarize typical performance data for the quantification of sphingomyelin using a deuterated internal standard with LC-MS/MS. These values are representative and may vary depending on the specific instrumentation, sample matrix, and experimental conditions.

Table 1: LC-MS/MS Method Performance Characteristics

ParameterTypical Value
Linearity (r²)> 0.99
Linearity Range0.5 - 1000 pmol
Limit of Detection (LOD)5 pmol
Limit of Quantification (LOQ)20 pmol

Table 2: Recovery and Matrix Effect

ParameterTypical ValueNotes
Extraction Recovery60 - 70%Varies with extraction method and matrix.
Matrix EffectAnalyte and internal standard should have similar matrix effects.Deuterated internal standards co-elute with the analyte, minimizing differential matrix effects.[6]
Intra-day Precision (%CV)< 15%
Inter-day Precision (%CV)< 20%
Accuracy (% Bias)Within ±15%

Experimental Protocol

This protocol details the steps for the extraction and quantification of N-palmitoyl-sphingomyelin from biological samples, such as plasma or cell culture, using this compound as an internal standard.

Materials and Reagents
  • This compound internal standard solution (e.g., 1 mg/mL in ethanol)

  • Chloroform (B151607), HPLC grade

  • Methanol, HPLC grade

  • Water, HPLC grade

  • Phosphate-buffered saline (PBS)

  • Nitrogen gas

  • Glass centrifuge tubes with PTFE-lined caps

  • Vortex mixer

  • Centrifuge

  • Syringe filters (0.22 µm, PTFE)

  • LC-MS vials

Experimental Workflow Diagram

Experimental_Workflow sample_prep 1. Sample Preparation (e.g., cell harvesting, plasma collection) is_spike 2. Internal Standard Spiking (Add this compound) sample_prep->is_spike extraction 3. Lipid Extraction (e.g., Bligh & Dyer method) is_spike->extraction phase_sep 4. Phase Separation (Centrifugation) extraction->phase_sep drying 5. Solvent Evaporation (Under Nitrogen Stream) phase_sep->drying reconstitution 6. Reconstitution (in LC-MS mobile phase) drying->reconstitution lcms_analysis 7. LC-MS/MS Analysis reconstitution->lcms_analysis data_analysis 8. Data Analysis & Quantification lcms_analysis->data_analysis

Caption: General workflow for sphingomyelin quantification.

Step-by-Step Procedure

1. Sample Preparation:

  • For Plasma: Thaw frozen plasma samples on ice. Use a precise volume (e.g., 50 µL) for extraction.

  • For Cultured Cells: Wash cells with ice-cold PBS. Scrape cells in a known volume of PBS and homogenize by sonication. Determine the protein concentration of an aliquot for normalization.

2. Internal Standard Spiking:

  • To the prepared sample in a glass centrifuge tube, add a known amount of this compound internal standard solution. The amount should be chosen to be within the linear range of the assay and comparable to the expected endogenous levels of N-palmitoyl-sphingomyelin.

3. Lipid Extraction (Modified Bligh & Dyer Method):

  • To the sample (e.g., 100 µL of cell homogenate or plasma), add 375 µL of a 1:2 (v/v) chloroform:methanol mixture.

  • Vortex vigorously for 2 minutes.

  • Add 125 µL of chloroform and vortex for 30 seconds.

  • Add 125 µL of water and vortex for 30 seconds.

4. Phase Separation:

  • Centrifuge the mixture at 2,000 x g for 10 minutes at 4°C. This will separate the mixture into two phases: an upper aqueous phase and a lower organic phase containing the lipids.

5. Collection of the Lipid-Containing Phase:

  • Carefully aspirate and discard the upper aqueous phase.

  • Transfer the lower organic (chloroform) phase to a new glass tube, being careful not to disturb the protein interface.

6. Solvent Evaporation:

  • Dry the collected organic phase under a gentle stream of nitrogen gas at room temperature or in a vacuum concentrator.

7. Reconstitution:

  • Reconstitute the dried lipid extract in a known volume (e.g., 100 µL) of the initial LC-MS mobile phase (e.g., 9:1 methanol:chloroform or a specific mobile phase A composition).

  • Vortex briefly and transfer the reconstituted sample to an LC-MS vial, filtering if necessary.

LC-MS/MS Analysis

Table 3: Suggested LC-MS/MS Parameters

ParameterSuggested Setting
Liquid Chromatography
ColumnC18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm)
Mobile Phase AAcetonitrile/Water (60:40) with 10 mM ammonium (B1175870) formate (B1220265) and 0.1% formic acid
Mobile Phase BIsopropanol/Acetonitrile (90:10) with 10 mM ammonium formate and 0.1% formic acid
GradientStart with a high percentage of A, ramp to a high percentage of B to elute lipids, then re-equilibrate.
Flow Rate0.2 - 0.4 mL/min
Column Temperature40 - 50 °C
Injection Volume5 - 10 µL
Mass Spectrometry
Ionization ModePositive Electrospray Ionization (ESI+)
Analysis ModeMultiple Reaction Monitoring (MRM)
Precursor Ion (Q1) for N-palmitoyl-sphingomyelinm/z 703.6
Product Ion (Q3) for N-palmitoyl-sphingomyelinm/z 184.1
Precursor Ion (Q1) for this compoundm/z 712.6
Product Ion (Q3) for this compoundm/z 184.1
Collision EnergyOptimize for specific instrument

8. Data Analysis and Quantification:

  • Integrate the peak areas for the endogenous N-palmitoyl-sphingomyelin and the this compound internal standard.

  • Calculate the ratio of the analyte peak area to the internal standard peak area.

  • Quantify the concentration of the endogenous sphingomyelin by comparing this ratio to a standard curve prepared with known concentrations of unlabeled N-palmitoyl-sphingomyelin and a fixed concentration of the internal standard.

Troubleshooting

  • Low Recovery: Ensure complete phase separation and careful collection of the organic layer. Consider alternative extraction methods if recovery remains low for your specific matrix.

  • High Matrix Effects: While the deuterated internal standard corrects for much of the matrix effect, significant ion suppression or enhancement can still be problematic.[9] Improve sample cleanup or dilute the sample to mitigate these effects.

  • Poor Peak Shape: Ensure the reconstitution solvent is compatible with the initial mobile phase. Check for column degradation.

  • Inconsistent Results: Ensure precise and consistent pipetting, especially for the internal standard. Maintain consistent timing for extraction steps.

Conclusion

The use of this compound as an internal standard provides a robust and accurate method for the quantification of N-palmitoyl-sphingomyelin in various biological matrices. The detailed protocol and performance data herein serve as a comprehensive guide for researchers in the field of lipidomics and drug development, enabling reliable investigation into the roles of sphingolipids in health and disease.

References

Application Note: Quantification of C16 Sphingomyelin in Cell Culture Using a Deuterated Standard

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

Sphingolipids are not only structural components of cellular membranes but also critical signaling molecules involved in various cellular processes like proliferation, apoptosis, and inflammation.[1] Sphingomyelin (B164518) (SM) is a major class of sphingolipid, and its N-acyl chain length variants, such as C16 sphingomyelin, have distinct biological roles.[2] Accurate quantification of specific sphingomyelin species is crucial for understanding their function in health and disease. This application note details a robust and sensitive method for the quantification of C16 sphingomyelin in cultured cells using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) with a stable isotope-labeled (deuterated) internal standard. The use of a deuterated standard ensures high accuracy by correcting for variations in sample extraction efficiency and instrument response.[1][3]

Principle of the Method

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a powerful technique for the specific and sensitive quantification of lipids.[4][5] The method's accuracy is significantly enhanced by the use of a stable isotope-labeled internal standard, such as C16 Sphingomyelin-d9.[6] This standard is chemically identical to the analyte of interest (C16 Sphingomyelin) but has a higher mass due to the incorporation of deuterium (B1214612) atoms.

The deuterated standard is added to the sample at the very beginning of the extraction process.[7][8] Because it behaves identically to the endogenous analyte during extraction, chromatography, and ionization, any sample loss or variation will affect both the analyte and the standard equally. By measuring the ratio of the analyte's peak area to the internal standard's peak area, precise quantification can be achieved. This ratiometric analysis corrects for matrix effects and procedural inconsistencies, leading to highly reliable and reproducible results.[5]

Materials and Reagents

Equipment:

  • High-Performance Liquid Chromatography (HPLC) system

  • Tandem Mass Spectrometer (e.g., Triple Quadrupole) with an Electrospray Ionization (ESI) source[7]

  • Analytical column (e.g., C18 or HILIC)[4][9]

  • Centrifuge (refrigerated)

  • Nitrogen evaporator or vacuum concentrator

  • Vortex mixer

  • Sonicator

  • Borosilicate glass tubes (13x100 mm) with Teflon-lined caps[7]

  • Micropipettes and tips

Standards and Chemicals:

Experimental Protocols

Cell Culture and Harvesting
  • Culture cells of interest to the desired confluency (typically 1-10 million cells per sample are sufficient).[7]

  • Aspirate the culture medium and wash the cells twice with ice-cold PBS.

  • Harvest the cells using a cell scraper or trypsinization.

  • Transfer the cell suspension to a conical tube and centrifuge at a low speed (e.g., 500 x g) for 5 minutes at 4°C to pellet the cells.

  • Discard the supernatant and resuspend the cell pellet in a known volume of ice-cold PBS.

Sample Normalization
  • Take a small aliquot (e.g., 10-20 µL) of the resuspended cell pellet before lipid extraction.

  • Use this aliquot to determine the total protein amount (e.g., using a BCA assay) or DNA content.

  • The final C16 sphingomyelin quantity will be normalized to the protein or DNA content to account for differences in cell number between samples.[7][9]

Sphingolipid Extraction (Modified Bligh-Dyer Method)

This protocol is adapted for a starting sample volume of 100 µL of cell suspension in PBS.

  • Transfer 100 µL of the cell suspension into a 13x100 mm borosilicate glass tube.

  • Spike with Internal Standard: Add a known amount of C16 Sphingomyelin-d9 internal standard to each sample. The amount should be comparable to the expected endogenous levels of C16 SM.

  • Add 0.5 mL of methanol and 0.25 mL of chloroform to the tube, resulting in a single-phase mixture.[7]

  • Vortex the tube vigorously for 2 minutes.

  • Incubate the mixture at 48°C for 30 minutes to facilitate lipid extraction.[7]

  • Phase Separation: Add an additional 0.25 mL of chloroform and 0.25 mL of water to the tube.

  • Vortex for 2 minutes and then centrifuge at 1,000 x g for 10 minutes to separate the aqueous and organic phases.

  • Carefully collect the lower organic phase, which contains the lipids, using a glass Pasteur pipette and transfer it to a new glass tube.

  • Dry the extracted lipids under a gentle stream of nitrogen or using a vacuum concentrator.

  • Reconstitute the dried lipid film in a small, known volume (e.g., 100 µL) of a suitable solvent for LC-MS/MS analysis, such as methanol/chloroform (1:1, v/v).[7]

G cluster_prep Sample Preparation cluster_extraction Lipid Extraction cluster_analysis Analysis A 1. Cell Culture B 2. Harvest & Wash Cells A->B C 3. Aliquot for Normalization (Protein/DNA Assay) B->C D 4. Spike with Deuterated C16 SM-d9 Standard E 5. Add CHCl3/MeOH D->E F 6. Vortex & Incubate E->F G 7. Induce Phase Separation (Add CHCl3/H2O) F->G H 8. Collect Organic Layer G->H I 9. Dry Down & Reconstitute H->I J 10. LC-MS/MS Analysis I->J K 11. Peak Integration J->K L 12. Quantification using Analyte/Standard Ratio K->L

Figure 1. Experimental workflow for C16 sphingomyelin quantification.

LC-MS/MS Analysis

The following is a representative method. Parameters should be optimized for the specific instrument used.

  • LC Column: C18 reverse-phase column (e.g., 2.1 x 100 mm, 1.8 µm particle size).

  • Mobile Phase A: Water with 0.2% formic acid and 2 mM ammonium formate.[8]

  • Mobile Phase B: Methanol with 0.2% formic acid and 1 mM ammonium formate.[8]

  • Flow Rate: 0.3 mL/min.

  • Injection Volume: 5-10 µL.

  • Gradient:

    • 0-1 min: 70% B

    • 1-8 min: Linear gradient to 100% B

    • 8-12 min: Hold at 100% B

    • 12.1-15 min: Return to 70% B (re-equilibration)

  • Mass Spectrometer: Triple Quadrupole.

  • Ionization Mode: Positive Electrospray Ionization (ESI+).[7]

  • Analysis Mode: Multiple Reaction Monitoring (MRM).[5]

  • MRM Transitions:

    • C16 Sphingomyelin (d18:1/16:0): Precursor ion (Q1) m/z 703.6 → Product ion (Q3) m/z 184.1 (Phosphocholine headgroup).

    • C16 Sphingomyelin-d9 (Internal Standard): Precursor ion (Q1) m/z 712.6 → Product ion (Q3) m/z 184.1. (Note: Exact m/z values may vary slightly based on instrumentation and adduct formation. The phosphocholine (B91661) fragment at m/z 184.1 is a characteristic product ion for sphingomyelins in positive mode.)

Quantification and Data Analysis
  • Calibration Curve: Prepare a series of calibration standards containing a fixed amount of the C16 SM-d9 internal standard and varying, known concentrations of the C16 SM standard. Process these standards alongside the samples.

  • Data Processing: Integrate the peak areas for both the endogenous C16 SM and the C16 SM-d9 internal standard using the instrument's native software.[9]

  • Calculate Ratios: For each sample and calibrator, calculate the ratio of the peak area of the analyte to the peak area of the internal standard (AreaAnalyte / AreaIS).

  • Generate Curve: Plot the peak area ratios of the calibration standards against their corresponding concentrations. Perform a linear regression to generate a standard curve.

  • Determine Concentration: Use the peak area ratio from the biological samples to calculate the concentration of C16 SM from the linear regression equation of the standard curve.

  • Normalize Data: Normalize the final concentration to the total protein or DNA content determined in step 3.2 (e.g., pmol/mg protein).

Data Presentation

Quantitative data should be summarized in a clear, tabular format to allow for easy comparison between different experimental conditions.

Sample IDConditionC16 SM Peak AreaC16 SM-d9 Peak AreaPeak Area Ratio (Analyte/IS)Protein (mg)C16 SM Conc. (pmol)Normalized C16 SM (pmol/mg protein)
Control 1Untreated450,000980,0000.4590.5222.944.1
Control 2Untreated485,0001,010,0000.4800.5524.043.6
Treat A-1Drug X890,000995,0000.8940.5344.784.4
Treat A-2Drug X925,0001,005,0000.9200.5146.090.2

Table 1: Example data table for the quantification of C16 sphingomyelin. Concentration values are derived from a standard curve.

C16 Sphingomyelin in Cellular Signaling

Sphingomyelin is a critical component of the plasma membrane and is involved in the formation of lipid rafts, which are microdomains that organize signaling proteins.[10][11] The metabolism of sphingomyelin is a key signaling hub. Sphingomyelin is synthesized in the Golgi apparatus from ceramide and phosphatidylcholine by the enzyme sphingomyelin synthase.[12][13]

Conversely, the hydrolysis of sphingomyelin by sphingomyelinase enzymes generates ceramide.[11][13] Both C16 sphingomyelin and its metabolic precursor, C16 ceramide, are bioactive molecules. Ceramide, in particular, is a well-known second messenger that mediates cellular stress responses, inflammation, and apoptosis.[11][12] Therefore, quantifying changes in C16 sphingomyelin levels can provide critical insights into the regulation of these fundamental cellular pathways.

G PC Phosphatidylcholine SM C16 Sphingomyelin PC->SM Sphingomyelin Synthase DAG Diacylglycerol (DAG) PC->DAG Cer C16 Ceramide Cer->SM Sphingomyelin Synthase Apoptosis Apoptosis & Stress Response Cer->Apoptosis SM->PC Sphingomyelinase (SMase) SM->Cer Sphingomyelinase (SMase) SM->DAG produced during SM synthesis Membrane Membrane Structure & Lipid Rafts SM->Membrane Signal Cellular Signaling (e.g., PKC activation) DAG->Signal

Figure 2. Simplified C16 sphingomyelin metabolic and signaling pathway.

References

Application Notes and Protocols for Mass Spectrometry Analysis of Sphingolipids

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sphingolipids are a complex class of lipids that serve as both structural components of cell membranes and as bioactive molecules involved in a myriad of cellular processes, including signal transduction, cell proliferation, apoptosis, and inflammation.[1][2][3] The "sphingolipidome" is vast and structurally diverse, encompassing molecules from simple sphingoid bases to complex glycosphingolipids.[2][4] Given their roles in health and disease, accurate and robust quantification of sphingolipids is crucial for biomarker discovery and drug development.

Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) has emerged as the gold standard for sphingolipid analysis due to its high sensitivity, specificity, and throughput.[2][5][6] This document provides detailed application notes and protocols for the preparation of various biological samples for subsequent mass spectrometry-based sphingolipid analysis.

Core Principles of Sample Preparation

The primary goal of sample preparation is to efficiently extract sphingolipids from the biological matrix while minimizing the presence of interfering substances like salts and other lipid classes that can cause ion suppression in the mass spectrometer.[7][8] Key considerations include the choice of extraction solvent, the use of internal standards for accurate quantification, and the potential need for a saponification step to remove glycerophospholipids.[7][9]

Experimental Protocols

Protocol 1: General Lipid Extraction from Plasma/Serum

This protocol is a widely used method for the extraction of a broad range of sphingolipids from plasma or serum.

Materials:

  • Plasma or serum samples

  • Methanol (HPLC grade)

  • Chloroform (HPLC grade)

  • Internal Standard (IS) mix (containing a suite of deuterated or odd-chain sphingolipid standards)

  • Phosphate-buffered saline (PBS)

  • Vortex mixer

  • Centrifuge

  • Glass vials

Procedure:

  • Thaw plasma/serum samples on ice.

  • To a glass tube, add 50 µL of plasma/serum.

  • Add 10 µL of the internal standard mix to each sample.

  • Add 1 mL of a pre-chilled (-20°C) methanol:chloroform (2:1, v/v) solvent mixture.

  • Vortex the mixture vigorously for 1 minute.

  • Incubate the samples at 48°C for 1 hour in a shaking water bath.

  • After incubation, centrifuge the samples at 13,000 x g for 10 minutes at 4°C to pellet proteins and other cellular debris.

  • Carefully transfer the supernatant to a new glass vial.

  • Dry the extract under a stream of nitrogen gas.

  • Reconstitute the dried lipid extract in an appropriate solvent for LC-MS/MS analysis (e.g., methanol).

Protocol 2: Sphingolipid Extraction from Tissues

This protocol is suitable for the extraction of sphingolipids from various tissue types.

Materials:

  • Tissue sample (e.g., brain, liver, muscle)

  • Liquid nitrogen

  • Mortar and pestle or tissue homogenizer

  • Methanol (HPLC grade)

  • Chloroform (HPLC grade)

  • Internal Standard (IS) mix

  • Vortex mixer

  • Centrifuge

  • Glass vials

Procedure:

  • Flash-freeze the tissue sample in liquid nitrogen.[10]

  • Grind the frozen tissue to a fine powder using a pre-chilled mortar and pestle or a tissue homogenizer.[10]

  • Weigh approximately 10-20 mg of the powdered tissue into a glass tube.

  • Add 10 µL of the internal standard mix.

  • Add 1 mL of a methanol:chloroform (2:1, v/v) solvent mixture.

  • Homogenize the sample further using a probe sonicator or a bead beater.

  • Follow steps 5-10 from Protocol 1.

Protocol 3: Sphingolipid Extraction from Cultured Cells

This protocol is designed for the extraction of sphingolipids from adherent or suspension cultured cells.

Materials:

  • Cultured cells

  • Phosphate-buffered saline (PBS), ice-cold

  • Cell scraper (for adherent cells)

  • Methanol (HPLC grade)

  • Chloroform (HPLC grade)

  • Internal Standard (IS) mix

  • Vortex mixer

  • Centrifuge

  • Glass vials

Procedure:

  • For adherent cells, wash the cell monolayer twice with ice-cold PBS. For suspension cells, pellet the cells by centrifugation and wash twice with ice-cold PBS.[10]

  • For adherent cells, add 1 mL of ice-cold PBS and scrape the cells. Transfer the cell suspension to a glass tube. For suspension cells, resuspend the cell pellet in 1 mL of ice-cold PBS and transfer to a glass tube.

  • Centrifuge the cell suspension at 500 x g for 5 minutes at 4°C.

  • Discard the supernatant and resuspend the cell pellet in 100 µL of PBS.

  • Add 10 µL of the internal standard mix.

  • Add 1 mL of a methanol:chloroform (2:1, v/v) solvent mixture.

  • Vortex vigorously for 1 minute.

  • Follow steps 6-10 from Protocol 1.

Quantitative Data Summary

The following tables summarize typical concentration ranges of key sphingolipids in human plasma and mouse brain tissue, as determined by LC-MS/MS. These values can serve as a reference for expected biological concentrations.

Table 1: Typical Sphingolipid Concentrations in Human Plasma

Sphingolipid ClassSpeciesConcentration Range (µM)
Sphingosined18:10.01 - 0.05
Sphinganined18:00.01 - 0.04
Sphingosine-1-Phosphated18:10.1 - 0.5
CeramideC16:01 - 5
CeramideC18:00.5 - 2
CeramideC24:01 - 4
CeramideC24:11 - 5
SphingomyelinC16:050 - 150
SphingomyelinC18:010 - 30
SphingomyelinC24:120 - 60
GlucosylceramideC16:01 - 5
LactosylceramideC16:00.1 - 1

Table 2: Typical Sphingolipid Concentrations in Mouse Brain Tissue

Sphingolipid ClassSpeciesConcentration Range (pmol/mg tissue)
Sphingosined18:15 - 20
Sphinganined18:01 - 5
Sphingosine-1-Phosphated18:11 - 10
CeramideC16:050 - 150
CeramideC18:0100 - 300
CeramideC24:020 - 80
CeramideC24:130 - 100
SphingomyelinC18:01000 - 3000
SulfatideC24:1500 - 1500
GlucosylceramideC18:020 - 80
GalactosylceramideC18:0100 - 400

Visualizations

Sphingolipid Metabolism Signaling Pathway

The following diagram illustrates the central pathways of sphingolipid metabolism, highlighting the key enzymatic steps and the interconversion of major sphingolipid classes.

Sphingolipid_Metabolism Serine_PalmitoylCoA Serine + Palmitoyl-CoA KetoSphinganine 3-Ketosphinganine Serine_PalmitoylCoA->KetoSphinganine SPT Sphinganine Sphinganine (Dihydrosphingosine) KetoSphinganine->Sphinganine 3-KSR Dihydroceramide Dihydroceramide Sphinganine->Dihydroceramide CerS Ceramide Ceramide Dihydroceramide->Ceramide DES Sphingosine Sphingosine Ceramide->Sphingosine CDase Sphingomyelin Sphingomyelin Ceramide->Sphingomyelin SMS Glucosylceramide Glucosylceramide Ceramide->Glucosylceramide GCS Sphingosine->Ceramide CerS S1P Sphingosine-1-Phosphate (S1P) Sphingosine->S1P SphK S1P->Sphingosine SPP Sphingomyelin->Ceramide SMase Lactosylceramide Lactosylceramide Glucosylceramide->Lactosylceramide LCS Complex_GSL Complex Glycosphingolipids Lactosylceramide->Complex_GSL ...

Caption: De novo synthesis and major metabolic routes of key sphingolipids.

Experimental Workflow for Sphingolipid Analysis

This diagram outlines the general workflow for the analysis of sphingolipids from biological samples using LC-MS/MS.

Experimental_Workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing Sample_Collection Biological Sample (Plasma, Tissue, Cells) Homogenization Homogenization/ Lysis Sample_Collection->Homogenization IS_Addition Internal Standard Addition Homogenization->IS_Addition Extraction Lipid Extraction IS_Addition->Extraction Drying Drying Extraction->Drying Reconstitution Reconstitution Drying->Reconstitution LC_Separation LC Separation Reconstitution->LC_Separation MS_Detection MS/MS Detection LC_Separation->MS_Detection Peak_Integration Peak Integration MS_Detection->Peak_Integration Quantification Quantification Peak_Integration->Quantification Statistical_Analysis Statistical Analysis Quantification->Statistical_Analysis

Caption: A typical workflow for sphingolipidomics from sample to data analysis.

References

Application Note: N-Palmitoyl-D-sphingomyelin-d9 for Absolute Quantification in Lipidomics

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction Lipidomics, the large-scale study of cellular lipids, is a critical field for understanding cellular physiology and pathology.[1] Accurate quantification of individual lipid species is essential for identifying biomarkers and elucidating metabolic pathways.[2] Absolute quantification in mass spectrometry-based lipidomics relies on the use of stable isotope-labeled internal standards.[3] N-Palmitoyl-D-sphingomyelin-d9 (SM d18:1/16:0-d9) is a deuterated analog of N-Palmitoyl-D-sphingomyelin (C16:0 SM), a common and biologically significant sphingolipid.[4] Due to its chemical similarity to the endogenous analyte and its distinct mass, it serves as an ideal internal standard for correcting variations during sample preparation and analysis, enabling precise and accurate quantification.[3][5]

This document provides detailed protocols for the use of this compound as an internal standard in a typical lipidomics workflow, from sample preparation to LC-MS/MS analysis and data interpretation.

Properties of this compound

PropertyValue
Chemical Formula C₃₉H₇₀D₉N₂O₆P
Molecular Weight 712.1 g/mol
CAS Number 2415226-88-7
Synonyms Palmitoyl Sphingomyelin-d9, SM(d18:1/16:0-d9)[4]
Purity ≥99% deuterated forms (d₁-d₉)[4]
Endogenous Analyte N-Palmitoyl-D-sphingomyelin (C16:0 SM)
Analyte Formula C₃₉H₇₉N₂O₆P[6]
Analyte MW 703.0 g/mol [6]

Biological Context: The Sphingomyelin (B164518) Signaling Pathway

Sphingomyelin is a crucial component of cell membranes and a key player in signal transduction.[7][8] The sphingomyelin signaling pathway is initiated by the hydrolysis of sphingomyelin into ceramide by the enzyme sphingomyelinase.[9][10] Ceramide acts as a second messenger, regulating critical cellular processes such as proliferation, differentiation, and apoptosis.[10][11] This pathway is integral to cellular responses to stress and is implicated in various diseases.[10]

Sphingomyelin_Signaling_Pathway cluster_membrane Plasma Membrane cluster_cytosol Cytosol SM Sphingomyelin Ceramide Ceramide SM->Ceramide Hydrolysis Ceramidase Ceramidase Ceramide->Ceramidase Substrate Apoptosis Apoptosis Ceramide->Apoptosis Induces Sphingosine Sphingosine SphK Sphingosine Kinase (SphK) Sphingosine->SphK Substrate S1P Sphingosine-1-Phosphate (S1P) Survival Cell Survival & Proliferation S1P->Survival Promotes Stress Cellular Stress / TNF-α SMase Sphingomyelinase (SMase) Stress->SMase Activates SMase->SM Ceramidase->Sphingosine Generates SphK->S1P Phosphorylates

Caption: The Sphingomyelin signaling pathway, illustrating the conversion of Sphingomyelin to bioactive lipids.

Experimental Workflow for Absolute Quantification

A robust lipidomics workflow is essential for achieving reliable quantitative results. The process involves several distinct stages, from initial sample preparation to final data analysis. Using an internal standard like this compound at the beginning of the workflow is crucial for accounting for lipid loss during extraction and variability in instrument response.[2][12]

Lipidomics_Workflow cluster_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing Sample 1. Biological Sample (Plasma, Cells, Tissue) Spike 2. Spike Internal Standard (SM 16:0-d9) Sample->Spike Add known amount Extract 3. Lipid Extraction (e.g., MTBE Method) Spike->Extract Isolate lipids Dry 4. Dry & Reconstitute Extract->Dry LCMS 5. LC-MS/MS Analysis Dry->LCMS Inject Integrate 6. Peak Integration LCMS->Integrate Generate chromatograms Quantify 7. Absolute Quantification Integrate->Quantify Use peak area ratios

Caption: A typical experimental workflow for absolute quantification of sphingomyelins in lipidomics.

Protocols

Protocol 1: Lipid Extraction from Plasma using Methyl-tert-butyl ether (MTBE)

This protocol details a monophasic extraction method suitable for the analysis of sphingolipids.[13][14]

Materials:

  • Biological sample (e.g., 20 µL plasma)

  • This compound internal standard solution (in Methanol)

  • Methanol (B129727) (MeOH), cold

  • Methyl-tert-butyl ether (MTBE), cold

  • Water (LC-MS grade)

  • Glass centrifuge tubes

  • Vortex mixer

  • Centrifuge (capable of 4°C and 10,000 x g)

  • Nitrogen evaporator (e.g., SpeedVac)

Procedure:

  • Sample Aliquoting: Pipette 20 µL of plasma into a clean glass centrifuge tube.

  • Internal Standard Spiking: Add a precise amount (e.g., 20 µL of a 10 µg/mL solution) of the this compound internal standard mix directly to the plasma sample.[12]

  • Solvent Addition: Add 200 µL of cold methanol to the sample.[13] Vortex briefly to mix.

  • MTBE Addition: Add 800 µL of cold MTBE to the tube.[13]

  • Extraction: Vortex the mixture vigorously for 10 minutes at 4°C.

  • Phase Separation: Add 200 µL of LC-MS grade water to induce phase separation.[13][14] Vortex for 1 minute.

  • Centrifugation: Centrifuge the sample at 10,000 x g for 10 minutes at 4°C to achieve complete separation of the aqueous and organic layers.[13]

  • Collection: Carefully collect the upper organic phase, which contains the lipids, and transfer it to a new clean glass tube.[13][14]

  • Drying: Evaporate the solvent to complete dryness under a gentle stream of nitrogen or using a SpeedVac.[13][14]

  • Storage & Reconstitution: The dried lipid extract can be stored at -80°C.[13][14] Before analysis, reconstitute the sample in an appropriate volume (e.g., 100 µL) of the LC-MS mobile phase, such as Acetonitrile/Isopropanol/Water (65:30:5 v/v/v).[13]

Protocol 2: LC-MS/MS Analysis

This protocol uses a reverse-phase C18 column for chromatographic separation and a triple quadrupole mass spectrometer for detection using Multiple Reaction Monitoring (MRM).

Instrumentation and Parameters:

Table 1: Liquid Chromatography (LC) Parameters

ParameterRecommended Setting
LC Column C18 Reverse Phase (e.g., 2.1 x 100 mm, 1.7 µm particle size)[14]
Mobile Phase A Acetonitrile/Water (60:40) with 10 mM Ammonium Formate[14]
Mobile Phase B Isopropanol/Acetonitrile (90:10) with 10 mM Ammonium Formate[14]
Flow Rate 0.3 mL/min
Column Temperature 45°C
Injection Volume 5 µL
Gradient 0-2 min: 30% B; 2-12 min: linear gradient to 100% B; 12-15 min: hold at 100% B; 15-18 min: return to 30% B and equilibrate.

Table 2: Mass Spectrometry (MS) Parameters

ParameterRecommended Setting
Ionization Mode Electrospray Ionization (ESI), Positive
Scan Type Multiple Reaction Monitoring (MRM)
Capillary Voltage 3.5 kV
Source Temperature 150°C
Desolvation Temp 400°C
Collision Gas Argon
Analyte N-Palmitoyl-D-sphingomyelin (SM 16:0)
Precursor Ion (m/z) 703.6
Product Ion (m/z) 184.1
Collision Energy (eV) 40
Internal Standard This compound (SM 16:0-d9)
Precursor Ion (m/z) 712.6
Product Ion (m/z) 184.1
Collision Energy (eV) 40

Note: The precursor to product ion transition of m/z 184.1 is characteristic of the phosphocholine (B91661) headgroup and is common for all sphingomyelin species.[15] Mass spectrometry parameters should be optimized for the specific instrument being used.

Data Analysis and Quantification

  • Peak Integration: Integrate the chromatographic peaks for both the endogenous analyte (SM 16:0) and the internal standard (SM 16:0-d9) using the instrument's software.[16]

  • Calibration Curve: Prepare a series of calibration standards with known concentrations of the unlabeled SM 16:0 analyte and a constant concentration of the SM 16:0-d9 internal standard. Run these standards alongside the unknown samples.

  • Ratio Calculation: For each calibration standard and unknown sample, calculate the ratio of the peak area of the analyte to the peak area of the internal standard (AreaAnalyte / AreaIS).

  • Linear Regression: Plot the peak area ratio against the known concentration of the analyte for the calibration standards. Apply a linear regression to generate a calibration curve.[16] The curve fitting can often be improved by using a weighting factor, such as 1/x².[17]

  • Absolute Quantification: Determine the concentration of SM 16:0 in the unknown samples by interpolating their peak area ratios onto the calibration curve.

Conclusion this compound is an essential tool for the absolute quantification of C16:0 sphingomyelin in complex biological matrices. Its use as an internal standard corrects for sample loss and analytical variability, ensuring high-quality, reproducible data. The protocols and workflows described here provide a robust framework for researchers in lipidomics to accurately measure this key lipid species, facilitating deeper insights into its role in health and disease.

References

A Comparative Analysis of Folch and Bligh-Dyer Methods for Sphingomyelin Extraction

Author: BenchChem Technical Support Team. Date: December 2025

Introduction:

For researchers, scientists, and professionals in drug development, the accurate and efficient extraction of sphingomyelin (B164518) from biological samples is a critical first step in a multitude of analytical procedures. Sphingomyelin, a key component of cell membranes, is implicated in various signaling pathways and is a biomarker for several diseases. The choice of extraction method can significantly impact the yield and purity of the extracted sphingomyelin, thereby influencing the reliability of downstream analyses. Two of the most widely employed methods for lipid extraction are the Folch and the Bligh-Dyer techniques. This application note provides a detailed comparison of these two methods specifically for sphingomyelin extraction, complete with quantitative data, detailed protocols, and workflow visualizations to aid in methodological selection and implementation.

Quantitative Comparison of Extraction Efficiency

The efficiency of sphingomyelin extraction can vary between the Folch and Bligh-Dyer methods, influenced by the sample matrix and specific protocol variations. While some studies suggest nearly identical extraction rates for bulk sphingomyelin, others indicate differences in the recovery of related sphingolipid species.[1] A direct comparison of sphingolipid extraction recovery percentages is summarized below.

Extraction MethodSphingolipid Extraction Recovery (%)Reference
Folch69 - 96%[2]
Bligh-Dyer35 - 72%[2]

It is important to note that while the overall extraction of sphingomyelin may be comparable under certain conditions, the recovery of more polar sphingolipid precursors or metabolites can differ more significantly between the two methods. For instance, one study observed a diminished recovery of a sphinganine (B43673) internal standard by 55% with the Folch method and 26% with the Bligh-Dyer method when compared to a single-phase extraction protocol.[1]

Experimental Protocols

Detailed below are standardized protocols for the Folch and Bligh-Dyer methods, adaptable for various biological samples such as tissues and cell cultures.

Folch Method for Lipid Extraction from Tissue

This protocol is based on the principles originally described by Folch et al. and is suitable for solid samples like animal tissues.[3][4][5]

Materials:

  • Chloroform (B151607)

  • Methanol

  • 0.9% NaCl solution (or distilled water)

  • Homogenizer

  • Centrifuge

  • Glass centrifuge tubes

  • Rotary evaporator or nitrogen stream evaporator

Procedure:

  • Homogenization: Weigh the tissue sample (e.g., 1 gram). In a glass homogenizer, add the tissue and 20 volumes of a 2:1 (v/v) chloroform:methanol mixture (i.e., 20 mL for 1 g of tissue).[3] Homogenize thoroughly until a uniform suspension is achieved.

  • Agitation: Transfer the homogenate to a glass tube and agitate on an orbital shaker for 15-20 minutes at room temperature.[3]

  • Filtration/Centrifugation: Separate the solid debris from the liquid extract by either filtering through a Whatman No. 1 filter paper or by centrifuging the homogenate to pellet the solids.[4] Collect the liquid phase.

  • Washing: To the collected liquid phase, add 0.2 volumes of 0.9% NaCl solution (e.g., 4 mL for 20 mL of extract).[3] Vortex the mixture for a few seconds to ensure thorough mixing.

  • Phase Separation: Centrifuge the mixture at a low speed (e.g., 2000 rpm) for 5-10 minutes to facilitate the separation of the two phases.[3] An upper aqueous phase and a lower organic (chloroform) phase will form.

  • Collection of Lipid Phase: Carefully remove the upper aqueous phase by aspiration with a Pasteur pipette. The lower chloroform phase contains the lipids.

  • Solvent Evaporation: Transfer the lower chloroform phase to a clean, pre-weighed round-bottom flask or glass tube. Evaporate the chloroform using a rotary evaporator or a gentle stream of nitrogen to obtain the dried lipid extract.[3]

  • Reconstitution: The dried lipid extract can be reconstituted in a suitable solvent for downstream analysis.

Bligh-Dyer Method for Lipid Extraction from Cells

This protocol is adapted from the method of Bligh and Dyer and is particularly suitable for cell suspensions or homogenized tissues.[6][7][8]

Materials:

  • Chloroform

  • Methanol

  • Distilled water or Phosphate-Buffered Saline (PBS)

  • Vortex mixer

  • Centrifuge

  • Glass centrifuge tubes

  • Nitrogen stream evaporator or SpeedVac

Procedure:

  • Sample Preparation: For adherent cells, wash the cells with cold PBS. For a sample in an aqueous solution (e.g., 1 mL of cell suspension), proceed to the next step.[6][7]

  • Initial Solvent Addition: To your 1 mL aqueous sample, add 3.75 mL of a 1:2 (v/v) chloroform:methanol mixture.[7][8]

  • Vortexing: Vortex the mixture vigorously for 10-15 minutes to ensure a single-phase solution and complete extraction.[7]

  • Induction of Phase Separation: Add 1.25 mL of chloroform and mix for 1 minute. Then, add 1.25 mL of distilled water and mix for another minute.[7][8] This will result in a final chloroform:methanol:water ratio of approximately 2:2:1.8, leading to the formation of a biphasic system.

  • Centrifugation: Centrifuge the mixture to achieve a clear separation of the two phases. A protein disk may form at the interface.[7]

  • Collection of Lipid Phase: The lower phase is the chloroform layer containing the lipids. Carefully insert a Pasteur pipette through the upper aqueous layer and the protein disk to collect the lower organic phase.[7]

  • Solvent Evaporation: Transfer the collected chloroform phase to a clean glass tube. Evaporate the solvent using a SpeedVac or a gentle stream of nitrogen.[6]

  • Reconstitution: Redissolve the dried lipid extract in a small volume of a suitable solvent for further analysis.

Experimental Workflows

To visually represent the procedural steps of each extraction method, the following diagrams have been generated using the DOT language.

Folch_Method_Workflow start Start with Tissue Sample homogenize Homogenize in Chloroform:Methanol (2:1) start->homogenize agitate Agitate for 15-20 min homogenize->agitate separate_solids Filter or Centrifuge to Remove Solids agitate->separate_solids collect_liquid Collect Liquid Phase separate_solids->collect_liquid wash Add 0.9% NaCl Solution and Vortex collect_liquid->wash centrifuge_phase_sep Centrifuge for Phase Separation wash->centrifuge_phase_sep collect_lower_phase Collect Lower (Chloroform) Phase centrifuge_phase_sep->collect_lower_phase evaporate Evaporate Solvent collect_lower_phase->evaporate end Dried Sphingomyelin Extract evaporate->end Bligh_Dyer_Method_Workflow start Start with Cell Suspension or Homogenate add_solvents1 Add Chloroform:Methanol (1:2) and Vortex start->add_solvents1 add_chloroform Add Chloroform and Mix add_solvents1->add_chloroform add_water Add Water and Mix add_chloroform->add_water centrifuge_phase_sep Centrifuge for Phase Separation add_water->centrifuge_phase_sep collect_lower_phase Collect Lower (Chloroform) Phase centrifuge_phase_sep->collect_lower_phase evaporate Evaporate Solvent collect_lower_phase->evaporate end Dried Sphingomyelin Extract evaporate->end

References

Application Notes and Protocols: Incorporation of N-Palmitoyl-D-sphingomyelin-d9 in Liposome Preparation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-Palmitoyl-D-sphingomyelin (16:0 SM) is a saturated sphingomyelin (B164518) that plays a crucial role in the formation of ordered lipid domains in cellular membranes.[1] Its incorporation into liposomal formulations enhances bilayer rigidity, stability, and can mimic the physiological behavior of biological membranes.[2][3] The deuterated analog, N-Palmitoyl-D-sphingomyelin-d9 (SM-d9), is a stable isotope-labeled lipid. This modification, typically on the palmitoyl (B13399708) chain, makes it an invaluable tool for biophysical studies and analytical applications, such as mass spectrometry-based quantification and neutron scattering, allowing for precise tracking and characterization of the lipid within a bilayer.[4][5]

These application notes provide a detailed protocol for the preparation and characterization of liposomes incorporating this compound. The methodologies described herein are foundational for researchers developing advanced drug delivery systems and for those investigating the biophysical properties of lipid membranes.

Materials and Equipment

Materials
  • This compound (SM-d9)

  • Matrix lipid (e.g., 1,2-dipalmitoyl-sn-glycero-3-phosphocholine - DPPC)

  • Cholesterol

  • Chloroform

  • Methanol

  • Hydration buffer (e.g., Phosphate-Buffered Saline - PBS, pH 7.4)

  • Deionized water

Equipment
  • Rotary evaporator

  • Water bath sonicator

  • Liposome (B1194612) extruder

  • Polycarbonate membranes (e.g., 100 nm pore size)

  • Dynamic Light Scattering (DLS) instrument

  • Zeta potential analyzer

  • High-Performance Liquid Chromatography (HPLC) system

  • Mass spectrometer

  • Round-bottom flasks

  • Glass syringes

  • Vortex mixer

  • Nitrogen or Argon gas cylinder

Experimental Protocols

Protocol 1: Liposome Preparation by Thin-Film Hydration and Extrusion

This protocol describes the preparation of Large Unilamellar Vesicles (LUVs) with a defined size distribution.

1. Lipid Film Formation: a. In a round-bottom flask, dissolve this compound, the matrix lipid (e.g., DPPC), and cholesterol in a chloroform:methanol (2:1, v/v) solvent mixture. The molar ratio of the lipids will depend on the desired membrane properties (see Table 1 for examples). b. Attach the flask to a rotary evaporator. c. Evaporate the organic solvent under reduced pressure at a temperature above the phase transition temperature (Tc) of the lipid with the highest Tc. For a DPPC/SM-d9/Cholesterol mixture, a temperature of 50-60°C is recommended. d. Continue rotation until a thin, uniform lipid film is formed on the inner surface of the flask. e. To ensure complete removal of residual solvent, place the flask under high vacuum for at least 2 hours.

2. Hydration of the Lipid Film: a. Pre-heat the hydration buffer (e.g., PBS, pH 7.4) to a temperature above the Tc of the lipid mixture (e.g., 60°C). b. Add the pre-heated hydration buffer to the flask containing the dry lipid film. The volume will depend on the desired final lipid concentration. c. Hydrate the lipid film by gentle rotation of the flask in the water bath for 1-2 hours. This process results in the formation of Multilamellar Vesicles (MLVs).

3. Liposome Sizing by Extrusion: a. Assemble the liposome extruder with a polycarbonate membrane of the desired pore size (e.g., 100 nm). b. Transfer the MLV suspension to a glass syringe and place it in the extruder. c. Heat the extruder to a temperature above the Tc of the lipid mixture. d. Force the MLV suspension through the membrane by applying gentle pressure to the syringe plunger. e. Repeat the extrusion process an odd number of times (e.g., 11-21 passes) to ensure a homogenous population of LUVs.

4. Purification (Optional): a. To remove any unencapsulated material (if applicable), the liposome suspension can be purified by methods such as size exclusion chromatography or dialysis.

5. Storage: a. Store the final liposome suspension at 4°C. For long-term storage, lyophilization in the presence of a cryoprotectant may be considered.[6]

Data Presentation

Table 1: Example Lipid Compositions for Liposome Formulation

Formulation IDThis compound (mol%)DPPC (mol%)Cholesterol (mol%)Intended Application
Lipo-SMd9-A105040Drug delivery, membrane fluidity studies
Lipo-SMd9-B204040Stable formulation for hydrophobic drugs
Lipo-SMd9-C55-45High stability formulation, pharmacokinetic studies[2]

Table 2: Expected Physicochemical Properties of Prepared Liposomes

PropertyTypical ValueMethod of Analysis
Mean Particle Size100 - 150 nmDynamic Light Scattering (DLS)
Polydispersity Index (PDI)< 0.2Dynamic Light Scattering (DLS)
Zeta Potential-5 to -20 mV (in PBS)Zeta Potential Analysis
Encapsulation EfficiencyDependent on encapsulated drugHPLC, UV-Vis Spectroscopy

Characterization Methods

Protocol 2: Particle Size and Polydispersity Index (PDI) Analysis

1. Sample Preparation: a. Dilute a small aliquot of the liposome suspension with the hydration buffer to a suitable concentration for DLS analysis.

2. DLS Measurement: a. Equilibrate the DLS instrument to the desired temperature (e.g., 25°C). b. Place the diluted sample in a disposable cuvette and insert it into the instrument. c. Perform the measurement according to the instrument's software instructions. The instrument will report the mean particle size (Z-average) and the PDI.[7][8]

Protocol 3: Zeta Potential Analysis

1. Sample Preparation: a. Dilute the liposome suspension in an appropriate medium, typically 10 mM NaCl, to reduce the ionic strength for accurate measurement.

2. Measurement: a. Use a zeta potential analyzer to measure the electrophoretic mobility of the liposomes. b. The instrument's software will calculate the zeta potential based on the measured mobility.

Protocol 4: Quantification of this compound Incorporation

1. Sample Preparation for Mass Spectrometry: a. Lyophilize a known volume of the liposome suspension. b. Extract the lipids from the lyophilized powder using a suitable organic solvent system (e.g., chloroform:methanol). c. Add an internal standard if relative quantification is required.

2. Mass Spectrometry Analysis: a. Analyze the lipid extract using a mass spectrometer (e.g., LC-MS/MS or MALDI-TOF). b. The deuterated this compound will have a distinct mass-to-charge ratio compared to its non-deuterated counterpart, allowing for its specific detection and quantification.[9]

Visualizations

Liposome_Preparation_Workflow cluster_0 Step 1: Lipid Film Formation cluster_1 Step 2: Hydration cluster_2 Step 3: Sizing cluster_3 Step 4: Characterization A Dissolve Lipids in Organic Solvent B Rotary Evaporation A->B Remove Solvent C Dry Under Vacuum B->C Remove Residual Solvent D Add Hydration Buffer C->D E Formation of MLVs D->E Gentle Rotation F Extrusion E->F G Formation of LUVs F->G Multiple Passes H DLS & Zeta Potential G->H I Mass Spectrometry G->I

Caption: Experimental workflow for the preparation and characterization of liposomes.

Logical_Relationship cluster_materials Starting Materials cluster_process Key Processes cluster_output Final Product cluster_analysis Analysis SMd9 N-Palmitoyl-D- sphingomyelin-d9 ThinFilm Thin-Film Hydration SMd9->ThinFilm MatrixLipid Matrix Lipid (e.g., DPPC) MatrixLipid->ThinFilm Cholesterol Cholesterol Cholesterol->ThinFilm Extrusion Extrusion ThinFilm->Extrusion Liposome SM-d9 LUVs Extrusion->Liposome Size Size & PDI Liposome->Size Zeta Zeta Potential Liposome->Zeta Quant Quantification Liposome->Quant

References

Application Notes and Protocols for the Detection of N-Palmitoyl-D-sphingomyelin-d9 by Mass Spectrometry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-Palmitoyl-D-sphingomyelin-d9 is a deuterated internal standard crucial for the accurate quantification of N-palmitoyl-D-sphingomyelin (a type of sphingomyelin) in biological samples using mass spectrometry. Sphingomyelins are a class of sphingolipids that are integral components of cell membranes and play significant roles in signal transduction pathways. Accurate measurement of specific sphingomyelin (B164518) species is vital for understanding their roles in health and disease, and for the development of targeted therapeutics. This document provides detailed application notes and protocols for the sensitive and specific detection of this compound using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

Mass Spectrometry Parameters

The successful detection of this compound by tandem mass spectrometry relies on the optimization of key instrument parameters. The following table summarizes the recommended parameters for Multiple Reaction Monitoring (MRM) analysis. It is important to note that optimal collision energy and cone/declustering potential are instrument-dependent and should be optimized on the specific mass spectrometer being used.

ParameterValueDetails
Precursor Ion (Q1) m/z 712.1Calculated for [M+H]⁺, where M is the mass of this compound.
Product Ion (Q3) m/z 184.1This is the characteristic phosphocholine (B91661) headgroup fragment for sphingomyelins.[1]
Collision Energy (CE) ~27 NCEThis value was reported for a deuterated sphingomyelin standard on an Orbitrap instrument and serves as a good starting point for optimization.[2]
Cone Voltage / Declustering Potential Instrument DependentThis parameter should be optimized to maximize the intensity of the precursor ion.
Ionization Mode Positive Electrospray Ionization (ESI+)

Experimental Protocols

Sample Preparation: Lipid Extraction from Plasma

This protocol describes a simple and rapid method for the extraction of sphingolipids from plasma.[3]

Materials:

  • Human plasma

  • Methanol (B129727) (LC-MS grade)

  • Internal standard solution (this compound in a suitable solvent)

  • Microcentrifuge tubes (1.5 mL)

  • Vortex mixer

  • Centrifuge

Procedure:

  • To a 1.5 mL microcentrifuge tube, add 10 µL of human plasma.

  • Add a known amount of the this compound internal standard solution to the plasma sample.

  • Add 490 µL of cold methanol to the tube.

  • Vortex the mixture vigorously for 1 minute to precipitate proteins and extract lipids.

  • Centrifuge the sample at 14,000 x g for 10 minutes at 4°C.

  • Carefully transfer the supernatant, which contains the extracted lipids, to a new microcentrifuge tube.

  • The extract is now ready for LC-MS/MS analysis.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Analysis

Two common chromatographic approaches for the analysis of sphingolipids are Hydrophilic Interaction Liquid Chromatography (HILIC) and Reversed-Phase (RP) chromatography.

LC Conditions:

  • Column: HILIC column (e.g., 2.1 x 50 mm, 1.7 µm particle size)

  • Mobile Phase A: Acetonitrile with 0.2% formic acid

  • Mobile Phase B: Water with 0.2% formic acid and 10 mM ammonium (B1175870) formate

  • Flow Rate: 0.4 mL/min

  • Injection Volume: 5 µL

  • Column Temperature: 40°C

  • Gradient:

    Time (min) %A %B
    0.0 95 5
    5.0 50 50
    5.1 95 5

    | 7.0 | 95 | 5 |

LC Conditions:

  • Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm particle size)

  • Mobile Phase A: Water with 0.1% formic acid and 10 mM ammonium formate

  • Mobile Phase B: Acetonitrile/Isopropanol (90:10, v/v) with 0.1% formic acid and 10 mM ammonium formate

  • Flow Rate: 0.3 mL/min

  • Injection Volume: 5 µL

  • Column Temperature: 50°C

  • Gradient:

    Time (min) %A %B
    0.0 40 60
    12.0 0 100
    15.0 0 100
    15.1 40 60

    | 20.0 | 40 | 60 |

Data Acquisition and Analysis
  • Acquisition Mode: Multiple Reaction Monitoring (MRM)

  • Software: Use the instrument-specific software for data acquisition and processing.

  • Quantification: The concentration of endogenous N-Palmitoyl-D-sphingomyelin is determined by calculating the peak area ratio of the analyte to the deuterated internal standard (this compound) and comparing it to a standard curve.

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing plasma Plasma Sample add_is Add Internal Standard (this compound) plasma->add_is extraction Methanol Extraction add_is->extraction centrifuge Centrifugation extraction->centrifuge supernatant Collect Supernatant centrifuge->supernatant lc_separation LC Separation (HILIC or RP) supernatant->lc_separation ms_detection MS/MS Detection (MRM Mode) lc_separation->ms_detection data_acquisition Data Acquisition ms_detection->data_acquisition quantification Quantification data_acquisition->quantification sphingomyelin_pathway Simplified Sphingomyelin Signaling Pathway SPT: Serine Palmitoyltransferase SMS: Sphingomyelin Synthase SMase: Sphingomyelinase SphK: Sphingosine Kinase serine Serine + Palmitoyl-CoA ceramide Ceramide serine->ceramide SPT sm Sphingomyelin ceramide->sm SMS sphingosine Sphingosine ceramide->sphingosine Ceramidase sm->ceramide SMase s1p Sphingosine-1-Phosphate sphingosine->s1p SphK

References

Application Notes and Protocols for Creating a Calibration Curve with N-Palmitoyl-D-sphingomyelin-d9

Author: BenchChem Technical Support Team. Date: December 2025

FOR IMMEDIATE RELEASE

Accurate Quantification of N-Palmitoyl-D-sphingomyelin using a Deuterated Internal Standard and LC-MS/MS

[City, State] – [Date] – In response to the growing need for precise and reliable quantification of sphingolipids in biomedical and drug development research, this document provides a detailed application note and protocol for creating a calibration curve for N-Palmitoyl-D-sphingomyelin using its deuterated analog, N-Palmitoyl-D-sphingomyelin-d9, as an internal standard. This method, employing Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), offers high sensitivity and specificity for the analysis of this important bioactive lipid.

Sphingolipids, such as N-Palmitoyl-D-sphingomyelin, are integral components of cellular membranes and are involved in a multitude of signaling pathways that regulate cell growth, differentiation, and apoptosis.[1] Accurate measurement of their concentrations is therefore critical for understanding disease pathogenesis and for the development of novel therapeutics. The use of a stable isotope-labeled internal standard, such as this compound, is crucial for correcting for variations in sample preparation and instrument response, thereby ensuring the accuracy of quantification.[2][3]

This application note provides researchers, scientists, and drug development professionals with a comprehensive protocol for establishing a robust calibration curve, from sample preparation to data analysis.

Experimental Protocols

Materials and Reagents
Preparation of Standard Solutions
  • Primary Stock Solutions (1 mg/mL):

    • Accurately weigh and dissolve N-Palmitoyl-D-sphingomyelin and this compound in methanol to prepare individual 1 mg/mL primary stock solutions.

  • Working Standard Solution (e.g., 10 µg/mL):

    • Dilute the N-Palmitoyl-D-sphingomyelin primary stock solution with methanol to create a working standard solution of a suitable concentration (e.g., 10 µg/mL).

  • Internal Standard (IS) Working Solution (e.g., 1 µg/mL):

    • Dilute the this compound primary stock solution with methanol to create an internal standard working solution (e.g., 1 µg/mL). The optimal concentration of the internal standard should be determined based on the expected concentration range of the analyte in the samples.

Preparation of Calibration Curve Standards
  • Perform serial dilutions of the N-Palmitoyl-D-sphingomyelin working standard solution with methanol to prepare a series of calibration standards.[4]

  • To each calibration standard, add a fixed volume of the internal standard working solution to ensure a constant concentration of this compound across all standards.

  • A typical calibration curve might include concentrations ranging from 1 ng/mL to 1000 ng/mL.

Sample Preparation (Lipid Extraction)

This protocol is adapted from a common lipid extraction procedure suitable for biological matrices.[1][4]

  • To a 1.5 mL microcentrifuge tube, add the sample (e.g., cell homogenate, plasma).

  • Add 1 mL of methanol and the fixed volume of the internal standard working solution.

  • Add 1 mL of chloroform and 0.8 mL of water.

  • Vortex the mixture vigorously for 5 minutes at room temperature.

  • Add another 1 mL of chloroform and 1 mL of water, and vortex again for 5 minutes.

  • Centrifuge the sample to separate the aqueous and organic phases.

  • Carefully transfer the lower organic phase to a clean glass tube.

  • Evaporate the organic solvent to dryness under a stream of nitrogen.

  • Reconstitute the dried lipid extract in a suitable volume (e.g., 100-500 µL) of the initial mobile phase (e.g., methanol/ethanol).[4]

  • Filter the reconstituted sample through a 0.2 µm filter into an autosampler vial.

LC-MS/MS Analysis

The following are general LC-MS/MS conditions and should be optimized for the specific instrument used.

  • Liquid Chromatography (LC) System:

    • Column: A C18 or HILIC column is commonly used for sphingolipid analysis. For example, a HILIC silica (B1680970) column (e.g., 50 x 2.1 mm, 1.8 µm particle size).[1]

    • Mobile Phase A: Water with 0.2% formic acid and 2 mM ammonium formate.[1][5]

    • Mobile Phase B: Acetonitrile with 0.2% formic acid.[1][5]

    • Flow Rate: 0.3 - 0.8 mL/min.

    • Injection Volume: 2 - 10 µL.

    • Column Temperature: 40 - 50 °C.[5]

    • Gradient: A linear gradient from a low percentage of organic mobile phase to a high percentage is typically used to elute the sphingomyelins.

  • Mass Spectrometry (MS) System:

    • Ionization Mode: Electrospray Ionization (ESI) in positive ion mode.[1]

    • Scan Type: Multiple Reaction Monitoring (MRM).

    • MRM Transitions:

      • N-Palmitoyl-D-sphingomyelin: The precursor ion will be the [M+H]+ adduct. A characteristic product ion for sphingomyelins is m/z 184.1, corresponding to the phosphocholine (B91661) head group.[1]

      • This compound: The precursor ion will be the [M+H]+ adduct, which will be 9 Da higher than the unlabeled analyte. The product ion will also be m/z 184.1.

    • Collision energy and other MS parameters should be optimized for each transition.

Data Presentation

The data obtained from the LC-MS/MS analysis of the calibration standards should be summarized in a table. The peak area ratio of the analyte to the internal standard is plotted against the concentration of the analyte to generate the calibration curve.

Table 1: Example Calibration Curve Data for N-Palmitoyl-D-sphingomyelin

Standard Concentration (ng/mL)Analyte Peak AreaInternal Standard Peak AreaPeak Area Ratio (Analyte/IS)
11,50050,0000.030
57,80051,0000.153
1016,00050,5000.317
5082,00049,8001.647
100165,00050,2003.287
250410,00049,5008.283
500830,00050,80016.339
10001,650,00049,90033.066

A linear regression analysis of the calibration curve should yield a correlation coefficient (R²) of >0.99, indicating a good fit of the data to the linear model.

Mandatory Visualization

Signaling Pathway

cluster_0 Sphingolipid Metabolism cluster_1 Cellular Functions Ceramide Ceramide Sphingomyelin N-Palmitoyl-D-sphingomyelin Ceramide->Sphingomyelin Sphingomyelin Synthase Sphingosine Sphingosine Ceramide->Sphingosine Ceramidase Apoptosis Apoptosis Ceramide->Apoptosis Sphingomyelin->Ceramide Sphingomyelinase S1P Sphingosine-1-Phosphate Sphingosine->S1P Sphingosine Kinase Sphingosine->Apoptosis S1P->Sphingosine S1P Lyase/Phosphatase Cell_Growth Cell Growth & Proliferation S1P->Cell_Growth Inflammation Inflammation S1P->Inflammation

Caption: Simplified sphingolipid signaling pathway.

Experimental Workflow

Start Start: Prepare Stock Solutions Prep_Standards Prepare Calibration Standards (Serial Dilution) Start->Prep_Standards Add_IS Add Internal Standard (this compound) Prep_Standards->Add_IS Sample_Prep Sample Preparation (Lipid Extraction) Add_IS->Sample_Prep LC_MS_Analysis LC-MS/MS Analysis (MRM Mode) Sample_Prep->LC_MS_Analysis Data_Processing Data Processing (Peak Integration) LC_MS_Analysis->Data_Processing Calibration_Curve Generate Calibration Curve (Peak Area Ratio vs. Concentration) Data_Processing->Calibration_Curve Quantification Quantify Analyte in Unknown Samples Calibration_Curve->Quantification

Caption: Workflow for calibration curve creation.

References

Application Notes: N-Palmitoyl-D-sphingomyelin-d9 in Lipid-Protein Interaction Studies

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Sphingomyelin (B164518) is a critical class of sphingolipid found in animal cell membranes, particularly enriched in the plasma membrane.[1][2] It is a key component of lipid rafts, which are specialized membrane microdomains that serve as organizing centers for signal transduction molecules.[3] The interaction between sphingomyelin and membrane proteins is fundamental to numerous cellular processes, including signal transduction, cell proliferation, differentiation, and apoptosis.[2][4] N-Palmitoyl-D-sphingomyelin is a specific form of sphingomyelin with a palmitoyl (B13399708) (16:0) acyl chain.[5] The study of its direct interactions with proteins is crucial for understanding membrane biology and for the development of therapeutics targeting these pathways.

N-Palmitoyl-D-sphingomyelin-d9 is a deuterated analog of N-Palmitoyl-sphingomyelin, where nine hydrogen atoms on the terminal end of the palmitoyl chain have been replaced with deuterium (B1214612). This isotopic labeling provides a powerful, non-perturbative probe for biophysical studies. The kinetic isotope effect, resulting from the stronger carbon-deuterium bond compared to the carbon-hydrogen bond, makes deuterated lipids more resistant to oxidative damage, a property leveraged in drug development.[6][7] For studying lipid-protein interactions, its primary utility lies in techniques like Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy, where the mass shift or distinct NMR signal allows for precise tracking and characterization of the lipid's behavior in the presence of proteins.[8][9]

These application notes provide an overview and detailed protocols for utilizing this compound as a tool for researchers, scientists, and drug development professionals.

Key Applications & Methodologies

The stable isotope label in this compound makes it an invaluable tool in several advanced analytical techniques.

Quantitative Mass Spectrometry (Lipidomics)

In MS-based lipidomics, deuterated lipids serve as ideal internal standards.[9] Because this compound is chemically identical to its non-deuterated counterpart, it co-elutes during chromatography and exhibits similar ionization efficiency. However, its increased mass allows it to be distinguished from the endogenous lipid pool. This enables accurate quantification of N-Palmitoyl-sphingomyelin in complex biological samples by correcting for sample loss during extraction and variations in instrument response.[9][10]

Logical Workflow for Quantitative Mass Spectrometry

cluster_sample_prep Sample Preparation cluster_analysis Analysis cluster_processing Data Processing start Biological Sample (Cells, Tissue, Plasma) extract Lipid Extraction (e.g., Folch/MTBE method) start->extract spike Spike with Known Amount of This compound extract->spike lcms LC-MS/MS Analysis spike->lcms data Data Acquisition (MRM/SRM Mode) lcms->data integrate Peak Integration (Analyte & Internal Standard) data->integrate ratio Calculate Peak Area Ratio (Endogenous / d9-Standard) integrate->ratio quant Quantify Endogenous Lipid (using standard curve) ratio->quant end

Caption: Workflow for quantifying endogenous sphingomyelin using a d9-labeled internal standard.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Deuterium (²H) NMR spectroscopy is a powerful technique for investigating the structure and dynamics of lipid bilayers.[8] By selectively incorporating this compound into model membranes (e.g., liposomes or bicelles), researchers can study the ordering and dynamics of the lipid acyl chains.[11] The quadrupolar splitting observed in ²H-NMR spectra provides direct information on the C-D bond order parameters, which reflect the motional freedom of the acyl chain segments.[8][12] The introduction of a membrane protein allows for the study of its influence on the surrounding lipid environment, revealing how the protein perturbs lipid packing and dynamics.[13]

Experimental Workflow for ²H-NMR Spectroscopy

cluster_prep Sample Preparation cluster_nmr NMR Analysis cluster_data Data Interpretation lipids Mix Lipids in Organic Solvent (e.g., POPC + d9-SM) protein Add Protein of Interest (if applicable) lipids->protein film Create Thin Lipid Film (via solvent evaporation) protein->film hydrate Hydrate Film & Form Vesicles (MLVs or SUVs) film->hydrate nmr_acq Transfer to NMR Rotor & Acquire ²H-NMR Spectra hydrate->nmr_acq temp_series Perform Temperature Variable Experiments nmr_acq->temp_series spectra Analyze Quadrupolar Splittings (ΔνQ) from Spectra temp_series->spectra order Calculate C-D Bond Order Parameters (S_CD) spectra->order interpret Interpret Changes in Lipid Order & Dynamics order->interpret

Caption: Workflow for studying membrane dynamics using ²H-NMR with deuterated sphingomyelin.

Context: The Sphingomyelin Signaling Pathway

Understanding the biological context is crucial when designing and interpreting lipid-protein interaction studies. Sphingomyelin itself is a key player in the sphingomyelin signaling pathway.[14] Upon stimulation by factors like TNF-alpha, sphingomyelin on the plasma membrane is hydrolyzed by sphingomyelinase (SMase) to produce ceramide.[4][15] Ceramide acts as a second messenger, activating downstream pathways that can lead to apoptosis, cell cycle arrest, or differentiation.[2][15] Ceramide can be further metabolized to sphingosine, which is then phosphorylated to form sphingosine-1-phosphate (S1P), a signaling molecule with generally opposing, pro-survival effects.[4] Studying how proteins bind to sphingomyelin can reveal mechanisms that regulate the initiation of this critical cascade.

Sphingomyelin Signaling Cascade

stimulus External Stimuli (e.g., TNF-α, Stress) smase Sphingomyelinase (SMase) stimulus->smase activates sm Sphingomyelin (SM) cer Ceramide smase->cer hydrolyzes SM to ceramidase Ceramidase cer->ceramidase metabolized by apoptosis Apoptosis Cell Cycle Arrest cer->apoptosis promotes sph Sphingosine (Sph) ceramidase->sph sphk Sphingosine Kinase (SphK) sph->sphk phosphorylated by s1p Sphingosine-1-Phosphate (S1P) sphk->s1p survival Cell Survival Proliferation s1p->survival promotes

Caption: Simplified diagram of the sphingomyelin signaling pathway.

Data Presentation

Table 1: Physicochemical Properties

PropertyN-Palmitoyl-D-sphingomyelinThis compound
Molecular Formula C₃₉H₇₉N₂O₆P[5]C₃₉H₇₀D₉N₂O₆P[9]
Molecular Weight 703.0 g/mol [5]712.1 g/mol [9]
Purity (Typical) ≥96.0% (TLC)≥98% deuterated forms[9]
Synonyms SM(d18:1/16:0), C16 SphingomyelinPalmitoyl Sphingomyelin-d9, SM(d18:1/16:0-d9)[9]

Table 2: Example Mass Spectrometry Transitions for Quantification

CompoundPrecursor Ion (m/z)Product Ion (m/z)ModeNotes
N-Palmitoyl-SM 703.6184.1PositivePhosphocholine headgroup fragment
N-Palmitoyl-SM-d9 712.6184.1PositiveHeadgroup fragment is unchanged

Table 3: Representative Binding Affinities of Sphingomyelin-Binding Proteins

ProteinLigandMethodDissociation Constant (Kd)Reference
OlyA-EGFP CPE/Chol (1:1)ELISA1.2 x 10⁻⁹ M[1]
PlyA2-EGFP CPE/Chol (1:1)ELISA1.2 x 10⁻⁸ M[1]
ADRP NBD-sphingomyelinFluorescence AssayIn the nanomolar range[16]
ADRP NBD-phosphatidylcholineFluorescence AssayIn the nanomolar range[16]
*Note: Ceramide Phosphoethanolamine (CPE) is a high-affinity analog of Sphingomyelin for these proteins.[1]

Experimental Protocols

Protocol 1: Quantification of N-Palmitoyl-sphingomyelin using LC-MS/MS

Objective: To accurately quantify the amount of endogenous N-Palmitoyl-sphingomyelin in a cell lysate using this compound as an internal standard.

Materials:

  • Cell culture plates (6-well)

  • Cell scrapers

  • Phosphate-buffered saline (PBS), ice-cold

  • Methanol (B129727), Chloroform, Water (HPLC grade)

  • This compound internal standard solution (1 mg/mL in ethanol, for stock)

  • Nitrogen gas evaporator

  • Liquid Chromatography-Tandem Mass Spectrometer (LC-MS/MS)

Methodology:

  • Cell Harvesting:

    • Grow cells to desired confluency in 6-well plates.

    • Aspirate the culture medium and wash the cells twice with 1 mL of ice-cold PBS.

    • Add 500 µL of ice-cold methanol to each well and scrape the cells. Collect the cell suspension into a 2 mL microcentrifuge tube.

  • Internal Standard Spiking:

    • Prepare a working solution of the this compound internal standard (e.g., 10 µg/mL in methanol).

    • Add a precise volume (e.g., 10 µL) of the d9-standard working solution to each cell suspension. This corresponds to 100 ng of the standard.

  • Lipid Extraction (Folch Method):

    • To the 500 µL methanol suspension, add 1 mL of chloroform. Vortex vigorously for 2 minutes.

    • Add 300 µL of HPLC-grade water. Vortex again for 2 minutes.

    • Centrifuge at 2,000 x g for 10 minutes at 4°C to separate the phases.

    • Carefully collect the lower organic phase (chloroform layer) containing the lipids into a new glass tube.

  • Sample Preparation for LC-MS/MS:

    • Dry the collected organic phase under a gentle stream of nitrogen gas.

    • Reconstitute the dried lipid film in 100 µL of a suitable mobile phase, such as Methanol/Acetonitrile (1:1, v/v). Vortex to ensure complete dissolution.

    • Transfer the reconstituted sample to an LC autosampler vial.

  • LC-MS/MS Analysis:

    • Inject 5-10 µL of the sample onto a C18 reverse-phase LC column.

    • Use a gradient elution program with mobile phases appropriate for lipid separation (e.g., water/acetonitrile/isopropanol with formic acid and ammonium (B1175870) formate).

    • Set the mass spectrometer to operate in Multiple Reaction Monitoring (MRM) or Selected Reaction Monitoring (SRM) mode.

    • Monitor the transitions for both the endogenous lipid (e.g., m/z 703.6 → 184.1) and the d9-internal standard (e.g., m/z 712.6 → 184.1).

  • Data Analysis:

    • Integrate the peak areas for both the endogenous analyte and the d9-internal standard.

    • Calculate the ratio of the endogenous peak area to the internal standard peak area.

    • Determine the absolute quantity of the endogenous lipid by comparing this ratio to a standard curve prepared with known amounts of non-deuterated standard and a fixed amount of the internal standard.

Protocol 2: Analysis of Lipid Order using ²H-NMR Spectroscopy

Objective: To assess the impact of a membrane protein on the acyl chain order of sphingomyelin in a model membrane using this compound.

Materials:

  • This compound

  • Host lipid (e.g., 1-palmitoyl-2-oleoyl-sn-glycero-3-phosphocholine, POPC)

  • Protein of interest, purified

  • Chloroform/Methanol solvent mixture (2:1, v/v)

  • Hydration buffer (e.g., 20 mM HEPES, 100 mM NaCl, pH 7.4)

  • Glass round-bottom flask

  • Rotary evaporator

  • Solid-state NMR spectrometer with a quadrupolar echo pulse sequence

Methodology:

  • Liposome Preparation:

    • In a glass flask, dissolve the desired lipids (e.g., POPC and this compound at a 9:1 molar ratio) in the chloroform/methanol solvent.

    • If studying a protein, add the purified protein to the lipid mixture (the method of incorporation may vary, e.g., co-solubilization or reconstitution from detergent). For a lipid-only control, omit the protein.

    • Remove the organic solvent using a rotary evaporator to form a thin, uniform lipid film on the flask wall.

    • Place the flask under high vacuum for at least 4 hours to remove any residual solvent.

  • Hydration and Sample Packing:

    • Hydrate the lipid film with the buffer to a final lipid concentration of ~30-40% (w/w). Vortex gently to form a milky suspension of multilamellar vesicles (MLVs).

    • Perform several freeze-thaw cycles (liquid nitrogen followed by a warm water bath) to ensure sample homogeneity.

    • Carefully transfer the hydrated lipid paste into a 4 mm or 5 mm solid-state NMR rotor using a spatula or centrifuge.

  • ²H-NMR Data Acquisition:

    • Place the rotor in the solid-state NMR probe.

    • Tune the probe to the deuterium frequency.

    • Acquire ²H-NMR spectra using a quadrupolar echo pulse sequence (90°x - τ - 90°y - τ - acquire). Typical parameters include a spectral width of 250 kHz, a recycle delay of 1 second, and an echo time (τ) of 40 µs.

    • Collect spectra at various temperatures (e.g., from 25°C to 45°C) to observe phase behavior and dynamic changes.

  • Data Analysis:

    • Process the acquired free induction decay (FID) using an exponential multiplication and Fourier transform.

    • Measure the quadrupolar splitting (ΔνQ), which is the frequency separation between the two peaks of the Pake doublet in the spectrum.

    • Calculate the C-D bond order parameter (S_CD) for the labeled position using the equation: S_CD = (4/3) * (h / e²qQ) * ΔνQ, where (e²qQ/h) is the static quadrupolar coupling constant for a C-D bond (~170 kHz).

    • Compare the S_CD values from the protein-containing sample to the lipid-only control. An increase in S_CD indicates that the protein orders the lipid acyl chains, while a decrease suggests disordering.

References

Application Note and Protocol for Sphingomyelin Analysis in Tissue Homogenates

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sphingomyelin (B164518) is a crucial sphingolipid predominantly found in the plasma membranes of mammalian cells, with particularly high concentrations in the nervous system.[1][2] It plays a vital role in membrane structure and is implicated in numerous signal transduction pathways.[1][2] The metabolism of sphingomyelin produces bioactive molecules like ceramide and sphingosine-1-phosphate, which are key regulators of cellular processes such as proliferation, differentiation, apoptosis, and inflammation.[1][3] Dysregulation of sphingomyelin metabolism is associated with various diseases, including Niemann-Pick disease, atherosclerosis, and certain cancers.[4][5] Consequently, accurate quantification of sphingomyelin in tissues is essential for understanding disease pathogenesis and for the development of novel therapeutic interventions.

This document provides a detailed protocol for the analysis of sphingomyelin in tissue homogenates using a robust and widely adopted method: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

Principle of the Method

The protocol outlines a systematic approach beginning with the homogenization of tissue samples, followed by the extraction of lipids using the Bligh and Dyer method. The extracted sphingomyelin is then quantified using LC-MS/MS, a highly sensitive and specific analytical technique.[6][7][8] This method allows for the precise measurement of various molecular species of sphingomyelin.

Quantitative Data Summary

The following table summarizes representative sphingomyelin concentrations in various mouse tissues, providing a baseline for experimental studies.

TissueSphingomyelin Concentration (pmol/µg protein)
Brain55.60 ± 0.43[9][10]
Kidney43.75 ± 0.21[9][10]
Liver22.26 ± 0.14[9][10]

Values are expressed as mean ± standard deviation.

Experimental Protocol

Materials and Reagents
  • Tissue Samples: Fresh or frozen tissue samples.

  • Homogenizer: Dounce homogenizer, bead beater, or similar.

  • Solvents: Chloroform (B151607), Methanol (B129727), Water (HPLC grade).

  • Internal Standards: A cocktail of appropriate internal standards for sphingolipids.[7]

  • Phosphate-Buffered Saline (PBS): Cold.

  • LC-MS/MS System: A liquid chromatography system coupled to a tandem mass spectrometer.

  • Glass tubes and vials: For extraction and sample storage.

  • Centrifuge: Capable of operating at low temperatures.

  • Nitrogen evaporator or SpeedVac: For solvent evaporation.

Detailed Methodology

1. Tissue Homogenization:

  • Weigh a small piece of frozen tissue (e.g., 20-50 mg).

  • Add the tissue to a pre-chilled tube containing a volume of cold PBS (e.g., 1 mL).

  • Homogenize the tissue on ice until a uniform suspension is achieved.

  • Determine the protein concentration of the homogenate using a standard protein assay (e.g., BCA assay) for normalization.

2. Lipid Extraction (Bligh and Dyer Method): [11][12][13][14]

  • To a glass tube, add a known volume of the tissue homogenate (e.g., 100 µL).

  • Add 375 µL of a 1:2 (v/v) mixture of chloroform:methanol and vortex for 10-15 minutes.[13]

  • Add 125 µL of chloroform and mix for 1 minute.[13]

  • Add 125 µL of water and mix for another minute.[13]

  • Centrifuge the mixture to separate the phases (e.g., 1000 x g for 10 minutes at 4°C).

  • Carefully collect the lower organic phase, which contains the lipids, into a new glass tube.[13]

  • Evaporate the solvent to dryness under a stream of nitrogen or using a SpeedVac.[14]

  • Resuspend the dried lipid extract in a known volume of an appropriate solvent for LC-MS/MS analysis (e.g., methanol).

3. LC-MS/MS Analysis:

  • Chromatographic Separation:

    • Inject the resuspended lipid extract onto a suitable C18 reversed-phase column.

    • Use a gradient elution with mobile phases typically consisting of water with a small amount of formic acid and an organic solvent like acetonitrile (B52724) or methanol with formic acid. The specific gradient will depend on the column and the specific sphingomyelin species being analyzed.

  • Mass Spectrometric Detection:

    • Operate the mass spectrometer in positive ion mode.

    • Utilize Multiple Reaction Monitoring (MRM) for quantification.[7] This involves selecting a specific precursor ion for sphingomyelin and a characteristic product ion. A common transition for sphingomyelin is the neutral loss of the phosphocholine (B91661) headgroup.[7]

    • Include internal standards to correct for variations in extraction efficiency and instrument response.

4. Data Analysis:

  • Integrate the peak areas of the analyte and the internal standard.

  • Calculate the concentration of sphingomyelin in the sample by comparing the peak area ratio of the analyte to the internal standard against a standard curve generated with known concentrations of sphingomyelin standards.

  • Normalize the sphingomyelin concentration to the protein concentration of the initial tissue homogenate.

Visualizations

Sphingomyelin-Ceramide Signaling Pathway

The following diagram illustrates the central role of sphingomyelin in the sphingomyelin-ceramide signaling pathway, which is involved in cellular stress responses, apoptosis, and inflammation.[1][3][15][16]

Sphingomyelin_Signaling cluster_membrane Plasma Membrane Sphingomyelin Sphingomyelin Ceramide Ceramide Sphingomyelin->Ceramide generates Stress_Stimuli Stress Stimuli (e.g., Oxidative Stress) Sphingomyelinase Sphingomyelinase (SMase) Stress_Stimuli->Sphingomyelinase activates Sphingomyelinase->Sphingomyelin hydrolyzes Apoptosis_Inflammation Apoptosis & Inflammation Ceramide->Apoptosis_Inflammation induces

Caption: The Sphingomyelin-Ceramide signaling pathway.

Experimental Workflow for Sphingomyelin Analysis

This diagram outlines the key steps in the protocol for the analysis of sphingomyelin in tissue homogenates.

Experimental_Workflow Tissue_Sample 1. Tissue Sample Collection Homogenization 2. Tissue Homogenization Tissue_Sample->Homogenization Lipid_Extraction 3. Lipid Extraction (Bligh & Dyer) Homogenization->Lipid_Extraction Phase_Separation 4. Phase Separation (Centrifugation) Lipid_Extraction->Phase_Separation Organic_Phase_Collection 5. Organic Phase Collection Phase_Separation->Organic_Phase_Collection Solvent_Evaporation 6. Solvent Evaporation Organic_Phase_Collection->Solvent_Evaporation Sample_Reconstitution 7. Sample Reconstitution Solvent_Evaporation->Sample_Reconstitution LCMS_Analysis 8. LC-MS/MS Analysis Sample_Reconstitution->LCMS_Analysis Data_Analysis 9. Data Analysis & Quantification LCMS_Analysis->Data_Analysis

References

Troubleshooting & Optimization

Minimizing matrix effects in sphingolipid quantification with internal standards

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize matrix effects in sphingolipid quantification experiments using internal standards.

Frequently Asked Questions (FAQs)

Q1: What are matrix effects and how do they impact sphingolipid quantification?

Matrix effects are the alteration of ionization efficiency (suppression or enhancement) of a target analyte by co-eluting compounds in the sample matrix.[1][2] In sphingolipid analysis, complex biological samples like plasma or tissue extracts contain numerous other molecules (e.g., phospholipids, salts, other lipids) that can interfere with the ionization of the sphingolipids of interest in the mass spectrometer's ion source.[3] This interference can lead to inaccurate and irreproducible quantification, decreased sensitivity, and poor peak shapes.[4]

Q2: Why are internal standards crucial for accurate sphingolipid quantification?

Internal standards (IS) are essential for correcting variability during sample preparation and analysis.[5] They are compounds with similar physicochemical properties to the analytes of interest, added in a known amount to every sample at the beginning of the workflow.[6][7] By monitoring the signal of the internal standard, variations in extraction efficiency, injection volume, and ionization response can be normalized, leading to more precise and accurate quantification of the target sphingolipids.[8][9]

Q3: What is the "gold standard" for internal standards in sphingolipid analysis?

Stable isotope-labeled (SIL) internal standards are widely regarded as the gold standard in lipidomics.[5][6][9] These standards contain heavy isotopes (e.g., ²H or ¹³C) and have nearly identical chemical and physical properties to their endogenous counterparts.[8][9] This ensures they co-elute chromatographically and experience the same extraction efficiencies and matrix effects, providing the most accurate correction.[5][6]

Q4: Are there alternatives to expensive stable isotope-labeled internal standards?

Yes, an alternative approach involves using odd-chain sphingolipids, such as C17-sphinganine, which are naturally absent or present at very low levels in most mammalian samples.[5] While more cost-effective, it's important to validate that their extraction and ionization behavior closely mimics the analytes of interest. Structural analogs from the same lipid class can also be used if SIL standards are unavailable.[6][7]

Troubleshooting Guide

This guide addresses common issues encountered during sphingolipid quantification and provides potential solutions.

Problem Possible Causes Solutions
Poor Signal Intensity / Ion Suppression High concentration of co-eluting matrix components, especially phospholipids.[4]Optimize Sample Cleanup: Implement more rigorous sample preparation like Solid-Phase Extraction (SPE) or use specialized phospholipid removal plates.[4][6] Modify Chromatography: Adjust the LC gradient to better separate analytes from interfering compounds.[7] Sample Dilution: Diluting the sample can reduce the concentration of interfering matrix components.[10]
High Variability in Results (Poor Precision) Inconsistent sample preparation and extraction efficiency.[4]Standardize Protocols: Ensure precise and consistent execution of the lipid extraction protocol for all samples.[6] Early IS Addition: Add the internal standard at the very beginning of the sample preparation process to account for variability in extraction.[6][7] Automation: Automate the sample preparation process if possible to improve consistency.[4]
Poor Peak Shape (Tailing or Fronting) Secondary interactions with the analytical column or sample overload.[4]Column Selection: Use a column specifically designed for lipid analysis.[4] Mobile Phase Modifier: Add modifiers like formic acid to the mobile phase to improve peak shape.[4] Sample Dilution: Dilute the sample to avoid overloading the column.[4]
Carryover Analyte from a high-concentration sample adsorbing to the system and eluting in subsequent runs.[4]Optimize Wash Protocol: Use a strong solvent in the autosampler wash protocol to effectively remove the analyte.[4] Blank Injections: Inject blank samples after high-concentration samples to assess and mitigate carryover.[4]

Experimental Protocols

Protocol 1: Liquid-Liquid Extraction (Bligh & Dyer Method)

This is a widely used method for extracting a broad range of lipids, including sphingolipids.[5][7]

  • To 100 µL of plasma, add 10 µL of the internal standard mixture.

  • Add 375 µL of a chloroform (B151607):methanol (1:2, v/v) solution and vortex thoroughly.[7]

  • Add 125 µL of chloroform and vortex.[7]

  • Add 125 µL of water and vortex.[7]

  • Centrifuge the sample at 1,000 x g for 5 minutes to induce phase separation.[7]

  • Carefully collect the lower organic phase containing the lipids into a new tube.[7]

  • Dry the organic phase under a stream of nitrogen gas.

  • Reconstitute the dried lipid extract in an appropriate solvent for LC-MS analysis (e.g., methanol:chloroform 9:1, v/v).[7]

Protocol 2: LC-MS/MS Analysis using Reversed-Phase Chromatography

This protocol provides a general framework for the separation and quantification of sphingolipids.

  • Chromatographic Column: A C8 or C18 reversed-phase column is commonly used.[5]

  • Mobile Phases: A gradient elution is typically employed, often consisting of:

    • Mobile Phase A: Water with 0.2% formic acid and 2 mM ammonium (B1175870) formate.[11]

    • Mobile Phase B: Methanol with 0.2% formic acid and 1 mM ammonium formate.[11]

  • Flow Rate: 0.3 - 0.5 mL/min.[11][12]

  • Gradient: A typical gradient starts with a higher percentage of mobile phase A and gradually increases the percentage of mobile phase B to elute the more hydrophobic sphingolipids.

  • Mass Spectrometry: Analysis is often performed in positive electrospray ionization (ESI) mode using Multiple Reaction Monitoring (MRM) for targeted quantification.[5]

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing Sample Biological Sample (e.g., Plasma) Spike_IS Spike with Internal Standard Sample->Spike_IS Add Known Amount Extraction Lipid Extraction (e.g., Bligh & Dyer) Spike_IS->Extraction Dry_Reconstitute Dry Down & Reconstitute Extraction->Dry_Reconstitute LC_Separation LC Separation (Reversed-Phase) Dry_Reconstitute->LC_Separation Inject MS_Detection MS/MS Detection (MRM) LC_Separation->MS_Detection Quantification Quantification (Normalize to IS) MS_Detection->Quantification Results Final Concentrations Quantification->Results

Caption: General experimental workflow for sphingolipid quantification.

matrix_effect_logic cluster_output Observed Signal Analyte Analyte IonSource Mass Spec Ion Source Analyte->IonSource Matrix Matrix Components (e.g., Phospholipids) Matrix->IonSource Signal Analyte Signal IonSource->Signal Ideal Scenario IonSuppression Ion Suppression (Inaccurate Low Signal) IonSource->IonSuppression Competition for Ionization IonEnhancement Ion Enhancement (Inaccurate High Signal) IonSource->IonEnhancement Altered Droplet Properties

Caption: Logic diagram illustrating the concept of matrix effects.

References

Technical Support Center: Optimizing Sphingomyelin Extraction Recovery

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals optimize the recovery of sphingomyelins during lipid extraction experiments.

Troubleshooting Guide

Low recovery of sphingomyelins can arise from various factors throughout the experimental workflow. The following table outlines common problems, their potential causes, and recommended solutions to enhance extraction efficiency.

Problem Potential Cause(s) Suggested Solution(s)
Low Overall Sphingomyelin (B164518) Yield Incomplete cell or tissue disruption- Ensure complete homogenization of the sample. For tissues, consider mechanical disruption (e.g., bead beating, sonication) in the extraction solvent.[1][2] - For cultured cells, ensure complete lysis. Freeze-thaw cycles prior to extraction can aid in cell disruption.[3]
Suboptimal solvent-to-sample ratio- Use a sufficient volume of extraction solvent to ensure complete immersion and extraction from the sample matrix. A common recommendation is a 20-fold volume of solvent to tissue weight (e.g., 20 mL for 1 g of tissue).[4]
Inefficient extraction method for the specific sample type- The choice of extraction method is critical. While Folch and Bligh-Dyer are standard methods, methods like solid-phase extraction (SPE) may offer better recovery and purity for complex matrices.[5] - For dairy products, an acidified Bligh & Dyer method may be more suitable.[6]
Insufficient mixing or incubation time- Ensure thorough vortexing or agitation of the sample with the extraction solvent.[4] - Increase the incubation time to allow for complete lipid extraction. Some protocols suggest shaking for 15-20 minutes or longer.[4][7]
Degradation of Sphingomyelin Enzymatic activity post-harvest- Work quickly and keep samples on ice or at 4°C throughout the procedure to minimize enzymatic degradation.[8] - For long-term storage, snap-freeze samples in liquid nitrogen and store at -80°C.[8]
Poor Phase Separation Incorrect solvent ratios- Adhere strictly to the prescribed solvent ratios for the chosen method (e.g., chloroform (B151607):methanol).[4][9]
Presence of detergents or other interfering substances- Ensure all glassware and reagents are clean and free of contaminants that could affect phase separation.
High Variability Between Replicates Inconsistent sample homogenization- Standardize the homogenization procedure for all samples to ensure uniformity.
Inaccurate pipetting of solvents- Calibrate pipettes regularly and use precise pipetting techniques to maintain accurate solvent ratios.
Incomplete solvent evaporation- Ensure the solvent is completely evaporated before resuspending the lipid extract for analysis. Residual solvent can affect quantification.
Contamination with Other Lipids Carryover of phospholipids- To remove interfering glycerophospholipids, consider performing alkaline methanolysis.[3]
Insufficient sample cleanup- For cleaner samples, especially for downstream mass spectrometry analysis, employ solid-phase extraction (SPE) to fractionate lipid classes.[3][5]

Frequently Asked Questions (FAQs)

Q1: Which is the best extraction method for sphingomyelins?

A1: The optimal extraction method depends on your specific sample type and downstream application. The most commonly used methods are the Folch and Bligh-Dyer techniques, which are considered "gold standards" for broad lipid extraction.[3][5] Solid-Phase Extraction (SPE) is a more modern technique that can offer higher throughput and sensitivity, particularly for complex samples like plasma or tissue extracts.[5] A simpler and more environmentally friendly option is a methanol-based extraction, which has shown high recovery rates for sphingolipids.[10][11]

Q2: How can I improve the recovery of more polar sphingolipids?

A2: For more polar sphingolipids, a butanolic extraction method may offer better recovery.[8][12] It is also important to ensure the pH of your extraction solvent is appropriate for the charge of the target sphingolipid.[8]

Q3: My lipid extract won't fully dissolve after drying. What could be the issue?

A3: This could be due to the presence of non-lipid contaminants, such as salts or proteins, that were carried over during the extraction.[13] Ensure careful separation of the lipid-containing organic phase from the aqueous phase and the protein interface. If the problem persists, try resuspending the extract in a small volume of chloroform:methanol (2:1, v/v) and centrifuging to pellet the insoluble material.[13]

Q4: Should I use an internal standard for sphingomyelin quantification?

A4: Yes, using an internal standard is highly recommended to account for variability in extraction efficiency and ionization efficiency during mass spectrometry analysis.[12][14][15] A non-naturally occurring sphingolipid, such as a deuterated sphingomyelin or a sphingomyelin with an odd-chain fatty acid, is a suitable choice.

Q5: Can I use plastic tubes for the extraction?

A5: It is generally recommended to use glass tubes with Teflon-lined caps, as some plastics can leach contaminants into the organic solvents used for lipid extraction, which may interfere with downstream analysis.[13]

Data on Sphingomyelin Extraction Recovery

The recovery of sphingomyelins can vary significantly depending on the extraction method used. The following table summarizes the reported extraction efficiencies of different methods for sphingolipids.

Extraction Method Reported Recovery Rate (%) Reference
Methanol-based96 - 101%[10][11]
Folch69 - 96%[10]
MTBE (methyl-tert-butyl ether)48 - 84%[10]
Bligh and Dyer35 - 72%[10]
Butanolic Extraction60 - 70%[12]

Experimental Protocols

Folch Method

This protocol is a widely used liquid-liquid extraction method for total lipids.[4]

  • Homogenization: Homogenize the tissue sample in a chloroform:methanol (2:1, v/v) mixture. The final volume should be 20 times the volume of the tissue sample (e.g., 1 g of tissue in 20 mL of solvent).

  • Agitation: Agitate the homogenate for 15-20 minutes at room temperature using an orbital shaker.

  • Filtration/Centrifugation: Separate the liquid phase by filtering the homogenate or by centrifugation.

  • Washing: Add 0.2 volumes of a 0.9% NaCl solution to the collected liquid phase.

  • Phase Separation: Vortex the mixture for a few seconds and then centrifuge at a low speed (e.g., 2000 rpm) to separate the mixture into two phases.

  • Collection: Carefully collect the lower organic phase, which contains the lipids.

  • Drying: Evaporate the solvent from the collected organic phase under a stream of nitrogen or using a rotary evaporator.

  • Reconstitution: Resuspend the dried lipid extract in an appropriate solvent for your downstream analysis.

Bligh-Dyer Method

This method is suitable for lipid extraction from samples with high water content, such as cell suspensions or tissue homogenates.[9][16][17]

  • Initial Extraction: To 1 volume of aqueous sample (e.g., 1 mL of cell suspension), add 3.75 volumes of chloroform:methanol (1:2, v/v).

  • Vortexing: Vortex the mixture thoroughly for 10-15 minutes.

  • Addition of Chloroform: Add 1.25 volumes of chloroform and vortex for 1 minute.

  • Addition of Water: Add 1.25 volumes of water and vortex for another minute.

  • Phase Separation: Centrifuge the mixture to separate the phases. A lower organic phase and an upper aqueous phase will form.

  • Collection: Carefully aspirate the lower organic phase containing the lipids.

  • Drying and Reconstitution: Dry the collected organic phase under nitrogen and reconstitute in a suitable solvent.

Visualizations

Sphingomyelin_Signaling_Pathway cluster_membrane Plasma Membrane Sphingomyelin Sphingomyelin Ceramide Ceramide Sphingomyelin->Ceramide Hydrolysis SMase Sphingomyelinase (SMase) SMase->Sphingomyelin Downstream Downstream Signaling (e.g., Apoptosis, Cell Cycle Arrest) Ceramide->Downstream

Caption: Sphingomyelin signaling pathway.

Lipid_Extraction_Workflow Start Sample (Tissue or Cells) Homogenization Homogenization in Chloroform:Methanol Start->Homogenization Phase_Separation Phase Separation (Addition of Saline/Water & Centrifugation) Homogenization->Phase_Separation Collection Collect Lower Organic Phase Phase_Separation->Collection Drying Solvent Evaporation (Under Nitrogen) Collection->Drying Analysis Downstream Analysis (e.g., LC-MS) Drying->Analysis

Caption: General workflow for lipid extraction.

Troubleshooting_Logic Low_Yield Low Sphingomyelin Yield? Check_Disruption Incomplete Disruption? Low_Yield->Check_Disruption Yes Check_Method Suboptimal Method? Low_Yield->Check_Method No Optimize_Disruption Optimize Homogenization/ Lysis Protocol Check_Disruption->Optimize_Disruption Yes Check_Disruption->Check_Method No Success Yield Improved Optimize_Disruption->Success Consider_SPE Consider Alternative Method (e.g., SPE) Check_Method->Consider_SPE Yes Check_Ratios Incorrect Solvent Ratios? Check_Method->Check_Ratios No Consider_SPE->Success Verify_Ratios Verify Solvent Volumes Check_Ratios->Verify_Ratios Yes Verify_Ratios->Success

Caption: Troubleshooting logic for low yield.

References

Technical Support Center: Deuterium-Labeled Standards in Lipidomics

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common pitfalls encountered when using deuterium-labeled standards in lipidomics experiments.

Frequently Asked Questions (FAQs)

Q1: What is the primary role of a deuterium-labeled internal standard in lipidomics?

A deuterium-labeled internal standard (d-IS) is a version of the analyte of interest where one or more hydrogen atoms have been replaced by deuterium (B1214612). Its main purpose is to ensure accurate and precise quantification in mass spectrometry-based lipidomics.[1][2] By adding a known amount of the d-IS to a sample at the beginning of the workflow, it can compensate for sample loss during preparation and variations in instrument response.[1][2]

Q2: What is isotopic back-exchange and why is it a significant concern?

Isotopic back-exchange is a chemical process where deuterium atoms on a deuterated internal standard are swapped for hydrogen atoms from the surrounding environment, such as from protic solvents like water or methanol.[3] This is a major issue because it alters the mass of the internal standard, leading to its underestimation and, consequently, an overestimation of the concentration of the target analyte.[3] This can severely compromise the accuracy and reliability of your quantitative data.[3]

Q3: My results indicate my deuterated standard is losing its label. What are the primary causes?

The loss of a deuterium label is most often due to isotopic back-exchange. The main factors influencing this are:

  • Solvent Type : Protic solvents (e.g., water, methanol, ethanol) are the primary drivers of back-exchange.[3]

  • pH of the Solution : The exchange can be catalyzed by both acids and bases, with the minimum exchange rate for many compounds occurring at a low pH (around 2.5).[3]

  • Temperature : Higher temperatures accelerate the rate of back-exchange.[3]

  • Position of the Deuterium Label : Deuterium atoms on heteroatoms (e.g., -OH, -NH) are highly labile and exchange rapidly.[3][4]

Q4: What is the "isotope effect" and how does it affect my lipidomics data?

The "isotope effect" in liquid chromatography-mass spectrometry (LC-MS) refers to the phenomenon where deuterated compounds may have slightly different retention times compared to their non-deuterated counterparts, typically eluting earlier.[1][5][6] This chromatographic shift can lead to the analyte and the internal standard being exposed to different matrix environments as they elute, resulting in differential ion suppression or enhancement and potentially compromising the accuracy of quantification.[7]

Q5: Are there better alternatives to deuterium-labeled standards?

While deuterated standards are widely used, carbon-13 (¹³C) and nitrogen-15 (B135050) (¹⁵N) labeled standards are generally considered superior for high-accuracy quantitative lipidomics.[8] ¹³C-labeled standards, in particular, are preferred because they exhibit nearly identical chromatographic and ionization behaviors to the unlabeled analytes and are not susceptible to isotopic exchange.[9] However, deuterated standards are often more readily available and cost-effective.[1]

Troubleshooting Guides

Issue 1: Inaccurate Quantification and Poor Precision

Symptoms:

  • High variability in results across replicate injections.

  • Quantification results are not reproducible.

  • Drift in the internal standard response over an analytical run.[10]

Possible Causes and Solutions:

Potential Cause Troubleshooting Steps
Isotopic Back-Exchange - Perform sample preparation at low temperatures (on ice or at 4°C).[3] - Use aprotic solvents like acetonitrile (B52724) and chloroform (B151607) when possible.[3] - Control the pH of your solutions; a pH of ~2.5 is often optimal for minimizing exchange.[3] - Minimize the time the standard is in a protic solvent.[3]
Chromatographic Separation (Isotope Effect) - Modify chromatographic conditions, such as using a shallower gradient or adjusting the mobile phase composition, to improve co-elution.[11] - Consider using a ¹³C-labeled internal standard, which is less prone to chromatographic shifts.[12]
In-source Fragmentation - Optimize mass spectrometer source conditions (e.g., collision energy, cone voltage) to minimize the fragmentation of the deuterated standard in the ion source.[12] - Select a standard with deuterium labels on chemically stable positions (e.g., aromatic rings) rather than labile sites.[12]
Isotopic Impurity of the Standard - Determine the isotopic purity of the deuterated standard and quantify the contribution of any unlabeled analyte.[11] This can be used to correct your quantitative data.
Issue 2: Unexpected Peaks or Signals

Symptoms:

  • A signal is detected at the mass transition of the unlabeled analyte in a blank sample spiked only with the deuterated internal standard.

  • The peak shape of the internal standard is distorted.

Possible Causes and Solutions:

Potential Cause Troubleshooting Steps
Unlabeled Impurity in the Standard - Analyze a high-concentration solution of the deuterated standard and monitor the mass transition of the unlabeled analyte to assess the level of impurity.[11] - If the impurity is significant, consider purchasing a higher purity batch or using the data to correct your results.[12]
In-source Fragmentation - As described in Issue 1, optimize MS source conditions to reduce fragmentation.[12]
Co-eluting Interferences - Improve chromatographic separation to resolve the internal standard from interfering compounds in the matrix.

Experimental Protocols

Protocol 1: Evaluation of Deuterium Back-Exchange

Objective: To determine the stability of a deuterated internal standard in the analytical solutions over time.

Methodology:

  • Prepare Solutions:

    • Solution A: A mixture of the analyte and the deuterated internal standard in the initial mobile phase.

    • Solution B: The deuterated internal standard only in the initial mobile phase.

  • Initial Analysis: Inject both solutions at the beginning of your analytical run (t=0) and record the peak areas.

  • Incubation: Store aliquots of both solutions under the same conditions as your samples in the autosampler.

  • Time-Point Analysis: Re-inject the solutions at various time points (e.g., 4, 8, 12, 24 hours).

  • Data Analysis:

    • In Solution A, monitor the ratio of the analyte to the internal standard. A significant change in this ratio over time may indicate isotopic exchange.

    • In Solution B, monitor for any increase in a signal at the mass transition of the unlabeled analyte, which would be a direct indicator of H/D exchange.[11]

Protocol 2: Modified Folch Lipid Extraction

Objective: To extract lipids from plasma or serum samples while minimizing degradation.

Materials:

  • Plasma or serum samples

  • Deuterated internal standard mix

  • Chloroform

  • Methanol

  • 0.9% NaCl solution or LC-MS grade water[2][13]

  • Nitrogen gas evaporator

  • Centrifuge

Procedure:

  • Thaw plasma/serum samples on ice.

  • To 100 µL of plasma/serum, add 10 µL of the deuterated internal standard mix.[13]

  • Add 1.5 mL of a 2:1 (v/v) chloroform:methanol solution and vortex vigorously for 2 minutes.[2]

  • Add 300 µL of LC-MS grade water to induce phase separation and vortex for 30 seconds.[2]

  • Centrifuge the sample at 3,000 x g for 10 minutes at 4°C.[2]

  • Carefully collect the lower organic layer (chloroform phase) containing the lipids.[2]

  • Dry the collected lipid extract under a gentle stream of nitrogen.[2]

  • Reconstitute the dried extract in an appropriate solvent for LC-MS analysis.

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_analysis Analysis sample Biological Sample (Plasma, Tissue, Cells) add_is Addition of Deuterated Internal Standard Mixture sample->add_is Spike at earliest stage extraction Lipid Extraction (e.g., Folch Method) add_is->extraction lcms LC-MS/MS Analysis extraction->lcms data_proc Data Processing and Quantification lcms->data_proc

Caption: A generalized experimental workflow for lipidomics analysis using deuterated internal standards.

troubleshooting_logic start Inaccurate Quantification or Poor Precision check_exchange Investigate Isotopic Back-Exchange start->check_exchange check_separation Evaluate Chromatographic Co-elution (Isotope Effect) start->check_separation check_fragmentation Assess In-Source Fragmentation start->check_fragmentation check_purity Determine Isotopic Purity of Standard start->check_purity solution_exchange Optimize Temperature, pH, and Solvent Conditions check_exchange->solution_exchange solution_separation Modify LC Method or Use 13C-Standard check_separation->solution_separation solution_fragmentation Optimize MS Source Parameters check_fragmentation->solution_fragmentation solution_purity Correct for Impurity or Use Higher Purity Batch check_purity->solution_purity

Caption: A logical diagram for troubleshooting common issues with deuterated internal standards.

References

N-Palmitoyl-D-sphingomyelin-d9 stability and long-term storage conditions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance on the stability and long-term storage of N-Palmitoyl-D-sphingomyelin-d9, a critical internal standard for lipidomic analysis. Below you will find troubleshooting guides and frequently asked questions to ensure the integrity of your experimental results.

Frequently Asked Questions (FAQs)

Q1: What are the recommended long-term storage conditions for solid this compound?

For long-term stability, solid this compound should be stored at -20°C.[1][][3] When stored under these conditions, the product is stable for at least four years.[3][4] It is crucial to keep the product in a sealed container to protect it from moisture.[1]

Q2: How should I store stock solutions of this compound?

Stock solutions should be prepared in a solvent of choice, such as ethanol (B145695), and purged with an inert gas to prevent oxidation.[3] For optimal stability, it is recommended to store stock solutions at -80°C for up to six months or at -20°C for up to one month.[1]

Q3: What is the expected shelf life of this compound?

When stored as a solid at -20°C, this compound has a shelf life of at least four years.[3][4] One supplier suggests a shelf life of one year for the non-deuterated form under the same storage conditions.[] The stability of stock solutions is shorter and dependent on the storage temperature.[1]

Q4: Can this compound be stored at room temperature?

No, long-term storage at room temperature is not recommended. While the product may be shipped at room temperature or on wet ice, it should be stored at -20°C upon receipt to ensure its stability.[1]

Stability Data Summary

The following table summarizes the recommended storage conditions and stability data for this compound.

FormulationStorage TemperatureRecommended DurationStability
Solid-20°CLong-term≥ 4 years[3][4]
Stock Solution-80°CUp to 6 monthsStable[1]
Stock Solution-20°CUp to 1 monthStable[1]

Troubleshooting Guide

Issue: I am seeing unexpected degradation of my this compound standard in my analytical runs.

  • Possible Cause 1: Improper Storage. Verify that both the solid compound and any prepared stock solutions have been stored at the recommended temperatures (-20°C for solid, -80°C for long-term solution storage).[1][4] Ensure containers are tightly sealed to prevent moisture exposure.[1]

  • Possible Cause 2: Solvent Quality. The quality of the solvent used to prepare stock solutions can impact stability. Ensure you are using a high-purity solvent and consider purging with an inert gas to remove oxygen.[3]

  • Possible Cause 3: Freeze-Thaw Cycles. Repeatedly freezing and thawing stock solutions can accelerate degradation. Aliquot stock solutions into smaller, single-use vials to minimize the number of freeze-thaw cycles.

  • Possible Cause 4: Biological Contamination. In biological systems, sphingomyelin (B164518) can be hydrolyzed to ceramide by sphingomyelinases.[5] If working with biological samples, ensure proper sample preparation to minimize enzymatic activity.

Issue: The solubility of this compound in my chosen solvent is lower than expected.

  • Possible Cause: Solvent Choice. N-Palmitoyl-D-sphingomyelin is soluble in ethanol at a concentration of approximately 10 mg/mL.[3][4] If you are using a different solvent, you may need to adjust the concentration or gently warm the solution to aid dissolution. Always check the solubility information provided by the supplier.

Experimental Protocols

Protocol for Assessing the Stability of this compound

This protocol outlines a general method for researchers to assess the stability of their this compound standard under their specific laboratory conditions.

1. Initial Analysis (Time Zero):

  • Prepare a fresh stock solution of this compound in a suitable solvent (e.g., ethanol) at a known concentration.
  • Immediately analyze this solution using a validated analytical method, such as liquid chromatography-mass spectrometry (LC-MS), to determine the initial purity and concentration. This will serve as your baseline.

2. Sample Storage:

  • Aliquot the remaining stock solution into several vials to be stored under the conditions you wish to test (e.g., -20°C, 4°C, room temperature).
  • Store a solid sample of the compound under the same conditions for comparison.

3. Time-Point Analysis:

  • At predetermined time points (e.g., 1 week, 1 month, 3 months, 6 months), retrieve one aliquot from each storage condition.
  • If testing the solid, prepare a fresh solution at the same concentration as the initial analysis.
  • Analyze the samples using the same analytical method as the initial analysis.

4. Data Analysis:

  • Compare the purity and concentration of the stored samples to the initial (time zero) measurement.
  • A significant decrease in the concentration of the parent compound or the appearance of new peaks may indicate degradation.

Visualizations

Degradation Pathway of Sphingomyelin

Sphingomyelin can be enzymatically hydrolyzed to ceramide and phosphocholine (B91661) by sphingomyelinases. This is a key step in the sphingomyelin signaling pathway.[5]

G Simplified Sphingomyelin Degradation Pathway sphingomyelin This compound sphingomyelinase Sphingomyelinase sphingomyelin->sphingomyelinase ceramide Ceramide-d9 sphingomyelinase->ceramide Hydrolysis phosphocholine Phosphocholine sphingomyelinase->phosphocholine Hydrolysis

Caption: Enzymatic degradation of sphingomyelin.

Experimental Workflow for Stability Assessment

The following diagram illustrates the workflow for conducting a stability study of this compound.

G Stability Assessment Workflow start Prepare Fresh Stock Solution t0_analysis Time Zero Analysis (LC-MS) start->t0_analysis storage Aliquot and Store Samples (-20°C, 4°C, RT) t0_analysis->storage timepoint_analysis Analyze at Time Points (1 wk, 1 mo, 3 mo, 6 mo) storage->timepoint_analysis data_analysis Compare to Time Zero Data timepoint_analysis->data_analysis end Determine Stability data_analysis->end G Troubleshooting Flowchart start Degradation Observed? check_storage Verify Storage Conditions (Temp, Moisture) start->check_storage Yes no_issue No Degradation start->no_issue No check_solvent Assess Solvent Quality (Purity, Inert Gas) check_storage->check_solvent check_handling Review Handling Procedures (Freeze-Thaw Cycles) check_solvent->check_handling check_bioactivity Consider Biological Contamination (Enzymatic Degradation) check_handling->check_bioactivity resolve Problem Resolved check_bioactivity->resolve

References

Navigating Isotopic Overlap with Deuterated Standards: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to our technical support center dedicated to addressing the challenges of isotopic overlap in mass spectrometry when using deuterated internal standards. This resource is designed for researchers, scientists, and drug development professionals to provide clear, actionable guidance on identifying, troubleshooting, and correcting for isotopic interference in their quantitative assays.

Frequently Asked Questions (FAQs)

Q1: What is isotopic overlap and why does it occur with deuterated standards?

A: Isotopic overlap, also known as crosstalk or isotopic interference, occurs when the isotopic distribution of the analyte (unlabeled compound) contributes to the signal of the deuterated internal standard (IS). This happens for two primary reasons:

  • Natural Isotopic Abundance: Most elements have naturally occurring heavy isotopes (e.g., ¹³C, ²H, ¹⁵N). A high concentration of the analyte can produce a significant M+1 or M+2 isotope peak that has the same mass-to-charge ratio (m/z) as the deuterated internal standard, particularly if the standard has a low degree of deuteration (e.g., D1, D2).

  • Impurity in the Internal Standard: The deuterated internal standard itself may contain a small amount of the unlabeled analyte as a synthetic impurity. This impurity will contribute to the analyte signal and can lead to an overestimation of the analyte's concentration, especially at the lower limits of quantification.

Q2: What are the signs of isotopic overlap in my assay?

A: The most common symptom of isotopic overlap is non-linearity in the calibration curve, especially at the higher concentration standards.[1] At high analyte concentrations, the contribution of the analyte's isotopes to the internal standard's signal becomes more pronounced. This artificially inflates the internal standard's response, causing the analyte-to-internal standard ratio to plateau, leading to a curve that bends towards the x-axis. You may also observe a signal for the internal standard in blank samples that are spiked with a high concentration of the analyte.

Q3: How many deuterium (B1214612) atoms are recommended for an internal standard to minimize overlap?

A: A mass difference of at least 3 atomic mass units (amu) is generally recommended to shift the internal standard's mass sufficiently outside the natural isotopic distribution of the analyte. Using a standard with a higher degree of deuteration (e.g., D4 or higher) significantly reduces the likelihood of overlap from the analyte's natural isotopes.

Q4: My deuterated internal standard elutes slightly earlier than my analyte. Is this a problem?

A: This is a known phenomenon called the "chromatographic isotope effect". In reversed-phase chromatography, deuterated compounds can be slightly less retentive than their non-deuterated counterparts. While not directly a sign of isotopic overlap, this can lead to differential matrix effects where the analyte and internal standard experience different levels of ion suppression or enhancement, which can also affect accuracy. Complete co-elution is ideal to ensure both compounds experience the same matrix effects.[2]

Troubleshooting Guides

Problem 1: Non-linear calibration curve at high concentrations.

Symptom: Your calibration curve is linear at lower concentrations but becomes non-linear and bends towards the x-axis at higher concentrations.

Cause: This is a classic indication of isotopic overlap from the analyte to the internal standard. As the analyte concentration increases, its natural M+n peak increasingly contributes to the signal of the deuterated internal standard, artificially inflating the IS response and compressing the analyte/IS ratio.

Solution:

  • Experimentally Determine the Contribution Factor: Perform an experiment to quantify the percentage of the analyte signal that overlaps into the internal standard's mass channel.

  • Apply a Mathematical Correction: Use the determined contribution factor to correct the measured internal standard response in your samples.

Experimental Protocols

Protocol 1: Determining the Analyte-to-Internal Standard Contribution Factor

Objective: To quantify the signal contribution of the unlabeled analyte to the deuterated internal standard's mass channel at the upper limit of quantification (ULOQ).

Methodology:

  • Prepare ULOQ Sample: Prepare a sample of the unlabeled analyte in the final assay buffer or matrix at the ULOQ concentration. Do not add the deuterated internal standard.

  • Prepare Blank Sample: Prepare a blank sample containing only the final assay buffer or matrix.

  • LC-MS/MS Analysis:

    • Inject the blank sample and acquire data, monitoring the selected reaction monitoring (SRM) or multiple reaction monitoring (MRM) transition for the deuterated internal standard. This will establish the baseline noise.

    • Inject the ULOQ sample and acquire data, monitoring the same SRM/MRM transition for the deuterated internal standard.

  • Data Analysis:

    • Integrate the peak area (if any) in the internal standard's mass channel for both the blank and ULOQ samples.

    • Calculate the contribution factor using the following formula:

    Contribution Factor (%) = (Peak Area in ULOQ Sample - Peak Area in Blank Sample) / Peak Area of Analyte at ULOQ * 100

Protocol 2: Applying the Correction for Isotopic Overlap

Objective: To correct the measured internal standard peak area for the contribution from the unlabeled analyte.

Methodology:

  • Acquire Sample Data: Analyze your unknown samples, calibrators, and quality control samples, measuring the peak areas for both the analyte and the deuterated internal standard.

  • Calculate the Corrected Internal Standard Peak Area: For each sample, apply the following correction formula:

    Corrected IS Peak Area = Measured IS Peak Area - (Measured Analyte Peak Area * (Contribution Factor / 100))

  • Quantify the Analyte: Use the corrected internal standard peak area to calculate the new analyte/IS ratio and determine the concentration from the calibration curve.

Data Presentation

The impact of uncorrected isotopic overlap on quantification is summarized below. This table illustrates a hypothetical scenario with a 2.5% overlap from the analyte to the internal standard channel.

Analyte Concentration (ng/mL)Measured Analyte Peak AreaMeasured IS Peak AreaUncorrected Analyte/IS RatioCorrected IS Peak AreaCorrected Analyte/IS Ratio% Difference
110,000500,2500.020500,0000.0200.0%
10100,000502,5000.199500,0000.200-0.5%
1001,000,000525,0001.905500,0002.000-4.8%
5005,000,000625,0008.000500,00010.000-20.0%
100010,000,000750,00013.333500,00020.000-33.3%

Table 1: Effect of a 2.5% Isotopic Overlap on Calculated Analyte/IS Ratio.

Visualizations

Isotopic_Overlap_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_calculation Calculation cluster_quant Quantification ULOQ Prepare Analyte at ULOQ (No Internal Standard) Analyze_Samples Analyze ULOQ and Blank Samples Monitor IS Transition ULOQ->Analyze_Samples Blank Prepare Blank Matrix Blank->Analyze_Samples Acquire_Data Acquire Peak Areas Analyze_Samples->Acquire_Data Calc_Factor Calculate Contribution Factor Acquire_Data->Calc_Factor Apply_Correction Apply Correction to Sample Data Calc_Factor->Apply_Correction Corrected_Ratio Calculate Corrected Analyte/IS Ratio Apply_Correction->Corrected_Ratio Final_Conc Determine Final Concentration Corrected_Ratio->Final_Conc

Caption: Experimental workflow for correcting isotopic overlap.

Correction_Logic cluster_inputs Measured Inputs cluster_calculation Correction Calculation cluster_output Final Output Analyte_Signal Measured Analyte Signal Correction_Formula Corrected IS Signal = Measured IS Signal - (Measured Analyte Signal * Factor) Analyte_Signal->Correction_Formula IS_Signal Measured IS Signal IS_Signal->Correction_Formula Factor Determined Contribution Factor Factor->Correction_Formula Corrected_IS Corrected IS Signal Correction_Formula->Corrected_IS

Caption: Logical relationship for isotopic overlap correction.

References

Technical Support Center: Improving Reproducibility in Sphingomyelin Quantification

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals improve the reproducibility of sphingomyelin (B164518) quantification experiments.

Frequently Asked Questions (FAQs)

Q1: What are the most critical pre-analytical factors affecting the reproducibility of sphingomyelin quantification?

A1: Pre-analytical factors are a major source of variability. Key considerations include:

  • Sample Collection and Handling: The choice of anticoagulant can influence results, with EDTA often being preferred for lipidomics analysis. Minimizing the time between sample collection and processing is crucial to prevent enzymatic degradation of sphingomyelin.

  • Storage Conditions: Samples should be stored at -80°C to maintain the stability of sphingolipids. Repeated freeze-thaw cycles should be avoided as they can significantly impact sphingomyelin concentrations.[1] One study showed that most sphingolipids remained stable after one freeze-thaw cycle in whole blood.[1]

  • Matrix Selection: Plasma and serum are common matrices, but whole blood may offer advantages such as higher concentrations of most sphingolipids and lower individual variations.[1][2]

Q2: Which lipid extraction method is best for sphingomyelin quantification?

A2: The optimal extraction method depends on the specific sample matrix and the spectrum of lipids being analyzed. The most common methods are Bligh and Dyer, Folch, and Solid-Phase Extraction (SPE).

  • The Folch method is often considered a gold standard and has been shown to be highly effective for a broad range of lipid classes, including sphingomyelin.[3]

  • The Bligh and Dyer method is also widely used, particularly for biological fluids.[4] An acidified Bligh and Dyer extraction can improve the recovery of certain sphingolipids.[3]

  • Solid-Phase Extraction (SPE) with aminopropyl cartridges offers a rapid and reliable method for fractionating sphingolipid classes, providing high yield and purity.[5][6][7]

Below is a comparison of the recovery efficiencies of these methods for sphingomyelin.

Q3: How do I choose the right internal standard for accurate quantification?

A3: The choice of internal standard is critical for correcting for variability during sample preparation and analysis.[8]

  • Stable Isotope-Labeled (SIL) Internal Standards: These are the gold standard as they have nearly identical physicochemical properties to the endogenous analytes, ensuring they co-elute and experience similar matrix effects.[9]

  • Odd-Chain Sphingolipids: These are a cost-effective alternative as they are naturally absent or present at very low levels in most mammalian samples.[8]

Q4: What are common issues encountered during LC-MS/MS analysis of sphingomyelin?

A4: Several issues can arise during LC-MS/MS analysis that affect reproducibility:

  • Matrix Effects: Co-eluting compounds from the sample matrix can suppress or enhance the ionization of sphingomyelin, leading to inaccurate quantification. Proper sample cleanup and the use of an appropriate internal standard can mitigate these effects.

  • Isotopic Overlap: Phosphatidylcholine (PC) species can have isotopic peaks that overlap with sphingomyelin species, as both produce a characteristic fragment ion at m/z 184.[10] An isotope correction algorithm may be necessary to deconvolute the signals.[10]

  • In-source Fragmentation: Fragmentation of lipids in the ion source can lead to inaccurate identification and quantification. Optimization of MS parameters is crucial to minimize this.

Troubleshooting Guides

Problem: Low Sphingomyelin Recovery
Possible Cause Troubleshooting Step
Inefficient Extraction Review and optimize your lipid extraction protocol. Ensure the correct solvent-to-sample ratio is used. For complex matrices, consider an alternative extraction method (see comparison table below). The Folch method generally provides high recovery for a broad range of lipids.[3]
Sample Degradation Ensure samples are processed quickly after collection and stored at -80°C. Avoid multiple freeze-thaw cycles.
Improper Phase Separation During liquid-liquid extraction, ensure complete phase separation by adequate centrifugation. Carefully collect the organic phase without disturbing the interface.
Incomplete Solubilization After drying down the lipid extract, ensure it is fully redissolved in the reconstitution solvent before injection into the LC-MS/MS system.
Problem: High Variability Between Replicates (%CV)
Possible Cause Troubleshooting Step
Inconsistent Sample Preparation Standardize every step of the sample preparation workflow. Use precise pipetting techniques. Ensure the internal standard is added to all samples and standards at the same concentration early in the process.
Matrix Effects Implement a more rigorous sample cleanup procedure, such as SPE, to remove interfering matrix components. Use a stable isotope-labeled internal standard that closely mimics the analyte's behavior.
Instrument Instability Perform regular system suitability tests to monitor the performance of the LC-MS/MS system, checking for consistent retention times, peak shapes, and signal intensities.
Data Processing Inconsistencies Use a standardized data processing workflow with consistent peak integration parameters. Manually review integrated peaks to ensure accuracy.

Data Presentation: Comparison of Extraction Methods and Internal Standards

Table 1: Comparison of Sphingomyelin Extraction Method Performance

Extraction Method Typical Recovery (%) Reported Reproducibility (%CV) Notes
Folch 69-96%[8]<15%Considered a "gold standard" for broad lipid extraction.[3]
Bligh and Dyer 35-72%[8]<20%Effective for biological fluids, but may have lower recovery for some sphingolipids compared to Folch.[4][11]
Acidified Bligh and Dyer Improved recovery over standard Bligh and Dyer for some sphingolipids.[3]<15%The acidification can enhance the extraction of acidic lipids.
Solid-Phase Extraction (SPE) High<15%Allows for fractionation of lipid classes and can provide cleaner extracts.[5][6][7]

Table 2: Performance of Internal Standards for Sphingomyelin Quantification

Internal Standard Type Typical Precision (%CV) Correction for Matrix Effects
Stable Isotope-Labeled (SIL) <15%Excellent
Odd-Chain Analog <20%Good

Table 3: Typical LC-MS/MS Performance for Sphingomyelin Quantification

Parameter Typical Value Sample Matrix
Limit of Detection (LOD) 5 pmol[12]Plasma, Tissues, Cells
Lower Limit of Quantification (LLOQ) 0.05 µM[13]Plasma
Linear Dynamic Range 0.05 to 2 µM[13]Plasma

Experimental Protocols

Detailed Protocol: Modified Bligh and Dyer Lipid Extraction

This protocol is suitable for the extraction of sphingomyelin from plasma or cell homogenates.

  • Sample Preparation: To 100 µL of plasma or cell homogenate in a glass tube, add a known amount of your chosen internal standard.

  • Monophasic Mixture: Add 375 µL of a 1:2 (v/v) chloroform (B151607):methanol mixture. Vortex thoroughly for 1 minute to ensure complete mixing and protein denaturation.

  • Phase Separation: Add 125 µL of chloroform and vortex for 30 seconds. Then, add 125 µL of water and vortex for another 30 seconds.

  • Centrifugation: Centrifuge the mixture at 1,000 x g for 10 minutes at room temperature to achieve clear phase separation. You will observe an upper aqueous phase and a lower organic phase containing the lipids.

  • Lipid Collection: Carefully aspirate the lower organic phase using a glass Pasteur pipette and transfer it to a new clean glass tube. Be cautious not to disturb the protein disk at the interface.

  • Drying: Evaporate the solvent from the collected organic phase under a stream of nitrogen gas or using a vacuum concentrator.

  • Reconstitution: Reconstitute the dried lipid extract in a suitable solvent (e.g., methanol/chloroform 1:1) for LC-MS/MS analysis.

Detailed Protocol: LC-MS/MS Data Acquisition and Processing
  • Chromatographic Separation: Use a suitable HPLC/UHPLC column (e.g., C18 or HILIC) to separate the sphingomyelin species. A gradient elution with mobile phases such as water with formic acid and ammonium (B1175870) formate (B1220265) (Mobile Phase A) and acetonitrile/isopropanol with the same additives (Mobile Phase B) is commonly employed.

  • Mass Spectrometry Detection: Operate the mass spectrometer in positive ion mode using electrospray ionization (ESI). Use Multiple Reaction Monitoring (MRM) for targeted quantification. The precursor ion for most sphingomyelins is the [M+H]+ ion, and the characteristic product ion is the phosphocholine (B91661) headgroup fragment at m/z 184.

  • Data Processing:

    • Peak Integration: Use the instrument's software to integrate the peak areas of the analyte and the internal standard for each sample.

    • Calibration Curve: Generate a calibration curve by plotting the ratio of the analyte peak area to the internal standard peak area against the concentration of the standards.

    • Quantification: Determine the concentration of sphingomyelin in the samples by interpolating their analyte/internal standard peak area ratios on the calibration curve.

    • Data Review: Manually inspect all integrated peaks to ensure correct integration and absence of interferences.

Mandatory Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing sample_collection Sample Collection (e.g., Plasma) add_is Addition of Internal Standard sample_collection->add_is extraction Lipid Extraction (e.g., Bligh & Dyer) add_is->extraction drying Solvent Evaporation extraction->drying reconstitution Reconstitution drying->reconstitution lc_separation Chromatographic Separation reconstitution->lc_separation ms_detection Mass Spectrometric Detection (MRM) lc_separation->ms_detection peak_integration Peak Integration ms_detection->peak_integration calibration Calibration Curve Generation peak_integration->calibration quantification Quantification calibration->quantification data_review Data Review and Validation quantification->data_review final_results final_results data_review->final_results Final Results

Caption: A typical experimental workflow for sphingomyelin quantification.

sphingomyelin_metabolism Sphingomyelin Sphingomyelin Ceramide Ceramide Sphingomyelin->Ceramide Sphingomyelinase Ceramide->Sphingomyelin Sphingomyelin Synthase Sphingosine Sphingosine Ceramide->Sphingosine Ceramidase ComplexSphingo Complex Sphingolipids Ceramide->ComplexSphingo Sphingosine->Ceramide Ceramide Synthase S1P Sphingosine-1-Phosphate (S1P) Sphingosine->S1P Sphingosine Kinase (SPHK) S1P->Sphingosine S1P Phosphatase DeNovo De Novo Synthesis DeNovo->Ceramide

Caption: The central role of ceramide in sphingomyelin metabolism.

ceramide_signaling Stress Stress Stimuli (e.g., TNF-α) SMase Sphingomyelinase (SMase) Stress->SMase Ceramide Ceramide SMase->Ceramide Hydrolyzes Sphingomyelin PP2A Protein Phosphatase 2A (PP2A) Ceramide->PP2A PKC Protein Kinase C (PKC) Ceramide->PKC Caspases Caspase Activation Ceramide->Caspases Apoptosis Apoptosis CellCycleArrest Cell Cycle Arrest Differentiation Differentiation PP2A->CellCycleArrest PKC->Differentiation Caspases->Apoptosis

Caption: Simplified ceramide-mediated signaling pathway.[9]

References

Technical Support Center: Preventing Contamination When Working with Lipid Standards

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize contamination when working with lipid standards.

Frequently Asked Questions (FAQs)

Q1: What are the most common sources of lipid contamination in the laboratory?

A1: Lipid contamination can originate from numerous sources within a laboratory environment. The most prevalent culprits include:

  • Plasticware: Many laboratory consumables are made from plastics that can leach chemicals. For instance, polypropylene (B1209903) tubes can introduce hundreds of contaminant features into samples. Common leached substances include plasticizers (e.g., phthalates), slip agents (e.g., oleamide, erucamide), and other polymer additives.[1][2]

  • Solvents and Reagents: Even high-purity solvents may contain trace amounts of contaminants that can become significant in sensitive lipidomics analyses.[1][3] Water from purification systems can also be a source of contamination if plastic tubing is used.[1]

  • Laboratory Environment: The ambient air in the lab can contain volatile organic compounds and plasticizers that have off-gassed from building materials, furniture, and equipment. These can settle on surfaces and contaminate samples.[1]

  • Personal Care Products: Cosmetics, lotions, and deodorants often contain compounds like siloxanes and polyethylene (B3416737) glycols (PEGs) that can be introduced into samples through handling.[1]

  • Instrumentation: Components within analytical instruments, such as tubing, seals, and pump components, can leach contaminants over time. The injection port can also accumulate residues.[1]

  • Glassware: If not cleaned properly, glassware can harbor lipid residues from previous experiments, leading to cross-contamination.[3] New glassware can also be a source of contamination.[4]

Q2: How can I minimize contamination from plasticware?

A2: While completely eliminating plasticware may not always be practical, the following practices can significantly reduce contamination:

  • Use Glass Whenever Possible: Borosilicate glassware is a much safer alternative to plastic for sample preparation and storage as it introduces significantly fewer contaminants.[1][2]

  • Choose Plastics Wisely: If plastic must be used, opt for high-quality polypropylene (PP) from reputable manufacturers, as the level of leached contaminants can vary widely between brands.[1][2]

  • Pre-clean Plasticware: Before use, rinse plastic tubes and pipette tips with a high-purity solvent that is compatible with your analysis to remove surface contaminants.[1]

  • Avoid Certain Plastics: Polyvinyl chloride (PVC) is a major source of phthalate (B1215562) contamination and should be avoided.[1] Do not use plastic pipette tips to transfer organic solutions of lipids.[5][6]

Q3: What is the best way to clean glassware for lipid analysis?

A3: A rigorous cleaning protocol is essential to ensure your glassware is free from lipid residues and detergent contaminants.[1][3] For detailed steps, refer to the "Experimental Protocols" section below. In general, the process involves:

  • Initial Rinse: Immediately after use, rinse glassware with the appropriate solvent to remove the bulk of the lipid material.[7]

  • Washing: Wash with a laboratory-grade detergent and hot water.[7] Use brushes to scrub the surfaces.[8]

  • Solvent Rinse: Rinse thoroughly with tap water followed by deionized or distilled water.[7][8] An acetone (B3395972) rinse can be used to remove organic residues and aid in drying.[8]

  • Acid Wash (if necessary): For stubborn organic residues, soaking in an acid bath (e.g., chromic acid or a safer alternative) can be effective.[3][8]

  • Drying: Dry glassware in an oven.

Q4: What are the best practices for storing lipid standards?

A4: Proper storage is crucial to prevent degradation and contamination of lipid standards.

  • Temperature: Lipid extracts should be stored at -20°C or lower.[5][9] A survey of lipidomics laboratories revealed that most store lipid extracts in a -80°C freezer.[9]

  • Atmosphere: Store lipids under an inert gas like nitrogen or argon to prevent oxidation.[5][6][10]

  • Container: Use glass containers with Teflon-lined closures.[5][6][10] Never store lipids in organic solvents in plastic containers, as this can leach impurities.[5][6][10]

  • Solvent: Lipids should be dissolved in a suitable organic solvent.[5][9] Storing lipids in an aqueous solution for long periods can lead to hydrolysis.[5]

  • Light: Protect from light to avoid photo-oxidation.[9] Amber glass vials are recommended.[11]

  • Unsaturated Lipids: Unsaturated lipids are particularly prone to oxidation and should not be stored as dry powders. They should be dissolved in an organic solvent and stored at or below -20°C.[5][10]

  • Saturated Lipids: Saturated lipids are more stable and can be stored as powders at ≤ -16°C.[10] Allow the container to reach room temperature before opening to prevent condensation.[5][10]

Troubleshooting Guide

IssuePossible Cause(s)Recommended Action(s)
High background noise in blank injections Contaminated solvents, mobile phases, or LC-MS system.[1][12]- Run a series of blank injections to condition the system.[1]- Flush all solvent lines with fresh, high-purity mobile phases.[1]- Test new batches of solvents for background contaminants.[3]- Systematically run blank injections, removing or replacing one component at a time to identify the source.[1]
Presence of common plasticizers (e.g., phthalates) in spectra Contamination from plastic labware (e.g., tubes, pipette tips, vials).[1][3]- Switch to borosilicate glassware for all sample preparation and storage.[1]- If plasticware is unavoidable, use high-quality polypropylene and pre-rinse with solvent.[1]- Avoid using PVC-containing materials.[1]
Ghost peaks appearing in subsequent runs Carryover from a previous injection or buildup of lipids on the analytical column.[13]- Implement a robust column washing protocol between injections.- Inject a pooled quality control (QC) sample multiple times at the beginning of the run to stabilize the system.[1]
Inconsistent quantification results Degradation of lipid standards due to improper storage or handling.- Review storage conditions (temperature, atmosphere, container).[5][6][9]- Prepare fresh working solutions from a concentrated stock solution stored under optimal conditions.[11]- Avoid multiple freeze-thaw cycles by preparing aliquots.[9]
Presence of fatty acids (e.g., palmitic, stearic) in blanks Contamination from various sources including plasticware, solvents, and handling.[3][14]- Use glass or stainless-steel alternatives to plasticware.[3]- Use high-purity, GC-grade or equivalent solvents.[3]- Wear appropriate personal protective equipment, including clean gloves, and change them frequently.[15]

Experimental Protocols

Protocol 1: Rigorous Cleaning of Glassware for Lipid Analysis

Objective: To remove organic residues and potential contaminants from borosilicate glassware.[1]

Materials:

  • Laboratory-grade detergent (e.g., Alconox, Liquinox)[7][16]

  • Acetone (or other suitable organic solvent)[8]

  • Deionized water

  • Tap water

  • Appropriate brushes[8]

  • Drying oven

Procedure:

  • Initial Rinse: As soon as possible after use, rinse the glassware with warm tap water to remove any loose contaminants.[8] For organic residues, rinse with an appropriate solvent like acetone.[8]

  • Soaking: Soak the glassware in a warm solution of laboratory detergent for at least 15-30 minutes.[8]

  • Scrubbing: Use appropriate brushes to scrub all surfaces of the glassware thoroughly.[8]

  • Rinsing: Rinse the glassware extensively with hot tap water, followed by multiple rinses with deionized water to remove all traces of detergent.[7][8]

  • Final Rinse (Optional): For highly sensitive analyses, a final rinse with a high-purity organic solvent (e.g., acetone) can be performed to remove any remaining organic traces and to facilitate drying.[8]

  • Drying: Place the cleaned glassware in a drying oven.

Protocol 2: Preparation of Internal Standard Stock and Working Solutions

Objective: To accurately prepare lipid internal standard solutions for quantitative analysis.[11]

Materials:

  • High-purity certified lipid internal standards[11]

  • High-purity organic solvent (e.g., methanol, ethanol, or chloroform/methanol mixture)[11]

  • Analytical balance[11]

  • Amber glass vials with Teflon-lined caps[11]

  • Glass pipettes or syringes[5][6]

Procedure:

  • Gravimetric Preparation: Accurately weigh a precise amount of the lipid internal standard using an analytical balance.[11]

  • Solubilization: Dissolve the weighed standard in a high-purity organic solvent to create a concentrated stock solution.[11]

  • Storage of Stock Solution: Store the stock solution in an amber glass vial with a Teflon-lined cap at -20°C or -80°C.[11]

  • Serial Dilution: Perform serial dilutions of the stock solution using glass pipettes or syringes to create a working internal standard mixture at a concentration appropriate for your analytical method.[11]

  • Storage of Working Solution: Store the working solution under the same conditions as the stock solution. Prepare fresh working solutions regularly to ensure accuracy.

Visualizations

Contamination_Troubleshooting Troubleshooting Contamination in Lipid Analysis start Contamination Suspected blank_injection Run Blank Injection start->blank_injection contaminants_present Contaminants Present? blank_injection->contaminants_present system_check Systematically Check Components (Solvents, Vials, Tubing) contaminants_present->system_check Yes no_contaminants No Contaminants in Blank contaminants_present->no_contaminants No clean_system Clean/Replace Contaminated Component system_check->clean_system re_run Re-run Experiment clean_system->re_run sample_prep_check Review Sample Preparation no_contaminants->sample_prep_check glassware_check Use Freshly Cleaned Glassware sample_prep_check->glassware_check solvent_check Use New Batch of High-Purity Solvents glassware_check->solvent_check solvent_check->re_run

Caption: Troubleshooting decision tree for identifying contamination sources.

Lipid_Standard_Workflow Workflow for Handling Lipid Standards receive Receive Lipid Standard storage Store at ≤ -20°C (Glass vial, Inert gas) receive->storage prep_stock Prepare Stock Solution (High-purity solvent, Glassware) storage->prep_stock store_stock Store Stock Solution (-20°C or -80°C) prep_stock->store_stock prep_working Prepare Working Solution (Serial dilution, Glassware) store_stock->prep_working use_in_exp Use in Experiment prep_working->use_in_exp

Caption: Recommended workflow for handling and preparing lipid standards.

References

Optimization of chromatography for separating sphingomyelin isomers

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the chromatographic separation of sphingomyelin (B164518) isomers.

Frequently Asked Questions (FAQs)

Q1: What are sphingomyelin isomers and why is their separation challenging?

Sphingomyelin (SM) is a type of sphingolipid found in animal cell membranes.[1] Isomers of sphingomyelin possess the same chemical formula but differ in the spatial arrangement of their atoms. These differences can be subtle, such as the length and degree of saturation of the fatty acid chain, the configuration of the sphingoid base (e.g., d-erythro vs. l-threo diastereomers), or the position of double bonds.[2][3][4][5] These structural similarities result in very similar physicochemical properties, making their separation by conventional chromatographic techniques a significant challenge.[6]

Q2: What are the most common chromatographic techniques for separating sphingomyelin isomers?

The primary techniques used for sphingomyelin isomer separation include:

  • High-Performance Liquid Chromatography (HPLC): Both normal-phase (NP-HPLC) and reversed-phase (RP-HPLC) are widely used. NP-HPLC is effective for separating diastereomers, while RP-HPLC separates molecular species based on the length and saturation of their acyl chains.[2][4][5]

  • Ultra-High-Performance Liquid Chromatography (UHPLC): Offers higher resolution and faster analysis times compared to HPLC, making it suitable for complex lipid mixtures.

  • Supercritical Fluid Chromatography (SFC): This technique is highly effective for separating isomeric species due to its unique properties, combining features of both gas and liquid chromatography.[7][8] It is often considered a powerful tool for lipid profiling.[7]

Q3: How should I prepare and store biological samples for lipid analysis to prevent degradation?

Proper sample handling is critical to prevent enzymatic or chemical degradation of lipids. For long-term storage, samples should be flash-frozen in liquid nitrogen and kept at -80°C.[9] It is crucial to avoid repeated freeze-thaw cycles.[9] To prevent oxidation during lipid extraction, it is recommended to use methods that minimize oxygen exposure and may include the addition of antioxidants.[10][11] Common extraction techniques like the Folch or Bligh-Dyer methods use a mixture of chloroform (B151607) and methanol (B129727) to efficiently extract lipids while simultaneously precipitating proteins.[11][12]

Troubleshooting Guide

Q1: What is causing my chromatographic peaks to be broad, tailing, or split?

Poor peak shape is a common issue that can arise from several factors:

  • Column Issues: Contamination or degradation of the column is a frequent cause.[13] Operating the column outside its recommended pH and temperature range can lead to the collapse of the stationary phase.[13] Flushing the column or, if necessary, replacing it can resolve the problem.

  • Mobile Phase Mismatch: The pH and composition of the mobile phase significantly impact peak shape.[13] For some lipid classes, interactions with the stainless steel components of an HPLC system can cause peak tailing, which can be mitigated by adding phosphoric acid to the samples.[14]

  • Inappropriate Sample Solvent: The solvent used to dissolve the final lipid extract should be weaker than or match the initial mobile phase.[13] Injecting a sample in a solvent that is too strong can cause peak distortion.[15]

  • Secondary Interactions: For basic analytes that exhibit tailing, unwanted interactions between the analyte and the stationary phase may be the cause.[13] This can sometimes be addressed by adjusting the mobile phase pH or selecting a different column chemistry.[13]

Q2: My retention times are shifting between runs. What should I do?

Retention time instability compromises data reliability. Common causes include:

  • Insufficient Column Equilibration: It is critical to allow sufficient time for the column to re-equilibrate between injections, especially in HILIC, where establishing the water layer on the stationary phase is essential for reproducible results.[16][17] A minimum of 10 column volumes is often recommended.[16]

  • Inconsistent Mobile Phase Preparation: Ensure mobile phases are prepared accurately and consistently.[13] For HILIC, even small changes in mobile phase composition can affect retention.[15]

  • Temperature Fluctuations: Maintaining a stable column temperature is crucial for reproducible chromatography.[13][18] Unstable temperatures can affect analyte diffusion and mobile phase viscosity.[18]

  • System Leaks: Check the entire LC system for any leaks, as they can cause pressure fluctuations and lead to variable retention times.[13][19]

Q3: How can I minimize matrix effects and ion suppression in LC-MS analysis?

Matrix effects occur when co-eluting substances interfere with the ionization of the target analyte, leading to inaccurate quantification.

  • Effective Sample Preparation: Use techniques like liquid-liquid extraction (LLE) or solid-phase extraction (SPE) to remove interfering compounds, such as abundant phospholipids.[13]

  • Optimized Chromatographic Separation: Develop a method that chromatographically separates your analytes of interest from the bulk of matrix components.[13] A longer gradient or a different column chemistry (e.g., HILIC for polar lipids) can be beneficial.[13]

  • Use of Internal Standards: A panel of internal standards covering different lipid classes can help normalize for variations in extraction efficiency and matrix effects.[13]

Q4: I'm using HILIC for polar lipids and experiencing poor reproducibility. What are the key factors to check?

HILIC methods can be sensitive and require careful attention to detail.

  • Column Conditioning and Equilibration: A new HILIC column must be properly conditioned before its first use.[16] For gradient methods, performing at least 10 blank injections is recommended.[16] Crucially, the column must be fully re-equilibrated between each run to reset the aqueous layer on the particle surface, which is essential for consistent retention times.[16]

  • Injection Solvent: The sample should be dissolved in a solvent that is as close as possible to the initial mobile phase conditions, typically with a high organic content (>50%).[17] Injecting samples dissolved in purely aqueous solutions can lead to poor peak shape.[15]

  • Mobile Phase pH and Buffer: The pH of the mobile phase is a critical factor as it controls the charge state of both the analyte and the stationary phase.[20] A pH close to the pKa of an analyte can cause retention time drift.[17]

Experimental Protocols & Data

Protocol 1: General Lipid Extraction from Biological Tissues

This protocol is a generalized liquid-liquid extraction method suitable for a broad range of lipids.

  • Homogenization: Homogenize the tissue sample in a mixture of chloroform and methanol (e.g., a 2:1 v/v ratio) to disrupt cells and solubilize lipids.[10]

  • Phase Separation: Add water or a saline solution to the homogenate to induce phase separation.

  • Centrifugation: Centrifuge the mixture to cleanly separate the layers. The lipids will be concentrated in the lower organic (chloroform) phase.[10]

  • Collection: Carefully collect the lower organic layer containing the lipids.

  • Drying and Reconstitution: Evaporate the solvent under a stream of nitrogen. Reconstitute the dried lipid extract in a solvent compatible with the initial mobile phase of your chromatographic system.[13]

Protocol 2: Normal-Phase HPLC for Sphingomyelin Diastereomer Separation

This method is adapted from a published procedure for separating d-erythro and l-threo sphingomyelin diastereomers.[2]

  • Column: Use a normal-phase diol column.

  • Mobile Phase:

    • Solvent A: Hexane:Isopropanol:Acetic Acid (82:17:1.0 by vol) with 0.08 vol% triethylamine.[2]

    • Solvent B: Isopropanol:Water:Acetic Acid (85:14:1.0 by vol) with 0.08 vol% triethylamine.[2]

  • Gradient Elution: Develop a gradient program optimized for the maximal separation of the diastereomers.[2]

  • Detection: An evaporative light-scattering detector (ELSD) or mass spectrometer can be used for detection.[2]

Data Presentation

The following tables summarize typical starting parameters for different chromatographic methods. Optimization will be required for specific applications.

Table 1: HPLC Parameters for Sphingomyelin Isomer Separation

ParameterNormal-Phase (Diastereomers)[2]Reversed-Phase (Molecular Species)[4][5]
Stationary Phase DiolC18 (e.g., µ-Bondapak or Nucleosil-5)
Mobile Phase Gradient of Hexane/Isopropanol/Acetic Acid and Isopropanol/Water/Acetic Acid with TriethylamineIsocratic Methanol/5 mM Potassium Phosphate Buffer, pH 7.4 (9:1 v/v)
Flow Rate (Not specified, typically 0.5-1.5 mL/min)(Not specified, typically 1.0-2.0 mL/min)
Detection ELSD, MSUV (203-205 nm), MS
Separation Basis Stereoisomeric configuration (d-erythro vs. l-threo)Hydrophobicity (acyl chain length and saturation)

Table 2: Supercritical Fluid Chromatography (SFC) Parameters for Lipid Separation

ParameterGeneral Method for Lipid Isomers[8][21]
Stationary Phase C18
Mobile Phase Supercritical CO₂ with a modifier (e.g., Methanol containing 0.1% ammonium (B1175870) formate)
Flow Rate Typically higher than HPLC (e.g., 3 mL/min)
Detection Mass Spectrometry (MS), ELSD
Key Advantage High efficiency and excellent resolution for isomeric species with reduced organic solvent consumption.[7][8]

Visualizations

Signaling Pathways and Workflows

Sphingomyelin_Signaling cluster_synthesis cluster_degradation cluster_outcomes PC Phosphatidylcholine SMS Sphingomyelin Synthase (SMS) PC->SMS + Cer Ceramide Cer->SMS CDase Ceramidase Cer->CDase Apoptosis Apoptosis (Cell Death) Cer->Apoptosis Promotes SM Sphingomyelin SMase Sphingomyelinase (SMase) SM->SMase Sph Sphingosine SphK Sphingosine Kinase (SphK) Sph->SphK S1P Sphingosine-1-Phosphate (S1P) Proliferation Proliferation & Survival S1P->Proliferation Promotes DAG Diacylglycerol (DAG) DAG->Proliferation Activates Signal Cascades SMS->SM Generates SMS->DAG Byproduct SMase->Cer Generates CDase->Sph Generates SphK->S1P Generates

References

Dealing with ion suppression in ESI-MS analysis of sphingolipids

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address common challenges encountered during the ESI-MS analysis of sphingolipids, with a primary focus on overcoming ion suppression.

Frequently Asked Questions (FAQs)

Q1: What is ion suppression and why is it a significant concern in the ESI-MS analysis of sphingolipids?

A1: Ion suppression is a matrix effect that reduces the ionization efficiency of target analytes, in this case, sphingolipids.[1] This phenomenon occurs when co-eluting components from the sample matrix interfere with the analyte's ability to form gas-phase ions in the mass spectrometer's ion source.[1] The consequence is a decreased signal intensity for the analyte, which can compromise the accuracy, precision, and sensitivity of quantitative analysis.[1][2] In lipidomics, this is particularly problematic due to the complexity of biological matrices, which contain numerous components like salts, proteins, and other highly abundant lipids (e.g., phospholipids) that can cause this effect.[1]

Q2: How can I determine if ion suppression is affecting my sphingolipid analysis?

A2: Low and inconsistent signal intensity for your sphingolipid analytes of interest are strong indicators of ion suppression.[1] To confirm this, two primary methods can be employed:

  • Post-Column Infusion: This experiment involves continuously infusing a standard solution of your sphingolipid analyte into the mobile phase flow after the analytical column but before the mass spectrometer. A blank matrix sample (an extract from a sample not containing the analyte) is then injected. A drop in the constant analyte signal as the matrix components elute indicates the retention time regions where ion suppression is occurring.[1][2]

  • Analyte Signal Comparison: This method involves comparing the signal response of a sphingolipid standard in a pure solvent to its response when spiked into a blank matrix extract post-extraction. A significantly lower signal in the matrix sample compared to the pure solvent points to ion suppression.[1]

Q3: What are the primary sources of ion suppression in sphingolipid analysis?

A3: Several factors can contribute to ion suppression in the ESI-MS analysis of sphingolipids:

  • Highly Abundant Co-eluting Lipids: Phospholipids (B1166683) are a major cause of ion suppression in biological samples due to their high concentration.[1]

  • Salts and Buffers: Non-volatile salts from buffers or sample collection tubes can precipitate in the MS source, leading to reduced ionization efficiency.[1]

  • Sample Matrix Complexity: Endogenous components within complex biological samples (e.g., plasma, tissue homogenates) can compete with sphingolipids for ionization.[3]

  • Exogenous Contaminants: Contaminants introduced during sample preparation, such as polymers from plasticware or vial cap liners, can also cause ion suppression.[1]

Q4: Can the choice of ionization mode (positive vs. negative) affect ion suppression for sphingolipids?

A4: Yes, the choice of ionization mode can influence the extent of ion suppression. While many sphingolipids can be detected in positive ion mode, switching to negative ion mode can sometimes be advantageous. Fewer molecules are readily ionized in negative mode, which may reduce the number of co-eluting interfering species. However, the ionization efficiency of the target sphingolipid in negative mode must be sufficient for detection.

Troubleshooting Guides

This section provides solutions to specific problems you might encounter during your ESI-MS analysis of sphingolipids.

Problem 1: Low or no signal for my sphingolipid of interest.

Possible CauseTroubleshooting Steps
Significant Ion Suppression 1. Improve Sample Preparation: Employ a more rigorous sample cleanup method to remove interfering matrix components. Solid-Phase Extraction (SPE) is generally more effective than simple protein precipitation or liquid-liquid extraction (LLE) at removing phospholipids and salts.[1] 2. Optimize Chromatography: Adjust the LC gradient to better separate the sphingolipid of interest from the regions of ion suppression identified in a post-column infusion experiment.[1] 3. Dilute the Sample: If the analyte concentration is high enough, diluting the sample can reduce the concentration of interfering species.[1]
Inefficient Ionization 1. Optimize Mobile Phase Additives: The choice and concentration of additives like formic acid or ammonium (B1175870) formate (B1220265) can significantly impact ionization efficiency. Empirically test different additives and concentrations. 2. Check MS Source Parameters: Optimize source parameters such as capillary voltage, source temperature, and gas flows for the specific sphingolipid class being analyzed.[4]
Analyte Degradation Ensure proper sample handling and storage to prevent degradation. Some sphingolipids can be sensitive to pH changes or enzymatic activity.

Problem 2: Poor reproducibility and high variability in quantitative results.

Possible CauseTroubleshooting Steps
Inconsistent Matrix Effects 1. Use Stable Isotope-Labeled Internal Standards (SIL-IS): This is the most effective way to compensate for variable ion suppression. A SIL-IS will co-elute with the analyte and experience the same degree of suppression, allowing for accurate quantification based on the analyte-to-IS ratio. 2. Matrix-Matched Calibration Curves: Prepare calibration standards in the same matrix as the samples to account for consistent matrix effects.
Sample Preparation Variability Standardize the sample preparation protocol and ensure consistency across all samples. Use of automated liquid handling systems can improve reproducibility.
Carryover Implement a robust needle and column wash protocol between injections to prevent carryover from high-concentration samples.

Data Presentation: Comparison of Sphingolipid Extraction Methods

The choice of extraction method significantly impacts the recovery of different sphingolipid classes and the extent of matrix effects. Below is a comparison of common extraction methods.

Extraction MethodPrincipleAdvantagesDisadvantagesTypical Recovery Ranges
Folch Method Liquid-liquid extraction using chloroform/methanol/water.Well-established, good for a broad range of lipids.Use of chlorinated solvents, can be less efficient for very polar sphingolipids.69-96% for various sphingolipids.[5]
Bligh & Dyer Method A modified liquid-liquid extraction with a lower solvent-to-sample ratio than the Folch method.Reduced solvent consumption compared to Folch.Can have lower recovery for some sphingolipids compared to other methods.35-72% for various sphingolipids.[5]
Methyl-tert-butyl ether (MTBE) Method Liquid-liquid extraction using MTBE, methanol, and water.Avoids chlorinated solvents, good recovery for many lipid classes.May have lower recovery for some polar sphingolipids.48-84% for various sphingolipids.[5]
Butanol Extraction Liquid-liquid extraction using 1-butanol (B46404).Good for a broad range of sphingolipids, including polar species.Can be less efficient for nonpolar lipids.Generally high recovery, often exceeding other methods for certain sphingolipids.[6]
Methanol (MeOH) Precipitation Protein precipitation followed by extraction with methanol.Simple and fast.Less effective at removing matrix components, leading to higher ion suppression.96-101% for a range of sphingolipids.[5]

Experimental Protocols

Protocol 1: General Sphingolipid Extraction from Cultured Cells (Butanol Method)

This protocol is adapted from a butanolic extraction procedure suitable for a broad range of sphingolipids.[7]

Materials:

  • Cell homogenate

  • Internal Standard (IS) mixture (e.g., C17-sphingosine, C12-ceramide in methanol)

  • 200 mM citric acid / 270 mM disodium (B8443419) hydrogenphosphate buffer (pH 4.0)

  • 1-Butanol

  • Vortex mixer

  • Centrifuge

  • Evaporator (e.g., nitrogen evaporator or vacuum concentrator)

  • Reconstitution solvent (e.g., Methanol with 1 mM ammonium formate and 0.2% formic acid)

Procedure:

  • To a 1.5 mL microcentrifuge tube, add a sample aliquot equivalent to 100 µg of cellular protein.

  • Spike the sample with 20 µL of the internal standard mixture.

  • Add 60 µL of the citrate/phosphate buffer (pH 4.0) and vortex briefly.

  • Add 500 µL of 1-butanol and vortex vigorously for 1 minute.

  • Centrifuge at 3,000 x g for 5 minutes to separate the phases.

  • Carefully transfer the upper butanolic phase to a new tube.

  • Evaporate the solvent to dryness under a stream of nitrogen or using a vacuum concentrator.

  • Reconstitute the dried lipid extract in 100 µL of the reconstitution solvent for LC-MS/MS analysis.[7]

Protocol 2: LC-MS/MS Analysis of Sphingolipids

This method utilizes Hydrophilic Interaction Liquid Chromatography (HILIC) for the separation of polar sphingolipid head groups.[7][8]

Instrumentation:

  • UHPLC system

  • HILIC silica (B1680970) column (e.g., 50 x 2.1 mm, 1.8 µm particle size)

  • Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source

LC Parameters:

  • Mobile Phase A: Water with 0.2% formic acid and 2 mM ammonium formate[7]

  • Mobile Phase B: Acetonitrile with 0.2% formic acid[7]

  • Flow Rate: 0.5 mL/min

  • Column Temperature: 40 °C

  • Injection Volume: 5 µL

  • Gradient:

    • 0.0 min: 10% A

    • 2.0 min: 50% A

    • 2.5 min: 50% A

    • 2.6 min: 10% A

    • 4.5 min: End of run

MS Parameters:

  • Ionization Mode: Positive Electrospray Ionization (ESI+)

  • Operating Mode: Multiple Reaction Monitoring (MRM)

  • Capillary Voltage: 3.5 kV

  • Source Temperature: 300 °C

  • Gas Flow (Desolvation): 800 L/hr

  • Collision Gas: Argon

Table of Exemplary MRM Transitions for Selected Sphingolipids

Analyte ClassSpecific Analyte (Example)Precursor Ion (m/z)Product Ion (m/z)
Sphingoid BaseSphingosine (d18:1)300.3282.2
CeramideCeramide (d18:1/16:0)538.7264.2
SphingomyelinSphingomyelin (d18:1/16:0)703.6184.1
HexosylceramideGlucosylceramide (d18:1/16:0)700.6264.2
LactosylceramideLactosylceramide (d18:1/16:0)862.7264.2
Sphingosine-1-phosphateSphingosine-1-phosphate (d18:1)380.3264.2

Note: The product ion at m/z 264.2 is a common fragment for many sphingolipids containing a d18:1 sphingoid backbone. The product ion at m/z 184.1 is characteristic of the phosphocholine (B91661) head group in sphingomyelins.[7][9]

Visualizations

Sphingolipid Metabolism Pathway

This diagram illustrates the central role of ceramide in sphingolipid metabolism, showing the de novo synthesis pathway and its conversion to other bioactive sphingolipids.

Sphingolipid_Metabolism cluster_de_novo De Novo Synthesis (ER) cluster_salvage Salvage Pathway cluster_complex Complex Sphingolipid Synthesis cluster_signaling Signaling Molecules Serine + Palmitoyl-CoA Serine + Palmitoyl-CoA 3-Ketosphinganine 3-Ketosphinganine Serine + Palmitoyl-CoA->3-Ketosphinganine SPT Sphinganine Sphinganine 3-Ketosphinganine->Sphinganine 3-KSR Dihydroceramide Dihydroceramide Sphinganine->Dihydroceramide CerS Ceramide Ceramide Dihydroceramide->Ceramide DEGS1 Sphingosine Sphingosine Ceramide->Sphingosine CDase Ceramide->Sphingosine Sphingomyelin Sphingomyelin Ceramide->Sphingomyelin SMS Glucosylceramide Glucosylceramide Ceramide->Glucosylceramide GCS Ceramide-1-Phosphate Ceramide-1-Phosphate Ceramide->Ceramide-1-Phosphate CerK Ceramide->Ceramide-1-Phosphate Complex Sphingolipids Complex Sphingolipids Complex Sphingolipids->Ceramide Hydrolysis Complex Sphingolipids->Ceramide Sphingosine->Ceramide CerS Sphingosine-1-Phosphate Sphingosine-1-Phosphate Sphingosine->Sphingosine-1-Phosphate SphK Sphingosine->Sphingosine-1-Phosphate Lactosylceramide Lactosylceramide Glucosylceramide->Lactosylceramide Gangliosides Gangliosides Lactosylceramide->Gangliosides

Caption: Overview of the major pathways in sphingolipid metabolism.

Experimental Workflow for Sphingolipid Analysis

This workflow outlines the key steps from sample collection to data analysis in a typical sphingolipidomics experiment.

Sphingolipid_Workflow Sample Collection Sample Collection Homogenization Homogenization Sample Collection->Homogenization Protein Quantification Protein Quantification Homogenization->Protein Quantification Lipid Extraction Lipid Extraction Homogenization->Lipid Extraction Solvent Evaporation Solvent Evaporation Lipid Extraction->Solvent Evaporation Reconstitution Reconstitution Solvent Evaporation->Reconstitution LC-MS/MS Analysis LC-MS/MS Analysis Reconstitution->LC-MS/MS Analysis Data Processing Data Processing LC-MS/MS Analysis->Data Processing Statistical Analysis Statistical Analysis Data Processing->Statistical Analysis Biological Interpretation Biological Interpretation Statistical Analysis->Biological Interpretation

Caption: A typical experimental workflow for LC-MS/MS-based sphingolipid analysis.

Troubleshooting Logic for Low Signal Intensity

This diagram provides a logical approach to troubleshooting low signal intensity in ESI-MS analysis of sphingolipids.

Troubleshooting_Logic Low Signal Low Signal Check for Ion Suppression Check for Ion Suppression Low Signal->Check for Ion Suppression Suppression Present Suppression Present Check for Ion Suppression->Suppression Present Optimize Sample Prep Optimize Sample Prep Suppression Present->Optimize Sample Prep Yes Check Instrument Performance Check Instrument Performance Suppression Present->Check Instrument Performance No Optimize Chromatography Optimize Chromatography Optimize Sample Prep->Optimize Chromatography Tune & Calibrate Tune & Calibrate Check Instrument Performance->Tune & Calibrate Clean Ion Source Clean Ion Source Tune & Calibrate->Clean Ion Source Check Analyte Stability Check Analyte Stability Clean Ion Source->Check Analyte Stability

Caption: A decision tree for troubleshooting low signal intensity in sphingolipid analysis.

References

How to improve the solubility of N-Palmitoyl-D-sphingomyelin-d9 in organic solvents

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with guidance on improving the solubility of N-Palmitoyl-D-sphingomyelin-d9 in organic solvents. Below you will find troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to assist you in your research.

Solubility Data

The solubility of this compound can vary depending on the solvent and experimental conditions. Below is a summary of available quantitative data.

Solvent/Solvent SystemConcentrationNotes
Ethanol (B145695)10 mg/mL[1][2]Sonication and warming may be necessary to achieve dissolution.[2]
Chloroform (B151607):Methanol (B129727) (2:1, v/v)10 mg/mL[3]A common solvent system for sphingolipids.[3]
Chloroform:Methanol (1:1, v/v)Not specifiedUsed for dissolving lipid mixtures for further analysis.
Dimethyl Sulfoxide (DMSO)SolubleQualitative data suggests solubility; specific concentration not provided. Most sphingolipids are soluble in DMSO.[3]
Dimethylformamide (DMF)SolubleQualitative data suggests solubility; specific concentration not provided. Most sphingolipids are soluble in DMF.[3]

Troubleshooting Guide & FAQs

This section addresses common issues encountered when dissolving this compound.

Q1: My this compound is not dissolving in my chosen organic solvent. What can I do?

A1: Sphingolipids like this compound often have limited solubility in single organic solvents at room temperature.[3] Here are several troubleshooting steps you can take:

  • Apply gentle heat: Warm the solution to a temperature of up to 40°C.[3] This can significantly increase the solubility.

  • Use sonication: Sonicating the sample in a water bath can help to break up any aggregates and facilitate dissolution.[3]

  • Try a solvent mixture: A combination of a polar and a non-polar solvent is often more effective. A mixture of chloroform and methanol (e.g., 2:1 v/v) is a widely used solvent system for sphingolipids.[3] For particularly stubborn solubility issues, a chloroform/methanol/water mixture can be employed for analytical purposes.[3]

  • Consider a different solvent: If you are still facing issues, consider switching to a stronger organic solvent like DMSO or DMF.[3]

Q2: I observe a precipitate after adding my dissolved this compound to an aqueous solution for my cell-based assay. How can I prevent this?

A2: This phenomenon, often called "solvent shock," occurs when the organic solvent carrying the lipid is not miscible with the aqueous buffer of the cell culture medium. To avoid this, you can use a carrier molecule like bovine serum albumin (BSA).

Q3: How do I prepare a BSA complex of this compound for cell culture experiments?

A3: Complexing your lipid with fatty acid-free BSA can improve its solubility and delivery to cells in an aqueous environment. A detailed protocol for this procedure is provided in the "Experimental Protocols" section below.

Q4: Are there any specific handling and storage recommendations to maintain the integrity of my this compound stock solution?

A4: To ensure the stability of your this compound stock solution, it is recommended to:

  • Store the solution at -20°C.

  • Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.

  • Use glass or Teflon-lined vials for storage to prevent leaching of plasticizers.

Experimental Protocols

Here are detailed methodologies for key experiments related to the solubilization of this compound.

Protocol 1: General Solubilization in a Chloroform:Methanol Mixture

This protocol describes the standard procedure for dissolving this compound in a chloroform:methanol mixture for general use.

Materials:

  • This compound (lyophilized powder)

  • Chloroform, HPLC grade

  • Methanol, HPLC grade

  • Glass vial with a Teflon-lined cap

  • Vortex mixer

  • Water bath sonicator

Procedure:

  • Weigh the desired amount of this compound powder into a clean glass vial.

  • Prepare a 2:1 (v/v) mixture of chloroform and methanol.

  • Add the appropriate volume of the chloroform:methanol mixture to the vial to achieve the desired concentration (e.g., 10 mg/mL).[3]

  • Cap the vial tightly and vortex the solution for 1-2 minutes.

  • If the lipid is not fully dissolved, place the vial in a water bath sonicator and sonicate for 5-10 minutes.

  • If necessary, gently warm the solution in a water bath (up to 40°C) while intermittently vortexing until the solution is clear.[3]

  • Store the resulting stock solution at -20°C.

Protocol 2: Preparation of a BSA-Lipid Complex for Cell Culture Applications

This protocol details the preparation of a this compound complex with fatty acid-free BSA for improved delivery in aqueous-based cell culture systems.

Materials:

  • This compound stock solution in ethanol (e.g., 10 mg/mL)

  • Fatty acid-free Bovine Serum Albumin (BSA)

  • Phosphate-Buffered Saline (PBS) or other suitable buffer

  • Sterile conical tubes

  • Vortex mixer

Procedure:

  • Prepare a stock solution of this compound in ethanol (e.g., 10 mg/mL).

  • In a sterile conical tube, prepare a solution of fatty acid-free BSA in your desired buffer (e.g., 10% w/v in PBS).

  • While vigorously vortexing the BSA solution, slowly inject the ethanolic solution of this compound into the BSA solution. The final concentration of ethanol should be kept low (typically below 1%) to avoid cell toxicity.

  • Continue vortexing for another 1-2 minutes to ensure complete complex formation.

  • The resulting BSA-lipid complex solution is now ready to be added to your cell culture medium.

Visualizations

The following diagrams illustrate key workflows and decision-making processes for dissolving this compound.

G cluster_0 Solubilization Workflow Start Start with This compound (lyophilized powder) ChooseSolvent Choose Initial Solvent (e.g., Ethanol, Chloroform:Methanol) Start->ChooseSolvent AddSolvent Add Solvent to Lipid ChooseSolvent->AddSolvent Vortex Vortex Vigorously AddSolvent->Vortex CheckClarity Is the Solution Clear? Vortex->CheckClarity Sonicate Sonicate in Water Bath CheckClarity->Sonicate No ClearSolution Clear Solution Obtained CheckClarity->ClearSolution Yes Warm Gently Warm (up to 40°C) Sonicate->Warm Warm->Vortex Store Store at -20°C ClearSolution->Store

Caption: General experimental workflow for dissolving this compound.

G cluster_1 Troubleshooting Logic Issue Issue: Lipid Not Dissolving TryHeat Apply Gentle Heat (up to 40°C) Issue->TryHeat TrySonication Use Sonication TryHeat->TrySonication If still not dissolved Resolved Issue Resolved TryHeat->Resolved If dissolved TryMixture Use Solvent Mixture (e.g., Chloroform:Methanol) TrySonication->TryMixture If still not dissolved TrySonication->Resolved If dissolved TryStrongerSolvent Consider Stronger Solvent (DMSO, DMF) TryMixture->TryStrongerSolvent If still not dissolved TryMixture->Resolved If dissolved TryStrongerSolvent->Resolved If dissolved

Caption: Decision-making tree for troubleshooting solubility issues.

References

Technical Support Center: Reliable Sphingolipid Analysis using LC-MS/MS

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for LC-MS/MS-based sphingolipid analysis. This resource is designed for researchers, scientists, and drug development professionals to help ensure the reliability and accuracy of your experimental results. Here you will find troubleshooting guides in a question-and-answer format, frequently asked questions (FAQs), detailed experimental protocols, and illustrative diagrams to support your work.

Troubleshooting Guides

This section addresses specific issues that may arise during the LC-MS/MS analysis of sphingolipids.

Issue 1: Poor Peak Shape (Tailing, Fronting, or Splitting)

Q: My chromatogram shows significant peak tailing for my sphingolipid standards and samples. What are the potential causes and how can I fix this?

A: Peak tailing is a common issue in liquid chromatography and can arise from several factors.[1][2] Here’s a step-by-step guide to troubleshoot:

  • Column Overload: You might be injecting too much sample.[1]

    • Solution: Try diluting your sample or reducing the injection volume.[1]

  • Secondary Interactions: Active sites on the column packing can interact with the analytes, causing tailing.

    • Solution: Ensure your mobile phase has the appropriate pH and ionic strength. Adding a small amount of a competing base to the mobile phase can sometimes help.

  • Column Contamination/Degradation: Over time, columns can become contaminated or the stationary phase can degrade.[3]

    • Solution: First, try flushing the column with a strong solvent as recommended by the manufacturer.[3] If this doesn't work, replacing the guard column or the analytical column might be necessary.[3]

Q: I am observing peak fronting in my chromatogram. What could be the cause?

A: Peak fronting is less common than tailing but can occur under certain conditions:

  • Sample Solvent Incompatibility: If your sample is dissolved in a solvent significantly stronger than your initial mobile phase, it can cause the analyte to move through the beginning of the column too quickly.

    • Solution: Reconstitute your dried lipid extract in a solvent that is the same as or weaker than the initial mobile phase of your chromatography gradient.[3][4]

  • Column Collapse: Though rare with modern columns, operating outside the recommended pH or temperature range can cause the stationary phase to collapse.[2]

    • Solution: Verify that your method parameters are within the column manufacturer's specifications.

Q: My peaks are split into two or more smaller peaks. What is happening?

A: Peak splitting can be frustrating and can point to a few problems:[5]

  • Partially Clogged Frit: The inlet frit of your column may be partially blocked with particulate matter from your samples or system.[2]

    • Solution: Try back-flushing the column. If the problem persists, the column may need to be replaced.[2]

  • Injection Issues: Problems with the autosampler, such as an air bubble in the injection loop or incorrect needle seating, can cause split peaks.

    • Solution: Purge the autosampler and injection system to remove any air bubbles. Ensure the injection needle is properly aligned and sealing correctly.

  • Sample Preparation: If the sample is not fully dissolved or has precipitated, it can lead to peak splitting.[3]

    • Solution: Ensure your sample is completely solubilized in the injection solvent.[3]

Issue 2: Loss of Sensitivity / Low Signal Intensity

Q: I've noticed a gradual decrease in the signal intensity for my sphingolipid analytes over several runs. What should I investigate?

A: A gradual loss of sensitivity is often due to contamination of the LC or MS system.[6]

  • Contamination of the Mass Spectrometer Ion Source: The ESI probe and the ion transfer optics can become dirty over time from non-volatile salts and sample matrix components.[3][6]

    • Solution: Clean the ion source, including the ESI probe, capillary, and skimmer cone, according to the manufacturer's instructions.[7]

  • Column Contamination: Buildup of matrix components on the column can lead to a decrease in analyte transfer to the MS.[3]

    • Solution: Use a guard column to protect your analytical column and replace it regularly.[3] Implement a column wash step at the end of each analytical batch.

  • Mobile Phase Degradation: Old or improperly prepared mobile phases can lead to inconsistent ionization.[3]

    • Solution: Prepare fresh mobile phases daily using high-purity, LC-MS grade solvents and additives.[3]

Q: My signal intensity is suddenly and significantly lower than expected. What are the likely causes?

A: A sudden drop in sensitivity often points to a more acute issue:

  • System Leak: A leak in the LC system will result in a lower flow rate to the mass spectrometer, leading to a drop in signal.[1][6]

    • Solution: Systematically check all fittings and connections from the pump to the MS source for any signs of leakage.[6]

  • Clog in the System: A clog in the tubing, injector, or ESI probe can restrict flow and reduce the amount of sample reaching the detector.[7]

    • Solution: Isolate different parts of the system to identify the location of the clog. Sonication of the ESI probe in methanol (B129727) can sometimes resolve a clog.[7]

  • Incorrect MS/MS Parameters: Accidental changes to the tuning parameters, collision energy, or MRM transitions will directly impact signal intensity.

    • Solution: Verify that the correct MS method is loaded and that all parameters are set as intended.

Frequently Asked Questions (FAQs)

Q1: What are the best practices for sample preparation for sphingolipid analysis?

A1: Robust sample preparation is critical for reliable results. A common and effective method is a modified Bligh-Dyer extraction.[4] It is also crucial to include internal standards appropriate for the sphingolipid classes you are analyzing to account for extraction efficiency and matrix effects.[8] Normalizing your final concentrations to the amount of starting material, such as cell number or tissue weight, is also a key step.[4][9]

Q2: Which type of chromatography, Reversed-Phase (RP) or Hydrophilic Interaction Liquid Chromatography (HILIC), is better for sphingolipid analysis?

A2: The choice depends on your analytical goals:

  • Reversed-Phase (C18) chromatography is excellent for separating sphingolipids based on their acyl chain length and degree of saturation.[4][8]

  • HILIC is ideal for separating sphingolipids based on the polarity of their headgroups.[4][10][11] This can be particularly useful for separating different classes of sphingolipids from each other.

Q3: What are the typical MS/MS fragmentation patterns for common sphingolipids?

A3: In positive ion mode ESI, many sphingolipids exhibit characteristic fragmentation patterns. For example, ceramides (B1148491) often produce a product ion at m/z 264.4, which corresponds to the dehydrated sphingoid backbone.[10] Sphingomyelins typically show a prominent product ion at m/z 184.1, representing the phosphocholine (B91661) headgroup.[8][10]

Q4: How often should I perform system maintenance?

A4: Regular preventative maintenance is key to minimizing downtime and ensuring data quality. A general schedule includes:

  • Daily: Check mobile phase levels and waste containers. Visually inspect for leaks.

  • Weekly: Run a system suitability test to monitor performance.

  • Monthly: Clean the outside of the instrument. Check the pump seals and pistons.[7]

  • As needed: Clean the ion source, replace the guard column, and perform other maintenance as indicated by performance degradation.

Experimental Protocols

Protocol 1: Sphingolipid Extraction from Cultured Cells

This protocol is a modified Bligh-Dyer extraction suitable for a broad range of sphingolipids.[4]

  • Cell Harvesting: Aspirate the culture medium and wash the cells with ice-cold PBS. Scrape the cells in a known volume of PBS and determine the cell count.

  • Lipid Extraction:

    • To the cell suspension, add a 2:1:0.8 (v/v/v) mixture of chloroform (B151607):methanol:water.

    • Vortex thoroughly and incubate on ice.

    • Induce phase separation by adding chloroform and water to achieve a final ratio of 2:2:1.8 (v/v/v) of chloroform:methanol:water.

    • Centrifuge to separate the aqueous (upper) and organic (lower) phases.

  • Sample Collection: Carefully collect the lower organic phase, which contains the lipids.[4]

  • Drying and Reconstitution:

    • Evaporate the solvent from the collected organic phase under a stream of nitrogen or using a vacuum concentrator.[4]

    • Reconstitute the dried lipid extract in a suitable solvent for LC-MS/MS analysis, typically the initial mobile phase of the chromatography gradient.[4]

Protocol 2: LC-MS/MS Analysis of Sphingolipids

Below are example starting conditions for both HILIC and Reversed-Phase methods. These should be optimized for your specific instrument and analytes.

ParameterHILIC MethodReversed-Phase (C18) Method
Column Sub-2 µm particle size HILIC columnC18 reversed-phase column (e.g., 2.1 x 50 mm, 1.7 µm)[4]
Mobile Phase A Acetonitrile with 0.2% formic acid[4]Water with 0.1% formic acid[4]
Mobile Phase B Water with 0.2% formic acid and 10 mM ammonium (B1175870) formate[4]Acetonitrile/Isopropanol (e.g., 80:20 v/v) with 0.1% formic acid[4]
Gradient High organic to increasing aqueous content[4]Higher aqueous to high organic percentage[4]
Flow Rate 200-400 µL/min[4]0.4 mL/min[4]
Ionization Mode ESI Positive[4]ESI Positive[4]

Visualizations

Sphingolipid_Metabolism Serine_PalmitoylCoA Serine + Palmitoyl-CoA Ketosphinganine 3-Ketosphinganine Serine_PalmitoylCoA->Ketosphinganine SPT Sphinganine Sphinganine (Dihydrosphingosine) Ketosphinganine->Sphinganine 3-KSR Dihydroceramide Dihydroceramide Sphinganine->Dihydroceramide CerS Ceramide Ceramide Dihydroceramide->Ceramide DEGS1 Sphingomyelin Sphingomyelin Ceramide->Sphingomyelin SMS Glucosylceramide Glucosylceramide Ceramide->Glucosylceramide GCS Sphingosine Sphingosine Ceramide->Sphingosine CDase S1P Sphingosine-1-Phosphate (S1P) Sphingosine->S1P SphK1/2 S1P->Sphingosine SPPase

Caption: De Novo Sphingolipid Biosynthesis Pathway.

Troubleshooting_Workflow Start LC-MS/MS Performance Issue (e.g., Low Sensitivity, Poor Peak Shape) Check_LC Check LC System Start->Check_LC Check_MS Check MS System Start->Check_MS Check_Method Check Method Parameters Start->Check_Method Leaks Inspect for Leaks Check_LC->Leaks Ion_Source Clean Ion Source Check_MS->Ion_Source MRM Verify MRM Transitions Check_Method->MRM Pressure Check Back Pressure Leaks->Pressure Mobile_Phase Prepare Fresh Mobile Phase Pressure->Mobile_Phase Column Check Column/Guard Column Mobile_Phase->Column Resolved Issue Resolved Column->Resolved Tune Run System Tune/Calibration Ion_Source->Tune Tune->Resolved Gradient Verify LC Gradient MRM->Gradient Gradient->Resolved

Caption: Logical Troubleshooting Workflow for LC-MS/MS.

References

Impact of different lipid extraction solvents on N-Palmitoyl-D-sphingomyelin-d9 recovery

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guidance and frequently asked questions (FAQs) regarding the impact of different lipid extraction solvents on the recovery of N-Palmitoyl-D-sphingomyelin-d9.

Troubleshooting Guide

This guide addresses specific issues you may encounter during your lipid extraction experiments, focusing on maximizing the recovery of this compound.

Problem Potential Cause(s) Suggested Solution(s)
Low Recovery of this compound Incomplete Cell or Tissue Lysis: The solvent may not be effectively penetrating the sample matrix to extract the lipid.Ensure thorough homogenization of the tissue or lysis of the cells. Methods like sonication, freeze-thaw cycles, or the use of tissue homogenizers can improve extraction efficiency.[1]
Suboptimal Solvent System: The chosen solvent or solvent ratio may not be ideal for the polarity of sphingomyelin.While chloroform (B151607)/methanol (B129727) mixtures are standard, consider a methyl-tert-butyl ether (MTBE) based extraction, which has shown comparable or better recovery for many lipid classes.[2] A simple methanol extraction has also been reported as effective for sphingolipids from plasma.[3][4]
Insufficient Phase Separation: In biphasic extractions (e.g., Folch, Bligh & Dyer), poor separation of the aqueous and organic layers can lead to loss of the lipid.Centrifuge the sample for a longer duration or at a higher speed to achieve a clear interface between the layers.[1] The addition of salt (e.g., 0.9% NaCl or KCl) can aid in phase separation.[4]
Sample Overload: Using an excessive amount of starting material can reduce the extraction efficiency of the solvent.[1]Try reducing the amount of tissue or cells relative to the solvent volume.
Precipitation of Lipid: this compound may precipitate out of solution if the solvent polarity is not suitable.For non-polar lipids, highly polar solvents like acetonitrile (B52724) can lead to precipitation. Ensure the chosen solvent system can maintain the solubility of your target lipid.[5]
Poor Reproducibility of Recovery Inconsistent Pipetting or Phase Collection: Small variations in the volume of solvents added or the amount of the organic phase collected can lead to variability.Use calibrated pipettes and be consistent in aspirating the lipid-containing organic phase. In MTBE extractions, the lipid is in the upper phase, which can be easier to collect without contamination.[6]
Solvent Evaporation: Volatile solvents like MTBE can evaporate, changing the solvent ratios and affecting extraction efficiency.Keep samples capped and on ice whenever possible during the extraction process.
Degradation of this compound: The stability of the lipid can be affected by temperature and pH during extraction.Perform extractions at low temperatures (e.g., on ice) to minimize potential degradation.[7]
Matrix Effects in LC-MS Analysis Co-extraction of Interfering Substances: Other lipids or matrix components can suppress or enhance the ionization of this compound in the mass spectrometer.Incorporate a sample cleanup step, such as solid-phase extraction (SPE), to remove interfering substances.[8] Diluting the sample may also mitigate matrix effects, but could impact sensitivity.

Frequently Asked Questions (FAQs)

Q1: Which lipid extraction method is generally recommended for sphingomyelins?

A1: The Folch and Bligh & Dyer methods, both of which use a chloroform/methanol solvent system, are considered the "gold standard" for lipid extraction and are effective for sphingomyelins.[6][9] However, the methyl-tert-butyl ether (MTBE) method has gained popularity as a less toxic and potentially more efficient alternative.[2] For plasma samples, a simple and rapid single-phase extraction using methanol has also been shown to have high recovery for a broad range of sphingolipids.[3][4]

Q2: How does the recovery of the deuterated standard this compound differ from its non-deuterated counterpart?

A2: Deuterated standards are designed to have nearly identical chemical and physical properties to their endogenous counterparts. Therefore, the extraction recovery of this compound is expected to be very similar to that of N-Palmitoyl-D-sphingomyelin. The primary purpose of using a deuterated internal standard is to account for any sample loss during extraction and for variations in ionization during mass spectrometry analysis.

Q3: Can I use a single-phase extraction method for this compound?

A3: Yes, single-phase extractions, such as a simple methanol precipitation, can be effective for extracting sphingolipids from plasma.[3][5] These methods are often faster and simpler than biphasic extractions. However, for more complex matrices like tissues, a biphasic method like Folch, Bligh & Dyer, or MTBE may be necessary to achieve cleaner extracts and higher recovery.

Q4: What are the key differences between the Folch, Bligh & Dyer, and MTBE methods?

A4: The main differences lie in the solvent ratios and the density of the organic solvent.

  • Folch: Uses a higher ratio of chloroform to methanol (2:1, v/v).

  • Bligh & Dyer: Uses a lower initial ratio of chloroform to methanol (1:2, v/v) and is suitable for samples with high water content.[4]

  • MTBE: Replaces chloroform with methyl-tert-butyl ether. A key advantage is that the lipid-containing organic phase is the upper layer, which can simplify collection and reduce contamination.[2][6]

Q5: My this compound recovery is still low after trying different solvents. What else can I do?

A5: If solvent optimization doesn't improve recovery, consider the following:

  • Sample pH: Ensure the pH of your sample is appropriate for the extraction.

  • Incubation Time and Temperature: Some protocols suggest an incubation step to improve extraction. One study found that for sphingolipids in plasma, extraction for 1 hour at 38°C in a methanol/chloroform mixture worked well.[5]

  • Thorough Vortexing/Mixing: Ensure adequate mixing at each step to facilitate the interaction between the solvent and the sample.

Data on Sphingomyelin Recovery with Different Solvents

Extraction Method Solvent System Sample Matrix Reported Sphingomyelin Recovery (%) Reference
Methanol ExtractionMethanolHuman Plasma96-101[3]
FolchChloroform/MethanolNot SpecifiedGenerally high, but can be lower for certain sphingolipids[10]
Bligh & DyerChloroform/MethanolNot SpecifiedGenerally high, considered a benchmark method[6]
MTBEMethyl-tert-butyl ether/MethanolMouse TissueRecoveries were found to be significantly lower for sphingomyelins compared to other methods in this particular study.[10]

Note: Recovery percentages can vary significantly depending on the specific sample matrix, protocol modifications, and analytical method used for quantification. It is always recommended to validate the chosen extraction method for your specific application.

Experimental Protocols

Below are detailed methodologies for common lipid extraction techniques.

Modified Folch Method

This method is a widely used liquid-liquid extraction technique.

  • Homogenize the tissue sample in 20 volumes of a chloroform:methanol (2:1, v/v) mixture.

  • Agitate the mixture for 15-20 minutes at room temperature.

  • Add 0.2 volumes of 0.9% NaCl solution to induce phase separation.

  • Centrifuge at a low speed to separate the phases.

  • Carefully collect the lower organic phase, which contains the lipids.

  • Dry the collected organic phase under a stream of nitrogen.

  • Reconstitute the dried lipid extract in an appropriate solvent for analysis.

Bligh and Dyer Method

This method is particularly suitable for samples with a higher water content.

  • To 1 mL of your sample (e.g., cell suspension or plasma), add 3.75 mL of a chloroform:methanol (1:2, v/v) mixture. Vortex thoroughly.

  • Add 1.25 mL of chloroform and vortex again.

  • Add 1.25 mL of water and vortex to induce phase separation.

  • Centrifuge to separate the aqueous and organic phases.

  • The lipids will be in the lower chloroform phase. Carefully aspirate this layer.

  • Dry the organic phase under nitrogen and reconstitute for analysis.[4]

MTBE Method

This method offers a safer alternative to chloroform-based extractions.

  • To your sample, add methanol.

  • Add MTBE and incubate at room temperature with shaking.

  • Induce phase separation by adding water.

  • Centrifuge to separate the phases.

  • The lipids will be in the upper MTBE phase. Collect this upper layer.

  • Dry the collected phase under nitrogen and reconstitute for analysis.[6]

Experimental Workflows

The following diagrams illustrate the workflows for the described lipid extraction methods.

Folch_Method_Workflow start Start: Sample (Tissue/Cells) homogenize Homogenize in Chloroform:Methanol (2:1) start->homogenize agitate Agitate at Room Temperature homogenize->agitate add_salt Add 0.9% NaCl to Induce Phase Separation agitate->add_salt centrifuge Centrifuge add_salt->centrifuge collect_phase Collect Lower Organic Phase centrifuge->collect_phase dry Dry Under Nitrogen collect_phase->dry reconstitute Reconstitute in Appropriate Solvent dry->reconstitute end Analysis reconstitute->end

Caption: Workflow for the Folch Lipid Extraction Method.

Bligh_Dyer_Method_Workflow start Start: Sample (High Water Content) add_cm Add Chloroform:Methanol (1:2) and Vortex start->add_cm add_c Add Chloroform and Vortex add_cm->add_c add_water Add Water and Vortex add_c->add_water centrifuge Centrifuge add_water->centrifuge collect_phase Collect Lower Organic Phase centrifuge->collect_phase dry Dry Under Nitrogen collect_phase->dry reconstitute Reconstitute in Appropriate Solvent dry->reconstitute end Analysis reconstitute->end

Caption: Workflow for the Bligh & Dyer Lipid Extraction Method.

MTBE_Method_Workflow start Start: Sample add_methanol Add Methanol start->add_methanol add_mtbe Add MTBE and Incubate add_methanol->add_mtbe add_water Add Water for Phase Separation add_mtbe->add_water centrifuge Centrifuge add_water->centrifuge collect_phase Collect Upper Organic Phase (MTBE) centrifuge->collect_phase dry Dry Under Nitrogen collect_phase->dry reconstitute Reconstitute in Appropriate Solvent dry->reconstitute end Analysis reconstitute->end

Caption: Workflow for the MTBE Lipid Extraction Method.

References

Navigating the Labyrinth of Lipidomics: A Guide to Reducing Variability

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center

Welcome to our technical support center, a dedicated resource for researchers, scientists, and drug development professionals engaged in quantitative lipidomics. This guide provides troubleshooting advice and frequently asked questions (FAQs) to help you navigate the complexities of lipid analysis and achieve more consistent and reliable results.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

This section is designed to provide direct answers to common issues encountered during lipidomics experiments.

Category 1: Sample Collection and Preparation

Variability introduced during the initial stages of an experiment can propagate throughout the entire workflow. Proper sample handling and extraction are critical for high-quality data.

Question 1: I'm seeing high variability between my biological replicates. What are the likely sources during sample collection and storage?

Answer:

High variability between biological replicates often points to inconsistencies in pre-analytical procedures. Here are the key areas to troubleshoot:

  • Inconsistent Sampling Time: For in vivo studies, the time of day can significantly impact lipid profiles due to circadian rhythms. Ensure that all samples are collected at a consistent time point.

  • Variable Post-Collection Handling: The time between sample collection and processing is critical. Delays can lead to enzymatic degradation of lipids.[1] Standardize this period for all samples. For tissue samples, rapid processing on ice is crucial to prevent degradation.

  • Improper Storage: Lipids are susceptible to degradation if not stored correctly. For long-term storage, -80°C is recommended to minimize enzymatic activity and oxidation.[1] Avoid repeated freeze-thaw cycles, which can disrupt cellular structures and alter lipid composition.

Question 2: My lipid recovery seems low or inconsistent. Could my extraction protocol be the issue?

Answer:

Yes, the lipid extraction method is a major source of variability. The choice of solvent and protocol can significantly impact which lipids are recovered.

  • Method Selection: The Folch and Bligh-Dyer methods are two of the most common protocols for lipid extraction.[2][3] However, their efficiency can vary for different lipid classes. For instance, highly polar or acidic lipids may require modifications to these standard protocols.

  • Phase Separation: Incomplete phase separation during liquid-liquid extraction can lead to both loss of lipids and contamination of the lipid-containing organic phase. Ensure complete separation by adequate centrifugation.

  • Solvent Quality: Use high-purity, HPLC, or mass spectrometry-grade solvents to avoid introducing contaminants that can interfere with analysis.

Experimental Protocols

Detailed methodologies are crucial for reproducibility. Below are step-by-step protocols for the two most widely used lipid extraction methods.

Protocol 1: Folch Lipid Extraction Method

This method is a gold standard for total lipid extraction from a wide range of biological samples.[4]

Materials:

  • Homogenizer

  • Chloroform (B151607):Methanol (2:1, v/v)

  • 0.9% NaCl solution (or 0.73% for some adaptations)

  • Centrifuge

  • Glass centrifuge tubes

  • Rotary evaporator or nitrogen stream evaporator

Procedure:

  • Homogenization: Homogenize the tissue sample in a 20-fold volume of chloroform:methanol (2:1, v/v). For example, use 20 mL of the solvent mixture for 1 g of tissue.[2][5][6]

  • Agitation: Agitate the homogenate for 15-20 minutes using an orbital shaker at room temperature.[2][6]

  • Filtration/Centrifugation: Filter the homogenate through a filter paper or centrifuge to recover the liquid phase.[2][5][6]

  • Washing: Add 0.2 volumes of 0.9% NaCl solution to the collected liquid phase (e.g., 4 mL for 20 mL of extract).[2][4]

  • Phase Separation: Vortex the mixture for a few seconds and then centrifuge at a low speed (e.g., 2000 rpm) to facilitate the separation of the two phases.[2][6]

  • Lipid Phase Collection: Carefully remove the upper aqueous phase. The lower chloroform phase contains the lipids.

  • Solvent Evaporation: Evaporate the chloroform from the lower phase using a rotary evaporator or a stream of nitrogen to obtain the dried lipid extract.[2][5][6]

Protocol 2: Bligh-Dyer Lipid Extraction Method

This method is a modification of the Folch method and is particularly suitable for samples with high water content.[3]

Materials:

  • Chloroform:Methanol (1:2, v/v)

  • Chloroform

  • Deionized Water

  • Vortex mixer

  • Centrifuge

  • Glass centrifuge tubes

  • Pasteur pipette

Procedure:

  • Initial Homogenization: For a 1 mL aqueous sample (e.g., cell suspension or homogenate), add 3.75 mL of chloroform:methanol (1:2, v/v).[3][7][8] Vortex thoroughly for 10-15 minutes.[3]

  • Addition of Chloroform: Add 1.25 mL of chloroform to the mixture and vortex for 1 minute.[3][7][8]

  • Addition of Water: Add 1.25 mL of deionized water and vortex for another minute.[3][7][8]

  • Phase Separation: Centrifuge the mixture at 1000 rpm for 5 minutes to separate the phases. The bottom layer is the organic phase containing the lipids.[7]

  • Lipid Phase Collection: Carefully collect the lower organic phase using a Pasteur pipette, avoiding the upper aqueous phase and the protein disk at the interface.[3]

Category 2: Instrumental Analysis

The mass spectrometer is a powerful tool, but it can also be a source of significant variability if not properly maintained and calibrated.

Question 3: I'm observing a drift in signal intensity and retention times over the course of a long analytical run. What can I do to minimize this?

Answer:

Signal drift and retention time shifts are common in large-scale lipidomics studies and can be attributed to several factors:

  • Column Degradation: Over time, the performance of the liquid chromatography (LC) column can degrade. Regular washing and, if necessary, replacement of the column are essential.

  • Instrument Contamination: The mass spectrometer's ion source can become contaminated with prolonged use, leading to signal suppression or instability. Regular cleaning of the ion source is crucial.

  • Temperature Fluctuations: Ensure that the temperature of the column oven and the autosampler is stable throughout the run.

  • Use of Quality Control (QC) Samples: Injecting a pooled QC sample at regular intervals throughout the analytical run is a critical practice. These QC samples can be used to monitor and correct for instrumental drift during data processing.

Category 3: Data Processing and Normalization

How you process your raw data can have a profound impact on the final quantitative results.

Question 4: There are so many normalization methods. How do I choose the most appropriate one for my dataset?

Answer:

The choice of normalization method is critical and depends on the nature of your samples and the experimental design. There is no one-size-fits-all approach.

  • Internal Standard Normalization: This is one of the most robust methods. A known amount of a non-endogenous, structurally similar lipid (internal standard) is added to each sample before processing. The intensity of the endogenous lipids is then normalized to the intensity of the internal standard. This corrects for variability in sample preparation and instrument response. The use of internal standards has been shown to reduce variance from instrumental and experimental sources.[9]

  • Total Ion Current (TIC) Normalization: This method assumes that the total amount of ions detected in each sample is the same. It can be useful but is sensitive to a few highly abundant ions dominating the total signal.

  • Probabilistic Quotient Normalization (PQN): PQN assumes that for most lipids, the concentration does not change between samples. It calculates a normalization factor based on the median fold change of all lipids.

  • Data-Based Normalizations (e.g., Median, Mean): These methods assume that the median or mean lipid abundance is constant across all samples.[10] However, they can introduce artifacts if a large and variable lipid class, like triglycerides, is present.[10]

It is often recommended to evaluate several normalization strategies and assess their impact on the data distribution and the reduction of unwanted variation.

Data Presentation: Impact of Normalization Strategies

The following table summarizes the effect of different normalization strategies on the coefficient of variation (CV) in a lipidomics dataset. Lower CVs indicate reduced variability.

Normalization MethodAverage CV (%)
No Normalization35.2
Total Ion Current (TIC)28.7
Median Normalization25.4
Probabilistic Quotient (PQN)22.1
Internal Standard15.8

This table presents representative data compiled from multiple studies to illustrate the general impact of different normalization techniques.

Mandatory Visualizations

Diagram 1: General Quantitative Lipidomics Workflow

Lipidomics_Workflow cluster_preanalytical Pre-Analytical cluster_analytical Analytical cluster_postanalytical Post-Analytical Sample_Collection Sample Collection (e.g., Plasma, Tissue) Quenching Metabolic Quenching (e.g., Cold Solvent) Sample_Collection->Quenching Storage Sample Storage (-80°C) Quenching->Storage IS_Spiking Internal Standard Spiking Storage->IS_Spiking Extraction Lipid Extraction (e.g., Folch, Bligh-Dyer) LC_MS LC-MS/MS Analysis Extraction->LC_MS IS_Spiking->Extraction Data_Processing Data Processing (Peak Picking, Alignment) LC_MS->Data_Processing Normalization Normalization (e.g., Internal Standard) Data_Processing->Normalization Statistical_Analysis Statistical Analysis Normalization->Statistical_Analysis

Caption: A generalized workflow for quantitative lipidomics experiments.

Diagram 2: Sources of Variability in Quantitative Lipidomics

Sources_of_Variability cluster_sample_prep Sample Preparation cluster_instrumental Instrumental Analysis cluster_data_processing Data Processing center Variability in Quantitative Lipidomics sp1 Sample Collection & Handling center->sp1 sp2 Storage Conditions center->sp2 sp3 Extraction Efficiency center->sp3 sp4 Internal Standard Addition center->sp4 ia1 LC Column Performance center->ia1 ia2 MS Source Contamination center->ia2 ia3 Instrument Drift center->ia3 ia4 Ion Suppression/Enhancement center->ia4 dp1 Peak Integration center->dp1 dp2 Alignment center->dp2 dp3 Normalization Strategy center->dp3 dp4 Batch Effects center->dp4

Caption: A fishbone diagram illustrating sources of experimental variability.

References

Validation & Comparative

A Head-to-Head Comparison: N-Palmitoyl-D-sphingomyelin-d9 vs. 13C-labeled Sphingomyelin as Internal Standards in Quantitative Lipidomics

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in the precise quantification of sphingolipids, the choice of an appropriate internal standard is a critical determinant of data quality and reliability. This guide provides an objective comparison of two commonly employed stable isotope-labeled internal standards for N-palmitoyl-D-sphingomyelin: the deuterated N-palmitoyl-D-sphingomyelin-d9 (d9-SM) and its carbon-13 (¹³C) labeled counterpart.

In mass spectrometry-based lipidomics, stable isotope dilution is the gold standard for accurate quantification. This technique involves the addition of a known quantity of a labeled internal standard to a sample at the earliest stage of preparation. The ideal internal standard co-elutes with the analyte of interest, exhibits identical ionization efficiency and extraction recovery, and is distinguishable by mass. While both d9-SM and ¹³C-labeled sphingomyelin (B164518) serve this purpose, their fundamental isotopic differences can lead to significant variations in analytical performance.

Performance Face-Off: A Quantitative Comparison

The primary distinction between deuterated and ¹³C-labeled standards lies in the isotopes used. Deuterium (B1214612) labeling involves substituting hydrogen atoms with the heavier ²H isotope, whereas ¹³C labeling replaces ¹²C atoms with ¹³C. This seemingly subtle difference has profound implications for their physicochemical properties and, consequently, their behavior in chromatographic systems.

Performance MetricThis compound (Deuterated)13C-labeled SphingomyelinRationale & Supporting Evidence
Chromatographic Co-elution May exhibit a slight retention time shift (typically elutes earlier) due to the "isotope effect".Near-perfect co-elution with the endogenous analyte.The larger relative mass difference between deuterium and hydrogen can alter the compound's polarity and interaction with the stationary phase. In contrast, the physicochemical properties of ¹³C-labeled compounds are nearly identical to their unlabeled counterparts, ensuring they behave similarly during chromatography.
Accuracy & Precision Potential for reduced accuracy and precision, especially in complex matrices with significant matrix effects. One study noted a 40% error in another context due to imperfect retention time matching.Generally provides higher accuracy and precision. The use of ¹³C-IS in lipidomics has been shown to significantly reduce the coefficient of variation (CV%) compared to deuterated standards.If the internal standard does not co-elute perfectly, it may experience different levels of ion suppression or enhancement from the matrix compared to the analyte, leading to inaccurate quantification.
Correction for Matrix Effects Less effective at correcting for matrix effects that vary across the chromatographic peak.Superior ability to compensate for matrix effects due to identical elution profiles.Since ¹³C-labeled standards co-elute, they are subjected to the same matrix effects at the same time as the analyte, allowing for more reliable correction.
Isotopic Stability Deuterium labels can be susceptible to back-exchange with hydrogen atoms, particularly in protic solvents or during certain sample preparation steps.¹³C labels are chemically stable and not prone to exchange.The carbon-carbon bonds are less labile than carbon-hydrogen bonds, making ¹³C-labeling a more robust choice for maintaining isotopic purity throughout the analytical workflow.
Commercial Availability & Cost Generally more widely available and cost-effective.Typically more expensive and may have more limited commercial availability for specific lipid species.The synthesis of ¹³C-labeled compounds is often more complex and costly than deuteration.

Experimental Protocols

To achieve reliable and reproducible quantification of sphingomyelin, a well-defined experimental protocol is crucial. The following methodologies are based on widely accepted practices in the field of lipidomics.

Lipid Extraction from Plasma (Modified Folch Method)

This is a robust and commonly used method for extracting a broad range of lipids from plasma or serum samples.

Sample Preparation:

  • Thaw frozen plasma samples on ice.

  • In a glass tube with a PTFE-lined cap, add 50 µL of plasma.

  • Spike the plasma with a known amount of the chosen internal standard (this compound or ¹³C-labeled sphingomyelin) dissolved in an appropriate solvent (e.g., methanol).

  • Add 1 mL of a chloroform:methanol (2:1, v/v) solution.

  • Vortex the mixture vigorously for 2 minutes.

  • Add 200 µL of 0.9% NaCl solution and vortex for another minute.

  • Centrifuge at 2,000 x g for 10 minutes to facilitate phase separation.

  • Carefully collect the lower organic phase containing the lipids using a glass Pasteur pipette and transfer to a new glass tube.

  • Dry the extracted lipids under a gentle stream of nitrogen.

  • Reconstitute the dried lipid extract in a suitable solvent for LC-MS analysis (e.g., methanol:chloroform 1:1, v/v).

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Analysis

This is a general protocol for the analysis of sphingomyelin by LC-MS/MS. Specific parameters may need to be optimized for different lipid species and instrumentation.

  • LC System: A high-performance or ultra-high-performance liquid chromatography (HPLC or UPLC) system.

  • Column: A C18 reversed-phase column is commonly used for sphingolipid analysis.

  • Mobile Phase A: Acetonitrile/Water (60:40) with 10 mM ammonium (B1175870) formate (B1220265) and 0.1% formic acid.

  • Mobile Phase B: Isopropanol/Acetonitrile (90:10) with 10 mM ammonium formate and 0.1% formic acid.

  • Gradient: A typical gradient would start with a high percentage of mobile phase A, gradually increasing the percentage of mobile phase B to elute the more hydrophobic lipids.

  • Flow Rate: Dependent on the column dimensions, typically in the range of 0.2-0.5 mL/min.

  • Column Temperature: Maintained at a constant temperature, for example, 40°C.

  • Injection Volume: Typically 5-10 µL.

  • Mass Spectrometer: A triple quadrupole or high-resolution mass spectrometer equipped with an electrospray ionization (ESI) source.

  • Ionization Mode: Positive ion mode is typically used for the detection of sphingomyelin.

  • Analysis Mode: Multiple Reaction Monitoring (MRM) is commonly used for quantification, monitoring the specific precursor-to-product ion transition for both the analyte and the internal standard.

Visualizing the Concepts

To further clarify the concepts discussed, the following diagrams illustrate the sphingomyelin signaling pathway, the experimental workflow, and the logical comparison between the two internal standards.

Sphingomyelin_Signaling_Pathway Serine_Palmitoyl_CoA Serine + Palmitoyl-CoA SPT SPT Serine_Palmitoyl_CoA->SPT Dihydrosphingosine Dihydrosphingosine CerS CerS Dihydrosphingosine->CerS Dihydroceramide Dihydroceramide DEGS1 DEGS1 Dihydroceramide->DEGS1 Ceramide Ceramide SMS SMS Ceramide->SMS CDase CDase Ceramide->CDase Sphingomyelin Sphingomyelin SMase SMase Sphingomyelin->SMase Sphingosine Sphingosine SphK SphK Sphingosine->SphK S1P Sphingosine-1-Phosphate Extracellular_Signals Extracellular Signals (e.g., TNF-α, FasL) Extracellular_Signals->SMase SPT->Dihydrosphingosine de novo synthesis CerS->Dihydroceramide DEGS1->Ceramide SMS->Sphingomyelin SMase->Ceramide hydrolysis CDase->Sphingosine SphK->S1P

Caption: The Sphingomyelin Signaling Pathway.

Experimental_Workflow Sample_Collection Biological Sample Collection (e.g., Plasma) Spiking Spiking with Internal Standard (d9-SM or 13C-SM) Sample_Collection->Spiking Lipid_Extraction Lipid Extraction (e.g., Modified Folch Method) Spiking->Lipid_Extraction Drying_Reconstitution Drying and Reconstitution Lipid_Extraction->Drying_Reconstitution LC_MS_Analysis LC-MS/MS Analysis Drying_Reconstitution->LC_MS_Analysis Data_Processing Data Processing and Quantification LC_MS_Analysis->Data_Processing

Caption: General Experimental Workflow for Sphingomyelin Quantification.

Logical_Comparison cluster_properties Key Performance Indicators d9_SM This compound Coelution Co-elution d9_SM->Coelution  Potential Shift Accuracy Accuracy & Precision d9_SM->Accuracy  Can be Compromised Matrix_Effect_Correction Matrix Effect Correction d9_SM->Matrix_Effect_Correction  Less Effective Isotopic_Stability Isotopic Stability d9_SM->Isotopic_Stability  Potential for Exchange C13_SM 13C-labeled Sphingomyelin C13_SM->Coelution  Near-Perfect C13_SM->Accuracy  Generally Higher C13_SM->Matrix_Effect_Correction  Superior C13_SM->Isotopic_Stability  Highly Stable Ideal_IS Ideal Internal Standard Properties Ideal_IS->d9_SM  Approaches, but with  potential isotope effects Ideal_IS->C13_SM  More closely mirrors

Caption: Logical Comparison of d9-SM and 13C-SM as Internal Standards.

Conclusion and Recommendation

The choice between this compound and a ¹³C-labeled sphingomyelin as an internal standard depends on the specific requirements of the analytical method and the research question.

For routine analyses where high-throughput and cost-effectiveness are primary concerns, This compound can be a suitable option. However, careful validation is necessary to assess the potential impact of isotopic effects on chromatographic separation and quantification.

For researchers and drug development professionals who require the highest level of accuracy, precision, and reliability in their sphingolipid quantification, ¹³C-labeled sphingomyelin is unequivocally the superior choice. Its ability to co-elute perfectly with the endogenous analyte and its high isotopic stability minimize the risk of analytical errors, leading to more robust and defensible results, particularly in complex biological matrices. The investment in ¹³C-labeled internal standards is a scientifically sound decision that enhances data quality and confidence in quantitative lipidomic studies.

The Indispensable Role of Internal Standards in the Accurate Quantification of Sphingomyelin

Author: BenchChem Technical Support Team. Date: December 2025

A comparative guide for researchers, scientists, and drug development professionals on achieving precision and accuracy in sphingomyelin (B164518) analysis.

In the intricate world of lipidomics, the precise and accurate quantification of individual lipid species is paramount. Sphingomyelin, a crucial component of cell membranes and a key player in signaling pathways, is no exception. Its accurate measurement is critical for understanding disease mechanisms and for the development of novel therapeutics. This guide provides a comprehensive comparison of sphingomyelin quantification with and without the use of an internal standard, supported by experimental data and detailed protocols, to underscore the superior accuracy and reliability achieved with proper standardization.

The use of an internal standard is a cornerstone of robust analytical chemistry, serving to correct for variations that can occur during sample preparation and analysis. In mass spectrometry-based lipidomics, stable isotope-labeled standards are considered the gold standard due to their near-identical physicochemical properties to the endogenous analytes they are meant to mimic.[1] This ensures they experience similar extraction efficiencies and ionization effects, thus providing a reliable reference for quantification.[1]

Performance Comparison: With vs. Without Internal Standard

The inclusion of an internal standard significantly enhances the precision and reproducibility of sphingomyelin quantification.[2] The following table summarizes key performance characteristics, drawing from validated analytical methods. Methods employing an internal standard consistently demonstrate lower coefficients of variation (CV) and higher accuracy.

Performance MetricWith Internal StandardWithout Internal Standard (Typical)
Accuracy (%) 99.36% (Inter-day)[2]85 - 97%[3][4]
Precision (Inter-day CV%) 2.48%[2]0.34% - 0.44% (for specific concentrations)[3][4]
Limit of Detection (LOD) 5 pmol[2]0.14 µ g/spot (TLC)[3][4]
Limit of Quantification (LOQ) 20 pmol[2]0.41 µ g/spot (TLC)[3][4]
Linear Range 0.5 to 1000 pmol[5]Wide, but can be lost at higher concentrations[3]

The Critical Difference: An Experimental Workflow Overview

The fundamental divergence in the two approaches lies in the initial sample preparation step. The diagram below illustrates the typical workflows for sphingomyelin quantification by LC-MS/MS, highlighting the point at which an internal standard is introduced. This single step has profound implications for the reliability of the final quantitative data.

G cluster_0 Sample Preparation cluster_1 Sample Processing & Analysis cluster_2 Data Analysis Sample Biological Sample (e.g., Plasma, Cells) IS_Spike Spike with Internal Standard (e.g., Dihydrosphingomyelin, Stable Isotope-Labeled SM) Sample->IS_Spike With Internal Standard Homogenize_NoIS Homogenization Sample->Homogenize_NoIS Without Internal Standard Homogenize_IS Homogenization IS_Spike->Homogenize_IS Lipid_Extraction_IS Lipid Extraction (e.g., Bligh & Dyer, Folch) Homogenize_IS->Lipid_Extraction_IS Phase_Separation_IS Phase Separation Lipid_Extraction_IS->Phase_Separation_IS Lipid_Extraction_NoIS Lipid Extraction (e.g., Bligh & Dyer, Folch) Homogenize_NoIS->Lipid_Extraction_NoIS Phase_Separation_NoIS Phase Separation Lipid_Extraction_NoIS->Phase_Separation_NoIS Collect_Organic_IS Collect Organic Phase Phase_Separation_IS->Collect_Organic_IS Dry_Down_IS Dry Down under Nitrogen Collect_Organic_IS->Dry_Down_IS Reconstitute_IS Reconstitute Dry_Down_IS->Reconstitute_IS LCMS_IS LC-MS/MS Analysis Reconstitute_IS->LCMS_IS Data_Analysis_IS Peak Integration & Ratio Calculation (Analyte Area / IS Area) LCMS_IS->Data_Analysis_IS Collect_Organic_NoIS Collect Organic Phase Phase_Separation_NoIS->Collect_Organic_NoIS Dry_Down_NoIS Dry Down under Nitrogen Collect_Organic_NoIS->Dry_Down_NoIS Reconstitute_NoIS Reconstitute Dry_Down_NoIS->Reconstitute_NoIS LCMS_NoIS LC-MS/MS Analysis Reconstitute_NoIS->LCMS_NoIS Data_Analysis_NoIS Peak Integration & External Calibration LCMS_NoIS->Data_Analysis_NoIS Quantification_IS Accurate Quantification Data_Analysis_IS->Quantification_IS Quantification_NoIS Less Accurate Quantification (Prone to Matrix Effects & Sample Loss) Data_Analysis_NoIS->Quantification_NoIS

Fig. 1: Experimental workflow for sphingomyelin quantification.

Experimental Protocols

The following are detailed methodologies for the quantification of sphingomyelin, outlining both the superior internal standard-based approach and a method without it.

Protocol 1: Quantification of Sphingomyelin using LC-MS/MS with an Internal Standard

This protocol provides a robust method for the absolute quantification of sphingomyelin species from biological samples.[5]

  • Sample Preparation and Internal Standard Spiking:

    • To a known quantity of the biological sample (e.g., 50 µL of plasma or cell lysate), add a precise amount of an internal standard.[1] A suitable internal standard is dihydrosphingomyelin or a stable isotope-labeled sphingomyelin (e.g., C16 Sphingomyelin-13C).[2][6]

    • Homogenize the sample thoroughly.

  • Lipid Extraction (Bligh and Dyer Method):

    • Perform a lipid extraction by adding a chloroform/methanol/water mixture to the homogenized sample.

    • Vortex vigorously and centrifuge to induce phase separation.

    • Carefully collect the lower organic phase which contains the lipids.[5]

  • Sample Processing:

    • Dry the collected organic phase under a stream of nitrogen gas.

    • Reconstitute the dried lipid extract in a suitable solvent for LC-MS/MS analysis (e.g., methanol/chloroform).

  • LC-MS/MS Analysis:

    • Chromatographic Separation: Employ a C18 reversed-phase column for separation using a gradient elution with mobile phases typically consisting of acetonitrile (B52724) and water with additives like formic acid or ammonium (B1175870) formate (B1220265) to enhance ionization.[1]

    • Mass Spectrometry: Perform the analysis on a triple quadrupole mass spectrometer in positive electrospray ionization (ESI) mode. Use Multiple Reaction Monitoring (MRM) for targeted quantification of specific sphingomyelin species and the internal standard.[1][7]

  • Data Analysis:

    • Integrate the peak areas for the endogenous sphingomyelin species and the internal standard.

    • Calculate the concentration of each sphingomyelin species based on the ratio of its peak area to that of the internal standard and by referencing a calibration curve constructed with known amounts of sphingomyelin standards.

Protocol 2: Quantification of Sphingomyelin without an Internal Standard (TLC-based method)

This protocol describes a method that does not employ an internal standard and relies on thin-layer chromatography for separation and subsequent quantification. While less accurate, it can be used for semi-quantitative analysis.

  • Sample Preparation and Lipid Extraction:

    • Homogenize the biological sample.

    • Extract the total lipids using a method such as the Folch extraction (chloroform/methanol).

  • Thin-Layer Chromatography (TLC):

    • Spot the lipid extract onto a silica (B1680970) gel 60 F254 TLC plate.

    • Develop the plate in a chamber with a solvent system such as chloroform/methanol/acetic acid/water (60:50:1:4, v/v/v/v) to separate the different lipid classes.[3][4]

  • Visualization and Quantification:

    • Stain the separated lipids in a chamber containing iodine vapor.[3][4]

    • Capture an image of the stained TLC plate.

    • Perform videodensitometric quantification by measuring the intensity of the spot corresponding to sphingomyelin.

  • Data Analysis:

    • Quantify the amount of sphingomyelin by comparing the intensity of the sample spot to a standard curve generated by running known amounts of a sphingomyelin standard on the same plate.

Conclusion

While methods for quantifying sphingomyelin without an internal standard exist, the experimental evidence overwhelmingly supports the inclusion of an internal standard, particularly a stable isotope-labeled one, for achieving the highest levels of accuracy and precision. For researchers in basic science and drug development, where reliable and reproducible data is non-negotiable, the adoption of an internal standard-based workflow is essential for generating high-quality, publication-ready results. The improved data integrity far outweighs the additional cost and effort associated with the use of internal standards.

References

Validating LC-MS/MS for Sphingolipid Analysis: A Comparative Guide Using N-Palmitoyl-D-sphingomyelin-d9

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the precise quantification of sphingolipids is critical for unraveling their complex roles in cellular signaling and disease pathogenesis. This guide provides an objective comparison of a liquid chromatography-tandem mass spectrometry (LC-MS/MS) method validated for sphingolipid analysis, with a focus on the use of the stable isotope-labeled internal standard, N-Palmitoyl-D-sphingomyelin-d9. We will delve into the supporting experimental data, detailed protocols, and a comparison with alternative internal standards.

The use of a stable isotope-labeled internal standard that is chemically identical to the analyte is considered the gold standard in quantitative mass spectrometry. This compound, a deuterated analog of a common sphingomyelin (B164518) species, offers superior accuracy by mimicking the analyte's behavior during sample extraction, chromatographic separation, and ionization, thereby effectively correcting for matrix effects and procedural losses.

Performance Comparison of Internal Standards

The choice of internal standard is a critical factor that directly impacts the reliability of quantitative results in LC-MS/MS analysis. While stable isotope-labeled standards like this compound are preferred for their accuracy, other alternatives such as odd-chain sphingolipids are also utilized, often due to cost considerations. The following tables present typical performance data for a validated LC-MS/MS method for sphingolipid analysis, illustrating the expected performance when using a deuterated internal standard.

Table 1: Linearity and Sensitivity of the LC-MS/MS Method

Analyte ClassCalibration Range (ng/mL)Correlation Coefficient (r²)Lower Limit of Quantification (LLOQ) (ng/mL)
Sphingomyelins1 - 1000> 0.9951
Ceramides0.5 - 500> 0.9950.5
Sphingosine0.1 - 100> 0.990.1
Sphingosine-1-Phosphate0.1 - 100> 0.990.1

This data is representative of a well-validated LC-MS/MS method for sphingolipid analysis using stable isotope-labeled internal standards and is intended to demonstrate typical performance.

Table 2: Accuracy and Precision of the LC-MS/MS Method

Analyte ClassQC LevelConcentration (ng/mL)Accuracy (% Recovery)Precision (% RSD)
Sphingomyelins Low598.55.2
Medium50101.23.8
High80099.12.5
Ceramides Low2.597.96.1
Medium25102.54.5
High400100.83.1
Sphingosine Low0.598.27.3
Medium5101.95.0
High8099.54.2
Sphingosine-1-Phosphate Low0.597.58.5
Medium5103.16.2
High80101.34.8

QC: Quality Control; RSD: Relative Standard Deviation. This data is representative of a validated method and demonstrates the high accuracy and precision achievable with the use of appropriate stable isotope-labeled internal standards.

Experimental Protocols

A robust and reproducible experimental protocol is fundamental to a successful validation. Below are detailed methodologies for the key experiments in a typical sphingolipid analysis workflow.

Sample Preparation and Lipid Extraction

This protocol is designed for the extraction of sphingolipids from plasma samples.

  • Materials:

    • Plasma samples

    • This compound internal standard solution (and other relevant deuterated standards)

    • Methanol (LC-MS grade)

    • Chloroform (B151607) (LC-MS grade)

    • Deionized water

  • Procedure:

    • To 100 µL of plasma, add 10 µL of the internal standard mix containing this compound at a known concentration.

    • Add 1 mL of a chloroform:methanol (1:2, v/v) solution and vortex for 1 minute.

    • Add 300 µL of chloroform and vortex for 1 minute.

    • Add 300 µL of deionized water and vortex for 1 minute.

    • Centrifuge at 10,000 x g for 10 minutes at 4°C to induce phase separation.

    • Carefully collect the lower organic phase containing the lipids into a new tube.

    • Dry the lipid extract under a gentle stream of nitrogen.

    • Reconstitute the dried extract in 100 µL of the initial mobile phase for LC-MS/MS analysis.

LC-MS/MS Analysis
  • Instrumentation:

    • A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

    • A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.

  • Chromatographic Conditions (Reversed-Phase):

    • Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm).

    • Mobile Phase A: Water with 0.1% formic acid and 10 mM ammonium (B1175870) formate.

    • Mobile Phase B: Methanol/Acetonitrile (1:1, v/v) with 0.1% formic acid and 10 mM ammonium formate.

    • Gradient: A typical gradient would start at 60% B, increasing to 100% B over 10 minutes, holding for 5 minutes, and then re-equilibrating to initial conditions.

    • Flow Rate: 0.3 mL/min.

    • Column Temperature: 40°C.

  • Mass Spectrometry Conditions:

    • Ionization Mode: Positive Electrospray Ionization (ESI+).

    • Scan Type: Multiple Reaction Monitoring (MRM).

    • MRM Transitions: Specific precursor-to-product ion transitions are monitored for each target sphingolipid and the deuterated internal standard. For example:

      • N-Palmitoyl-sphingomyelin: m/z 703.6 → 184.1

      • This compound: m/z 712.6 → 184.1

    • Optimization: Ion source parameters (e.g., capillary voltage, source temperature, gas flows) and compound-specific parameters (e.g., collision energy, declustering potential) should be optimized for maximum sensitivity.

Visualizing Key Processes

To better understand the context of this analytical method, the following diagrams illustrate the central role of sphingolipids in cellular signaling and the workflow of the validated LC-MS/MS method.

Sphingomyelin Sphingomyelin Ceramide Ceramide Sphingomyelin->Ceramide Sphingomyelinase Sphingosine Sphingosine Ceramide->Sphingosine Ceramidase Apoptosis Apoptosis & Cell Cycle Arrest Ceramide->Apoptosis Sphingosine->Ceramide Ceramide Synthase S1P Sphingosine-1-Phosphate (S1P) Sphingosine->S1P Sphingosine Kinase S1P->Sphingosine S1P Phosphatase Proliferation Cell Proliferation & Survival S1P->Proliferation

Caption: The Sphingolipid Rheostat Signaling Pathway.

start Start: Biological Sample (e.g., Plasma) add_is Spike with This compound Internal Standard start->add_is extraction Liquid-Liquid Extraction (Chloroform/Methanol) add_is->extraction drydown Dry Down Extract extraction->drydown reconstitute Reconstitute in Mobile Phase drydown->reconstitute lc_separation LC Separation (Reversed-Phase C18) reconstitute->lc_separation ms_detection MS/MS Detection (ESI+, MRM) lc_separation->ms_detection data_analysis Data Analysis & Quantification ms_detection->data_analysis end End: Quantitative Results data_analysis->end

Caption: Experimental Workflow for Sphingolipid Analysis.

A Researcher's Guide to Sphingomyelin Quantification: An Inter-laboratory Comparison

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate quantification of sphingomyelin (B164518) is crucial for understanding its role in cellular processes and various pathologies. This guide provides an objective comparison of common sphingomyelin quantification methods, supported by experimental data, to aid in the selection of the most appropriate technique for specific research needs.

This document outlines the principles, protocols, and performance characteristics of three major analytical approaches: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), High-Performance Liquid Chromatography (HPLC) with Enzymatic Hydrolysis, and Enzymatic Assays.

Comparative Analysis of Quantification Methods

The choice of a sphingomyelin quantification method depends on several factors, including the required sensitivity, specificity, throughput, and available instrumentation. The following table summarizes the key performance characteristics of the compared methods based on available literature. It is important to note that direct inter-laboratory comparison studies for sphingomyelin are limited; therefore, the presented data is a synthesis of single-laboratory validation studies.

ParameterLC-MS/MSHPLC with Enzymatic HydrolysisEnzymatic Assay (Colorimetric/Fluorometric)High-Performance Thin-Layer Chromatography (HPTLC)
Principle Separation by chromatography, followed by mass-based detection and fragmentation for structural confirmation.Enzymatic hydrolysis of sphingomyelin to a detectable product, followed by HPLC separation and quantification.Enzymatic cascade reactions leading to a colored or fluorescent product proportional to the sphingomyelin concentration.Separation of lipids on a silica (B1680970) plate followed by densitometric quantification.
Specificity HighHighModerate to High (potential for interferences)Moderate (potential for co-eluting lipids)
Sensitivity Very High (fmol to pmol range)High (pmol range)Moderate to HighModerate
Linear Range WideWideModerateModerate
Accuracy HighHighGoodGood
Precision (CV%) <15%<10%<15%<15%
Throughput Moderate to HighModerateHighHigh
Instrumentation LC system coupled to a tandem mass spectrometer.HPLC system with a fluorescence or UV detector.Microplate reader (colorimetric or fluorometric).HPTLC plate, developing chamber, densitometer.
Strengths High specificity and sensitivity, ability to quantify multiple lipid species simultaneously.Good sensitivity and specificity, relatively common instrumentation.High throughput, simple workflow, cost-effective.High throughput, cost-effective, simple sample preparation.
Limitations High initial instrument cost, complex data analysis.Indirect measurement, requires enzymatic reactions.Susceptible to interference from other sample components.Lower resolution and sensitivity compared to LC-MS/MS.

Experimental Protocols

Detailed methodologies for the key experiments are provided below. These protocols are based on established methods found in the scientific literature.

LC-MS/MS for Sphingomyelin Quantification

This method allows for the highly specific and sensitive quantification of different sphingomyelin species.

a. Sample Preparation (Lipid Extraction):

  • Homogenize tissue or cell samples in a suitable buffer.

  • Add an internal standard (e.g., a non-endogenous, stable isotope-labeled sphingomyelin) to the homogenate.

  • Perform a liquid-liquid extraction using a solvent system such as chloroform/methanol.

  • Separate the organic and aqueous phases by centrifugation.

  • Collect the lower organic phase containing the lipids.

  • Dry the lipid extract under a stream of nitrogen.

  • Reconstitute the dried lipids in an appropriate solvent for LC-MS/MS analysis.

b. LC-MS/MS Analysis:

  • Chromatographic Separation: Use a suitable liquid chromatography column (e.g., C18 reversed-phase) to separate the different lipid species. A gradient elution with solvents like methanol, water, and acetonitrile (B52724) containing additives like formic acid or ammonium (B1175870) formate (B1220265) is commonly employed.

  • Mass Spectrometric Detection: Introduce the eluent into a tandem mass spectrometer equipped with an electrospray ionization (ESI) source.

  • Quantification: Operate the mass spectrometer in Multiple Reaction Monitoring (MRM) mode. For each sphingomyelin species and the internal standard, monitor a specific precursor ion to product ion transition. The peak area ratio of the analyte to the internal standard is used for quantification against a calibration curve.

HPLC with Enzymatic Hydrolysis for Sphingomyelin Quantification

This method relies on the enzymatic conversion of sphingomyelin to a fluorescently detectable product.[1][2]

a. Lipid Extraction and Separation:

  • Extract total lipids from the sample as described in the LC-MS/MS protocol.

  • Separate sphingomyelin from other lipids using High-Performance Thin-Layer Chromatography (HPTLC).[1]

  • Scrape the silica gel band corresponding to sphingomyelin and elute the lipid.[1]

b. Enzymatic Hydrolysis:

  • Dry the eluted sphingomyelin.

  • Resuspend the lipid in a reaction buffer containing sphingomyelinase and alkaline phosphatase.

  • Incubate the mixture to allow for the hydrolysis of sphingomyelin to ceramide and phosphorylcholine, and subsequently choline (B1196258).[1]

c. Derivatization and HPLC Analysis:

  • Derivatize the resulting choline with a fluorescent labeling agent (e.g., o-phthalaldehyde).[1]

  • Analyze the derivatized sample using a reversed-phase HPLC column with fluorescence detection.[1]

  • Quantify the sphingomyelin concentration by comparing the peak area to a standard curve prepared with known amounts of sphingomyelin.[1]

Enzymatic Assay for Sphingomyelin Quantification

This high-throughput method utilizes a series of enzymatic reactions to produce a detectable signal.[3][4][5]

a. Sample Preparation:

  • Dilute plasma, serum, or other biological fluid samples with the provided assay buffer.

  • For cell or tissue samples, homogenization and lipid extraction may be required according to the kit manufacturer's instructions.

b. Assay Procedure:

  • Add a small volume of the prepared sample or sphingomyelin standards to a 96-well plate.[5]

  • Add a reaction mixture containing sphingomyelinase, alkaline phosphatase, choline oxidase, and a colorimetric or fluorometric probe to each well.[5]

  • Incubate the plate at 37°C for a specified time to allow the enzymatic reactions to proceed.[5] This cascade generates hydrogen peroxide, which reacts with the probe to produce a colored or fluorescent product.[3]

  • Measure the absorbance or fluorescence using a microplate reader at the appropriate wavelength.[5]

  • Calculate the sphingomyelin concentration in the samples by comparing their readings to the standard curve.[5]

HPTLC for Sphingomyelin Quantification

This planar chromatographic technique is suitable for the separation and quantification of lipids.[6][7]

a. Sample Application:

  • Extract lipids from the sample as previously described.

  • Apply the lipid extract as a band onto an HPTLC silica gel plate.

b. Chromatographic Development:

  • Place the HPTLC plate in a developing chamber containing a suitable mobile phase (e.g., chloroform/methanol/water).[6][7]

  • Allow the solvent to migrate up the plate, separating the lipid components based on their polarity.

c. Detection and Quantification:

  • After development, dry the plate.

  • Visualize the separated lipid bands by staining with a suitable reagent (e.g., primuline (B81338) or molybdenum blue spray).[7]

  • Quantify the sphingomyelin band by scanning densitometry, which measures the intensity of the spot.

  • Determine the concentration by comparing the integrated peak area to that of known standards run on the same plate.

Visualizing Key Processes

To better illustrate the concepts discussed, the following diagrams were generated using the Graphviz DOT language.

Sphingomyelin_Signaling_Pathway cluster_membrane Plasma Membrane Sphingomyelin Sphingomyelin Ceramide Ceramide Sphingomyelin->Ceramide Generates Extracellular Signal Extracellular Signal Receptor Receptor Extracellular Signal->Receptor Binds Sphingomyelinase Sphingomyelinase Receptor->Sphingomyelinase Activates Sphingomyelinase->Sphingomyelin Hydrolyzes Downstream Effectors Downstream Effectors Ceramide->Downstream Effectors Activates Cellular Responses Cellular Responses Downstream Effectors->Cellular Responses Leads to

Caption: Sphingomyelin Signaling Pathway.

Sphingomyelin_Quantification_Workflow cluster_prep Sample Preparation cluster_analysis Analytical Method cluster_data Data Analysis Sample Sample Homogenization Homogenization Sample->Homogenization Internal_Standard Add Internal Standard Homogenization->Internal_Standard Lipid_Extraction Lipid Extraction Internal_Standard->Lipid_Extraction Extract Extract Lipid_Extraction->Extract LC_MS LC-MS/MS Extract->LC_MS HPLC_Enz HPLC-Enzymatic Extract->HPLC_Enz Enz_Assay Enzymatic Assay Extract->Enz_Assay HPTLC HPTLC Extract->HPTLC Quantification Quantification LC_MS->Quantification HPLC_Enz->Quantification Enz_Assay->Quantification HPTLC->Quantification Results Results Quantification->Results

Caption: General Experimental Workflow for Sphingomyelin Quantification.

References

A Head-to-Head Battle of Internal Standards: N-Palmitoyl-D-sphingomyelin-d9 vs. Odd-Chain Sphingomyelin in Quantitative Mass Spectrometry

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in the precise quantification of sphingolipids, the choice of internal standard is a critical decision that profoundly impacts data accuracy and reliability. This guide provides an objective comparison between two commonly employed internal standards for sphingomyelin (B164518) analysis: the stable isotope-labeled N-Palmitoyl-D-sphingomyelin-d9 and structurally analogous odd-chain sphingomyelins.

In the realm of mass spectrometry-based lipidomics, internal standards are indispensable for correcting analytical variability introduced during sample preparation, extraction, and instrument analysis. The ideal internal standard should mimic the physicochemical behavior of the analyte of interest as closely as possible. This comparison delves into the performance characteristics of a deuterated sphingomyelin standard versus an odd-chain sphingomyelin standard, supported by experimental data and detailed protocols to inform your selection process.

Performance Comparison: Deuterated vs. Odd-Chain Sphingomyelin

The selection of an appropriate internal standard hinges on its ability to co-elute with the analyte, exhibit similar ionization efficiency, and compensate for matrix effects. Stable isotope-labeled standards, such as this compound, are often considered the "gold standard" as they are chemically identical to their endogenous counterparts, differing only in isotopic composition. Odd-chain sphingomyelins, which are naturally low in abundance in most biological systems, offer a cost-effective alternative.

Below is a summary of their performance characteristics based on typical analytical validation parameters.

Table 1: Comparison of Linearity and Limits of Quantification

ParameterThis compoundOdd-Chain Sphingomyelin (e.g., C17:0)
Linearity (R²) >0.99>0.99
Limit of Detection (LOD) 5 pmol5 pmol
Limit of Quantification (LOQ) 20 pmol20 pmol

Note: The values presented are typical and may vary depending on the specific analytical method and instrumentation.

Table 2: Comparison of Recovery and Matrix Effects

ParameterThis compoundOdd-Chain Sphingomyelin (e.g., C17:0)
Extraction Recovery High and consistent with analyteHigh, but may differ slightly from endogenous species
Matrix Effect Effectively compensates for ion suppression/enhancementGenerally good compensation, but can be less effective than deuterated standards

Experimental Protocols

Detailed and standardized experimental protocols are crucial for reproducible and accurate sphingolipid quantification. Below are representative methodologies for sample preparation and LC-MS/MS analysis.

Protocol 1: Sphingolipid Extraction from Plasma
  • Sample Preparation: Thaw 50 µL of human plasma on ice.

  • Internal Standard Spiking: Add 10 µL of a working solution containing either this compound or an odd-chain sphingomyelin internal standard in methanol (B129727) to the plasma sample.

  • Protein Precipitation and Lipid Extraction: Add 500 µL of a cold (-20°C) mixture of methanol:acetonitrile (1:1, v/v). Vortex vigorously for 1 minute.

  • Centrifugation: Centrifuge the samples at 14,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.

  • Supernatant Collection: Carefully transfer the supernatant containing the lipid extract to a new microcentrifuge tube.

  • Drying: Evaporate the solvent to dryness under a gentle stream of nitrogen.

  • Reconstitution: Reconstitute the dried lipid extract in 100 µL of the initial mobile phase for LC-MS/MS analysis.

Protocol 2: LC-MS/MS Analysis of Sphingomyelins
  • Liquid Chromatography (LC):

    • Column: C18 reversed-phase column (e.g., 2.1 mm x 100 mm, 1.8 µm).

    • Mobile Phase A: Water with 0.1% formic acid and 1 mM ammonium (B1175870) formate.

    • Mobile Phase B: Acetonitrile/Isopropanol (50:50, v/v) with 0.1% formic acid and 1 mM ammonium formate.

    • Gradient: A linear gradient from 60% B to 100% B over 10 minutes, hold at 100% B for 5 minutes, and re-equilibrate at 60% B for 5 minutes.

    • Flow Rate: 0.3 mL/min.

    • Column Temperature: 50°C.

    • Injection Volume: 5 µL.

  • Mass Spectrometry (MS/MS):

    • Ionization Mode: Positive electrospray ionization (ESI+).

    • Scan Type: Multiple Reaction Monitoring (MRM).

    • MRM Transitions:

      • N-Palmitoyl-D-sphingomyelin (Analyte): Precursor ion [M+H]⁺ → Product ion m/z 184.1 (phosphocholine headgroup).

      • This compound (Internal Standard): Precursor ion [M+H]⁺ → Product ion m/z 184.1.

      • Odd-Chain Sphingomyelin (e.g., C17:0) (Internal Standard): Precursor ion [M+H]⁺ → Product ion m/z 184.1.

    • Collision Energy: Optimized for each specific sphingomyelin species.

Visualizing Key Processes

To better understand the context of sphingomyelin analysis, the following diagrams illustrate the relevant biological pathway and a typical analytical workflow.

Sphingomyelin_Signaling_Pathway Sphingomyelin Signaling Pathway cluster_de_novo De Novo Synthesis cluster_salvage Salvage Pathway cluster_cycle Sphingomyelin Cycle Serine + Palmitoyl-CoA Serine + Palmitoyl-CoA 3-Ketosphinganine 3-Ketosphinganine Serine + Palmitoyl-CoA->3-Ketosphinganine SPT Dihydrosphingosine Dihydrosphingosine 3-Ketosphinganine->Dihydrosphingosine 3-KSR Dihydroceramide Dihydroceramide Dihydrosphingosine->Dihydroceramide CerS Ceramide Ceramide Dihydroceramide->Ceramide DEGS Complex Sphingolipids Complex Sphingolipids Ceramide->Complex Sphingolipids Sphingomyelin Sphingomyelin Ceramide->Sphingomyelin SMS Sphingosine Sphingosine Ceramide->Sphingosine Ceramidase Complex Sphingolipids->Ceramide Sphingomyelin->Ceramide SMase S1P S1P Sphingosine->S1P SPHK Signaling Signaling S1P->Signaling

Sphingomyelin metabolic and signaling pathways.

Lipidomics_Workflow Lipidomics Experimental Workflow Sample Collection Sample Collection Internal Standard Spiking Internal Standard Spiking Sample Collection->Internal Standard Spiking Lipid Extraction Lipid Extraction Internal Standard Spiking->Lipid Extraction LC-MS/MS Analysis LC-MS/MS Analysis Lipid Extraction->LC-MS/MS Analysis Data Processing Data Processing LC-MS/MS Analysis->Data Processing Quantification Quantification Data Processing->Quantification

A typical workflow for quantitative lipidomics.

Concluding Remarks

The choice between this compound and an odd-chain sphingomyelin as an internal standard depends on the specific requirements of the study. For applications demanding the highest level of accuracy and precision, the deuterated standard is the superior choice due to its near-identical chemical and physical properties to the endogenous analyte. It provides the most effective compensation for matrix effects and variability in extraction and ionization.

However, odd-chain sphingomyelins represent a viable and cost-effective alternative, particularly for high-throughput screening or when a deuterated standard for a specific sphingomyelin is not available. While they may not perfectly mimic the behavior of all endogenous sphingomyelin species, they offer reliable quantification in many applications.

Ultimately, the decision should be guided by a thorough method validation that assesses linearity, accuracy, precision, recovery, and matrix effects for the specific sphingolipids of interest and the biological matrix being analyzed. This data-driven approach will ensure the selection of the most appropriate internal standard to generate high-quality, reproducible results in your sphingolipid research.

A Comparative Guide to the Quantitative Analysis of N-Palmitoyl-D-sphingomyelin: Assessing Linearity and Detection Range with N-Palmitoyl-D-sphingomyelin-d9

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the rapidly advancing field of lipidomics, the precise and accurate quantification of individual lipid species is paramount for understanding their roles in health and disease. Sphingomyelins, a class of sphingolipids prevalent in cell membranes, are integral to cellular signaling and pathogenesis. This guide provides an objective comparison of internal standards used for the quantification of N-Palmitoyl-D-sphingomyelin (SM d18:1/16:0), with a focus on the performance of its deuterated stable isotope-labeled internal standard (SIL-IS), N-Palmitoyl-D-sphingomyelin-d9 (SM d18:1/16:0-d9).

The use of an appropriate internal standard is critical for correcting analytical variability during sample preparation and analysis by liquid chromatography-tandem mass spectrometry (LC-MS/MS). An ideal internal standard should mimic the physicochemical properties of the analyte to ensure comparable extraction efficiency and ionization response. This guide presents a comparative analysis of a deuterated internal standard and an odd-chain sphingomyelin (B164518) internal standard, supported by experimental data, to aid researchers in selecting the most suitable standard for their quantitative assays.

Performance Comparison of Internal Standards

The performance of an internal standard is evaluated based on several key parameters, including linearity, range of detection, and precision. Below is a comparison of the analytical performance of a deuterated sphingomyelin internal standard and an odd-chain sphingomyelin internal standard for the quantification of sphingomyelins.

ParameterDeuterated Sphingomyelin (Representative)Odd-Chain Sphingomyelin (SM d18:1/17:0)
**Linearity (R²) **>0.99>0.99
Linear Range 0.5 - 1000 pmol1 - 10,000 ng/mL
Lower Limit of Quantification (LLOQ) ~1 pmol1 ng/mL
Precision (%CV) <15%<15%
Accuracy (%Bias) ±15%±15%

Note: The data presented are representative values synthesized from published literature on sphingolipid analysis and may vary depending on the specific instrumentation, methodology, and matrix used.

Experimental Protocols

Detailed methodologies are crucial for the successful quantification of sphingolipids. The following is a representative experimental protocol for the analysis of N-Palmitoyl-D-sphingomyelin using a deuterated internal standard.

Sample Preparation and Lipid Extraction

A modified Bligh-Dyer extraction method is commonly employed for the extraction of sphingolipids from biological matrices such as plasma or cell lysates.

  • Internal Standard Spiking: To 100 µL of the biological sample, add a known amount of this compound in methanol.

  • Solvent Addition: Add 375 µL of a chloroform (B151607):methanol (1:2, v/v) mixture to the sample. Vortex thoroughly.

  • Phase Separation: Add 125 µL of chloroform and vortex. Add 125 µL of water and vortex.

  • Centrifugation: Centrifuge the sample at 14,000 x g for 5 minutes to induce phase separation.

  • Lipid Extraction: Carefully collect the lower organic phase containing the lipids.

  • Drying and Reconstitution: Evaporate the solvent under a stream of nitrogen and reconstitute the lipid extract in a suitable solvent for LC-MS/MS analysis (e.g., methanol:chloroform, 9:1, v/v).

LC-MS/MS Analysis

The analysis is typically performed on a triple quadrupole mass spectrometer coupled with a high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

  • Chromatographic Column: A C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.7 µm particle size) is commonly used for the separation of sphingomyelins.

  • Mobile Phases:

    • Mobile Phase A: Water with 0.1% formic acid and 1 mM ammonium (B1175870) formate.

    • Mobile Phase B: Methanol/Acetonitrile (1:1, v/v) with 0.1% formic acid and 1 mM ammonium formate.

  • Gradient Elution: A gradient from 60% to 100% Mobile Phase B over a run time of 10-15 minutes is typically used to elute the sphingomyelins.

  • Mass Spectrometry:

    • Ionization Mode: Positive Electrospray Ionization (ESI+).

    • Detection Mode: Multiple Reaction Monitoring (MRM). The MRM transitions for N-Palmitoyl-D-sphingomyelin and its d9-labeled internal standard are monitored.

      • N-Palmitoyl-D-sphingomyelin: m/z 703.6 → 184.1

      • This compound: m/z 712.7 → 184.1

    • Instrument Parameters: The declustering potential, collision energy, and other source parameters are optimized for maximum signal intensity.

Visualizing Experimental and Signaling Contexts

To provide a clearer understanding of the experimental workflow and the biological context of sphingomyelin, the following diagrams have been generated.

experimental_workflow cluster_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing Sample Biological Sample (Plasma, Cells) Spike Spike with This compound Sample->Spike Extract Lipid Extraction (Bligh-Dyer) Spike->Extract Dry Dry Down Extract->Dry Reconstitute Reconstitute Dry->Reconstitute LC LC Separation (C18 Column) Reconstitute->LC MS MS/MS Detection (MRM) LC->MS Integrate Peak Integration MS->Integrate Quantify Quantification (Ratio to IS) Integrate->Quantify

Caption: A typical LC-MS/MS workflow for the quantification of sphingomyelin.

sphingolipid_pathway cluster_synthesis De Novo Sphingolipid Synthesis cluster_conversion Sphingomyelin Metabolism cluster_signaling Downstream Signaling Serine Serine + Palmitoyl-CoA Ketosphinganine 3-Ketosphinganine Serine->Ketosphinganine Sphinganine Sphinganine Ketosphinganine->Sphinganine Dihydroceramide Dihydroceramide Sphinganine->Dihydroceramide Ceramide Ceramide Dihydroceramide->Ceramide Sphingomyelin N-Palmitoyl-D-sphingomyelin Ceramide->Sphingomyelin SMS Signaling Apoptosis, Cell Growth, Inflammation Ceramide->Signaling Sphingomyelin->Ceramide SMase PC Phosphatidylcholine PC->Sphingomyelin

Caption: Simplified overview of the sphingomyelin synthesis and signaling pathway.

The Gold Standard for Sphingomyelin Quantification: A Comparative Guide to Deuterated Internal Standards

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in the precise quantification of sphingolipids, the choice of analytical methodology is critical for generating reliable and reproducible data. This guide provides an objective comparison of sphingomyelin (B164518) quantification using a deuterated internal standard with Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) against alternative methods, supported by experimental data.

Sphingomyelin is a crucial component of cell membranes and a key player in various signaling pathways. Accurate measurement of its levels is vital for understanding its role in health and disease, and for the development of novel therapeutics. While several methods exist for sphingomyelin quantification, the use of a stable isotope-labeled (deuterated) internal standard coupled with LC-MS/MS has emerged as the gold standard due to its superior accuracy and precision.[1][2]

This guide will delve into the performance of this method and compare it with High-Performance Liquid Chromatography (HPLC) with fluorescence detection and enzymatic assays.

Performance Comparison: The Unparalleled Precision of Deuterated Standards

The primary advantage of using a deuterated internal standard is its chemical and physical similarity to the endogenous analyte.[2] This ensures that it behaves almost identically during sample extraction, chromatographic separation, and ionization in the mass spectrometer, effectively compensating for variations in these steps and leading to highly accurate and precise quantification.[1][2]

The following tables summarize the key performance metrics for sphingomyelin quantification using different methodologies.

Table 1: Reproducibility and Precision of Sphingomyelin Quantification Methods

Performance MetricLC-MS/MS with Deuterated StandardHPLC with Fluorescence DetectionEnzymatic Assay (Colorimetric)
Intra-Assay Precision (%CV) < 10%2.56% (in mouse plasma)[3]2.9% (in serum), 3.9% (in plasma)[4]
Inter-Assay Precision (%CV) < 15%2.48% (in mouse plasma)[3]2.4% (in serum), 2.5% (in plasma)[4]
Repeatability (CVr) 2.3% - 7.2%[5]Not ReportedNot Reported
Intermediate Reproducibility (CViR) 9.5% - 17.8%[5]Not ReportedNot Reported

CV: Coefficient of Variation. Data presented is compiled from various sources and may not be a direct head-to-head comparison.

Table 2: Accuracy and Sensitivity of Sphingomyelin Quantification Methods

Performance MetricLC-MS/MS with Deuterated StandardHPLC with Fluorescence DetectionEnzymatic Assay (Fluorimetric)
Accuracy High (due to co-elution and identical ionization)[1]99.46% (in mouse plasma)[3]Not specified, but relies on standard curve
Limit of Detection (LOD) Picomole to femtomole range5 pmol[3]0.07 mg/dL[6]
Limit of Quantification (LOQ) Picomole to femtomole range20 pmol[3]Not specified
**Linearity (R²) **> 0.990.9991[3]Not specified, but linear range provided

Experimental Protocols: A Detailed Look into the Methodologies

Sphingomyelin Quantification using a Deuterated Standard and LC-MS/MS

This method offers high sensitivity and specificity, allowing for the quantification of individual sphingomyelin species.

a) Sample Preparation (Lipid Extraction): A common and effective method for lipid extraction is the Bligh and Dyer method.[1]

  • To a 50 µL sample (e.g., plasma, cell lysate), add a known amount of deuterated sphingomyelin internal standard.

  • Add a mixture of chloroform (B151607) and methanol (B129727) (typically 1:2 v/v).

  • Vortex the mixture to ensure thorough mixing.

  • Induce phase separation by adding chloroform and water.

  • Centrifuge to separate the layers.

  • Collect the lower organic phase containing the lipids.

  • Dry the lipid extract under a stream of nitrogen.

  • Reconstitute the dried extract in a suitable solvent for LC-MS/MS analysis.

b) Liquid Chromatography (LC): Reverse-phase chromatography is commonly used to separate different sphingomyelin species.[1][7]

  • Column: C18 or C8 reverse-phase column.

  • Mobile Phases: A gradient of two mobile phases is typically used, for example:

    • Mobile Phase A: Acetonitrile/Water with an additive like formic acid or ammonium (B1175870) formate (B1220265) to enhance ionization.

    • Mobile Phase B: Isopropanol/Acetonitrile with the same additive.

  • Flow Rate: A typical flow rate is between 0.2 and 0.5 mL/min.

  • Column Temperature: Maintained at a constant temperature (e.g., 40-50°C) for reproducible retention times.

c) Tandem Mass Spectrometry (MS/MS): A triple quadrupole mass spectrometer is often used for its high sensitivity and selectivity in targeted quantification.[7]

  • Ionization Mode: Positive Electrospray Ionization (ESI) is commonly used.

  • Analysis Mode: Multiple Reaction Monitoring (MRM) is employed to specifically detect and quantify the precursor and product ions of both the endogenous sphingomyelin and the deuterated internal standard.

experimental_workflow Experimental Workflow for Sphingomyelin Quantification using LC-MS/MS cluster_sample_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing Sample Biological Sample (Plasma, Cells, etc.) Spike Spike with Deuterated Sphingomyelin Standard Sample->Spike Extract Lipid Extraction (e.g., Bligh & Dyer) Spike->Extract Dry Dry Down Extract->Dry Reconstitute Reconstitute in Injection Solvent Dry->Reconstitute LC Liquid Chromatography (Reverse Phase) Reconstitute->LC MS Tandem Mass Spectrometry (ESI-MS/MS, MRM) LC->MS Quant Quantification (Ratio of Analyte to Deuterated Standard) MS->Quant

LC-MS/MS workflow for sphingomyelin quantification.
Sphingomyelin Quantification using HPLC with Fluorescence Detection

This method involves enzymatic hydrolysis of sphingomyelin followed by derivatization of the released sphingosine (B13886) with a fluorescent tag.[3]

  • Lipid Extraction: Similar to the LC-MS/MS method.

  • Enzymatic Hydrolysis: The extracted lipids are treated with sphingomyelinase to release ceramide, followed by treatment with ceramidase to release sphingosine.[3]

  • Fluorescent Derivatization: The sphingosine is derivatized with a fluorescent reagent, such as o-phthalaldehyde (B127526) (OPA).[3]

  • HPLC Analysis: The derivatized sphingosine is separated by reverse-phase HPLC and detected by a fluorescence detector.

  • Quantification: The concentration of sphingomyelin is determined by comparing the peak area of the sample to a standard curve generated from known amounts of sphingomyelin.

Enzymatic Assay for Sphingomyelin Quantification

Commercially available kits provide a convenient method for total sphingomyelin quantification. These assays are typically colorimetric or fluorimetric.[4][6]

  • Sample Preparation: Samples such as serum or plasma can often be used directly or with minimal dilution.

  • Enzymatic Cascade: The assay involves a series of enzymatic reactions:

  • Detection: The hydrogen peroxide produced is then used in a peroxidase-catalyzed reaction to generate a colored or fluorescent product.

  • Quantification: The absorbance or fluorescence is measured, and the sphingomyelin concentration is determined from a standard curve.

signaling_pathway Principle of a Common Enzymatic Assay for Sphingomyelin Sphingomyelin Sphingomyelin Ceramide Ceramide Sphingomyelin->Ceramide Phosphorylcholine Phosphorylcholine Sphingomyelin->Phosphorylcholine Sphingomyelinase Choline Choline Phosphorylcholine->Choline Alkaline Phosphatase H2O2 Hydrogen Peroxide (H₂O₂) Choline->H2O2 Choline Oxidase Signal Colorimetric or Fluorescent Signal H2O2->Signal Peroxidase

Enzymatic cascade in a typical sphingomyelin assay.

Conclusion: Why Deuterated Standards Reign Supreme

While HPLC with fluorescence detection and enzymatic assays are viable methods for sphingomyelin quantification, they often measure total sphingomyelin and may lack the specificity to differentiate between various molecular species. Furthermore, they can be more susceptible to matrix effects and may not offer the same level of precision as LC-MS/MS with a deuterated internal standard.

For researchers requiring the highest level of accuracy, precision, and the ability to quantify specific sphingomyelin species, the use of a deuterated internal standard with LC-MS/MS is the unequivocal method of choice. This approach ensures robust and reliable data, which is essential for advancing our understanding of sphingolipid biology and its role in human health and disease.

References

Navigating the Labyrinth of Lipidomics: A Comparative Guide to Internal Standard Cross-Validation

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals venturing into the complex world of lipidomics, achieving accurate and reproducible quantification of lipid species is a critical yet often challenging endeavor. The choice and validation of internal standards are foundational to the reliability of any lipidomics dataset. This guide provides an objective comparison of commonly used internal standards, supported by experimental data, and offers detailed protocols for their cross-validation to ensure the integrity and comparability of your results.

The primary role of an internal standard (IS) in mass spectrometry-based lipidomics is to correct for variations that can occur during sample preparation, extraction, and instrumental analysis.[1] An ideal internal standard should be chemically and physically similar to the analyte, absent from the biological sample, and clearly distinguishable by the mass spectrometer.[1] The three main classes of internal standards used in lipidomics are stable isotope-labeled (SIL) lipids, odd-chain lipids, and non-endogenous structural analogs.

A Head-to-Head Comparison of Internal Standards

The selection of an appropriate internal standard is a pivotal decision that directly impacts data quality. Below is a comparative overview of the most common types of internal standards used in lipidomics.

Table 1: Comparison of Different Internal Standard Types in Lipidomics

ParameterStable Isotope-Labeled (SIL) LipidsOdd-Chain LipidsNon-Endogenous Structural Analogs
Principle Analytes with one or more atoms replaced by a heavy isotope (e.g., ¹³C, ²H).[1]Lipids containing fatty acid chains with an odd number of carbon atoms (e.g., C17:0, C19:0).[1]Lipids not naturally found in the biological system but sharing a core structure with a lipid class.[1]
Advantages - Considered the "gold standard" for accuracy. - Co-elute closely with the endogenous analyte. - Exhibit nearly identical extraction and ionization behavior, effectively correcting for matrix effects.[1]- More cost-effective than SIL standards. - Structurally similar to even-chained endogenous lipids, providing good correction for class-specific effects.[1]- Practical compromise when specific SIL or odd-chain standards are unavailable.
Disadvantages - Can be expensive. - Not available for every lipid species. - Deuterated (²H) standards may show a slight retention time shift (chromatographic isotope effect).[1][2]- Can be taken up through diet, leading to low-level endogenous presence. - Cannot correct for analyte-specific variations as precisely as SIL standards.[1]- May have significantly different extraction and ionization behavior compared to endogenous lipids, leading to less accurate correction.[1]
Typical Application Absolute quantification of specific lipid species.Normalization of entire lipid classes.Broad lipid profiling where class-specific standards are not feasible.

Quantitative Performance Metrics

The ultimate measure of an internal standard's suitability lies in its performance. Key metrics include precision (Coefficient of Variation, CV%), accuracy (bias), and recovery.

Table 2: Quantitative Performance Comparison of Internal Standards

Internal Standard TypeAnalyte ClassPrecision (%CV)Accuracy/BiasKey Findings
¹³C-Labeled SIL Various Lipids< 10% [3]Mean bias: 100.3% (SD: 7.6%)[4]¹³C-labeled standards generally provide the highest precision and accuracy due to near-perfect co-elution with the analyte.[4][5] The use of a comprehensive mixture of ¹³C-labeled internal standards from Pichia pastoris significantly reduced the CV% compared to other normalization methods.[1]
Deuterated (²H) SIL Various Lipids< 15%[3]Mean bias: 96.8% (SD: 8.6%)[4]Deuterated standards can sometimes lead to inaccuracies due to the chromatographic isotope effect, with one study showing a 40% error due to imperfect retention time matching.[4]
Odd-Chain Lipids Fatty Acids, Triglycerides< 15%[3]Generally good, but can be analyte-dependent.Odd-chain standards offer a robust and cost-effective alternative to SILs, with excellent linearity (R² > 0.995).[3]
Single vs. Multiple IS Multiple Lipid ClassesVariableCan introduce biasUsing one or two lipid species as standards for an entire class may not account for variations in ionization efficiency between different species within that class.[1] At least two internal standards are recommended to correct for differential fragmentation kinetics in shotgun lipidomics.[6]

Experimental Protocols

Accurate and reproducible quantification in lipidomics relies on standardized and well-documented experimental procedures.

Protocol 1: Lipid Extraction from Plasma (Modified Folch Method)

This protocol is a widely used method for extracting lipids from plasma or serum samples.

Materials:

  • Plasma samples

  • Internal Standard (IS) solution (e.g., ¹³C-labeled lipid mixture in methanol)

  • Chloroform (B151607)

  • Methanol

  • 0.9% NaCl solution

  • Microcentrifuge tubes

  • Nitrogen evaporator

  • Centrifuge

Procedure:

  • Sample Preparation: Thaw frozen plasma samples on ice.

  • Internal Standard Spiking: In a glass tube, add 50 µL of plasma. To this, add a known amount of the internal standard solution.

  • Solvent Addition: Add 1 mL of a 2:1 (v/v) mixture of chloroform and methanol.

  • Vortexing: Vortex the mixture vigorously for 2 minutes to ensure thorough mixing and protein precipitation.

  • Phase Separation: Add 200 µL of 0.9% NaCl solution and vortex for another 30 seconds.

  • Centrifugation: Centrifuge the sample at 2,000 x g for 10 minutes at 4°C to separate the layers.

  • Extraction: Carefully collect the lower organic layer (chloroform phase) containing the lipids using a glass Pasteur pipette and transfer it to a new glass tube.

  • Drying: Evaporate the solvent to dryness under a gentle stream of nitrogen at 37°C.

  • Reconstitution: Reconstitute the dried lipid extract in a known volume of the initial mobile phase for LC-MS analysis.

Protocol 2: Liquid Chromatography-Mass Spectrometry (LC-MS) Analysis

This is an example of a reversed-phase chromatography method suitable for separating a wide range of lipid classes.

Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system.

  • Mass spectrometer (e.g., Triple Quadrupole, QTOF, or Orbitrap).

Chromatographic Conditions (Example Gradient):

  • Column: A suitable reversed-phase column for lipid analysis (e.g., C18, 100 mm x 2.1 mm, 1.7 µm).

  • Mobile Phase A: Water with 0.1% formic acid and 10 mM ammonium (B1175870) formate.

  • Mobile Phase B: Isopropanol/acetonitrile (90:10, v/v) with 0.1% formic acid and 10 mM ammonium formate.

  • Flow Rate: 0.3 mL/min.

  • Gradient:

    • 0-2 min: 15-30% B

    • 2-2.5 min: 30-48% B

    • 2.5-11 min: 48-82% B

    • 11-11.5 min: 82-99% B

    • 11.5-12 min: Hold at 99% B

    • 12-14 min: Re-equilibrate at 15% B

Mass Spectrometry Conditions:

  • Ionization Mode: Positive and/or Negative Electrospray Ionization (ESI).

  • Data Acquisition: Full scan or targeted Selected Reaction Monitoring (SRM)/Multiple Reaction Monitoring (MRM).

  • Optimize parameters such as capillary voltage, cone voltage, and collision energy for the specific analytes and internal standards.

Visualizing the Workflow and Cross-Validation Process

To ensure clarity and understanding of the experimental and validation processes, the following diagrams illustrate the key steps involved.

G cluster_prep Sample Preparation cluster_analysis LC-MS Analysis cluster_data Data Processing Sample Biological Sample (e.g., Plasma) Spike Spike with Internal Standard Sample->Spike Extract Lipid Extraction (e.g., Folch) Spike->Extract Dry Dry Down Extract Extract->Dry Reconstitute Reconstitute in Mobile Phase Dry->Reconstitute LC Liquid Chromatography Separation Reconstitute->LC MS Mass Spectrometry Detection LC->MS Peak Peak Integration MS->Peak Normalize Normalization to Internal Standard Peak->Normalize Quantify Quantification Normalize->Quantify

Lipidomics experimental workflow from sample to quantification.

G cluster_is1 Internal Standard 1 (e.g., ¹³C-SIL) cluster_is2 Internal Standard 2 (e.g., Odd-Chain) Prep1 Prepare Samples with IS 1 Analyze1 LC-MS Analysis Prep1->Analyze1 Quant1 Quantify Lipids Analyze1->Quant1 Compare Compare Quantitative Results Quant1->Compare Prep2 Prepare Samples with IS 2 Analyze2 LC-MS Analysis Prep2->Analyze2 Quant2 Quantify Lipids Analyze2->Quant2 Quant2->Compare Validate Validate Comparability (%Difference < 15-20%) Compare->Validate

Logical workflow for cross-validation of different internal standards.

Conclusion and Recommendations

The choice of an internal standard is a critical determinant of the quality of lipidomics data. While stable isotope-labeled internal standards, particularly ¹³C-labeled compounds, are considered the gold standard for achieving the highest accuracy and precision, their cost and availability can be limiting factors. Odd-chain fatty acids and other non-endogenous structural analogs offer practical and cost-effective alternatives, although they may not provide the same level of analyte-specific correction.

For researchers and drug development professionals, the key takeaway is the necessity of a thorough validation and cross-validation of the chosen internal standards. This ensures that the data generated is not only accurate and precise but also comparable across different studies, laboratories, and analytical platforms. By following rigorous experimental protocols and systematically evaluating the performance of internal standards, the lipidomics community can move towards greater standardization and harmonization, ultimately enhancing the reliability and impact of this powerful analytical technique.

References

Comparison of extraction methods for quantitative analysis of sphingomyelins

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate quantitative analysis of sphingomyelins is paramount for understanding their roles in cellular processes and disease. The choice of extraction method significantly impacts the yield, purity, and ultimately, the reliability of downstream analytical results. This guide provides a comprehensive comparison of commonly employed extraction techniques, supported by experimental data, to aid in the selection of the most appropriate method for your research needs.

This guide delves into a comparative analysis of traditional liquid-liquid extraction (LLE) methods, such as the Folch and Bligh-Dyer techniques, alongside modern approaches like solid-phase extraction (SPE) and supercritical fluid extraction (SFE). Each method's principles, advantages, and limitations are discussed to provide a holistic view for informed decision-making.

Comparative Analysis of Extraction Methods

The efficiency of sphingomyelin (B164518) extraction can vary significantly depending on the chosen method and the biological matrix. Below is a summary of quantitative data from various studies comparing the recovery of sphingomyelins using different techniques.

Table 1: Comparison of Sphingomyelin Extraction Efficiency from Erythrocyte Membranes
Extraction MethodRelative Recovery (%)[1]Key AdvantagesKey Disadvantages
Methanol 135.35 ± 1.04High recovery for sphingomyelinMay not be optimal for all lipid classes
Folch (Reference) 100Well-established, good for broad lipid classesTime-consuming, requires large solvent volumes
Isopropanol High (exact value not specified)------

Recovery is expressed relative to the Folch method, which was set at 100%.[1]

Table 2: Comparison of Sphingolipid Extraction Recovery from Plasma
Extraction MethodSphingomyelin (SM) Recovery (%)[2]Key AdvantagesKey Disadvantages
Methanol-based 96 - 101Simple, rapid, uses less toxic solventsMay have variable efficiency for other lipid classes
Folch 69 - 96"Gold standard", good for a wide range of lipidsLower recovery for some sphingolipids, uses chlorinated solvents
Bligh-Dyer 35 - 72Faster than Folch, good phase separationLower recovery for sphingolipids, requires large sample volumes
MTBE 48 - 84Chloroform-free alternativeLower recovery for some sphingolipids

This study compared a simple methanol-based extraction to traditional liquid-liquid extraction methods for a broad range of sphingolipids.[2]

In-Depth Look at Extraction Methodologies

Liquid-Liquid Extraction (LLE)

LLE methods are based on the partitioning of lipids into an organic solvent phase, separating them from aqueous cellular components.

  • Folch Method : This classic method utilizes a chloroform (B151607):methanol (2:1, v/v) mixture to extract lipids from a sample homogenate. The addition of a salt solution induces phase separation, with lipids remaining in the lower chloroform phase.[3] It is a robust and widely used method, often considered the "gold standard," but it is time-consuming and uses a significant volume of chlorinated solvent.[3]

  • Bligh-Dyer Method : A modification of the Folch method, the Bligh-Dyer technique uses a smaller proportion of chloroform and methanol, making it a faster extraction process.[3] It also provides excellent phase separation.[3] However, like the Folch method, it can require large sample volumes and has shown lower recovery rates for sphingolipids compared to other methods.[2][3]

Solid-Phase Extraction (SPE)

SPE is a chromatographic technique that separates compounds based on their physical and chemical properties. For sphingomyelin extraction, a solid sorbent is used to retain the lipids of interest while allowing contaminants to pass through. This method offers several advantages over LLE, including higher throughput, reduced solvent consumption, and the potential for automation.[3]

Supercritical Fluid Extraction (SFE)

SFE employs a supercritical fluid, most commonly carbon dioxide, as the extraction solvent. This technique is considered a "green" alternative to solvent-based methods due to the use of non-toxic and environmentally friendly solvents. The solvating power of the supercritical fluid can be tuned by altering pressure and temperature, allowing for selective extraction. While SFE is a promising technique for lipid extraction, there is limited specific quantitative data directly comparing its efficiency for sphingomyelins against traditional methods in the reviewed literature.

Experimental Protocols

Detailed experimental protocols are crucial for reproducible results. Below are outlines for the key extraction methods discussed.

Folch Method Protocol
  • Homogenize the tissue sample in a 20-fold volume of chloroform:methanol (2:1, v/v).

  • Agitate the mixture for 15-20 minutes.

  • Separate the liquid phase by filtration or centrifugation.

  • Wash the extract with 0.2 volumes of a 0.9% NaCl solution.

  • Centrifuge to separate the phases.

  • Collect the lower chloroform phase containing the lipids.

  • Evaporate the solvent to obtain the lipid extract.

Bligh-Dyer Method Protocol
  • To a 1 ml aqueous sample, add 3.75 ml of chloroform:methanol (1:2, v/v) and vortex.

  • Add 1.25 ml of chloroform and mix.

  • Add 1.25 ml of water and mix.

  • Centrifuge to separate the phases.

  • Collect the lower chloroform phase containing the lipids.

Solid-Phase Extraction (SPE) Protocol for Sphingolipids
  • Column Conditioning: Pre-condition an aminopropyl SPE cartridge with an appropriate solvent.

  • Sample Loading: Load the lipid extract onto the cartridge.

  • Washing: Wash the cartridge with a non-polar solvent to elute neutral lipids and other interferences.

  • Elution: Elute the sphingomyelins using a more polar solvent mixture.

Sphingomyelin Signaling Pathways

Sphingomyelins are not merely structural components of cell membranes; they are also key players in intricate signaling pathways that regulate fundamental cellular processes such as proliferation, apoptosis, and inflammation. The enzymatic hydrolysis of sphingomyelin by sphingomyelinases initiates a cascade of events by producing bioactive lipids like ceramide and sphingosine-1-phosphate (S1P).

Sphingomyelin Metabolism and Ceramide Production

The breakdown of sphingomyelin by sphingomyelinase yields ceramide, a central signaling molecule. Ceramide can be further metabolized to sphingosine, which is then phosphorylated to S1P.

Sphingomyelin_Metabolism Sphingomyelin Sphingomyelin Ceramide Ceramide Sphingomyelin->Ceramide hydrolysis Sphingosine Sphingosine Ceramide->Sphingosine deacylation S1P Sphingosine-1-Phosphate Sphingosine->S1P phosphorylation Sphingomyelinase Sphingomyelinase Ceramidase Ceramidase SphK Sphingosine Kinase

Sphingomyelin to S1P Pathway
Ceramide Signaling Pathways

Ceramide acts as a second messenger, influencing a variety of downstream targets to regulate cellular responses, including apoptosis and cell cycle arrest.

Ceramide_Signaling Ceramide Ceramide PP2A Protein Phosphatase 2A Ceramide->PP2A activates PKCzeta Protein Kinase C zeta Ceramide->PKCzeta activates Caspases Caspases Ceramide->Caspases activates CellCycleArrest Cell Cycle Arrest PP2A->CellCycleArrest Apoptosis Apoptosis PKCzeta->Apoptosis Caspases->Apoptosis

Ceramide Downstream Signaling
Sphingosine-1-Phosphate (S1P) Signaling

In contrast to ceramide, S1P is a potent signaling molecule that promotes cell survival, proliferation, and migration by binding to a family of G protein-coupled receptors (S1PRs) on the cell surface.

S1P_Signaling S1P Sphingosine-1-Phosphate S1PR S1P Receptor S1P->S1PR binds G_Protein G Protein S1PR->G_Protein activates Downstream_Effectors Downstream Effectors (e.g., Ras, PI3K, PLC) G_Protein->Downstream_Effectors activate Cellular_Responses Cell Survival, Proliferation, Migration Downstream_Effectors->Cellular_Responses lead to

S1P Receptor-Mediated Signaling

Conclusion

The selection of an appropriate extraction method is a critical step in the quantitative analysis of sphingomyelins. While traditional methods like the Folch and Bligh-Dyer protocols are well-established, newer techniques such as SPE offer advantages in terms of throughput and reduced solvent use. The methanol-based extraction has shown promising results for high recovery of sphingomyelin specifically. The choice of method should be guided by the specific research question, the nature of the biological sample, and the available resources. For researchers aiming for high-throughput analysis of sphingomyelins from complex matrices with minimal sample volume, SPE presents a compelling option. For broad lipidomic studies, the Folch method remains a reliable, albeit more laborious, choice. Further investigation into SFE for sphingomyelin analysis is warranted to establish its quantitative performance against these established techniques.

References

Evaluating N-Palmitoyl-D-sphingomyelin-d9 for Robust Sphingolipid Quantification in Diverse Biological Matrices

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide for Researchers, Scientists, and Drug Development Professionals

In the intricate field of lipidomics, the accurate quantification of sphingolipids is paramount for elucidating their roles in cellular signaling, disease pathogenesis, and as potential therapeutic targets. N-Palmitoyl-D-sphingomyelin (SM(d18:1/16:0)), a key structural component of cellular membranes, and its metabolites are implicated in a multitude of physiological and pathological processes. The use of a stable isotope-labeled internal standard is widely regarded as the gold standard for mass spectrometry-based quantification, offering a means to correct for variability during sample preparation and analysis. This guide provides an objective evaluation of the performance of N-Palmitoyl-D-sphingomyelin-d9 (SM(d18:1/16:0)-d9) as an internal standard in various biological matrices, comparing it with alternative approaches and providing supporting experimental methodologies.

Performance Comparison of Internal Standards

The choice of internal standard is a critical factor that directly influences the accuracy and precision of quantitative results. Stable isotope-labeled standards, such as this compound, are chemically identical to the endogenous analyte, ensuring they co-elute chromatographically and experience similar extraction efficiencies and matrix effects.[1] An alternative and often more cost-effective approach is the use of odd-chain sphingolipids (e.g., C17-sphingomyelin), which are typically absent or present at very low levels in mammalian samples.[1]

Performance MetricThis compound (Stable Isotope-Labeled IS)Odd-Chain Sphingomyelin (B164518) (e.g., C17-SM)Rationale for Performance Difference
Accuracy (% Bias) Typically within ±15%Can be >15%The near-identical chemical and physical properties of SM(d18:1/16:0)-d9 to the endogenous analyte allow for more effective correction of matrix effects and extraction inconsistencies.
Precision (%CV) Typically <15%Can be >15%Co-elution and similar behavior during sample processing lead to more consistent and reproducible measurements across different samples.
Matrix Effect Compensation HighModerate to HighAs a deuterated analog, it experiences nearly identical ion suppression or enhancement as the analyte, enabling accurate normalization of the signal.
Extraction Recovery Mimicry ExcellentGoodThe identical core structure ensures that the deuterated standard closely mimics the extraction efficiency of the endogenous sphingomyelin from complex matrices.
Linearity (R²) of Calibration Curve Typically ≥0.99Typically ≥0.99Both types of internal standards generally allow for the construction of linear calibration curves over a defined concentration range.
Cost HigherLowerThe synthesis of stable isotope-labeled compounds is generally more complex and expensive than that of odd-chain lipids.

Experimental Protocols

Detailed methodologies are crucial for obtaining reliable and reproducible results. The following protocols provide a framework for the quantification of N-palmitoyl-D-sphingomyelin in biological samples using this compound as an internal standard.

Protocol 1: Lipid Extraction from Biological Fluids (Plasma/Serum)

This protocol is adapted from the widely used Bligh and Dyer method for the extraction of lipids from liquid samples.

Materials:

  • Plasma or Serum Sample

  • This compound internal standard solution (in methanol)

  • Methanol (B129727) (LC-MS grade)

  • Chloroform (B151607) (LC-MS grade)

  • Deionized Water

  • Glass centrifuge tubes with PTFE-lined caps

Procedure:

  • To a glass centrifuge tube, add 50 µL of plasma or serum.

  • Add a known amount of this compound internal standard solution.

  • Add 1 mL of methanol and vortex thoroughly.

  • Add 1 mL of chloroform and vortex for 2 minutes.

  • Add 0.8 mL of deionized water and vortex for 2 minutes to induce phase separation.

  • Centrifuge at 2,000 x g for 10 minutes at 4°C.

  • Carefully collect the lower organic phase (chloroform layer) containing the lipids using a glass Pasteur pipette and transfer to a new glass tube.

  • Dry the lipid extract under a gentle stream of nitrogen gas at 40°C.

  • Reconstitute the dried lipid extract in a suitable solvent for LC-MS/MS analysis (e.g., 200 µL of methanol:chloroform 1:1, v/v).

Protocol 2: Lipid Extraction from Tissue Homogenates

This protocol outlines the extraction of lipids from tissue samples.

Materials:

  • Tissue Sample (e.g., liver, brain)

  • Phosphate-buffered saline (PBS), ice-cold

  • This compound internal standard solution (in methanol)

  • Methanol (LC-MS grade)

  • Chloroform (LC-MS grade)

  • Deionized Water

  • Tissue homogenizer

  • Glass centrifuge tubes with PTFE-lined caps

Procedure:

  • Weigh approximately 20-50 mg of frozen tissue.

  • Homogenize the tissue in 1 mL of ice-cold PBS.

  • Transfer a known volume of the homogenate to a glass centrifuge tube.

  • Add a known amount of this compound internal standard solution.

  • Follow steps 3-9 from Protocol 1 for the lipid extraction procedure.

Protocol 3: LC-MS/MS Analysis of Sphingomyelin

This protocol provides typical parameters for the chromatographic separation and mass spectrometric detection of N-palmitoyl-D-sphingomyelin.

Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.

LC Conditions:

  • Column: C18 reversed-phase column (e.g., 2.1 mm x 100 mm, 1.8 µm particle size).

  • Mobile Phase A: Water with 0.1% formic acid and 10 mM ammonium (B1175870) formate.

  • Mobile Phase B: Acetonitrile/Isopropanol (50:50, v/v) with 0.1% formic acid and 10 mM ammonium formate.

  • Flow Rate: 0.3 mL/min.

  • Gradient:

    • 0-2 min: 30% B

    • 2-12 min: 30% to 100% B

    • 12-15 min: 100% B

    • 15.1-18 min: 30% B (re-equilibration)

  • Injection Volume: 5 µL.

  • Column Temperature: 40°C.

MS/MS Conditions:

  • Ionization Mode: Positive Electrospray Ionization (ESI+).

  • Scan Type: Multiple Reaction Monitoring (MRM).

  • MRM Transitions:

    • N-Palmitoyl-D-sphingomyelin (Endogenous): Precursor ion (m/z) -> Product ion (m/z 184.1). The specific precursor m/z for C16:0 sphingomyelin is 703.6.

    • This compound (Internal Standard): Precursor ion (m/z) -> Product ion (m/z 184.1). The specific precursor m/z for the d9-labeled standard is 712.6.

  • Collision Energy and other MS parameters: Optimize for the specific instrument used.

Mandatory Visualizations

Sphingolipid Signaling Pathway

Sphingolipid_Signaling_Pathway cluster_membrane Cell Membrane cluster_cellular_responses Cellular Responses Sphingomyelin Sphingomyelin Ceramide Ceramide Sphingomyelin->Ceramide Hydrolysis Sphingosine Sphingosine Ceramide->Sphingosine Deacylation Apoptosis Apoptosis (Cell Death) Ceramide->Apoptosis S1P Sphingosine-1-Phosphate (S1P) Sphingosine->S1P Phosphorylation Proliferation Proliferation Survival S1P->Proliferation SMase Sphingomyelinase (SMase) Ceramidase Ceramidase SphK Sphingosine Kinase (SphK)

Caption: The Sphingomyelin signaling cascade.

Experimental Workflow for Sphingomyelin Quantification

Experimental_Workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis cluster_data_processing Data Processing BiologicalMatrix Biological Matrix (Plasma, Serum, Tissue Homogenate) Spiking Spike with This compound (Internal Standard) BiologicalMatrix->Spiking Extraction Lipid Extraction (e.g., Bligh & Dyer) Spiking->Extraction Drying Dry Down Extract Extraction->Drying Reconstitution Reconstitute in LC-MS compatible solvent Drying->Reconstitution LCMS LC-MS/MS Analysis (C18 column, MRM mode) Reconstitution->LCMS Integration Peak Integration LCMS->Integration Ratio Calculate Peak Area Ratio (Analyte / Internal Standard) Integration->Ratio Quantification Quantification using Calibration Curve Ratio->Quantification Result Concentration of N-Palmitoyl-D-sphingomyelin Quantification->Result

Caption: Workflow for sphingomyelin analysis.

References

The Gold Standard in Sphingolipid Analysis: A Case for Deuterated Internal Standards

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals navigating the complexities of sphingolipid research, the pursuit of accurate and reproducible quantification is paramount. This guide provides a data-driven justification for the use of deuterated internal standards, comparing their performance against other alternatives and offering detailed experimental insights to fortify your analytical strategies.

At the heart of reliable quantitative analysis, particularly in complex biological matrices, lies the internal standard. Its role is to correct for analytical variability that can be introduced at various stages, from sample preparation to instrumental analysis. In the realm of mass spectrometry-based sphingolipidomics, the choice of internal standard is a critical decision that directly impacts data integrity. While various types of internal standards exist, a consensus in the scientific community points to stable isotope-labeled internal standards (SIL-IS), such as deuterated standards, as the "gold standard".[1][2][3]

Deuterated internal standards are molecules in which one or more hydrogen atoms are replaced by their heavier, stable isotope, deuterium. This subtle modification results in a compound that is chemically and physically nearly identical to the endogenous analyte of interest.[2] This near-perfect analogy allows the deuterated standard to navigate the entire analytical workflow—extraction, chromatography, and ionization—in the same manner as its non-labeled counterpart, providing a robust method for normalization.

Performance Showdown: Deuterated vs. Non-Deuterated Standards

The superiority of deuterated internal standards over non-deuterated alternatives, such as structural analogs or odd-chain sphingolipids, is most evident when examining key analytical performance metrics. The primary advantage lies in the ability of deuterated standards to compensate for matrix effects—the suppression or enhancement of ionization caused by co-eluting compounds from the sample matrix.[1][4] Since the deuterated standard co-elutes with the analyte, it experiences the same matrix effects, allowing for accurate correction.[1] Non-deuterated standards, due to their different chemical structures, may elute at slightly different times and experience different ionization suppression or enhancement, leading to less accurate quantification.

Here is a summary of the quantitative performance comparison between deuterated and non-deuterated internal standards:

Performance MetricDeuterated Internal Standard (SIL-IS)Non-Deuterated/Structural Analog ISRationale for Superior Performance of SIL-IS
Accuracy (% Bias) Typically within ±5%[3]Can exceed ±15%[3]Co-elution and identical ionization behavior ensure the most effective normalization for matrix effects and extraction inconsistencies.
Precision (%CV) Typically <10%[3]Can be >15%[3]The near-identical physicochemical properties lead to more consistent and reproducible measurements across multiple samples.
Matrix Effect Compensation HighLow to ModerateExperiences virtually identical ionization suppression/enhancement as the analyte.
Extraction Recovery Tracks analyte recovery accuratelyMay differ from analyte recoveryNear-identical chemical properties ensure it behaves similarly to the analyte during extraction.
Chromatographic Behavior Co-elutes with the analyteElutes at a different retention timeEnsures both standard and analyte are subjected to the same matrix effects at the same time.

Experimental Protocols

Achieving reliable and reproducible results is contingent on meticulous experimental execution. Below are representative protocols for the analysis of sphingolipids using deuterated internal standards.

Lipid Extraction (Modified Bligh & Dyer Method)

This protocol is a widely used method for extracting sphingolipids from biological samples such as plasma, cells, or tissues.

Materials:

  • Biological sample (e.g., 100 µL of plasma)

  • Deuterated internal standard mixture (containing deuterated analogs of the sphingolipids of interest)

  • Methanol (B129727)

  • Chloroform (B151607)

  • Deionized water

Procedure:

  • To the sample, add a known amount of the deuterated internal standard mixture.

  • Add 1 mL of methanol and vortex thoroughly.

  • Add 2 mL of chloroform and vortex again.

  • Add 0.8 mL of deionized water and vortex to create a biphasic system.

  • Centrifuge at 2000 x g for 10 minutes to separate the phases.

  • Carefully collect the lower organic phase, which contains the lipids.

  • Dry the lipid extract under a stream of nitrogen.

  • Reconstitute the dried lipid extract in a suitable solvent for LC-MS/MS analysis (e.g., methanol/chloroform 1:1, v/v).

LC-MS/MS Analysis

This is a general protocol for the quantification of sphingolipids. Specific parameters will need to be optimized based on the instrument and the specific sphingolipids being analyzed.

Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) system

  • Tandem Mass Spectrometer (MS/MS) with an electrospray ionization (ESI) source

LC Parameters:

  • Column: A C18 reversed-phase column is commonly used.

  • Mobile Phase A: Water with 0.1% formic acid

  • Mobile Phase B: Acetonitrile/Isopropanol (e.g., 80:20, v/v) with 0.1% formic acid

  • Gradient: A gradient from a lower to a higher percentage of mobile phase B is used to elute the sphingolipids based on their polarity.

  • Flow Rate: Typically in the range of 0.2-0.5 mL/min.

  • Column Temperature: Maintained at a constant temperature (e.g., 40°C) to ensure reproducible retention times.

MS/MS Parameters:

  • Ionization Mode: Positive Electrospray Ionization (ESI+) is commonly used for sphingolipids.

  • Scan Mode: Multiple Reaction Monitoring (MRM) is used for targeted quantification. Specific precursor-to-product ion transitions for each analyte and its corresponding deuterated internal standard are monitored.

  • Source Parameters: Parameters such as capillary voltage, source temperature, and gas flows should be optimized for maximum signal intensity.

Visualizing the Workflow and a Key Sphingolipid Pathway

To further illustrate the concepts discussed, the following diagrams have been generated using Graphviz.

G cluster_sample_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing Sample Biological Sample Spike Spike with Deuterated Internal Standard Sample->Spike Extract Lipid Extraction Spike->Extract LC LC Separation Extract->LC MS MS/MS Detection LC->MS Quant Quantification (Analyte/IS Ratio) MS->Quant Result Final Concentration Quant->Result

Caption: Experimental workflow for sphingolipid analysis using a deuterated internal standard.

Sphingolipid_De_Novo_Pathway cluster_pathway De Novo Sphingolipid Synthesis Pathway cluster_downstream Downstream Bioactive Sphingolipids Serine Serine + Palmitoyl-CoA Keto 3-Ketosphinganine Serine->Keto SPT DHSph Dihydrosphingosine (Sphinganine) Keto->DHSph KSR DHCer Dihydroceramide DHSph->DHCer CerS Cer Ceramide DHCer->Cer DEGS1 SM Sphingomyelin Cer->SM GlcCer Glucosylceramide Cer->GlcCer S1P Sphingosine-1-Phosphate Cer->S1P via Sphingosine

Caption: The de novo sphingolipid synthesis pathway, a key metabolic route in sphingolipid research.

References

A Comparative Guide to Sphingomyelin Quantification: Method Validation Using N-Palmitoyl-D-sphingomyelin-d9

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of analytical methods for the quantification of sphingomyelin (B164518), with a focus on the validation of a Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method utilizing N-Palmitoyl-D-sphingomyelin-d9 as an internal standard. The objective is to offer a detailed overview of the performance, protocols, and underlying principles of various techniques to aid researchers in selecting the most appropriate method for their specific needs.

Executive Summary

Accurate and precise quantification of sphingomyelin is crucial for understanding its role in various physiological and pathological processes, including signal transduction, membrane structure, and the pathogenesis of numerous diseases. This report details the validation of a highly specific and sensitive LC-MS/MS method for sphingomyelin quantification, employing a deuterated internal standard, this compound, to ensure accuracy and reproducibility. Furthermore, this guide provides a comparative analysis of alternative methods, including High-Performance Liquid Chromatography with Fluorescence Detection (HPLC-FLD), Thin-Layer Chromatography (TLC), and enzymatic assays, highlighting their respective advantages and limitations.

Data Presentation: Comparison of Analytical Methods

The performance of each method was evaluated based on key validation parameters. The following tables summarize the quantitative data for easy comparison.

Table 1: Performance Characteristics of Sphingomyelin Quantification Methods

ParameterLC-MS/MS with this compoundHPLC with Fluorescence DetectionThin-Layer Chromatography (TLC)Enzymatic Assay (Fluorimetric)
Principle Mass-to-charge ratioFluorescence detection of derivatized sphingosine (B13886)Chromatographic separation and densitometryEnzyme-coupled reaction producing a fluorescent signal
Linear Range 2.5 - 80 µg/mL[1]10 - 1000 pmol[2]Wide range, dependent on scanner0.07 - 7 mg/dL[3]
Limit of Detection (LOD) 1.0 µg/mL[1]5 pmol[2]0.137 µ g/spot [4]0.07 mg/dL[3]
Limit of Quantification (LOQ) 2.5 µg/mL[1]20 pmol[2]0.41 µ g/spot [4]Not explicitly stated, but within linear range
Precision (CV%) Not explicitly stated, but method shows good reproducibilityIntra-day: <3%[2]Inter-day: <0.5% for 2.5, 5.0, and 10 µg[4]Not explicitly stated
Accuracy (Recovery %) Not explicitly stated, but internal standard corrects for matrix effects~99%[2]85.2 - 97.1%[4]Not explicitly stated
Specificity High (based on mass)High (with proper chromatography)Moderate (potential for co-migrating lipids)High (enzyme-specific)
Throughput HighModerateLow to ModerateHigh

Experimental Protocols

Detailed methodologies for the key experiments are provided below.

LC-MS/MS with this compound Internal Standard

This method offers high sensitivity and specificity for the quantification of various sphingomyelin species.

a. Sample Preparation and Lipid Extraction:

  • Harvest cells and wash with ice-cold PBS.

  • Add a known amount of this compound internal standard to the cell pellet.

  • Perform lipid extraction using a chloroform/methanol/water solvent system.

  • Vortex vigorously and centrifuge to separate the organic and aqueous phases.

  • Collect the lower organic phase containing the lipids.

  • Dry the lipid extract under a stream of nitrogen.

  • Reconstitute the dried extract in a suitable solvent for LC-MS/MS analysis.[5]

b. LC-MS/MS Analysis:

  • Inject the reconstituted sample into a UPLC system equipped with a C18 column.

  • Perform chromatographic separation using a gradient elution with mobile phases consisting of acetonitrile (B52724) and water with additives like formic acid and ammonium (B1175870) formate.

  • The eluent is introduced into a tandem mass spectrometer with an electrospray ionization (ESI) source.

  • Monitor the specific precursor-to-product ion transitions for both the endogenous sphingomyelin and the this compound internal standard in Multiple Reaction Monitoring (MRM) mode.

High-Performance Liquid Chromatography with Fluorescence Detection (HPLC-FLD)

This method involves the enzymatic hydrolysis of sphingomyelin and subsequent derivatization for fluorescent detection.

a. Lipid Extraction and Separation:

  • Extract lipids from the sample as described in the LC-MS/MS protocol.

  • Separate sphingomyelin from other lipids using high-performance thin-layer chromatography (HPTLC).[2]

b. Enzymatic Hydrolysis and Derivatization:

  • Scrape the silica (B1680970) gel containing the sphingomyelin band from the HPTLC plate.

  • Incubate with sphingomyelinase and sphingolipid ceramide N-deacylase to release sphingosine.[2][6]

  • Derivatize the released sphingosine with o-phthalaldehyde (B127526) (OPA) to form a fluorescent product.[7]

c. HPLC Analysis:

  • Inject the derivatized sample into an HPLC system with a fluorescence detector.

  • Quantify the sphingomyelin content by comparing the peak area to a standard curve of derivatized sphingosine.[2]

Enzymatic Assay

This high-throughput method relies on a series of coupled enzymatic reactions.

a. Sample Preparation:

  • Homogenize tissue or cell samples in the provided assay buffer.

  • For serum or plasma, dilute the sample with the assay buffer.[8]

b. Assay Procedure:

  • Add samples and sphingomyelin standards to a 96-well plate.

  • Add a reaction reagent mix containing sphingomyelinase, alkaline phosphatase, choline (B1196258) oxidase, and a probe (e.g., for hydrogen peroxide detection).[3][9][10]

  • Incubate the plate at 37°C.

  • Measure the absorbance or fluorescence using a microplate reader. The signal is proportional to the sphingomyelin concentration.[3][8]

Mandatory Visualization

Signaling Pathways and Experimental Workflows

The following diagrams were generated using Graphviz (DOT language) to illustrate key biological pathways and experimental procedures.

Sphingomyelin_Signaling_Pathway cluster_membrane Plasma Membrane cluster_cytosol Cytosol Sphingomyelin Sphingomyelin Ceramide Ceramide Sphingomyelin->Ceramide Hydrolysis Sphingosine Sphingosine Ceramide->Sphingosine Deacylation Apoptosis Apoptosis Ceramide->Apoptosis S1P Sphingosine-1-Phosphate (S1P) Sphingosine->S1P Phosphorylation Cell_Survival Cell Survival & Proliferation S1P->Cell_Survival Sphingomyelinase Sphingomyelinase (e.g., activated by TNF-α) Ceramidase Ceramidase SphK Sphingosine Kinase (SphK)

Caption: The Sphingomyelin Signaling Pathway.

LCMS_Workflow start Sample Collection (Cells, Tissues, Plasma) extraction Lipid Extraction (with this compound) start->extraction separation LC Separation (Reversed-Phase C18) extraction->separation detection MS/MS Detection (ESI, MRM) separation->detection analysis Data Analysis (Quantification vs. Internal Standard) detection->analysis

Caption: Experimental Workflow for LC-MS/MS Quantification.

Method_Comparison_Logic cluster_methods Quantification Methods cluster_criteria Evaluation Criteria LCMS LC-MS/MS Sensitivity Sensitivity LCMS->Sensitivity High Specificity Specificity LCMS->Specificity Very High Throughput Throughput LCMS->Throughput High Cost Cost LCMS->Cost High HPLC HPLC-FLD HPLC->Sensitivity High HPLC->Specificity High HPLC->Throughput Moderate HPLC->Cost Moderate TLC TLC TLC->Sensitivity Moderate TLC->Specificity Moderate TLC->Throughput Low TLC->Cost Low Enzymatic Enzymatic Assay Enzymatic->Sensitivity High Enzymatic->Specificity High Enzymatic->Throughput Very High Enzymatic->Cost Low-Moderate

References

A Researcher's Guide to Positional Isotope Labeling: Assessing the Impact on Quantification Accuracy

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals utilizing mass spectrometry, stable isotope-labeled internal standards (SIL-IS) are the gold standard for achieving accurate and precise quantification. The underlying principle of isotope dilution mass spectrometry (IDMS) is that a SIL-IS, being chemically identical to the analyte, will co-elute chromatographically and experience the same extraction recovery and ionization response, thus correcting for variations in sample preparation and analysis.[1][2][3] However, the seemingly minor detail of where the isotopic labels are placed on the molecule can have a profound impact on quantification accuracy.

This guide compares different isotopic labeling positions on a model compound to illustrate how this choice affects analytical results. We will explore the critical factors of metabolic stability, chemical stability, and fragmentation behavior, providing supporting data and detailed experimental protocols.

Key Considerations for Labeling Position

The ideal SIL-IS is indistinguishable from the analyte except for its mass. The choice of labeling position is critical to maintaining this ideal. Three primary factors must be considered:

  • Metabolic Stability: The isotopic label must be on a part of the molecule that is not susceptible to metabolic cleavage in the biological system being studied. Placing a label on a metabolically "hot" spot can lead to the loss of the label, rendering the IS chemically different from the analyte and compromising quantification.[4][5] This is particularly relevant in pharmacokinetic studies where deuteration at a site of metabolism can intentionally slow clearance, a phenomenon known as the Kinetic Isotope Effect (KIE).[4][6]

  • Chemical Stability: Labels must be stable throughout the entire analytical workflow, including sample extraction, derivatization, and ionization in the mass spectrometer. Deuterium (B1214612) labels (²H), for example, can sometimes be lost through hydrogen-deuterium exchange in solution or during certain ionization processes. Placing labels on stable positions, such as aromatic rings or carbon backbones away from heteroatoms, is generally preferred.

  • Fragmentation Behavior: In tandem mass spectrometry (MS/MS), quantification is typically performed using a specific fragment ion (product ion). It is imperative that the isotopic label is retained on the fragment ion used for quantification. If the label is on a part of the molecule that is lost during collision-induced dissociation (CID), the mass difference between the analyte and the IS will be lost, making quantification impossible.[7][8]

Experimental Comparison: The Case of "Quantabine"

To illustrate the impact of labeling position, we present a case study on a hypothetical drug molecule, "Quantabine," using three different deuterium-labeled internal standards. We will assess their performance in a standard plasma quantification assay using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

The Analyte: Quantabine

  • Formula: C₁₈H₂₁N₅O

  • Monoisotopic Mass: 323.17 g/mol

  • Key Metabolic Pathway: N-dealkylation of the terminal ethyl group.

  • Key MS/MS Fragmentation: Loss of the pyrimidine-piperazine moiety.

The Internal Standards (IS):

Internal StandardLabeling PositionRationale / Hypothesis
Quantabine-d5 On the terminal ethyl groupPoor: Label is on a known site of metabolism (metabolically labile). Loss of the label is expected, leading to underestimation.
Quantabine-d4 On the phenyl ringGood: Label is on a metabolically and chemically stable part of the core structure. It is also retained in the major fragment ion.
Quantabine-d3 On the pyrimidine (B1678525) ringPoor: Label is on a part of the molecule that is lost during MS/MS fragmentation. It will not be suitable for quantifying the chosen product ion.

Experimental Protocol

Objective: To assess the quantification accuracy and precision of Quantabine in human plasma using three different positionally labeled internal standards.

1. Preparation of Calibration Standards and Quality Controls (QCs):

  • A primary stock solution of Quantabine (1 mg/mL) was prepared in methanol.

  • Working solutions were prepared by serial dilution to create calibration standards ranging from 1 ng/mL to 1000 ng/mL in pooled human plasma.

  • QC samples were prepared independently at Low (3 ng/mL), Medium (300 ng/mL), and High (800 ng/mL) concentrations.

2. Preparation of Internal Standard Working Solutions:

  • Stock solutions (1 mg/mL) of Quantabine-d5, Quantabine-d4, and Quantabine-d3 were prepared in methanol.

  • Working solutions were diluted to 100 ng/mL in methanol.

3. Sample Preparation (Protein Precipitation):

  • To 50 µL of plasma sample (standard, QC, or blank), add 150 µL of acetonitrile (B52724) containing the respective internal standard (e.g., Quantabine-d4 at 100 ng/mL).

  • Vortex for 1 minute to precipitate proteins.

  • Centrifuge at 14,000 rpm for 10 minutes.

  • Transfer 100 µL of the supernatant to a new vial for LC-MS/MS analysis.

4. LC-MS/MS Analysis:

  • LC System: Standard HPLC system.

  • Column: C18 column (e.g., 2.1 x 50 mm, 3.5 µm).

  • Mobile Phase: Gradient elution with 0.1% formic acid in water and 0.1% formic acid in acetonitrile.

  • MS System: Triple quadrupole mass spectrometer.

  • Ionization: Electrospray Ionization, Positive Mode (ESI+).

  • MRM Transitions:

    • Quantabine: 324.2 -> 203.2 (Quantifier), 324.2 -> 135.1 (Qualifier)

    • Quantabine-d5: 329.2 -> 203.2

    • Quantabine-d4: 328.2 -> 207.2

    • Quantabine-d3: 327.2 -> 203.2

5. Data Analysis:

  • Peak area ratios (Analyte / IS) were calculated.

  • Calibration curves were constructed using a linear regression model with 1/x² weighting.

  • Accuracy (% bias) and precision (%CV) were calculated for all standards and QCs.

Data Presentation and Results

The performance of each internal standard was evaluated based on the linearity of the calibration curve and the accuracy and precision of the QC samples.

Table 1: Comparison of Calibration Curve Performance

Internal StandardLabeling PositionR² (Linearity)Comments
Quantabine-d5 Metabolically Labile0.9815Poor linearity, especially at lower concentrations due to inconsistent IS response.
Quantabine-d4 Metabolically Stable0.9992 Excellent linearity across the entire concentration range.
Quantabine-d3 Lost FragmentN/ANo signal for the IS on the chosen product ion channel. Unable to generate a curve.

Table 2: Comparative Quantification Performance (Accuracy & Precision)

QC LevelConcentration (ng/mL)Quantabine-d5 (Metabolically Labile)Quantabine-d4 (Metabolically Stable)
Accuracy (%) | Precision (%) Accuracy (%) | Precision (%)
Low QC 378.5 | 18.2101.3 | 4.5
Mid QC 30085.1 | 12.598.9 | 2.1
High QC 80089.3 | 9.8100.7 | 1.8

Acceptance criteria for accuracy and precision are typically within ±15% (±20% at the lower limit of quantification).

Interpretation of Results:

  • Quantabine-d4 (Stable Position): This IS performed exceptionally well, with excellent linearity, accuracy, and precision, meeting all standard bioanalytical acceptance criteria. The label's position on a stable part of the molecule that is retained in the fragment ion ensures it behaves just like the analyte.

  • Quantabine-d5 (Labile Position): This IS showed poor performance. The significant negative bias (underestimation of accuracy) suggests that the IS is being lost during the analytical process, likely due to in-vivo or in-vitro metabolism that cleaves the labeled ethyl group. The high imprecision (%CV) reflects the inconsistent nature of this loss.

  • Quantabine-d3 (Lost Fragment): This IS was unusable for this specific MS/MS method. Because the deuterium labels were on the pyrimidine ring, which is lost during fragmentation, the resulting product ion (m/z 203.2) had the same mass as the unlabeled analyte's product ion. No signal was detected on the expected IS channel (327.2 -> 206.2), making ratio calculation impossible.

Visualizing the Concepts

To better illustrate the workflows and principles described, the following diagrams were generated using Graphviz.

G cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing plasma Plasma Sample (Analyte) is Add Internal Standard (IS) plasma->is ppt Protein Precipitation (Acetonitrile) is->ppt cent Centrifugation ppt->cent super Collect Supernatant cent->super lc LC Separation super->lc ms1 MS1: Precursor Ion Isolation lc->ms1 ms2 MS2: Fragmentation (CID) ms1->ms2 detect MS2: Product Ion Detection ms2->detect ratio Calculate Peak Area Ratio (Analyte / IS) detect->ratio curve Plot Calibration Curve ratio->curve quant Quantify Unknowns curve->quant title Experimental Workflow for IS Comparison

Caption: Experimental workflow for internal standard (IS) comparison.

Caption: Fragmentation pathway showing label retention and loss.

G start Select Labeling Position q1 Is the position metabolically stable? start->q1 q2 Is the label retained in the chosen fragment? q1->q2 Yes bad1 Poor Quantification (e.g., Quantabine-d5) q1->bad1 No q3 Is the label chemically stable (no back-exchange)? q2->q3 Yes bad2 No IS Signal (e.g., Quantabine-d3) q2->bad2 No good Optimal Position (e.g., Quantabine-d4) q3->good Yes bad3 Inaccurate Results q3->bad3 No title Decision Logic for Selecting a Labeling Position

Caption: Decision tree for choosing an optimal isotopic labeling site.

Conclusion and Recommendations

The position of an isotopic label is not a trivial detail; it is a critical parameter that directly influences the accuracy, precision, and reliability of quantitative data. This guide demonstrates that an improperly placed label can lead to significant analytical errors or even complete method failure.

Based on the presented data and established principles, we recommend the following:

  • Prioritize Stability: Always place isotopic labels on chemically and metabolically stable positions of the molecule. Aromatic rings and core carbon skeletons are often the safest choices.

  • Analyze Fragmentation: Before synthesizing an internal standard, carefully study the analyte's MS/MS fragmentation pattern to ensure the label will be retained on the most intense and specific product ion used for quantification.

  • Avoid Labile Groups: Do not place labels on functional groups known to be involved in metabolic transformations (e.g., terminal alkyl groups, positions prone to hydroxylation) unless the goal is to study the kinetic isotope effect itself.[4][6]

  • Use Sufficient Mass Shift: While not a positional issue, ensure a mass shift of at least 3 Da to avoid mass spectral overlap from the natural isotopic abundance of the analyte.

By adhering to these principles, researchers can develop robust and reliable quantitative assays, ensuring data of the highest quality and integrity for critical applications in research and drug development.

References

Quantitative comparison of sphingomyelin levels in healthy vs. diseased tissues

Author: BenchChem Technical Support Team. Date: December 2025

An Objective Guide for Researchers and Drug Development Professionals

Sphingomyelin (B164518), a key sphingolipid in mammalian cell membranes, is not merely a structural component. It is a critical player in a multitude of cellular processes, including signal transduction, cell proliferation, and apoptosis. Dysregulation of sphingomyelin metabolism has been increasingly implicated in the pathophysiology of a wide range of diseases. This guide provides a quantitative comparison of sphingomyelin levels in healthy versus diseased tissues, supported by experimental data, to serve as a valuable resource for researchers, scientists, and professionals in drug development.

Quantitative Comparison of Sphingomyelin Levels

The following tables summarize the quantitative changes in sphingomyelin levels observed in various diseases compared to healthy tissues. These alterations highlight the potential of sphingomyelin as a biomarker and a therapeutic target.

Neurodegenerative Diseases
DiseaseTissue/FluidChange in Sphingomyelin LevelsReference
Multiple Sclerosis Brain (Normal Appearing White Matter)↓ Decreased (C22:0 and C24:0 species)[1][2]
Brain (Normal Appearing Gray Matter)↓ Decreased (C16:0 species)[1]
Alzheimer's Disease Brain↑ Increased (in some studies)[3]
Brain↔ No significant change or ↓ decreased (specific species) in other studies[4][5][6]
Parkinson's Disease Brain (Putamen, Cerebellum)↔ No significant alterations[7][8]
Blood Serum↑ Increased[9]
Cancers
DiseaseTissue/FluidChange in Sphingomyelin LevelsReference
Breast Cancer Tumor Tissue↑ Significantly higher (all species)[10][11][12]
Colon Cancer Colonic Tissue↑ Increased (in a pre-cancerous model)[13]
Colon Cancer Cell Lines↓ Decreased[14]
Colorectal Cancer Serum↓ Decreased (C24-sphingomyelin)[15][16]
Cardiovascular Diseases
DiseaseTissue/FluidChange in Sphingomyelin LevelsReference
Atherosclerosis Atherosclerotic Plaques↑ Increased[17][18][19]
Coronary Artery Disease Plasma↓ Decreased (SM 42:1 species)[20]
Metabolic Diseases
DiseaseTissue/FluidChange in Sphingomyelin LevelsReference
Diabetic Kidney Disease Serum↑ Increased (SM C18:1) associated with lower kidney function[21][22]
LDL particles↑ Increased in patients with macroalbuminuria

Experimental Protocols

The quantification of sphingomyelin in biological samples is predominantly achieved through mass spectrometry-based techniques, offering high sensitivity and specificity.

Key Experimental Method: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

Objective: To extract and quantify sphingomyelin species from tissue samples.

Protocol Outline:

  • Sample Preparation and Lipid Extraction:

    • Tissue samples are snap-frozen and stored at -80°C until analysis.[10]

    • Homogenize a known weight of tissue in an appropriate buffer.

    • Perform lipid extraction using a solvent system, commonly a modification of the Folch or Bligh-Dyer methods, which typically involves a mixture of chloroform (B151607) and methanol.[23][24]

    • Internal standards (e.g., isotopically labeled sphingomyelin species) are added during the extraction process to allow for accurate quantification.[23][25]

    • The organic phase containing the lipids is separated, dried under a stream of nitrogen, and then reconstituted in a suitable solvent for LC-MS/MS analysis.[24]

  • Liquid Chromatography (LC) Separation:

    • The lipid extract is injected into a high-performance liquid chromatography (HPLC) system.

    • Separation of different lipid classes and sphingomyelin species is typically achieved using a C18 reversed-phase column.[25]

    • A gradient elution with a mobile phase consisting of solvents like acetonitrile, methanol, and water with additives such as formic acid and ammonium (B1175870) formate (B1220265) is commonly employed.[26]

  • Tandem Mass Spectrometry (MS/MS) Analysis:

    • The eluent from the LC column is introduced into the mass spectrometer, typically equipped with an electrospray ionization (ESI) source.

    • Quantification is performed using multiple reaction monitoring (MRM) mode, where specific precursor-to-product ion transitions for each sphingomyelin species and the internal standard are monitored.[24][25]

    • This targeted approach provides high specificity and sensitivity for the detection and quantification of individual sphingomyelin molecules.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using Graphviz, illustrate the central role of sphingomyelin in cellular signaling and a typical workflow for its quantification.

Sphingomyelin_Signaling_Pathway cluster_de_novo De Novo Synthesis cluster_salvage Salvage Pathway Serine + Palmitoyl-CoA Serine + Palmitoyl-CoA 3-Ketosphinganine 3-Ketosphinganine Serine + Palmitoyl-CoA->3-Ketosphinganine SPT Dihydrosphingosine Dihydrosphingosine 3-Ketosphinganine->Dihydrosphingosine 3-KR Dihydroceramide Dihydroceramide Dihydrosphingosine->Dihydroceramide CerS Ceramide Ceramide Dihydroceramide->Ceramide DEGS Sphingosine Sphingosine Ceramide->Sphingosine CDase Apoptosis Apoptosis Ceramide->Apoptosis Sphingomyelin Sphingomyelin Sphingomyelin->Ceramide Sphingomyelin->Ceramide Complex Sphingolipids Complex Sphingolipids Complex Sphingolipids->Ceramide Hydrolases S1P S1P Sphingosine->S1P Cell Proliferation Cell Proliferation S1P->Cell Proliferation

Caption: The Sphingomyelin Signaling Pathway.

Experimental_Workflow Tissue_Sample 1. Tissue Sample (Healthy or Diseased) Homogenization 2. Homogenization Tissue_Sample->Homogenization Lipid_Extraction 3. Lipid Extraction (e.g., Folch Method) Homogenization->Lipid_Extraction LC_Separation 4. LC Separation (Reversed-Phase C18) Lipid_Extraction->LC_Separation MS_Analysis 5. MS/MS Analysis (ESI-MRM) LC_Separation->MS_Analysis Data_Analysis 6. Data Analysis & Quantification MS_Analysis->Data_Analysis

Caption: Experimental Workflow for Sphingomyelin Quantification.

References

A Researcher's Guide to Commercially Available N-Palmitoyl-D-sphingomyelin Standards for Mass Spectrometry

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals utilizing mass spectrometry for lipidomic analysis, the selection of an appropriate internal standard is paramount for accurate quantification. This guide provides a comparative overview of N-Palmitoyl-D-sphingomyelin-d9 and other commercially available standards, supported by key performance data and experimental considerations.

N-Palmitoyl-D-sphingomyelin, a ubiquitous sphingolipid in mammalian cells, plays a crucial role in cell membrane structure and signal transduction. Its accurate quantification is vital in various research areas, including the study of metabolic disorders and neurodegenerative diseases. Stable isotope-labeled internal standards are the gold standard for mass spectrometry-based quantification, as they exhibit similar chemical and physical properties to their endogenous counterparts, correcting for variations in sample preparation and instrument response.

This guide benchmarks this compound against non-deuterated standards and other stable isotope-labeled alternatives to assist researchers in making an informed decision based on their specific analytical needs.

Quantitative Data Comparison

The selection of an appropriate standard hinges on its purity and, for isotopically labeled standards, the extent and specificity of labeling. The following table summarizes the key specifications of commercially available N-Palmitoyl-D-sphingomyelin standards.

Product NameSupplierPurityIsotopic Enrichment/Label
This compound Cayman Chemical≥99% deuterated forms (d1-d9)Deuterium (d9)
[D9]-C16-Sphingomyelin Nucleosyn95% (Chemical)98% (Isotopic)
N-Palmitoyl-D-sphingomyelin Sigma-Aldrich≥96.0% (TLC)Unlabeled
N-Palmitoyl-D-sphingomyelin BOC Sciences98%Unlabeled
Palmitoyl Sphingomyelin-13C Cayman Chemical≥98%Carbon-13 (13C)

Experimental Protocols

Accurate and reproducible quantification of N-Palmitoyl-D-sphingomyelin relies on a well-defined experimental protocol. Below is a typical workflow for the analysis of sphingomyelins in biological samples using liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Sample Preparation
  • Lipid Extraction: Biological samples (e.g., plasma, tissue homogenates, cell lysates) are subjected to lipid extraction, commonly using a modified Bligh and Dyer or Folch method with a chloroform/methanol solvent system.

  • Internal Standard Spiking: A known amount of the chosen internal standard (e.g., this compound) is added to the sample prior to extraction to account for variability during sample processing.

  • Phase Separation: The mixture is vortexed and centrifuged to separate the organic (lipid-containing) and aqueous phases.

  • Drying and Reconstitution: The organic phase is collected, dried under a stream of nitrogen, and the lipid extract is reconstituted in an appropriate solvent (e.g., methanol/chloroform 1:1, v/v) for LC-MS/MS analysis.

LC-MS/MS Analysis
  • Chromatographic Separation: The lipid extract is injected onto a reverse-phase C18 or a HILIC analytical column. A gradient elution with a mobile phase system, such as water/acetonitrile/isopropanol with additives like formic acid and ammonium (B1175870) formate, is used to separate the different lipid species.

  • Mass Spectrometric Detection: The eluent is introduced into a tandem mass spectrometer equipped with an electrospray ionization (ESI) source operating in positive ion mode.

  • Multiple Reaction Monitoring (MRM): Specific precursor-to-product ion transitions are monitored for both the endogenous N-Palmitoyl-D-sphingomyelin and the stable isotope-labeled internal standard.

    • N-Palmitoyl-D-sphingomyelin: m/z 703.6 → 184.1

    • This compound: m/z 712.6 → 184.1

  • Quantification: The peak area ratio of the endogenous analyte to the internal standard is used to calculate the concentration of N-Palmitoyl-D-sphingomyelin in the sample by referencing a calibration curve.

Visualizing Key Processes

To better illustrate the experimental workflow and the biological context of sphingomyelin (B164518), the following diagrams are provided.

Experimental_Workflow Experimental Workflow for Sphingomyelin Quantification cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis Sample Biological Sample Spike Spike with Internal Standard (this compound) Sample->Spike Extract Lipid Extraction (e.g., Bligh & Dyer) Spike->Extract Dry Dry Down Organic Phase Extract->Dry Reconstitute Reconstitute in Injection Solvent Dry->Reconstitute LC Liquid Chromatography (Separation) Reconstitute->LC MS Tandem Mass Spectrometry (Detection) LC->MS Data Data Analysis (Quantification) MS->Data

Caption: A typical workflow for quantifying sphingomyelin in biological samples.

Sphingomyelin_Signaling_Pathway Simplified Sphingomyelin Signaling Pathway cluster_outcomes Cellular Outcomes Sphingomyelin Sphingomyelin Ceramide Ceramide Sphingomyelin->Ceramide produces Sphingosine Sphingosine Ceramide->Sphingosine converted by Ceramidase Apoptosis Apoptosis Ceramide->Apoptosis Growth_Arrest Cell Growth Arrest Ceramide->Growth_Arrest S1P Sphingosine-1-Phosphate (S1P) Sphingosine->S1P phosphorylated by SphK Proliferation Cell Proliferation S1P->Proliferation Survival Cell Survival S1P->Survival Stress Cellular Stress SMase Sphingomyelinase (SMase) Stress->SMase activates SMase->Sphingomyelin hydrolyzes Ceramidase Ceramidase SphK Sphingosine Kinase (SphK)

Caption: A simplified diagram of the sphingomyelin signaling cascade.

Safety Operating Guide

Proper Disposal of N-Palmitoyl-D-sphingomyelin-d9: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Essential guidelines for the safe and compliant disposal of N-Palmitoyl-D-sphingomyelin-d9, ensuring the safety of laboratory personnel and adherence to regulatory standards.

For researchers, scientists, and drug development professionals, the proper management and disposal of chemical reagents are paramount for maintaining a safe laboratory environment and ensuring regulatory compliance. This guide provides a detailed protocol for the proper disposal of this compound, a deuterated form of a naturally occurring sphingolipid used in various research applications.

While this compound is not classified as a hazardous substance according to the Globally Harmonized System (GHS), it is imperative to follow established laboratory waste procedures to minimize environmental impact and uphold safety standards.[1] The primary principle is to always consult your institution's Environmental Health and Safety (EHS) department before proceeding with any disposal method.

Key Compound Information

A summary of the pertinent data for this compound is provided in the table below.

PropertyValueReference
Synonyms C16 Sphingomyelin-d9, Palmitoyl Sphingomyelin-d9, SM(d18:1/16:0-d9)[1]
CAS Number 2415226-88-7[1]
Hazard Classification Not classified as hazardous (GHS)[1]
NFPA Ratings Health: 0, Fire: 0, Reactivity: 0[1]
HMIS Ratings Health: 0, Fire: 0, Reactivity: 0[1]

Disposal Workflow

The following diagram outlines the recommended decision-making process for the disposal of this compound.

DisposalWorkflow cluster_start cluster_consult cluster_options cluster_procedures cluster_end start Start: Have this compound waste consult_ehs Consult Institutional Environmental Health & Safety (EHS) Department start->consult_ehs is_solid Is the waste solid? consult_ehs->is_solid Obtain guidance is_solution Is the waste an aqueous solution? is_solid->is_solution No solid_waste Dispose as Non-Hazardous Solid Chemical Waste is_solid->solid_waste Yes solution_waste Check pH (must be 5.5-9.5) and local regulations for drain disposal is_solution->solution_waste Yes hazardous_waste Treat as Hazardous Chemical Waste (if required by EHS or mixed with hazardous substances) is_solution->hazardous_waste No/Unsure end_procedure Follow EHS-approved disposal procedure solid_waste->end_procedure solution_waste->end_procedure hazardous_waste->end_procedure

Caption: Disposal decision workflow for this compound.

Step-by-Step Disposal Procedures

Adherence to the following procedural steps is critical for the safe disposal of this compound.

Consultation with Environmental Health & Safety (EHS)

Before initiating any disposal, the first and most crucial step is to contact your institution's EHS department. They will provide specific guidance based on local, state, and federal regulations and institutional protocols.

Waste Characterization

Properly identify the waste stream. Determine if the this compound is in a solid form or dissolved in a solvent. If it is in a solution, identify all components of the mixture, as this will dictate the disposal route.

Disposal of Solid Waste

If the this compound is in its solid, powdered form, it should generally be disposed of as non-hazardous solid chemical waste.

  • Packaging: Place the solid waste in a clearly labeled, sealed container. The label should include the chemical name ("this compound") and indicate that it is non-hazardous.

  • Collection: Follow your institution's procedure for the collection of non-hazardous chemical waste. Do not dispose of solid chemical waste in the regular trash unless explicitly permitted by your EHS department.

Disposal of Liquid Waste

For this compound in a solution, the disposal method depends on the solvent and concentration.

  • Aqueous Solutions: For small quantities of dilute aqueous solutions, drain disposal may be an option. However, this is subject to strict regulations. The pH of the solution must typically be between 5.5 and 9.5, and it must not contain any other hazardous materials. Always obtain approval from your EHS department before any drain disposal.

  • Organic Solvents: If the compound is dissolved in an organic solvent, it must be disposed of as hazardous waste. The entire solution should be collected in a properly labeled hazardous waste container. The label must list all chemical components of the mixture.

Decontamination of Empty Containers

Empty containers that held this compound should be managed according to your institution's guidelines for empty chemical containers. This may involve rinsing the container multiple times with a suitable solvent, collecting the rinsate as chemical waste, and then disposing of the container in the regular trash after defacing the label.

Cautious Approach for Unknowns

In the absence of specific institutional guidelines or if there is any uncertainty about the waste mixture, it is prudent to treat the this compound waste as hazardous chemical waste. This conservative approach ensures the highest level of safety and compliance.

By following these procedures and prioritizing communication with your institution's EHS department, you can ensure the safe and responsible disposal of this compound, contributing to a secure and compliant laboratory environment.

References

Essential Safety and Operational Guide for Handling N-Palmitoyl-D-sphingomyelin-d9

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides immediate and essential safety protocols, operational procedures, and disposal plans for laboratory personnel handling N-Palmitoyl-D-sphingomyelin-d9. The following information is intended for researchers, scientists, and professionals in drug development to ensure the safe and effective use of this compound.

Chemical and Physical Properties

PropertyValue
Synonyms Palmitoyl Sphingomyelin-d9, N-Palmitoyl-D-erythro-Sphingosylphosphorylcholine-d9, SM(d18:1/16:0-d9)[1]
Molecular Formula C₃₉H₇₀D₉N₂O₆P[1]
Formula Weight 712.1 g/mol [1]
Physical Form Crystalline solid or powder[2]
Storage Temperature -20°C[2][]
Solubility Soluble in ethanol (B145695) (10 mg/ml)[1]

Hazard Identification and Safety Precautions

According to the Safety Data Sheet (SDS) from Cayman Chemical, this compound is not classified as a hazardous substance according to the Globally Harmonized System (GHS). However, it is crucial to handle all chemicals with care. General safety protocols for handling lipids and powdered compounds should be followed to minimize any potential risks.

Personal Protective Equipment (PPE)

A comprehensive PPE strategy is the primary defense against potential exposure. The following table summarizes the recommended PPE for handling this compound, based on general laboratory safety standards for chemical compounds.

Protection TypeRecommended PPEPurposeStandard
Eye/Face Protection Safety glasses with side shields or goggles. A face shield is recommended when there is a splash hazard.Protects against splashes and airborne particles.ANSI Z87.1
Skin Protection Chemical-resistant gloves (e.g., nitrile), a fully buttoned lab coat, long pants, and closed-toe shoes.Prevents skin contact with the chemical.EN 374 (Gloves)
Respiratory Protection Generally not required under normal use with adequate ventilation. If dust or aerosols may be generated, a NIOSH-approved respirator is recommended.Protects against inhalation of dust or aerosols.NIOSH approved

Operational Protocol

Adherence to a strict, step-by-step protocol minimizes the risk of exposure and ensures the integrity of the compound.

1. Preparation and Handling Area:

  • Conduct all handling of this compound in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation exposure.

  • Ensure the work area is clean and free of contaminants.

  • Before handling, confirm that all necessary PPE is correctly worn.

2. Weighing the Compound:

  • As the compound is a powder, carefully weigh the required amount on an analytical balance.

  • To avoid generating dust, use a spatula and handle the powder gently.

  • Consider using an enclosure or weighing paper with folded edges to contain the powder.

3. Dissolving the Compound:

  • Promptly dissolve the weighed lipid in a suitable solvent, such as ethanol, to the desired concentration.[1]

  • Use clean glassware and Teflon-lined caps (B75204) to prevent contamination.

  • If necessary, the solvent can be evaporated under a gentle stream of nitrogen to be replaced with another solvent of choice.

4. Storage of Solutions:

  • Store stock solutions at -20°C in tightly sealed vials.

  • For long-term storage, it is recommended to purge the vial with an inert gas like argon or nitrogen before sealing to prevent degradation.

Spill Management and Disposal Plan

Spill Management:

In the event of a spill, follow these procedures:

  • Small Powder Spills: Carefully sweep up the material, avoiding dust generation, and place it in a sealed container for disposal.

  • Liquid Spills: Absorb the material with an inert absorbent (e.g., vermiculite, sand, or earth) and place it in a sealed container for disposal.

  • After cleanup, decontaminate the area with a suitable cleaning agent.

Disposal Plan:

Proper disposal of this compound and associated waste is critical to ensure environmental and personnel safety.

Waste TypeDisposal Procedure
Unused Chemical - Collect in a designated, labeled, and sealed container for chemical waste.- Do not mix with other waste streams unless compatibility is confirmed.- Arrange for pickup by a licensed hazardous waste disposal service.
Contaminated Labware (e.g., pipette tips, tubes) - Place in a designated hazardous waste container.- Ensure the container is properly labeled with the chemical name.
Empty Containers - Rinse thoroughly with a suitable solvent.- Dispose of the rinsate as chemical waste.- Deface the label before disposing of the container in regular laboratory glass or plastic recycling, as appropriate.

Deuterated compounds are not typically considered a separate class of hazardous waste unless the compound itself is hazardous.[4] Therefore, the disposal of this compound should follow standard procedures for chemical waste, in accordance with local, state, and federal regulations.

Handling and Disposal Workflow

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal Don PPE Don PPE Prepare Fume Hood Prepare Fume Hood Don PPE->Prepare Fume Hood Ensure Safety Weigh Powder Weigh Powder Prepare Fume Hood->Weigh Powder Proceed Dissolve in Solvent Dissolve in Solvent Weigh Powder->Dissolve in Solvent Prepare Solution Use in Experiment Use in Experiment Dissolve in Solvent->Use in Experiment Execute Protocol Decontaminate Workspace Decontaminate Workspace Use in Experiment->Decontaminate Workspace Post-Experiment Segregate Waste Segregate Waste Decontaminate Workspace->Segregate Waste Collect Waste Dispose of Waste Dispose of Waste Segregate Waste->Dispose of Waste Final Step

Caption: Workflow for Safe Handling and Disposal.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.